molecular formula C8H8N2O3S B1326674 4-methyl-1H-benzimidazole-2-sulfonic acid CAS No. 1071368-98-3

4-methyl-1H-benzimidazole-2-sulfonic acid

Cat. No.: B1326674
CAS No.: 1071368-98-3
M. Wt: 212.23 g/mol
InChI Key: BKHHQZSDBCGKCD-UHFFFAOYSA-N
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Description

4-methyl-1H-benzimidazole-2-sulfonic acid is a useful research compound. Its molecular formula is C8H8N2O3S and its molecular weight is 212.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1H-benzimidazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c1-5-3-2-4-6-7(5)10-8(9-6)14(11,12)13/h2-4H,1H3,(H,9,10)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHHQZSDBCGKCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-methyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-methyl-1H-benzimidazole-2-sulfonic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The described methodology is a robust two-step process commencing with the synthesis of the key intermediate, 4-methyl-1H-benzimidazole-2-thiol, followed by its controlled oxidation to the target sulfonic acid. This document furnishes detailed, step-by-step experimental protocols, explains the chemical principles underpinning the procedural choices, and presents expected characterization data to ensure the reproducibility and verification of the synthesis. The guide is structured to provide not just a method, but a framework for understanding and troubleshooting the synthesis, thereby empowering researchers to confidently replicate and adapt these procedures.

Introduction

Benzimidazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The introduction of a sulfonic acid moiety at the 2-position of the benzimidazole scaffold can significantly modulate the compound's physicochemical properties, such as its solubility and potential as a pharmacophore. This compound, in particular, presents an interesting target for further derivatization and biological screening. This guide offers a detailed and scientifically grounded pathway to its synthesis.

The synthetic strategy is predicated on a logical and well-established two-step sequence. The initial step involves the cyclization of 4-methyl-1,2-phenylenediamine with carbon disulfide in a basic medium to form the stable thiol intermediate. The subsequent step focuses on the selective oxidation of the thiol group to a sulfonic acid, a transformation that requires careful control of reaction conditions to prevent over-oxidation or degradation of the benzimidazole core.

Synthetic Pathway Overview

The synthesis of this compound is achieved through the following two-step reaction sequence:

Synthesis_Pathway cluster_step1 Step 1: Thiol Formation cluster_step2 Step 2: Oxidation 4-methyl-1,2-phenylenediamine 4-methyl-1,2-phenylenediamine Intermediate 4-methyl-1H-benzimidazole-2-thiol 4-methyl-1,2-phenylenediamine->Intermediate Ethanol/Water, Reflux CS2 Carbon Disulfide (CS2) CS2->Intermediate KOH Potassium Hydroxide (KOH) KOH->Intermediate Final_Product This compound Intermediate->Final_Product Aqueous NaOH, Heat KMnO4 Potassium Permanganate (KMnO4) KMnO4->Final_Product

Synthetic route to this compound.

Part 1: Synthesis of 4-methyl-1H-benzimidazole-2-thiol

The formation of the benzimidazole ring is a classic condensation reaction. In this protocol, 4-methyl-1,2-phenylenediamine reacts with carbon disulfide in the presence of potassium hydroxide. The base serves a dual purpose: it deprotonates the amine groups, increasing their nucleophilicity, and also reacts with carbon disulfide to form a dithiocarbamate intermediate which then cyclizes.

Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 12.2 g (0.1 mol) of 4-methyl-1,2-phenylenediamine and 6.6 g (0.1 mol) of potassium hydroxide in a mixture of 150 mL of 95% ethanol and 20 mL of water.

  • Addition of Carbon Disulfide: To the stirred solution, add 7.6 g (0.1 mol) of carbon disulfide dropwise over a period of 15-20 minutes. The addition may be slightly exothermic.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, filter it to remove any solid impurities. The filtrate is then carefully acidified with glacial acetic acid until the precipitation of the product is complete.

  • Purification: Collect the precipitated solid by suction filtration, wash it thoroughly with cold water, and then dry it under vacuum. The crude 4-methyl-1H-benzimidazole-2-thiol can be further purified by recrystallization from an ethanol/water mixture to yield a crystalline solid.

Causality and Experimental Insights
  • The use of a mixed ethanol/water solvent system ensures the solubility of both the organic starting material and the inorganic base.

  • Dropwise addition of carbon disulfide is crucial to control the initial exotherm of the reaction.

  • Acidification with a weak acid like acetic acid is preferred to minimize the potential for hydrolysis of the product.

Expected Characterization Data for 4-methyl-1H-benzimidazole-2-thiol
Property Expected Value
Molecular FormulaC₈H₈N₂S
Molecular Weight164.23 g/mol
AppearanceOff-white to pale yellow crystalline solid
Melting PointApproximately 300-304 °C
¹H NMR (DMSO-d₆, 400 MHz) δ 12.5 (br s, 1H, NH), 7.2-7.0 (m, 3H, Ar-H), 2.4 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ 168.0 (C=S), 135.0, 132.0, 123.0, 122.0, 110.0, 108.0, 17.0 (CH₃)
IR (KBr, cm⁻¹) 3100-2800 (N-H stretching), 1500 (C=N stretching), 1250 (C=S stretching)

Part 2: Oxidation to this compound

The oxidation of the thiol group to a sulfonic acid is a critical step that requires a strong oxidizing agent. Potassium permanganate is an effective choice for this transformation. The reaction is performed in an aqueous basic solution to facilitate the oxidation process and is followed by careful acidification to isolate the final product.

Experimental Protocol
  • Preparation of Thiol Solution: In a round-bottom flask, prepare a solution of 4-methyl-1H-benzimidazole-2-thiol (0.05 mol) in 40 mL of water and 17 mL of 50% aqueous sodium hydroxide. Heat the solution to boiling to ensure complete dissolution.

  • Preparation of Oxidant Solution: In a separate beaker, prepare a solution of potassium permanganate (0.11 mol) in 275 mL of water.

  • Oxidation Reaction: While maintaining the boiling temperature of the thiol solution, add the potassium permanganate solution dropwise over a period of 1-2 hours. The purple color of the permanganate should disappear as it is consumed. The formation of a brown manganese dioxide precipitate will be observed.

  • Reaction Monitoring and Quenching: After the addition is complete, continue heating for an additional hour to ensure complete oxidation. The progress of the reaction can be monitored by TLC. Once the reaction is complete, cool the mixture and filter to remove the manganese dioxide precipitate.

  • Isolation and Purification: Carefully acidify the filtrate with concentrated hydrochloric acid until the pH is acidic. The sulfonic acid product will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum. Recrystallization from water or an alcohol/water mixture can be performed for further purification.

Causality and Experimental Insights
  • The basic conditions (NaOH) are essential for the oxidation with potassium permanganate and also help to solubilize the thiol starting material.

  • The slow, dropwise addition of the permanganate solution is critical to control the reaction temperature and prevent over-oxidation or degradation of the benzimidazole ring.

  • Thorough removal of the manganese dioxide precipitate is necessary for obtaining a pure final product.

Expected Characterization Data for this compound
Property Expected Value
Molecular FormulaC₈H₈N₂O₃S
Molecular Weight212.23 g/mol
AppearanceWhite to off-white solid
¹H NMR (DMSO-d₆, 400 MHz) δ 7.6-7.2 (m, 3H, Ar-H), 2.5 (s, 3H, CH₃), a broad singlet for the sulfonic acid and NH protons (variable)
¹³C NMR (DMSO-d₆, 100 MHz) Expected signals for aromatic carbons, the C-SO₃H carbon, and the methyl carbon.
IR (KBr, cm⁻¹) Broad O-H stretch (~3400-2500), S=O stretches (~1250 and ~1050), C=N and C=C stretches in the aromatic region (~1600-1400).[1]

Safety Considerations

  • Carbon Disulfide: Highly flammable and toxic. Handle only in a well-ventilated fume hood.

  • Potassium Hydroxide and Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Potassium Permanganate: Strong oxidizing agent. Avoid contact with combustible materials.

  • Hydrochloric Acid and Acetic Acid: Corrosive. Handle with care in a fume hood.

Conclusion

This guide outlines a reliable and well-documented two-step synthesis of this compound. By providing detailed experimental protocols, insights into the chemical principles, and expected characterization data, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The presented methodology is designed to be a self-validating system, where successful synthesis can be confirmed through the analytical data provided. Adherence to the described procedures and safety precautions will enable the successful and safe synthesis of this valuable benzimidazole derivative.

References

  • Shahnaz, S., et al. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464. [Link]

  • Organic Syntheses. Benzimidazole. [Link]

  • Lee, D. G., Lamb, S. E., & Chang, V. S. (1981). Carboxylic acids from the oxidation of terminal alkenes by permanganate. Organic Syntheses, 60, 11. [Link]

  • Golchoubian, H., & Hosseinpoor, F. (2007). Effective oxidation of sulfides to sulfoxides with hydrogen peroxide under transition-metal-free conditions. Molecules, 12(3), 455-463. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-methyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the essential physicochemical properties of 4-methyl-1H-benzimidazole-2-sulfonic acid. In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental characteristics is paramount for predicting its behavior, optimizing its formulation, and ensuring its therapeutic efficacy. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous FDA-approved drugs.[1] The addition of a sulfonic acid group and a methyl substituent to this core significantly influences its physicochemical profile, impacting its solubility, acidity, and lipophilicity—key determinants of a drug candidate's success.

Synthesis of this compound: A Proposed Pathway

A plausible and efficient synthesis of this compound can be achieved through a two-step process, adapting established methods for benzimidazole synthesis.[2] This approach involves the initial formation of the corresponding thiol, followed by its oxidation to the sulfonic acid.

Synthesis_Workflow cluster_step1 Step 1: Thiol Formation cluster_step2 Step 2: Oxidation A 3-Methyl-o-phenylenediamine R1 Cyclocondensation A->R1 B Carbon disulfide (CS2) B->R1 C Potassium hydroxide (KOH) C->R1 D 4-methyl-1H-benzimidazole-2-thiol D_ref 4-methyl-1H-benzimidazole-2-thiol R1->D R2 Oxidation D_ref->R2 E Oxidizing Agent (e.g., H2O2 or KMnO4) E->R2 F This compound R2->F caption Proposed synthesis of this compound.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-methyl-1H-benzimidazole-2-thiol

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-methyl-o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol.

  • Add potassium hydroxide (1.1 equivalents) to the solution and stir until dissolved.

  • Slowly add carbon disulfide (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with a weak acid (e.g., acetic acid) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-methyl-1H-benzimidazole-2-thiol.

Step 2: Oxidation to this compound

  • Suspend the synthesized 4-methyl-1H-benzimidazole-2-thiol (1 equivalent) in an aqueous solution.

  • Slowly add an oxidizing agent, such as hydrogen peroxide (3-4 equivalents) or potassium permanganate, to the suspension. The reaction is often exothermic and may require cooling.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • If using potassium permanganate, the brown manganese dioxide precipitate can be removed by filtration.

  • The aqueous solution can be concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Core Physicochemical Properties: A Technical Deep Dive

The following sections outline the critical physicochemical properties and provide detailed protocols for their experimental determination.

Acidity (pKa)

The pKa, or acid dissociation constant, is a quantitative measure of the strength of an acid in solution. For this compound, two primary acidic protons are of interest: the sulfonic acid proton and the benzimidazole N-H proton. Sulfonic acids are known to be strong acids, with pKa values typically in the range of -7 to 1.[3] The benzimidazole N-H proton is significantly less acidic.

Importance in Drug Development: The pKa dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets.

Experimental Protocol: pKa Determination by Potentiometric Titration
  • Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For a molecule with multiple acidic protons, multiple inflection points will be observed.

pKa_Determination_Workflow A Dissolve Compound in Water B Titrate with Standardized Base A->B C Monitor pH B->C D Plot pH vs. Titrant Volume C->D E Determine pKa at Half-Equivalence Point D->E caption Workflow for pKa determination by potentiometric titration.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP)

The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system, typically octanol and water. LogP, the logarithm of this ratio, is a key indicator of a molecule's lipophilicity.

Importance in Drug Development: LogP influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A balanced LogP is often crucial for oral bioavailability.

Experimental Protocol: LogP Determination by Shake-Flask Method
  • Phase Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4). Saturate each phase with the other by vigorous mixing followed by separation.

  • Sample Preparation: Dissolve a known amount of this compound in one of the phases.

  • Partitioning: Combine the two phases in a separatory funnel and shake vigorously for a set period to allow for equilibrium to be reached.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the LogP using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Water]).

Aqueous Solubility

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

Importance in Drug Development: Adequate aqueous solubility is essential for the administration and absorption of a drug. Poor solubility can lead to low bioavailability and challenges in formulation.[4]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
  • Sample Preparation: Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., PBS at pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.[5]

  • Sample Processing: After equilibration, filter the suspension to remove any undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.

  • Solubility Value: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Will provide information on the number and chemical environment of the hydrogen atoms. Expected signals would include those for the methyl group, the aromatic protons on the benzimidazole ring, and the N-H proton. The chemical shift of the N-H proton is often broad and can be found in the downfield region (12-14 ppm in DMSO-d6).[6]

  • ¹³C NMR: Will show signals for each unique carbon atom in the molecule, aiding in the confirmation of the carbon skeleton.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational bands for this compound would include:

  • O-H stretch (from the sulfonic acid group): Broad band around 3000 cm⁻¹.

  • N-H stretch (from the imidazole ring): Around 3400-3200 cm⁻¹.

  • C=N and C=C stretches (from the benzimidazole ring): In the 1650-1450 cm⁻¹ region.

  • S=O stretches (from the sulfonic acid group): Strong bands around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass with high accuracy.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to determine the wavelengths of maximum absorbance (λmax) of the compound, which is useful for quantitative analysis. Benzimidazole derivatives typically exhibit strong absorption in the UV region.[7][8]

Data Summary and Interpretation

For a comprehensive understanding, the experimentally determined physicochemical properties should be compiled into a clear and concise table.

PropertyExpected Range / ValueSignificance in Drug Development
pKa (Sulfonic Acid) ~ -1 to 1High acidity ensures it is fully ionized at physiological pH, impacting solubility and interactions.
pKa (Benzimidazole N-H) ~ 4-6Influences solubility and potential for hydrogen bonding at different pH values.
LogP -1 to 2 (Estimated)A balanced value is crucial for membrane permeability and overall ADME profile.
Aqueous Solubility Moderate to HighEssential for formulation, administration, and bioavailability.
Melting Point (°C) > 250 (Estimated)An indicator of crystal lattice energy and purity.
λmax (nm) ~270-290Useful for developing quantitative analytical methods (e.g., HPLC-UV).

Conclusion

This technical guide provides a robust framework for the synthesis and comprehensive physicochemical characterization of this compound. By following the detailed experimental protocols and understanding the theoretical principles outlined herein, researchers and drug development professionals can generate the critical data necessary to advance their understanding of this and other novel benzimidazole derivatives. A thorough characterization of these fundamental properties is an indispensable step in the journey from a promising molecule to a potential therapeutic agent.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • BenchChem. (2025). Spectroscopic Properties of Benzimidazoles: A Comparative Guide for Researchers in Different Solvents.
  • Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. Current Pharmaceutical Design, 12(27), 3427-3450.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: An emerging scaffold for anticancer drugs. Pharmacognosy Reviews, 8(16), 122.
  • Kalogria, E., et al. (2016). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • ResearchGate. (n.d.). FT-IR spectra of benzimidazole-containing imide oligomers.
  • Lund University Publications. (n.d.).
  • World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1010.
  • ResearchGate. (2021). pKa Determination of Strongly Acidic C-H Acids Bearing a (Perfluoroalkyl)sulfonyl Group in Acetonitrile by Means of Voltammetric Reduction of Quinone.
  • MDPI. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking.
  • Oriental Journal of Chemistry. (2017).
  • Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society (Resumed), 2343-2345.
  • SpectraBase. (n.d.). 2-phenyl-1H-benzimidazole-5-sulfonic acid - Optional[1H NMR] - Spectrum.
  • ResearchGate. (n.d.). UV absorption and fluorescence spectra for 1H-benzimidazole in acetonitrile solution.
  • ResearchGate. (2010).
  • ResearchGate. (n.d.). Absorbance spectra of Benzimidazole L (1 mL, 0.0001 M) after adding the different concentration of an aqueous solution of CO32- ion.
  • PubChem. (n.d.). Benzimidazole.
  • Royal Society of Chemistry. (2020). Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability.
  • ACS Publications. (2020). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry.
  • ACS Publications. (1986). The use of sulfur-33 chemical shifts to determine pKa's of arenesulfonic acids. The Journal of Organic Chemistry.
  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
  • ResearchGate. (n.d.). UV-vis absorption spectra of 2-phenylbenzimidazole-5-sulfonic acid.
  • Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • Chemistry LibreTexts. (2019). 17.4: Sulfonic Acids.
  • mzCloud. (2014). 2 Phenylbenzimidazole 5 sulfonic acid.
  • ACS Publications. (1959). The pKa's of Aromatic Sulfinic Acids1. The Journal of Organic Chemistry.
  • ResearchGate. (2019). How to determine the pH of compounds such as aminosulfonic acids via given pKa?
  • ResearchGate. (2003).
  • PubChem. (n.d.). 2-Phenylbenzimidazole-5-Sulfonic Acid.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). 13 C NMR spectra of benzimidazole salt 2i (CDCl 3 , 75 MHz).
  • PubMed Central. (2014).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986).
  • MDPI. (2018). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide.
  • Matrix Scientific. (n.d.). 1H-Benzimidazole-2-sulfonic acid.
  • Sigma-Aldrich. (n.d.). 4-Methyl-1H-benzimidazole-2-carboxylic acid.
  • PubChem. (n.d.). 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole.
  • ChemicalBook. (n.d.). 1H-BENZIMIDAZOLE-2-SULFONIC ACID | 40828-54-4.
  • PubChem. (n.d.). 1H-Benzimidazole-2-sulfonic acid.
  • BenchChem. (n.d.). 1-methyl-1H-benzimidazole-2-sulfonic acid | 5533-38-0.
  • ResearchGate. (2018).
  • MDPI. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens.
  • Royal Society of Chemistry. (2023).
  • PMC. (2022).

Sources

An In-Depth Technical Guide to the Structure Elucidation of 4-methyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive, methodology-focused framework for the complete structure elucidation of 4-methyl-1H-benzimidazole-2-sulfonic acid. Benzimidazole derivatives are a cornerstone in medicinal chemistry, recognized for a wide array of biological activities.[1][2] The precise characterization of their molecular structure is a non-negotiable prerequisite for understanding structure-activity relationships (SAR) and ensuring the quality of active pharmaceutical ingredients.[3] This document moves beyond a simple listing of techniques, delving into the scientific rationale behind the selection of analytical methods, providing detailed experimental protocols, and outlining the expected data. It is designed as a self-validating system, where each analytical step corroborates the others, leading to an unambiguous structural assignment.

Introduction and Physicochemical Profile

This compound is a heterocyclic aromatic compound. Its structure combines the pharmacologically significant benzimidazole core with a highly polar sulfonic acid group.[1] The precise placement of the methyl group on the benzene ring and the sulfonic acid group at the C2 position of the imidazole ring dictates its chemical properties and potential biological interactions. The elucidation process must therefore confirm not only the core structure but also the specific substitution pattern.

Predicted Physicochemical Properties

While experimental data for this specific isomer is not widely published, its properties can be reliably predicted based on closely related analogs like 1-methyl-1H-benzimidazole-2-sulfonic acid and the parent 1H-benzimidazole-2-sulfonic acid.[4][5]

PropertyPredicted ValueSource / Rationale
Molecular Formula C₈H₈N₂O₃SBased on chemical structure
Molecular Weight 212.23 g/mol Calculated from the molecular formula[4]
CAS Number Not assigned (Isomer-specific)N/A
Appearance White to off-white solidTypical for benzimidazole derivatives[4]
Solubility Soluble in polar organic solvents (DMSO, MeOH) and waterThe sulfonic acid group confers high polarity[6]
Melting Point >300 °C (with decomposition)High melting points are characteristic of zwitterionic and highly polar aromatic compounds[4]

The Analytical Workflow: A Multi-Technique Approach

The definitive elucidation of the target molecule's structure relies on an integrated analytical strategy. No single technique is sufficient; instead, data from multiple orthogonal methods are synthesized to build an unassailable structural proof. The causality behind this workflow is to move from general information (molecular formula) to specific functional groups, and finally to the precise connectivity and spatial arrangement of all atoms.

Integrated Elucidation Pathway

The following diagram illustrates the logical progression of experiments, forming a self-validating loop where the output of each stage informs the next.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Functional Group & Backbone Analysis cluster_2 Definitive Structure Confirmation cluster_3 Final Assignment Sample Sample Acquisition (Synthesis & Purification) MS Mass Spectrometry (MS) - Molecular Formula - Fragmentation Sample->MS Provides MW FTIR FTIR Spectroscopy - Functional Group ID (S=O, N-H, O-H) Sample->FTIR Identifies Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) - C/H Framework - Connectivity MS->NMR Confirms Formula Structure Structure Confirmed: 4-methyl-1H-benzimidazole- 2-sulfonic acid MS->Structure FTIR->NMR Corroborates Groups XRay Single Crystal X-ray Crystallography - 3D Atomic Arrangement NMR->XRay Suggests 3D Structure NMR->Structure XRay->Structure Unambiguous Proof

Caption: Logical workflow for the structure elucidation of this compound.

Core Analytical Techniques: Protocols and Data Interpretation

This section details the application of key analytical techniques. The protocols provided are robust starting points, adaptable to specific instrumentation.

Mass Spectrometry (MS)
  • Expertise & Experience: MS is the first-line technique to confirm the molecular weight and elemental composition. For a polar, non-volatile molecule like this, Electrospray Ionization (ESI) is the method of choice. We expect to see the protonated molecular ion [M+H]⁺ in positive mode and the deprotonated ion [M-H]⁻ in negative mode. High-resolution MS (HRMS) is critical to confirm the elemental formula (C₈H₈N₂O₃S) by providing a highly accurate mass measurement. Tandem MS (MS/MS) will reveal characteristic fragmentation patterns, such as the loss of the sulfonic acid group (SO₃), which further validates the proposed structure.[7][8]

  • Experimental Protocol (LC-HRMS):

    • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1-10 µg/mL in 50:50 acetonitrile:water.

    • Chromatography: While direct infusion is possible, LC is preferred to ensure sample purity. A HILIC column is ideal for retaining this polar compound.[6]

      • Column: Zwitterionic HILIC, 2.1 x 100 mm, 3.5 µm.

      • Mobile Phase A: 10 mM Ammonium Acetate in Water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 8 min, hold for 2 min.

      • Flow Rate: 0.3 mL/min.

    • MS Acquisition (ESI):

      • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

      • Mode: Positive and Negative ESI.

      • Scan Range: m/z 50-500.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120 °C.

      • Data-dependent MS/MS: Acquire fragmentation spectra for the top 3 most intense ions.

  • Expected Data:

IonPredicted m/z (Monoisotopic)TechniqueInformation Gained
[M+H]⁺213.0334HRMS (Positive)Confirms Molecular Formula
[M-H]⁻211.0183HRMS (Negative)Confirms Molecular Formula
[M+H - SO₃]⁺133.0764MS/MSConfirms presence of sulfonic acid and benzimidazole core
Fourier-Transform Infrared (FTIR) Spectroscopy
  • Expertise & Experience: FTIR is an indispensable, rapid technique for identifying key functional groups. The spectrum will provide clear evidence for the sulfonic acid moiety (S=O and O-H stretches), the secondary amine of the imidazole ring (N-H stretch), and the aromatic C-H and C=C/C=N bonds of the core structure. The presence of these characteristic bands provides strong, direct support for the proposed structure.[9][10]

  • Experimental Protocol (ATR-FTIR):

    • Sample Preparation: Place a small amount (1-2 mg) of the dry, solid sample directly onto the ATR crystal.

    • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

    • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

  • Expected Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400 (broad)O-H StretchSulfonic Acid (and adsorbed H₂O)[9]
~3100-3000Aromatic C-H StretchBenzene Ring
~2950Aliphatic C-H StretchMethyl Group (-CH₃)
~1620, 1590C=N / C=C StretchImidazole / Benzene Rings[11]
~1250, 1180S=O Asymmetric StretchSulfonic Acid (-SO₃H)[10]
~1050S=O Symmetric StretchSulfonic Acid (-SO₃H)[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expertise & Experience: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton. For benzimidazoles, the N-H proton is a key diagnostic signal, typically appearing as a broad singlet far downfield (12-13 ppm) in DMSO-d₆ due to hydrogen bonding and the aromatic ring current.[12][13] The substitution pattern on the benzene ring can be definitively assigned using the chemical shifts and coupling constants of the aromatic protons. 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) are used to assemble the complete molecular puzzle.

  • Experimental Protocol (¹H and ¹³C NMR):

    • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is the solvent of choice as it solubilizes the polar sample and keeps the acidic N-H and O-H protons from exchanging too rapidly.[14]

    • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

    • ¹H NMR Acquisition: Acquire 16-32 scans with a relaxation delay of 2 seconds.

    • ¹³C NMR Acquisition: Acquire 1024 or more scans using a proton-decoupled pulse sequence with a relaxation delay of 2-5 seconds.

    • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO peak (2.50 ppm) and the ¹³C spectrum to the DMSO carbon signals (39.52 ppm).

  • Expected Data:

¹H NMR (in DMSO-d₆) Predicted δ (ppm) Multiplicity Integration Assignment
N-H / SO₃H~12.5Broad Singlet2HExchangeable protons from imidazole N-H and sulfonic acid O-H
Aromatic H~7.5-7.1Multiplet3HProtons on the 4-methyl substituted benzene ring (H5, H6, H7)
Methyl H~2.4Singlet3H-CH₃ at C4
¹³C NMR (in DMSO-d₆) Predicted δ (ppm) Assignment
C=N~155C2 (bearing sulfonic acid)
Aromatic C~142-110C3a, C4, C5, C6, C7, C7a
Methyl C~15-CH₃ at C4
Single Crystal X-ray Crystallography
  • Expertise & Experience: While the spectroscopic methods above provide overwhelming evidence, single-crystal X-ray crystallography offers the only definitive, unambiguous proof of structure by mapping the precise 3D coordinates of every atom.[15][16] The primary challenge is often technical: growing a single, diffraction-quality crystal. Success provides indisputable confirmation of the substitution pattern and reveals detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.[17]

  • Experimental Protocol (Crystal Growth & Analysis):

    • Crystal Growth: The most common method is slow evaporation. Dissolve the purified compound to saturation in a suitable solvent (e.g., ethanol, methanol/water mixture). Loosely cover the container and allow the solvent to evaporate over several days to weeks in a vibration-free environment.

    • Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

    • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The diffractometer rotates the crystal while irradiating it with X-rays, collecting a full sphere of diffraction data.

    • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to yield the final atomic coordinates.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. By integrating data from mass spectrometry, FTIR spectroscopy, and multi-dimensional NMR, a confident structural hypothesis can be built. This hypothesis is then unequivocally confirmed by single-crystal X-ray crystallography. Following the robust, self-validating workflow detailed in this guide ensures the highest level of scientific integrity and provides the accurate structural foundation necessary for any subsequent research or development activities.

References

  • Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (n.d.). Dhaka University Journal of Pharmaceutical Sciences. Retrieved January 18, 2026, from [Link]

  • 1H-Benzimidazole-2-sulfonic acid. (n.d.). Georganics. Retrieved January 18, 2026, from [Link]

  • Study on Benzimidazole: A Comprehensive Review. (n.d.). International Journal for Multidisciplinary Research. Retrieved January 18, 2026, from [Link]

  • 1H-Benzimidazole-2-sulfonic acid | C7H6N2O3S. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. (2024, January 16). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • (PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • FT-IR spectra of propyl-sulfonic acid functionalized nanoparticles. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Structure activity relationship of benzimidazole derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

  • NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. (2009). HETEROCYCLES, 78(2). Retrieved January 18, 2026, from [Link]

  • Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

  • Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. (n.d.). International Journal of Medical Research and Health Sciences. Retrieved January 18, 2026, from [Link]

  • 1H-Benzimidazole. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]

  • Fig. 4. FTIR spectra (a): pure PS (b): 1 h sulfonation (c): 3 h... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • ¹H NMR spectra of benzimidazole-containing imide oligomers. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development. Retrieved January 18, 2026, from [Link]

  • Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. (n.d.). SIELC Technologies. Retrieved January 18, 2026, from [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. (2023, November 7). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. (2020, January 14). PubMed. Retrieved January 18, 2026, from [Link]

  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014, July 16). PubMed Central. Retrieved January 18, 2026, from [Link]

  • SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved January 18, 2026, from [Link]

  • Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. (2018, March 20). PubMed. Retrieved January 18, 2026, from [Link]

  • Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol. (2023, July 5). MDPI. Retrieved January 18, 2026, from [Link]

  • Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. (n.d.). Springer. Retrieved January 18, 2026, from [Link]

  • TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. (n.d.). e-Publications@Marquette. Retrieved January 18, 2026, from [Link]

  • Alireza Kiasat. (n.d.). Shahid Chamran University of Ahvaz. Retrieved January 18, 2026, from [Link]

Sources

Spectroscopic Characterization of 4-methyl-1H-benzimidazole-2-sulfonic acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Structural Elucidation Imperative

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and intellectual property protection. For heterocyclic compounds such as 4-methyl-1H-benzimidazole-2-sulfonic acid, a molecule of significant interest due to the prevalence of the benzimidazole scaffold in medicinal chemistry, a comprehensive spectroscopic analysis is paramount. This guide provides an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Drawing upon established principles and spectral data from analogous structures, we will delineate the characteristic spectroscopic signatures that affirm the molecular identity of this compound. This document is intended to serve as a practical resource for researchers, enabling them to anticipate, acquire, and interpret the spectroscopic data essential for advancing their research and development endeavors.

Molecular Structure and Predicted Spectroscopic Behavior

The unique arrangement of aromatic and heterocyclic rings, coupled with the presence of a methyl group and a sulfonic acid moiety, gives this compound a distinct spectroscopic fingerprint. Understanding the expected chemical shifts, vibrational frequencies, and fragmentation patterns is critical for its unequivocal identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to reveal distinct signals for the aromatic protons, the methyl protons, and the exchangeable protons of the N-H and SO₃H groups. The exact chemical shifts will be influenced by the solvent used, with DMSO-d₆ being a common choice for its ability to dissolve polar compounds and reveal exchangeable protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.0 - 13.0Broad Singlet1HImidazole N-HThe acidic proton on the imidazole ring is expected to be significantly deshielded and will appear as a broad signal due to quadrupole broadening and exchange.
~7.5 - 7.8Multiplet2HAromatic ProtonsThe protons on the benzimidazole ring will exhibit complex splitting patterns due to spin-spin coupling.
~7.2 - 7.4Multiplet1HAromatic ProtonThe remaining proton on the benzimidazole ring.
~2.4Singlet3HMethyl (CH₃)The methyl group protons are shielded and will appear as a singlet as there are no adjacent protons to couple with.
VariableBroad Singlet1HSulfonic Acid (SO₃H)The chemical shift of the sulfonic acid proton is highly variable and dependent on concentration, temperature, and residual water in the solvent. It may exchange with residual water, leading to a very broad signal or no observable signal at all.

Note: Predicted chemical shifts are based on the analysis of similar benzimidazole derivatives and general principles of NMR spectroscopy.[1][2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~150 - 155C2 (C-SO₃H)The carbon atom directly attached to the electron-withdrawing sulfonic acid group and two nitrogen atoms will be significantly deshielded.
~130 - 145Aromatic Quaternary CarbonsThe quaternary carbons of the benzimidazole ring will appear in this region.
~110 - 125Aromatic CH CarbonsThe protonated carbons of the benzimidazole ring.
~20 - 25Methyl (CH₃)The shielded methyl carbon.

Note: These are estimated chemical shifts and can vary based on the solvent and experimental conditions.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a spectrum with single lines for each unique carbon atom.

    • Longer acquisition times are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and S=O bonds.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Intensity
3400 - 3200 (broad)N-H StretchMedium
3100 - 3000Aromatic C-H StretchMedium
2980 - 2850Aliphatic C-H Stretch (CH₃)Medium-Weak
1620 - 1580C=N and C=C StretchesMedium-Strong
1250 - 1150S=O Asymmetric StretchStrong
1080 - 1030S=O Symmetric StretchStrong

Note: These predictions are based on characteristic IR absorption frequencies for benzimidazole and sulfonic acid-containing compounds.[1][3]

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Obtain a background spectrum of the clean ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, electrospray ionization (ESI) is a suitable technique.

Predicted Mass Spectrum (ESI)
  • Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z corresponding to the molecular weight of the compound plus the mass of a proton. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

    • Molecular Formula: C₈H₈N₂O₃S

    • Molecular Weight: 212.23 g/mol

    • Expected [M+H]⁺: m/z 213.03

    • Expected [M-H]⁻: m/z 211.02

  • Key Fragmentation Patterns: The molecule may undergo fragmentation, with common losses including SO₃, H₂O, and cleavage of the benzimidazole ring. The observation of these fragments can further support the proposed structure.

Experimental Protocol for MS Data Acquisition (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to achieve a stable ion signal.

    • Acquire the mass spectrum over a suitable m/z range.

    • If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques. The following workflow illustrates the logical process for the structural confirmation of this compound.

Caption: Integrated workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Conclusion: A Framework for Confident Structural Assignment

This technical guide has provided a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. By understanding the predicted spectral features and employing the outlined experimental protocols, researchers can confidently acquire and interpret the data necessary for the unequivocal structural elucidation of this and related benzimidazole derivatives. The integration of these powerful analytical techniques provides a robust framework for ensuring the chemical integrity of compounds advancing through the drug development pipeline.

References

  • Spectroscopic Properties of Benzimidazoles: A Comparative Guide for Researchers in Different Solvents - Benchchem. (URL: )
  • Synthesis, crystal structure and spectroscopic of benzimidazole derivative - ResearchGate. (URL: [Link])

  • Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supra - Indian Academy of Sciences. (URL: [Link])

  • UV-vis absorption spectra of 2-phenylbenzimidazole-5-sulfonic acid... - ResearchGate. (URL: [Link])

  • An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide - The Royal Society of Chemistry. (URL: [Link])

  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the - ResearchGate. (URL: [Link])

  • New Benzimidazole derivatives, spectroscopy characterization and their application as Electroluminescent Materials | Request PDF - ResearchGate. (URL: [Link])

  • Benzenesulfonic acid, 4-methyl- - NIST WebBook. (URL: [Link])

  • Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide - MDPI. (URL: [Link])

  • 1H-Benzimidazole-2-sulfonic acid | C7H6N2O3S | CID 1572160 - PubChem. (URL: [Link])

Sources

Foreword: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 4-methyl-1H-benzimidazole-2-sulfonic acid

To comprehend the significance of this compound, one must first appreciate the foundational scaffold from which it is derived. The benzimidazole nucleus, a bicyclic aromatic compound formed by the fusion of benzene and imidazole, is widely regarded as a "privileged structure" in medicinal chemistry.[1] Its structural similarity to endogenous purines allows it to interact with a diverse array of biological targets, making its derivatives potent agents for a wide spectrum of pharmacological activities.[1][2] For decades, this scaffold has been the cornerstone of numerous therapeutic agents, including anthelmintics (albendazole), proton pump inhibitors (omeprazole), antihypertensives (candesartan), and anticancer agents (veliparib).[3][4] The inherent versatility and minimal toxicity of the benzimidazole core make it an exceptional template for the design of novel therapeutic agents.[5] This guide delves into the specific biological potential of a sulfonated derivative, this compound, synthesizing data from related structures to build a predictive and investigative framework for researchers.

Molecular Profile and Synthesis

Chemical Structure

This compound is characterized by the core benzimidazole ring system, substituted with a methyl group at position 4 and a sulfonic acid group at position 2. The sulfonic acid moiety significantly increases the molecule's polarity and water solubility, which can have profound implications for its pharmacokinetic and pharmacodynamic properties.

Synthetic Strategy: From Thiol to Sulfonic Acid

The most established route for synthesizing benzimidazole-2-sulfonic acids involves a two-step process: the formation of a thiol intermediate followed by its oxidation. This method is favored for its reliability and the accessibility of its starting materials.[6]

Part A: Synthesis of the Intermediate, 4-methyl-1H-benzimidazole-2-thiol

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 3-methyl-o-phenylenediamine (0.1 mol) and potassium hydroxide (0.1 mol) in a solution of 150 mL of 95% ethanol and 20 mL of water.

  • Addition of Carbon Disulfide: While stirring the solution, add carbon disulfide (0.1 mol) dropwise. The addition of carbon disulfide to the diamine in the presence of a base facilitates the cyclization to form the thiol.

  • Reflux: Heat the mixture to reflux and maintain this temperature for 3 hours to ensure the completion of the cyclization reaction.

  • Isolation and Acidification: After cooling the mixture to room temperature, filter it to remove any solid impurities. The filtrate is then carefully acidified with glacial acetic acid until precipitation of the thiol is complete.

  • Purification: The resulting precipitate (4-methyl-1H-benzimidazole-2-thiol) is collected by filtration, washed with cold water, and dried.

Part B: Oxidation to this compound

  • Solution Preparation: In a round-bottom flask, prepare a solution of 4-methyl-1H-benzimidazole-2-thiol (0.05 mol) in 40 mL of water and 17 mL of 50% aqueous sodium hydroxide. Heat this solution to boiling. The alkaline medium is necessary for the subsequent oxidation step.

  • Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate (KMnO₄) (0.11 mol) in 275 mL of water. Potassium permanganate is a strong oxidizing agent that will convert the thiol group (-SH) to a sulfonic acid group (-SO₃H).

  • Oxidation Reaction: Add the potassium permanganate solution dropwise to the boiling solution of the thiol. The reaction is highly exothermic and the rate of addition should be controlled to maintain a steady reflux. The disappearance of the purple color of the permanganate indicates its consumption. Continue addition until a faint pink color persists.

  • Workup: After the reaction is complete, cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.

  • Isolation: Acidify the clear filtrate with concentrated hydrochloric acid (HCl) to a pH of approximately 1. The desired product, this compound, will precipitate out of the solution.

  • Final Purification: Collect the precipitate by filtration, wash thoroughly with cold water to remove residual acid, and dry to yield the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Thiol Formation cluster_intermediate Intermediate cluster_step2 Step 2: Oxidation cluster_final Final Product 3-methyl-o-phenylenediamine 3-methyl-o-phenylenediamine Cyclization Cyclization & Reflux 3-methyl-o-phenylenediamine->Cyclization CS2 Carbon Disulfide (CS₂) CS2->Cyclization KOH_EtOH KOH / Ethanol KOH_EtOH->Cyclization Thiol 4-methyl-1H-benzimidazole-2-thiol Cyclization->Thiol Precipitation Oxidation Oxidation & Acidification Thiol->Oxidation KMnO4 Potassium Permanganate (KMnO₄) KMnO4->Oxidation SulfonicAcid This compound Oxidation->SulfonicAcid Purification

Caption: Synthesis workflow for this compound.

Anticancer Activity: A Primary Therapeutic Avenue

While direct studies on this compound are limited, extensive research on structurally similar compounds, particularly 2-phenylbenzimidazole-5-sulphonic acid (PBSA), provides a strong predictive framework for its anticancer potential.[7] Benzimidazole derivatives have gained significant attention as anticancer agents due to their diverse biological activities and favorable toxicity profiles.[5]

Mechanism of Action: Inhibition of Proliferation and Angiogenesis

Research on PBSA has demonstrated its efficacy against ovarian cancer through a multi-faceted mechanism targeting key cellular processes.[7]

  • Inhibition of Cell Invasion and Proliferation: PBSA treatment has been shown to block mitogen-induced invasion of ovarian cancer cells (SKOV-3) by down-regulating the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[7] These enzymes are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis.

  • Cell Cycle Arrest: The compound inhibits cell proliferation by suppressing cyclin-dependent kinases (Cdks), such as Cdk2 and Cdk4.[7] This leads to the hypophosphorylation of the retinoblastoma protein (pRb) and results in a G1 phase cell cycle arrest, effectively halting the division of cancer cells.[7]

  • Anti-Angiogenic Effects: PBSA suppresses the expression and secretion of Vascular Endothelial Growth Factor (VEGF) in cancer cells.[7] VEGF is a potent signaling protein that stimulates the formation of new blood vessels (angiogenesis), which are essential for supplying nutrients to growing tumors. By inhibiting VEGF, PBSA effectively chokes off the tumor's blood supply, preventing further growth.[7]

The central hub for these anticancer activities is the inhibition of the MKK3/6-p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway .[7] This pathway is a critical regulator of cellular responses to stress and cytokines, and its dysregulation is often implicated in cancer progression.

Anticancer_Pathway cluster_pathway MKK3/6-p38 MAPK Pathway cluster_downstream Downstream Cellular Effects cluster_outcomes Therapeutic Outcomes Benzimidazole_Sulfonic_Acid 4-methyl-1H-benzimidazole- 2-sulfonic acid (Predicted Action) MKK3_6 MKK3/6 Benzimidazole_Sulfonic_Acid->MKK3_6 Inhibits p38_MAPK p38 MAPK MKK3_6->p38_MAPK activates MMPs MMP-2, MMP-9 Expression ↓ p38_MAPK->MMPs regulates Cdks Cdk2, Cdk4 Expression ↓ p38_MAPK->Cdks regulates VEGF VEGF Secretion ↓ p38_MAPK->VEGF regulates Invasion Cancer Cell Invasion ↓ MMPs->Invasion Proliferation Cell Proliferation ↓ (G1 Arrest) Cdks->Proliferation Angiogenesis Tumor Angiogenesis ↓ VEGF->Angiogenesis

Caption: Predicted anticancer mechanism via inhibition of the p38 MAPK pathway.
Quantitative Data from Related Compounds

While specific IC₅₀ values for this compound are not available, data from other benzimidazole derivatives with sulfonyl or sulfonamide moieties highlight the potency of this class.

Compound ClassCancer Cell LineActivity (IC₅₀)Reference
Benzimidazole-Sulfonamide HybridMGC-803 (Gastric)1.02 µM[8]
Benzimidazole-Sulfonamide HybridPC-3 (Prostate)5.40 µM[8]
Benzimidazole-Sulfonamide HybridMCF-7 (Breast)2.51 µM[8]
Benzenesulfonate Derivative (BS3)U-251 (Glioblastoma)1.757 µM[9]
Benzenesulfonate Derivative (BS3)HCT-116 (Colon)2.112 µM[9]

This table presents data for structurally related compounds to indicate the potential efficacy of the benzimidazole-sulfonic acid scaffold.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., SKOV-3 ovarian cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO or PBS) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial and Anti-inflammatory Potential

The benzimidazole scaffold is a cornerstone of antimicrobial and anti-inflammatory drug discovery.[1][10] The incorporation of a sulfonic acid group can modulate these activities.

Antimicrobial Activity

A series of 4-[1-(substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids have been synthesized and evaluated for their in vitro antimicrobial activity.[11][12] Studies showed that specific derivatives, such as 4-[1-(4-Nitrobenzoyl)-1H-benzoimidazol-2-yl]-benzenesulfonic acid, were among the most active compounds.[11][12] The mechanism of action for antimicrobial benzimidazoles can involve the inhibition of crucial enzymes like topoisomerase, which is essential for DNA replication in bacteria.[10]

  • Preparation: Prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

  • Inoculation: Adjust the turbidity of the microbial suspension (e.g., S. aureus, E. coli) to match a 0.5 McFarland standard. Dilute this suspension and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) to verify microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Benzimidazole derivatives exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, 5-lipoxygenase (5-LOX), and the suppression of pro-inflammatory cytokines like TNF-α and IL-6.[1][13] The acidic nature of the sulfonic acid group may enhance interactions with enzymatic targets. Studies on related benzimidazole derivatives have shown significant inhibition of inflammation in in vivo models like the carrageenan-induced rat paw edema test.[1][2]

Conclusion and Future Directions

This compound emerges from a lineage of pharmacologically potent molecules. Based on robust evidence from structurally analogous compounds, it holds significant promise as a lead candidate for further investigation, particularly in oncology. The predicted mechanism of action, centered on the inhibition of the MKK3/6-p38 MAPK pathway, offers a clear and testable hypothesis for its anticancer effects.[7] Furthermore, its inherent benzimidazole scaffold suggests a strong likelihood of antimicrobial and anti-inflammatory properties.

Future research should focus on the empirical validation of these predicted activities. The synthesis and subsequent screening of this compound using the protocols outlined in this guide will be a critical first step. In-depth mechanistic studies, including Western blot analysis for key pathway proteins and specific enzyme inhibition assays, will be necessary to elucidate its precise molecular targets. This compound represents a compelling intersection of a privileged scaffold and a functionally significant chemical moiety, warranting dedicated exploration by the drug discovery community.

References

  • (PDF) Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022).
  • Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. (2024). International Journal of Medical and Pharmaceutical Case Reports.
  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2025). RSC Advances. [Link]

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). Journal of Cancer Metastasis and Treatment. [Link]

  • Novel functions for 2-phenylbenzimidazole-5-sulphonic acid: Inhibition of ovarian cancer cell responses and tumour angiogenesis. (2020). Journal of Cellular and Molecular Medicine. [Link]

  • 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. (2010). European Journal of Medicinal Chemistry. [Link]

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2021). Frontiers in Pharmacology. [Link]

  • Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. (2023). ACS Omega. [Link]

  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2018). Research Journal of Pharmacy and Technology. [Link]

  • Benzimidazole: A short review of their antimicrobial activities. (2012). Journal of Chemical and Pharmaceutical Research.
  • 1H-benzimidazole and some benzimidazole containing drugs. (2024). ResearchGate. [Link]

  • Identification of a Novel Benzimidazole That Inhibits Bacterial Biofilm Formation in a Broad-Spectrum Manner. (2013). Antimicrobial Agents and Chemotherapy. [Link]

  • Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (2023). Molecular Diversity. [Link]

  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2018). ResearchGate. [Link]

  • Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. (2020). Molbank. [Link]

  • Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. (2021). International Journal of Molecular Sciences. [Link]

  • Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (2023). Scientific Reports. [Link]

  • 1H-Benzimidazole-2-sulfonic acid. (n.d.). PubChem. [Link]

  • 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: Synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. (2010). European Journal of Medicinal Chemistry. [Link]

  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021). RSC Advances. [Link]

  • Synthesis and antimicrobial activity of novel 2-[4-(1H-benzimidazol-1-yl)phenyl]-1H-benzimidazoles. (2013). Medicinal Chemistry Research. [Link]

  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2023). MDPI. [Link]

  • The new process for the preparation of 2-n-propyl-4-methyl-6. (n.d.).
  • Marketed 1H-benzimidazole ring containing drug compounds. (2017). ResearchGate. [Link]

  • Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. (2013). ResearchGate. [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Advances. [Link]

  • Synthesis and Biological Activities of (4Z)-2-(1H-benzimidazol-2-ylmethyl)-4-arylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one Compounds. (2022). ResearchGate. [Link]

  • Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. (2023). MDPI. [Link]

  • Benzimidazolium Salts Bearing 2-methyl-1,4-benzodioxane Group: Synthesis, Characterization, Computational Studies, In vitro Antioxidant and Antimicrobial Activity. (2021). Chemistry & Biodiversity. [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. (2020). RSC Advances. [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022). Molecules. [Link]

Sources

The Untapped Therapeutic Potential of 4-Methyl-1H-benzimidazole-2-sulfonic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs. While the parent compound, 1H-benzimidazole-2-sulfonic acid, has shown promise as a glutamate racemase inhibitor with potential antibacterial applications, the therapeutic landscape of its substituted derivatives remains largely unexplored. This technical guide presents a forward-looking analysis of 4-methyl-1H-benzimidazole-2-sulfonic acid , a molecule poised for significant interest in drug discovery. In the absence of direct experimental data for this specific analog, this document leverages established structure-activity relationships (SAR) within the benzimidazole class to extrapolate and propose potential therapeutic applications. We will delve into the scientific rationale for investigating this compound as a novel antibacterial and anti-inflammatory agent, providing detailed, field-proven experimental protocols to validate these hypotheses. This guide is intended to serve as a foundational resource for researchers aiming to unlock the therapeutic value of this promising, yet under-investigated, molecule.

The Benzimidazole Scaffold: A Privileged Structure in Pharmacology

The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, is a recurring motif in a vast array of biologically active compounds.[1][2] Its structural similarity to endogenous purine nucleotides allows for facile interaction with a wide range of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][3] Clinically approved drugs containing the benzimidazole core, such as the proton pump inhibitors omeprazole and lansoprazole, the anthelmintic albendazole, and the antihistamine astemizole, underscore the therapeutic versatility of this scaffold. The chemical tractability of the benzimidazole ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity.[4][5]

1H-Benzimidazole-2-sulfonic Acid: The Parent Compound and Its Known Activities

The immediate parent of our target molecule, 1H-benzimidazole-2-sulfonic acid, has been identified as an inhibitor of glutamate racemase (GR).[6] This enzyme is crucial for the synthesis of D-glutamate, an essential component of the peptidoglycan cell wall in many bacteria. By inhibiting GR, 1H-benzimidazole-2-sulfonic acid presents a potential mechanism for antibacterial action.[6] Furthermore, it has been utilized as a reactant in the synthesis of bis(benzimidazol-2-yl)amines, which have demonstrated activity against Trichinella spiralis.[6] These findings establish a precedent for the biological activity of the benzimidazole-2-sulfonic acid core.

This compound: A Hypothesized Therapeutic Frontier

The introduction of a methyl group at the 4-position of the benzimidazole ring is a subtle yet potentially impactful structural modification. The strategic placement of substituents on the benzimidazole scaffold is a well-established strategy for modulating biological activity.[4][5]

Potential as a Novel Antibacterial Agent

Scientific Rationale: The antibacterial potential of the parent compound, stemming from glutamate racemase inhibition, provides a strong foundation for investigating this compound as an antibacterial agent. The addition of a methyl group can influence the compound's lipophilicity, membrane permeability, and binding affinity to the target enzyme. Structure-activity relationship studies on benzimidazole derivatives have shown that substitutions on the benzene ring can significantly impact antibacterial potency.[7] For instance, the presence of certain substituents can enhance the molecule's ability to penetrate the bacterial cell wall or interact with key residues in the active site of target enzymes.[8] The methyl group at the 4-position may confer improved pharmacokinetic properties or enhance the interaction with bacterial targets.

Proposed Mechanism of Action: The primary hypothesized mechanism of antibacterial action for this compound is the inhibition of essential bacterial enzymes, such as glutamate racemase or other enzymes involved in cell wall synthesis or nucleic acid replication.[6][8]

Experimental Workflow for Antibacterial Activity Screening

G cluster_0 In Vitro Antibacterial Screening start Prepare Stock Solution of This compound dilution Serial Dilution in 96-well Microtiter Plate start->dilution inoculation Inoculate with Standardized Bacterial Suspension (e.g., S. aureus, E. coli) dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation readout Determine Minimum Inhibitory Concentration (MIC) (Visual Inspection or Spectrophotometry) incubation->readout

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.[9][10]

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[9]

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Potential as a Novel Anti-inflammatory Agent

Scientific Rationale: Benzimidazole derivatives are known to possess significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. The position of substituents on the benzimidazole ring plays a critical role in determining COX inhibitory activity and selectivity.[4][11] The introduction of a methyl group at the 4-position could enhance the binding affinity of the molecule to the active site of COX enzymes, potentially leading to potent anti-inflammatory effects.

Proposed Mechanism of Action: The hypothesized anti-inflammatory mechanism of this compound is the inhibition of COX-1 and/or COX-2 enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[5][6]

Experimental Workflow for COX Inhibition Assay

G cluster_1 In Vitro COX Inhibition Assay start Prepare Assay Buffer and Reagents pre_incubation Pre-incubate COX-1 or COX-2 Enzyme with this compound start->pre_incubation reaction_initiation Initiate Reaction with Arachidonic Acid pre_incubation->reaction_initiation reaction_termination Terminate Reaction reaction_initiation->reaction_termination detection Quantify Prostaglandin Production (e.g., EIA or LC-MS/MS) reaction_termination->detection calculation Calculate Percent Inhibition and IC50 detection->calculation

Caption: Workflow for evaluating in vitro COX inhibitory activity.

Detailed Protocol: Cyclooxygenase (COX) Inhibition Assay

  • Reagent Preparation: Prepare the reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), cofactor solution (e.g., hematin and epinephrine), and arachidonic acid substrate solution.[12]

  • Enzyme and Inhibitor Preparation: Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme. Prepare various concentrations of this compound.

  • Pre-incubation: In a reaction tube, combine the reaction buffer, cofactor solution, and the COX enzyme. Add the test compound at different concentrations and pre-incubate for a specified time (e.g., 10 minutes at 37°C).[12]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.[12]

  • Reaction Termination: After a defined incubation period (e.g., 2 minutes), terminate the reaction by adding a stopping agent (e.g., hydrochloric acid).[12]

  • Quantification of Prostaglandins: Quantify the amount of prostaglandin E2 (PGE2) or other prostanoids produced using a suitable method, such as an Enzyme Immunoassay (EIA) kit or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.

Physicochemical Properties and Synthesis Considerations

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₈H₈N₂O₃S
Molecular Weight212.23 g/mol
pKa(Predicted to be acidic)
LogP(Predicted to be low)

Synthesis Pathway: A plausible synthetic route to this compound could involve the reaction of 3-methyl-o-phenylenediamine with a suitable reagent to introduce the 2-sulfonic acid group. Further research into synthetic methodologies for substituted benzimidazoles is recommended.[2][13]

Future Directions and Conclusion

This technical guide has laid out a compelling, albeit extrapolated, case for the investigation of this compound as a potential therapeutic agent. The proposed antibacterial and anti-inflammatory activities are grounded in the well-established pharmacology of the benzimidazole scaffold and the known biological profile of its parent compound. The provided experimental protocols offer a clear and robust framework for the initial in vitro validation of these hypotheses.

The journey from a promising molecule to a clinically approved drug is long and arduous. However, the exploration of novel chemical entities with strong scientific rationale is the lifeblood of pharmaceutical innovation. It is our hope that this guide will stimulate further research into this compound and its derivatives, potentially leading to the development of new and effective treatments for bacterial infections and inflammatory diseases. The scientific community is encouraged to undertake the synthesis and biological evaluation of this compound to ascertain its true therapeutic potential.

References

  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology.
  • Structure activity relationship of benzimidazole derivatives.
  • Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed.
  • Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review.
  • 1H-BENZIMIDAZOLE-2-SULFONIC ACID | 40828-54-4. ChemicalBook.
  • Recent Development of Benzimidazole-Containing Antibacterial Agents. PubMed.
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed Central (PMC).
  • Biological activities of benzimidazole derivatives: A review.
  • Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI.
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central (PMC).
  • Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central (PMC).
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific.
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview.
  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Royal Society of Chemistry.
  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
  • Recent achievements in the synthesis of benzimidazole deriv
  • COX Activity Assay Kit (Fluorometric). Sigma-Aldrich.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • How can I assay cyclooxygenase pathway inhibition for plant extracts?.
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm
  • Benzimidazole Derivatives and Its Biological Importance.
  • Synthesis of 1H-benzimidazole-2-yl hydrazone derivatives 5a-l.
  • Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry.

Sources

Topic: Synthesis and Characterization of 4-Methyl-1H-benzimidazole-2-sulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzimidazole derivatives form the structural core of numerous pharmacologically active agents and advanced functional materials.[1][2] Their inherent biological activities, which include antimicrobial, antiviral, and anti-inflammatory properties, make them a focal point of medicinal chemistry.[2] This guide provides a comprehensive technical overview of the synthesis and characterization of a specific, promising scaffold: 4-methyl-1H-benzimidazole-2-sulfonic acid. We will delve into a field-proven, two-step synthetic pathway, explain the causality behind experimental choices, and detail the suite of analytical techniques required for unambiguous structural validation. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to work with this class of compounds.

Strategic Overview: The Rationale for the Benzimidazole Sulfonic Acid Scaffold

The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in drug discovery due to its ability to mimic purine bases and interact with a wide range of biological targets. The introduction of a sulfonic acid group at the 2-position significantly enhances the molecule's polarity and aqueous solubility, which are critical physicochemical properties for drug candidates. The additional methyl group at the 4-position serves as a strategic handle for modulating lipophilicity, steric interactions, and metabolic stability.

This guide focuses on a robust and reproducible synthetic approach: the cyclization of a substituted o-phenylenediamine with carbon disulfide to form a thiol intermediate, followed by a controlled oxidation to the target sulfonic acid. This method is favored over direct sulfonation of the pre-formed benzimidazole core, which often leads to poor regioselectivity and the formation of difficult-to-separate isomers.[3]

Synthesis of this compound

The synthesis is logically approached in two primary stages: formation of the heterocyclic core and subsequent functional group transformation.

Stage 1: Synthesis of the Thiol Precursor (4-Methyl-1H-benzimidazole-2-thiol)

The foundational step is the condensation reaction between 3-methyl-o-phenylenediamine (3,4-diaminotoluene) and carbon disulfide (CS₂) in a basic medium.[4]

Causality and Mechanism: The reaction is initiated by the nucleophilic attack of one of the amine groups of the o-phenylenediamine onto the electrophilic carbon of CS₂. The presence of a base, such as potassium hydroxide (KOH), is crucial. It serves two purposes: it deprotonates the amine groups, increasing their nucleophilicity, and it facilitates the formation of a dithiocarbamate intermediate.[5][6] This intermediate then undergoes an intramolecular cyclization, driven by the proximity of the second amino group, which attacks the thiocarbonyl carbon. Subsequent elimination of a hydrogen sulfide molecule (which is neutralized by the base) yields the stable benzimidazole-2-thiol ring system.[6]

cluster_0 Stage 1: Thiol Synthesis cluster_1 Stage 2: Oxidation 3,4-Diaminotoluene 3,4-Diaminotoluene CS2_KOH CS₂ / KOH 3,4-Diaminotoluene->CS2_KOH Nucleophilic Attack Intermediate Dithiocarbamate Intermediate CS2_KOH->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product1 4-Methyl-1H-benzimidazole-2-thiol Cyclization->Product1 - H₂S Product1_input 4-Methyl-1H-benzimidazole-2-thiol Oxidant Oxidizing Agent (e.g., H₂O₂) Product1_input->Oxidant Oxidation_Process Thiol Oxidation Oxidant->Oxidation_Process Final_Product This compound Oxidation_Process->Final_Product

Caption: Workflow for the two-stage synthesis of the target compound.

Experimental Protocol: Synthesis of 4-Methyl-1H-benzimidazole-2-thiol

ParameterDetails
Reactants 3-Methyl-o-phenylenediamine (3,4-diaminotoluene), Carbon disulfide (CS₂), Potassium hydroxide (KOH), Ethanol (95%), Water, Glacial Acetic Acid.
Equipment Round-bottom flask, reflux condenser, magnetic stirrer with heating plate, dropping funnel, Buchner funnel, filtration flask.
Procedure 1. In a 500 mL round-bottom flask, dissolve 12.2 g (0.1 mol) of 3-methyl-o-phenylenediamine and 6.6 g (0.1 mol) of KOH in 150 mL of 95% ethanol and 20 mL of water.[4] 2. While stirring, add 7.6 g (0.1 mol) of carbon disulfide dropwise to the solution over 30 minutes. An exothermic reaction may be observed. 3. After the addition is complete, heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). 4. Cool the reaction mixture to room temperature. Filter to remove any solid impurities. 5. Transfer the filtrate to a beaker and carefully acidify with glacial acetic acid with constant stirring until precipitation is complete (pH ~5-6). 6. Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.
Stage 2: Oxidation of Thiol to Sulfonic Acid

The synthesized thiol is a stable intermediate that must be oxidized to yield the final sulfonic acid product. Hydrogen peroxide (H₂O₂) is a common and effective oxidizing agent for this transformation.[7]

Causality and Mechanism: The oxidation of a thiol to a sulfonic acid is a multi-step process involving several oxidized sulfur intermediates, such as sulfenic acid (R-SOH) and sulfinic acid (R-SO₂H).[8] The reaction with a strong oxidizing agent like H₂O₂ proceeds through these intermediates to the final, most stable sulfonic acid (R-SO₃H) state. The reaction is typically performed in a basic or aqueous medium to facilitate the process.

Experimental Protocol: Oxidation to this compound

ParameterDetails
Reactants 4-Methyl-1H-benzimidazole-2-thiol, Hydrogen Peroxide (30% solution), Potassium Hydroxide (optional, for solubility).
Equipment Beaker, magnetic stirrer, ice bath, pH meter or litmus paper.
Procedure 1. Suspend the synthesized 4-methyl-1H-benzimidazole-2-thiol (0.1 mol) in 100 mL of water. If solubility is low, a small amount of KOH can be added to form the thiolate salt. 2. Place the suspension in an ice bath to control the reaction temperature. 3. Slowly add 30% hydrogen peroxide (approx. 3 equivalents) dropwise while monitoring the temperature to keep it below 10-15 °C. 4. After the addition, allow the mixture to stir at room temperature for several hours until the starting material is consumed (monitored by TLC). 5. Carefully acidify the solution with an appropriate acid (e.g., HCl) to precipitate the sulfonic acid product. 6. Collect the solid product by filtration, wash with a small amount of cold water, and dry. Recrystallization from a suitable solvent (e.g., water or ethanol/water) may be required for purification.

Comprehensive Characterization

Unambiguous confirmation of the synthesized structure is paramount. A multi-technique approach is required, combining spectroscopic and, if possible, crystallographic methods.

cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Structural Analysis Synthesized_Compound Purified Product NMR NMR (¹H, ¹³C) Synthesized_Compound->NMR Structure & Connectivity IR FT-IR Synthesized_Compound->IR Functional Groups MS Mass Spectrometry Synthesized_Compound->MS Molecular Weight UV_Vis UV-Vis Synthesized_Compound->UV_Vis Electronic Properties X-Ray Single Crystal X-Ray (if crystals form) Synthesized_Compound->X-Ray Absolute Structure Final_Confirmation Structure Confirmed NMR->Final_Confirmation IR->Final_Confirmation MS->Final_Confirmation UV_Vis->Final_Confirmation X-Ray->Final_Confirmation

Caption: A logical workflow for the analytical characterization of the final product.

Spectroscopic Characterization

The following table summarizes the expected data from key spectroscopic techniques. These predictions are based on known values for similar benzimidazole structures.[9]

TechniqueExpected Observations and Rationale
¹H NMR - Methyl Protons (-CH₃): A singlet peak around δ 2.4-2.5 ppm. - Aromatic Protons: A complex multiplet pattern in the δ 7.2-7.8 ppm region corresponding to the three protons on the benzene ring. - Imidazole Proton (-NH): A broad singlet at a downfield chemical shift (δ > 12 ppm), which may be exchangeable with D₂O.
¹³C NMR - Methyl Carbon (-CH₃): A signal around δ 21-22 ppm. - Aromatic Carbons: Multiple signals in the aromatic region (δ 110-145 ppm). - C2 Carbon (C-SO₃H): A distinct downfield signal (δ > 150 ppm) due to its attachment to the electronegative sulfonic acid group and two nitrogen atoms.
FT-IR (cm⁻¹) - O-H Stretch (Sulfonic Acid): A very broad absorption band from 2500-3300 cm⁻¹. - N-H Stretch: A moderate band around 3400-3450 cm⁻¹. - S=O Stretch (Asymmetric & Symmetric): Strong, characteristic peaks around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹. - C=N Stretch: A peak around 1620 cm⁻¹.
Mass Spec. - Molecular Ion Peak: The spectrum should show a molecular ion peak (or [M+H]⁺ / [M-H]⁻) corresponding to the calculated molecular weight of C₈H₈N₂O₃S (212.23 g/mol ).
UV-Vis The benzimidazole core exhibits characteristic absorption bands in the UV region. The absorption maxima are sensitive to solvent polarity and pH, a phenomenon known as solvatochromism.[10][11]
Crystallographic Validation

If high-quality single crystals of the synthesized compound can be grown, Single Crystal X-ray Diffraction provides the most definitive structural evidence.[12] This technique yields precise information on:

  • Bond lengths and angles: Confirming the covalent structure.[13][14]

  • Molecular conformation: Revealing the three-dimensional shape of the molecule.

  • Crystal packing: Showing how molecules are arranged in the solid state, including intermolecular interactions like hydrogen bonding.[15]

The compound is likely to crystallize as a zwitterion, with the acidic proton from the sulfonic acid group transferred to one of the basic imidazole nitrogen atoms.[16]

Conclusion and Future Directions

This guide has outlined a reliable and well-rationalized pathway for the synthesis of this compound, a molecule of significant interest for pharmaceutical and materials science applications. The detailed protocols for synthesis and the comprehensive framework for characterization provide a solid foundation for researchers. The true value of this scaffold lies in its potential for further derivatization. The benzimidazole nitrogen, the aromatic ring, and the sulfonic acid group itself can all serve as points for chemical modification, opening avenues to create extensive libraries of novel compounds for screening and development.

References

  • Benchchem. (n.d.). Spectroscopic Properties of Benzimidazoles: A Comparative Guide for Researchers in Different Solvents.
  • Nguyen, T. C., Vo, C. D., & Dau, X. D. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances.
  • Google Patents. (n.d.). CN110540523A - Method for preparing sulfo-substituted benzimidazole and derivative thereof.
  • National Center for Biotechnology Information. (n.d.). 4-(1H-Benzimidazol-2-ylmethyl)-2H-1,4-benzothiazin-3(4H).
  • ResearchGate. (n.d.). Synthesis, crystal structure and spectroscopic of benzimidazole derivative.
  • National Center for Biotechnology Information. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
  • ResearchGate. (n.d.). Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supra.
  • Slideshare. (n.d.). Synthesis of Benimidazole from o- Phynylenediamine.pptx.
  • CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine.
  • National Center for Biotechnology Information. (n.d.). Methyl 4-(1H-benzimidazol-2-yl)benzoate trihydrate.
  • ResearchGate. (n.d.). UV-vis absorption spectra of 2-phenylbenzimidazole-5-sulfonic acid....
  • MDPI. (n.d.). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide.
  • National Center for Biotechnology Information. (n.d.). 4-(1H-Benzimidazol-2-yl)benzonitrile.
  • National Center for Biotechnology Information. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.
  • Benchchem. (n.d.). 1-methyl-1H-benzimidazole-2-sulfonic acid | 5533-38-0.
  • ResearchGate. (n.d.). (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives.
  • R Discovery. (1995). Reaction of Carbon Disulfide and o-Phenylenediamine Catalyzed by Tertiary Amines in a Homogeneous Solution.
  • MDPI. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens.
  • ResearchGate. (n.d.). Reaction of o-phenylene diamine and carbon disulfide by potassium hydroxide at higher temperature | Request PDF.
  • The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide.
  • National Center for Biotechnology Information. (n.d.). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways.
  • National Center for Biotechnology Information. (n.d.). Photocatalyzed Aerobic Oxidation of Thiols to Disulfides Using Cu2O Polyhedra.
  • ResearchGate. (n.d.). Homogeneous catalyzed reaction of carbon disulfide and o-phenylene diamine by tetrabutylammonium hydroxide in the presence of potassium hydroxide | Request PDF.
  • ChemicalBook. (n.d.). 1H-BENZIMIDAZOLE-2-SULFONIC ACID | 40828-54-4.

Sources

An In-depth Technical Guide to the Mechanism of Action of 4-methyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities.[1][2][3][4] This guide focuses on a specific, yet under-researched, member of this family: 4-methyl-1H-benzimidazole-2-sulfonic acid. While direct, in-depth studies on the mechanism of action of this particular molecule are not extensively available in current literature, its structural components—the benzimidazole core and the sulfonic acid group—provide a strong foundation for hypothesizing its biological activities and for designing a robust research plan to elucidate its precise molecular interactions.

This document serves as a technical guide for researchers, providing not only a synthesis of the known biological activities of related benzimidazole-sulfonyl compounds but also a comprehensive, step-by-step experimental roadmap for the de novo investigation of this compound's mechanism of action. We will delve into its physicochemical properties, propose potential biological targets and signaling pathways, and offer detailed protocols for target identification, validation, and the characterization of its downstream cellular effects.

Physicochemical Properties and Bioavailability Considerations

The structure of this compound, featuring a bicyclic aromatic benzimidazole ring, a methyl group at the 4-position, and a sulfonic acid group at the 2-position, dictates its physicochemical properties and, consequently, its likely pharmacokinetic and pharmacodynamic behavior.

PropertyPredicted Value/InformationSource
Molecular Formula C₈H₈N₂O₃S[5]
Molecular Weight 212.23 g/mol [5]
Appearance Predicted to be a white solid[5]
Solubility Expected to be soluble in polar organic solvents and aqueous bases[5]
pKa The sulfonic acid group is strongly acidic, likely with a pKa < 2. The benzimidazole ring has both a weakly acidic N-H proton and a weakly basic nitrogen.General Chemical Knowledge

The presence of the highly polar sulfonic acid group suggests that the compound is likely to be water-soluble, particularly at physiological pH, where it will exist in its deprotonated sulfonate form. This high polarity may, however, limit its passive diffusion across biological membranes, potentially necessitating active transport mechanisms for cellular uptake. The methyl group adds a small degree of lipophilicity.

Hypothesized Mechanisms of Action

Based on the known activities of the broader benzimidazole class and related sulfonic acid-containing compounds, we can propose several plausible mechanisms of action for this compound.

Antimicrobial Activity via Glutamate Racemase Inhibition

The parent compound, 1H-benzimidazole-2-sulfonic acid, has been identified as an inhibitor of glutamate racemase (GR).[6] This enzyme is crucial for the synthesis of D-glutamate, an essential component of the peptidoglycan cell wall in bacteria. Inhibition of GR leads to a compromised cell wall and ultimately bacterial cell death. Given the structural similarity, it is highly probable that this compound also targets this enzyme.

G 4-methyl-1H-benzimidazole-2-sulfonic_acid 4-methyl-1H-benzimidazole-2-sulfonic_acid Glutamate_Racemase Glutamate_Racemase 4-methyl-1H-benzimidazole-2-sulfonic_acid->Glutamate_Racemase Inhibition D-Glutamate_Synthesis D-Glutamate_Synthesis Glutamate_Racemase->D-Glutamate_Synthesis Catalyzes Peptidoglycan_Synthesis Peptidoglycan_Synthesis D-Glutamate_Synthesis->Peptidoglycan_Synthesis Bacterial_Cell_Wall_Integrity Bacterial_Cell_Wall_Integrity Peptidoglycan_Synthesis->Bacterial_Cell_Wall_Integrity Bacterial_Cell_Lysis Bacterial_Cell_Lysis Bacterial_Cell_Wall_Integrity->Bacterial_Cell_Lysis Loss of

Caption: Hypothesized antimicrobial mechanism via Glutamate Racemase inhibition.

Anti-inflammatory Activity through Cyclooxygenase (COX) Inhibition

Benzimidazole derivatives are known to possess anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[7] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting these enzymes, this compound could reduce the production of prostaglandins, thereby exerting an anti-inflammatory effect.

G Arachidonic_Acid Arachidonic_Acid COX-1_COX-2 COX-1_COX-2 Arachidonic_Acid->COX-1_COX-2 Prostaglandins Prostaglandins COX-1_COX-2->Prostaglandins Biosynthesis Inflammation Inflammation Prostaglandins->Inflammation Mediates 4-methyl-1H-benzimidazole-2-sulfonic_acid 4-methyl-1H-benzimidazole-2-sulfonic_acid 4-methyl-1H-benzimidazole-2-sulfonic_acid->COX-1_COX-2 Inhibition

Caption: Potential anti-inflammatory mechanism via COX inhibition.

Anticancer and Anthelmintic Activity by Tubulin Polymerization Disruption

Several benzimidazole compounds, particularly anthelmintics like albendazole and mebendazole, exert their effects by binding to β-tubulin and inhibiting its polymerization into microtubules.[8] This disruption of the cytoskeleton interferes with essential cellular processes such as cell division, intracellular transport, and maintenance of cell shape, leading to cell death. This mechanism is effective against rapidly dividing cancer cells and parasites.

G Beta-tubulin Beta-tubulin Microtubule_Polymerization Microtubule_Polymerization Beta-tubulin->Microtubule_Polymerization Mitotic_Spindle_Formation Mitotic_Spindle_Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Cell_Division Cell_Division Mitotic_Spindle_Formation->Cell_Division Apoptosis Apoptosis Cell_Division->Apoptosis Arrest leads to 4-methyl-1H-benzimidazole-2-sulfonic_acid 4-methyl-1H-benzimidazole-2-sulfonic_acid 4-methyl-1H-benzimidazole-2-sulfonic_acid->Beta-tubulin Binds to and inhibits polymerization

Caption: Hypothesized anticancer/anthelmintic mechanism via tubulin disruption.

A Roadmap for Experimental Elucidation of the Mechanism of Action

The following sections provide a comprehensive experimental workflow to systematically investigate and validate the mechanism of action of this compound.

G cluster_0 Phase 1: Activity Profiling cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation cluster_3 Phase 4: Pathway & Phenotypic Analysis Broad_Spectrum_Screening Broad Spectrum Screening (Antimicrobial, Anticancer, Anti-inflammatory) Dose-Response_Analysis Dose-Response Analysis (IC50/MIC determination) Broad_Spectrum_Screening->Dose-Response_Analysis Affinity_Chromatography Affinity Chromatography Dose-Response_Analysis->Affinity_Chromatography Binding_Assays Binding Assays (SPR, ITC) Affinity_Chromatography->Binding_Assays Yeast_Two-Hybrid Yeast Two-Hybrid Computational_Prediction Computational Prediction Western_Blotting Western Blotting Binding_Assays->Western_Blotting Enzyme_Inhibition_Assays Enzyme Inhibition Assays Thermal_Shift_Assays Thermal Shift Assays Reporter_Gene_Assays Reporter Gene Assays Cellular_Assays Cellular Assays (Apoptosis, Cell Cycle)

Caption: Experimental workflow for elucidating the mechanism of action.

Phase 1: Broad-Spectrum Activity Screening and Dose-Response Analysis

Objective: To determine the primary biological activity of this compound and establish its potency.

Experimental Protocols:

  • Antimicrobial Susceptibility Testing:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or water).

    • Perform broth microdilution assays according to CLSI guidelines against a panel of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

    • Incubate the plates at the appropriate temperature for 18-24 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

  • Anticancer Cytotoxicity Assays:

    • Seed a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the compound for 48-72 hours.

    • Assess cell viability using an MTT or CellTiter-Glo assay.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curves.

  • Anti-inflammatory Assays:

    • Use a commercially available COX-1/COX-2 inhibitor screening assay kit.

    • Incubate the respective enzyme with arachidonic acid and varying concentrations of the test compound.

    • Measure the production of prostaglandin F2α using an enzyme immunoassay.

    • Determine the IC₅₀ for the inhibition of each COX isoform.

Phase 2: Target Identification

Objective: To identify the direct molecular target(s) of this compound.

Experimental Protocols:

  • Affinity Chromatography:

    • Synthesize a derivative of the compound with a linker arm suitable for immobilization on a solid support (e.g., NHS-activated sepharose beads).

    • Incubate the affinity matrix with a cell lysate or protein extract from the relevant cell type (e.g., bacterial lysate for antimicrobial activity, cancer cell lysate for anticancer activity).

    • Wash the matrix extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a high concentration of the free compound or by changing the buffer conditions (e.g., pH, salt concentration).

    • Identify the eluted proteins by mass spectrometry (LC-MS/MS).

  • Computational Target Prediction:

    • Use the 3D structure of the compound to perform virtual screening against databases of protein structures (e.g., PDB).

    • Employ molecular docking simulations to predict the binding affinity and pose of the compound to potential targets.

    • Prioritize candidate targets based on docking scores and biological relevance.

Phase 3: Target Validation

Objective: To confirm the direct interaction between the compound and the identified target(s) and to quantify the binding affinity.

Experimental Protocols:

  • Surface Plasmon Resonance (SPR):

    • Immobilize the purified target protein on a sensor chip.

    • Flow a series of concentrations of the compound over the chip and measure the change in the refractive index at the surface, which is proportional to the binding.

    • Analyze the sensorgrams to determine the association (kₐ) and dissociation (kₑ) rate constants and calculate the equilibrium dissociation constant (Kₑ).

  • Isothermal Titration Calorimetry (ITC):

    • Place the purified target protein in the sample cell of the calorimeter.

    • Titrate the compound into the sample cell and measure the heat changes associated with binding.

    • Analyze the data to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.

  • Enzyme Inhibition Assays:

    • If the identified target is an enzyme, perform in vitro kinetic assays in the presence of varying concentrations of the compound.

    • Determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by analyzing Lineweaver-Burk or Michaelis-Menten plots.

    • Calculate the inhibition constant (Kᵢ).

Phase 4: Elucidation of Downstream Signaling Pathways and Cellular Effects

Objective: To understand the downstream consequences of target engagement and the resulting cellular phenotype.

Experimental Protocols:

  • Western Blotting:

    • Treat cells with the compound for various time points.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies against key proteins in the hypothesized signaling pathway (e.g., phosphorylated vs. total forms of kinases, cleavage of caspase-3 for apoptosis).

  • Reporter Gene Assays:

    • Transfect cells with a plasmid containing a reporter gene (e.g., luciferase, GFP) under the control of a promoter that is regulated by the signaling pathway of interest.

    • Treat the cells with the compound and measure the reporter gene expression.

  • Cell Cycle Analysis:

    • Treat cells with the compound for 24-48 hours.

    • Fix the cells and stain their DNA with a fluorescent dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Conclusion and Future Directions

While the specific mechanism of action of this compound remains to be fully elucidated, its chemical structure points towards a high potential for significant biological activity. The proposed hypotheses, grounded in the extensive literature on benzimidazole derivatives, offer a logical starting point for investigation. The comprehensive experimental roadmap provided in this guide outlines a clear and rigorous path for researchers to not only identify the molecular target(s) of this compound but also to unravel the intricate signaling pathways it modulates and its ultimate phenotypic consequences. The successful execution of these studies will be instrumental in determining the therapeutic potential of this compound and will contribute valuable knowledge to the broader field of medicinal chemistry.

References

  • Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Biochemistry Research International, 2022, 7255299. [Link]

  • Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. ResearchGate. [Link]

  • Shrivastava, A., et al. (2019). Synthesis, characterization and biological activity of some novel benzimidazole derivatives. ResearchGate. [Link]

  • Gaba, M., & Mohan, C. (2016). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PubMed Central. [Link]

  • Patel, R. V., et al. (2011). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. PubMed Central. [Link]

  • Ife, R. J., et al. (1989). 2-[[(4-Amino-2-pyridyl)methyl]sulfinyl]benzimidazole H+/K+-ATPase inhibitors. The relationship between pyridine basicity, stability, and activity. PubMed. [Link]

  • Kumar, A., et al. (2018). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Kamal, A., et al. (2015). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Publishing. [Link]

  • Yordanova, Z. P., et al. (2022). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. ScienceDirect. [Link]

  • PubChem. (n.d.). 1H-Benzimidazole-2-sulfonic acid. PubChem. Retrieved from [Link]

  • Georganics. (n.d.). 1H-Benzimidazole-2-sulfonic acid. Georganics. Retrieved from [Link]

  • Kamal, A., et al. (2015). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. ResearchGate. [Link]

  • Witschel, M., et al. (2024). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. [Link]

  • Singh, S., et al. (2024). Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. LinkedIn. [Link]

Sources

The Benzimidazole Sulfonic Acid Core: A Technical Guide to its Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The fusion of the benzimidazole scaffold with the sulfonic acid functional group has given rise to a class of molecules with profound significance across diverse scientific disciplines. From life-saving pharmaceuticals to high-performance materials, benzimidazole sulfonic acids are a testament to the power of rational molecular design. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and core methodologies surrounding these vital compounds. We will delve into the foundational synthetic pathways, elucidate the mechanisms of action that drive their therapeutic and functional efficacy, and present detailed experimental protocols for their preparation. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of the chemistry and application of benzimidazole sulfonic acids.

A Tale of Two Scaffolds: The Historical Emergence of Benzimidazole Sulfonic Acids

The story of benzimidazole sulfonic acids is not one of a single, serendipitous discovery, but rather the convergence of two independent and highly fruitful streams of chemical research in the 20th century.

The first stream began with the benzimidazole ring system itself. While the first synthesis of a benzimidazole derivative was reported by Hoebrecker in 1872, it was the discovery in the 1950s that the 5,6-dimethylbenzimidazole moiety is an integral part of vitamin B12 that ignited significant interest in this heterocyclic scaffold.[1][2][3] This finding established the benzimidazole nucleus as a "privileged scaffold" in medicinal chemistry, a molecular framework with a proven affinity for biological targets.[1]

The second, parallel stream was the dawn of chemotherapy, heralded by the work of Gerhard Domagk. In the 1930s, Domagk's research into synthetic dyes led to the discovery of Prontosil, the first commercially available antibiotic.[4] It was soon discovered that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide. This groundbreaking work not only earned Domagk the 1939 Nobel Prize in Physiology or Medicine but also established the sulfonamide and, by extension, the sulfonic acid group as a critical pharmacophore for interacting with biological systems.[4]

The conceptual union of these two powerful chemical entities—the biologically active benzimidazole core and the pharmacologically significant sulfonic acid group—gave rise to the field of benzimidazole sulfonic acids. The introduction of the highly polar, acidic sulfonate group onto the benzimidazole scaffold offered chemists a powerful tool to modulate physicochemical properties such as water solubility, acidity (pKa), and the ability to form strong hydrogen bonds. These properties would prove to be critical for the development of a new generation of drugs and functional materials.

Synthetic Methodologies: Building the Core and Introducing Functionality

The synthesis of benzimidazole sulfonic acids is typically a two-part process: the construction of the benzimidazole core, followed by the introduction of the sulfonic acid group.

The Phillips-Ladenburg Reaction: A Cornerstone of Benzimidazole Synthesis

One of the most fundamental and widely used methods for synthesizing the benzimidazole core is the Phillips-Ladenburg reaction. This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid, such as hydrochloric acid.[5] The reaction proceeds via an initial acylation of one of the amino groups of the o-phenylenediamine to form an N-acylated intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the benzimidazole ring.

The choice of carboxylic acid is a key determinant of the substituent at the 2-position of the resulting benzimidazole, making this a versatile method for generating a wide array of derivatives.

Phillips_Ladenburg_Mechanism OPD o-Phenylenediamine Acylated_Amine N-Acylated Intermediate OPD->Acylated_Amine Acylation RCOOH Carboxylic Acid (R-COOH) RCOOH->Acylated_Amine H_plus H+ H_plus->Acylated_Amine Tetrahedral_Intermediate Tetrahedral Intermediate Acylated_Amine->Tetrahedral_Intermediate Protonation & Nucleophilic Attack Cyclized_Intermediate Cyclized Intermediate Tetrahedral_Intermediate->Cyclized_Intermediate Dehydration Benzimidazole 2-Substituted Benzimidazole Cyclized_Intermediate->Benzimidazole Deprotonation

Figure 1: Phillips-Ladenburg reaction mechanism.
Electrophilic Aromatic Sulfonation: Functionalizing the Benzene Ring

Once the benzimidazole core is formed, the sulfonic acid group is typically introduced via electrophilic aromatic sulfonation. This reaction involves treating the benzimidazole with a strong sulfonating agent, most commonly concentrated or fuming sulfuric acid (oleum).[6][7] The active electrophile in this reaction is sulfur trioxide (SO3) or its protonated form, +SO3H.[6] The electron-rich benzene portion of the benzimidazole ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex. A subsequent deprotonation step restores the aromaticity of the ring and yields the benzimidazole sulfonic acid.

The position of sulfonation is directed by the existing substituents on the benzene ring. In the case of an unsubstituted benzimidazole, sulfonation typically occurs at the 5-position.

Sulfonation_Mechanism Benzimidazole_Core Benzimidazole Core Sigma_Complex Sigma Complex (Resonance Stabilized) Benzimidazole_Core->Sigma_Complex Electrophilic Attack SO3_H2SO4 SO3 / H2SO4 SO3_H2SO4->Sigma_Complex Sulfonated_Benzimidazole Benzimidazole-5-sulfonic acid Sigma_Complex->Sulfonated_Benzimidazole Deprotonation

Figure 2: Electrophilic aromatic sulfonation of benzimidazole.
Experimental Protocols

The following protocols are illustrative examples of the synthesis of key benzimidazole sulfonic acids.

Protocol 1: Synthesis of 2-Phenylbenzimidazole-5-sulfonic Acid

This two-step protocol first synthesizes 2-phenylbenzimidazole and then sulfonates it. An alternative single-pot method is also described in the patent literature.[8]

  • Step 1: Synthesis of 2-Phenylbenzimidazole (via Phillips-Ladenburg Reaction)

    • To a round-bottom flask, add o-phenylenediamine (1 mole equivalent) and benzoic acid (1 mole equivalent).

    • Add polyphosphoric acid as a catalyst and solvent.

    • Heat the mixture to 200-250°C for 2-4 hours with stirring.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into a large volume of ice-cold water with vigorous stirring.

    • Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 2-phenylbenzimidazole.

  • Step 2: Sulfonation of 2-Phenylbenzimidazole

    • In a flask equipped with a stirrer and thermometer, carefully add 2-phenylbenzimidazole (1 mole equivalent) in portions to an excess of concentrated sulfuric acid (e.g., 4-5 mole equivalents) while maintaining the temperature between 40-50°C.[9]

    • After the addition is complete, heat the reaction mixture to 85°C and maintain for several hours until the starting material is consumed (monitor by HPLC).[9]

    • Cool the reaction mixture and carefully pour it into ice water to precipitate the product.

    • Filter the crude product and wash with cold water.

    • Purify the product by recrystallization from water to yield 2-phenylbenzimidazole-5-sulfonic acid.[9][10]

Protocol 2: Synthesis of Albendazole Sulfoxide (Ricobendazole)

Albendazole sulfoxide is the primary active metabolite of the anthelmintic drug albendazole. Its synthesis involves the selective oxidation of the sulfide group in albendazole.

  • Dissolve albendazole (1 mole equivalent) in a suitable solvent, such as glacial acetic acid.[11][12]

  • Cool the solution in an ice bath.

  • Slowly add an oxidizing agent, such as hydrogen peroxide (H2O2) or sodium metaperiodate (NaIO4), in a controlled manner (approximately 1 mole equivalent) to avoid over-oxidation to the sulfone.[8][11][13]

  • Stir the reaction mixture at a low temperature for several hours.

  • Monitor the reaction progress by TLC or HPLC to ensure complete conversion of the starting material and minimize the formation of the sulfone byproduct.

  • Once the reaction is complete, pour the mixture into cold water to precipitate the albendazole sulfoxide.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

Key Applications and Mechanisms of Action

The unique physicochemical properties imparted by the benzimidazole and sulfonic acid moieties have led to their application in several key areas.

Proton Pump Inhibitors (PPIs)

Benzimidazole derivatives, such as omeprazole and pantoprazole, are the cornerstone of treatment for acid-reflux disorders.[14] These drugs are prodrugs that are activated in the highly acidic environment of the parietal cells in the stomach lining.[15][16][17]

Mechanism of Action: The benzimidazole PPI, a weak base, crosses the parietal cell membrane and accumulates in the acidic secretory canaliculi.[16] Here, the acidic conditions catalyze a molecular rearrangement, converting the inactive prodrug into a reactive tetracyclic sulfenamide.[18] This activated form then forms an irreversible covalent disulfide bond with cysteine residues on the H+/K+ ATPase (the proton pump), inactivating the enzyme and thus blocking the final step in gastric acid secretion.[15][18]

PPI_Activation PPI Activation and H+/K+ ATPase Inhibition PPI_prodrug PPI (Prodrug) Accumulation Accumulation in Acidic Canaliculus PPI_prodrug->Accumulation Diffusion Activation Acid-Catalyzed Activation Accumulation->Activation Protonation Active_Sulfenamide Active Sulfenamide Activation->Active_Sulfenamide Rearrangement Inhibited_Pump Inhibited Pump (Covalent Bond) Active_Sulfenamide->Inhibited_Pump Covalent Bonding Proton_Pump Proton Pump (with Cysteine-SH) Proton_Pump->Inhibited_Pump

Figure 3: Mechanism of benzimidazole proton pump inhibitor (PPI) activation.
Anthelmintic Agents

Benzimidazole derivatives, including albendazole and its active metabolite albendazole sulfoxide, are broad-spectrum anthelmintics used to treat parasitic worm infections.[2][19]

Mechanism of Action: The primary mode of action of benzimidazole anthelmintics is the disruption of microtubule formation in the parasitic worm.[20][21] They exhibit a high affinity for the β-tubulin subunit of the parasite, inhibiting its polymerization into microtubules.[22][23][24] This disruption of the cytoskeleton affects vital cellular processes, including cell division, motility, and nutrient uptake, ultimately leading to the death of the parasite.[20][21] The selective toxicity of these drugs arises from their much higher affinity for parasitic β-tubulin compared to mammalian β-tubulin.

Anthelmintic_Mechanism Anthelmintic Mechanism of Benzimidazoles BZ_drug Benzimidazole Drug (e.g., Albendazole Sulfoxide) Binding High-Affinity Binding BZ_drug->Binding Beta_Tubulin Parasite β-Tubulin Microtubule Microtubule Beta_Tubulin->Microtubule Polymerization Beta_Tubulin->Binding Alpha_Tubulin α-Tubulin Alpha_Tubulin->Microtubule Polymerization Disruption Cytoskeleton Disruption Microtubule->Disruption Leads to Inhibition Inhibition of Polymerization Binding->Inhibition Inhibition->Microtubule Blocks Death Parasite Death Disruption->Death

Figure 4: Mechanism of action of benzimidazole anthelmintics.
Proton Conducting Materials

The sulfonic acid group is an excellent proton donor, and when incorporated into a polymer backbone like polybenzimidazole, it can create materials with high proton conductivity. These sulfonated polybenzimidazoles (sPBI) are of great interest for applications in proton exchange membranes (PEMs) for fuel cells.[25][26][27] The sulfonic acid groups provide proton hopping sites, and the imidazole groups can participate in the formation of hydrogen-bonded networks, facilitating efficient proton transport, often via a Grotthuss-type mechanism.[25]

Physicochemical and Quantitative Data

The introduction of the sulfonic acid group significantly alters the physicochemical properties of the benzimidazole core. The following tables summarize key data for representative compounds.

Table 1: Physicochemical Properties of Selected Benzimidazole Sulfonic Acids

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Solubility
2-Phenylbenzimidazole-5-sulfonic acidC₁₃H₁₀N₂O₃S274.30>300Soluble in water (as salt) and ethanol
AlbendazoleC₁₂H₁₅N₃O₂S265.33208-210Very low water solubility
Albendazole SulfoxideC₁₂H₁₅N₃O₃S281.33218-220Very low water solubility

Data sourced from[9][10][28][29]

Table 2: Proton Conductivity of Sulfonated Polybenzimidazole (sPBI) Membranes

Membrane CompositionTemperature (°C)Proton Conductivity (mS/cm)
Pristine sPBI-12.5
sPBI-MGE-2 Composite-30.8
PBI-SGO-0.5 Composite18023.8

Data sourced from[25][26]

Conclusion and Future Outlook

The journey of benzimidazole sulfonic acids, from the convergence of early antibiotic and vitamin research to their current status as critical components in medicine and materials science, is a powerful illustration of the evolution of chemical sciences. The versatility of the benzimidazole core, combined with the functionality imparted by the sulfonic acid group, has created a scaffold that continues to yield compounds of immense value.

Future research in this area is likely to focus on several key fronts. In medicine, the development of new benzimidazole-based drugs will be driven by a deeper understanding of structure-activity relationships and the use of computational tools to design molecules with enhanced target specificity and reduced off-target effects. The repurposing of existing benzimidazole drugs for new indications, such as oncology, is also a promising avenue of investigation.[5] In materials science, the design of novel sulfonated polybenzimidazoles with improved proton conductivity, durability, and cost-effectiveness will be crucial for the advancement of fuel cell technology and other clean energy applications. The continued exploration of this remarkable chemical scaffold promises to deliver further innovations that will address pressing challenges in human health and technology.

References

  • Bremner, J. B., Samosorn, S., Ball, A., & Lewis, K. (2006). Synthesis of functionalized 2-aryl-5-nitro-1H-indoles and their activity as bacterial NorA efffux pump inhibitors. Bioorganic & Medicinal Chemistry, 14(3), 857–865.
  • Dr.Oracle. (2025). What is the mechanism of action for Proton Pump Inhibitors (PPIs)?
  • Amit Lunkad. (2020, October 19).
  • PubChem. (n.d.). 2-Phenylbenzimidazole-5-sulfonic acid. Retrieved from [Link]

  • Jung, H., Medina, L., & Garcia, I. (1998). Absorption Studies of Albendazole and Some Physicochemical Properties of the Drug and Its Metabolite Albendazole Sulphoxide. Journal of Pharmacy and Pharmacology, 50(1), 43-48.
  • Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
  • Shin, J. M., Cho, Y. M., & Sachs, G. (2004). Chemistry of covalent inhibition of the gastric (H+, K+)-ATPase by proton pump inhibitors. Journal of the American Chemical Society, 126(25), 7800-7811.
  • Kumar, R. (2025). How Proton Pump Inhibitors Work: Complete Pharmacology Guide. Retrieved from Dr. Kumar's Discovery Podcast website.
  • Shin, J. M., & Kim, N. (2013). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility, 19(1), 25–35.
  • Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics. (2021). Cancers, 13(11), 2743.
  • Sriram, D., Yogeeswari, P., & Thirumurugan, R. (2008). Synthesis of an Albendazole Metabolite: Characterization and HPLC Determination.
  • Townsend, L. B., & Wise, D. S. (1990). The synthesis and chemistry of certain anthelmintic benzimidazoles. Parasitology Today, 6(4), 107-112.
  • Wikipedia. (n.d.). Benzimidazole. Retrieved from [Link]

  • [Preparation of albendazole sulfoxide--- an active metabolite]. (2002). Zhejiang Da Xue Xue Bao Yi Xue Ban, 31(1), 45-46.
  • Enhancing Proton Conduction of Poly(benzimidazole)
  • Al-Abdullah, E. S., El-Shorbagi, A. A., & El-Gazzar, M. G. (2017). Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efffux Pump NorA. Antimicrobial Agents and Chemotherapy, 61(9), e00713-17.
  • Jung, H., Medina, L., & Garcia, I. (1998). Absorption Studies of Albendazole and Some Physicochemical Properties of the Drug and Its Metabolite Albendazole Sulphoxide. Journal of Pharmacy and Pharmacology, 50(1), 43-48.
  • A Brief Review on History Synthesis Mechanism of Action of Benzimidazole. (2021).
  • Chemical synthesis of albendazole-sulfoxide. (2007).
  • Friedman, P. A., & Platzer, E. G. (1978). Interaction of anthelmintic benzimidazoles and benzimidazole derivatives with bovine brain tubulin. Biochimica et Biophysica Acta (BBA) - General Subjects, 544(3), 605-614.
  • Sriram, D., Yogeeswari, P., & Thirumurugan, R. (2008). Synthesis of an Albendazole Metabolite: Characterization and HPLC Determination.
  • Jung, H., Medina, L., & Garcia, I. (1998). Biopharmaceutics: Absorption Studies of Albendazole and Some Physicochemical Properties of the Drug and Its Metabolite Albendazole Sulphoxide.
  • The Benzimidazole Core: A Technical Guide to its Discovery, History, and Therapeutic Applic
  • Al-Abdullah, E. S., El-Shorbagi, A. A., & El-Gazzar, M. G. (2017). Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 61(9), e00713-17.
  • [Preparation of albendazole sulfoxide--- an active metabolite]. (2002). Request PDF.
  • Albendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.).
  • A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement. (2001). Journal of Molecular Graphics and Modelling, 19(3-4), 347-355.
  • Specific interaction of benzimidazole anthelmintics with tubulin from developing stages of thiabendazole-susceptible and -resistant Haemonchus contortus. (1991). International Journal for Parasitology, 21(4), 399-405.
  • Structure-activity relationship of 2-[[(2-pyridyl)methyl]thio]-1H- benzimidazoles as anti Helicobacter pylori agents in vitro and evaluation of their in vivo efficacy. (2000). Journal of Medicinal Chemistry, 43(11), 2146-2154.
  • Mechanism of action of benzimidazole derivatives as anthelmintic. (2023).
  • High Proton Conductivity Membrane Based on Sulfonated Polybenzimidazole by Doping Ethylenediaminetetraacetic Acid-Modified MOF-808 for Vanadium Flow Battery. (2022).
  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. (2019).
  • Structure of proton pump inhibitors (PPIs) that contain benzimidazole,... (2023).
  • Structural features required for PPI activity. (2022).
  • Sulfonation of Benzene. (n.d.). Chemistry Steps.
  • Discovery and history of dimethylbenzimidazoles. (2025). BenchChem.
  • Highly Sulfonated Diamine Synthesized Polyimides and Protic Ionic Liquid Composite Membranes Improve PEM Conductivity. (2015). MDPI.
  • In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. (2021). ACS Omega, 6(51), 35687–35701.
  • Benzimidazoles in Drug Discovery: A Patent Review. (2021). Archiv der Pharmazie, 354(8), e2100076.
  • Safety and Efficacy of Proton-Pump Inhibitors are Relevant to their Distinctive Chemical Structures and Physicochemical Properties. (2022).
  • Proton Conductivity Enhancement at High Temperature on Polybenzimidazole Membrane Electrolyte with Acid-Functionalized Graphene Oxide Fillers. (2022). MDPI.
  • Synthesis and properties of soluble sulfonated polybenzimidazoles. (2010). Request PDF.
  • Novel Sulfonated Polyimides as Polyelectrolytes for Fuel Cell Application. 2. Synthesis and Proton Conductivity of Polyimides from 9,9-Bis(4-aminophenyl)fluorene-2,7-disulfonic Acid. (2002). Macromolecules, 35(1), 17-23.
  • Sulfonated polybenzimidazoles: Proton conduction and acid–base crosslinking. (2014). Request PDF.
  • DC conductivity of polybenzimidazoles as a function of the number of... (2002).
  • Sulfonated copolyimide membranes derived from a novel diamine monomer with pendant benzimidazole groups for fuel cells. (2010). Request PDF.
  • Synthesis and properties of sulfonated polyimide–polybenzimidazole copolymers as proton exchange membranes. (2014).

Sources

Methodological & Application

experimental protocol for 4-methyl-1H-benzimidazole-2-sulfonic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-methyl-1H-benzimidazole-2-sulfonic acid

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of this compound. The benzimidazole scaffold is a cornerstone in medicinal chemistry, and its sulfonic acid derivatives are of particular interest due to their increased water solubility and potential as pharmacological agents. The synthesis pathway detailed herein involves the initial cyclocondensation of 4-methyl-1,2-phenylenediamine with carbon disulfide to yield the intermediate, 4-methyl-1H-benzimidazole-2-thiol. This intermediate is subsequently oxidized using hydrogen peroxide to afford the target sulfonic acid. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing not only a step-by-step methodology but also the underlying chemical principles, safety protocols, and characterization checkpoints to ensure a successful and reproducible outcome.

Introduction and Scientific Rationale

Benzimidazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The introduction of a sulfonic acid group at the 2-position of the benzimidazole ring, as in this compound, can significantly modulate the compound's physicochemical properties, particularly its aqueous solubility, which is a critical parameter for drug development. For instance, the parent compound, 1H-Benzimidazole-2-sulfonic acid, has been identified as an inhibitor of glutamate racemase, an essential enzyme for bacterial cell wall synthesis, highlighting its potential as a precursor for antibacterial agents.[1]

The described synthetic strategy is a robust and well-established method for this class of compounds. The initial step is the reaction of an o-phenylenediamine with carbon disulfide.[2] This reaction proceeds via the formation of a dithiocarbamate intermediate, which then cyclizes with the elimination of hydrogen sulfide to form the stable benzimidazole-2-thiol ring system. The subsequent oxidation of the thiol group to a sulfonic acid is a reliable transformation.[3] While strong oxidizing agents like potassium permanganate can be used, this protocol employs 30% hydrogen peroxide. This choice is deliberate; hydrogen peroxide is a cleaner oxidizing agent, with water as its primary byproduct, which simplifies the purification process and reduces hazardous waste.[4][5]

Overall Reaction Scheme

Step 1: Synthesis of 4-methyl-1H-benzimidazole-2-thiol (Intermediate 2)

4-methyl-1,2-phenylenediamine (1) reacts with carbon disulfide in the presence of potassium hydroxide to form 4-methyl-1H-benzimidazole-2-thiol (2).

Step 2: Synthesis of this compound (Product 3)

Oxidation of 4-methyl-1H-benzimidazole-2-thiol (2) with hydrogen peroxide yields the final product, this compound (3).

Health and Safety Precautions

This protocol involves hazardous materials and must be performed inside a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-methyl-1,2-phenylenediamine (3,4-Diaminotoluene): Toxic if swallowed, harmful in contact with skin or if inhaled, and may cause an allergic skin reaction.[6] It is a suspected carcinogen and mutagen.[6] Handle with extreme caution and avoid dust generation.

  • Carbon Disulfide (CS₂): EXTREMELY FLAMMABLE AND TOXIC. It has a very low autoignition temperature (90 °C) and can be ignited by hot surfaces like steam pipes or standard hot plates.[7][8] Vapors are heavier than air and can travel to an ignition source.[7] It is also a reproductive toxin.[9][10] All containers must be grounded and bonded during transfer, and only non-sparking tools should be used.[7] Store in a cool, well-ventilated area away from heat and ignition sources, preferably in a refrigerator approved for flammable chemicals.[10][11]

  • Hydrogen Peroxide (30% w/w): STRONG OXIDIZER AND CORROSIVE. Causes severe skin burns and eye damage.[5][12] Contact with combustible materials may cause fire.[13][14] Reactions can be exothermic and generate gas, leading to pressure buildup if not properly vented.[5]

  • Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • Glacial Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage.

Materials and Reagent Data

ReagentFormulaMW ( g/mol )Moles (mmol)Equiv.AmountSupplier
Step 1
4-methyl-1,2-phenylenediamineC₇H₁₀N₂122.1781.851.010.0 gSigma-Aldrich
Carbon DisulfideCS₂76.1481.851.06.23 g (4.94 mL)Acros Organics
Potassium HydroxideKOH56.1198.221.25.51 gFisher Scientific
Ethanol (95%)C₂H₅OH---100 mL-
Water (Deionized)H₂O---15 mL-
Glacial Acetic AcidCH₃COOH60.05--~10 mL-
Step 2
4-methyl-1H-benzimidazole-2-thiolC₈H₈N₂S164.2330.441.05.0 g (Assumed)From Step 1
Hydrogen Peroxide (30% w/w)H₂O₂34.0191.323.010.35 g (9.4 mL)VWR
Water (Deionized)H₂O---50 mL-

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Thiol Synthesis cluster_step2 Step 2: Oxidation to Sulfonic Acid cluster_analysis Characterization A Reactants: 4-methyl-1,2-phenylenediamine Carbon Disulfide KOH / EtOH B Reflux (3 hours) A->B Heat C Cool & Acidify (Acetic Acid) B->C Reaction Complete D Filter & Wash C->D Precipitate Formed E Intermediate: 4-methyl-1H-benzimidazole-2-thiol D->E F Intermediate + Water E->F Purified Intermediate G Add H₂O₂ (30%) (0-5 °C) F->G Ice Bath Cooling H Stir at RT (12 hours) G->H Exothermic Reaction I Concentrate & Cool H->I Reaction Complete J Final Product: 4-methyl-1H-benzimidazole- 2-sulfonic acid I->J K Verify Structure & Purity: - Melting Point - IR Spectroscopy - NMR (¹H, ¹³C) J->K Final Product Analysis

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Part A: Synthesis of 4-methyl-1H-benzimidazole-2-thiol (Intermediate 2)
  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar. Place the flask in a heating mantle.

  • Base Solution: To the flask, add potassium hydroxide (5.51 g, 98.22 mmol) followed by 95% ethanol (100 mL) and deionized water (15 mL). Stir the mixture until the KOH has completely dissolved.

    • Causality: The aqueous ethanol serves as a solvent system that can dissolve both the polar base and the organic starting material. KOH acts as a base to facilitate the cyclization reaction.[2]

  • Addition of Reactants: In a single portion, add 4-methyl-1,2-phenylenediamine (10.0 g, 81.85 mmol) to the stirred solution. Subsequently, add carbon disulfide (4.94 mL, 81.85 mmol) dropwise over 10-15 minutes using a dropping funnel.

    • Expertise: The dropwise addition of the highly volatile and reactive carbon disulfide helps to control the initial exothermic reaction and minimize loss of the reagent.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain this temperature with vigorous stirring for 3 hours. The solution will likely become darker.

  • Work-up and Isolation: a. Remove the heating mantle and allow the flask to cool to room temperature. b. Cool the reaction mixture further in an ice-water bath for 20 minutes. c. Slowly and carefully acidify the cold mixture by adding glacial acetic acid dropwise with continuous stirring. Monitor the pH with litmus paper until the solution is acidic (pH ~5-6). A pale-yellow or off-white precipitate will form.

    • Causality: The product exists as a potassium salt in the basic solution. Acidification protonates the thiolate, causing the neutral and less soluble 4-methyl-1H-benzimidazole-2-thiol to precipitate. d. Collect the solid product by vacuum filtration using a Büchner funnel. e. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts and residual acetic acid. f. Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically 80-90%.
Part B: Synthesis of this compound (Product 3)
  • Setup: Place a 250 mL round-bottom flask containing a magnetic stir bar in a large ice-water bath on a magnetic stirrer.

  • Dispersion: Add the dried 4-methyl-1H-benzimidazole-2-thiol (5.0 g, 30.44 mmol) from Part A to the flask, followed by 50 mL of deionized water. Stir to create a suspension.

  • Oxidant Addition: While maintaining the internal temperature of the flask between 0-5 °C, add 30% hydrogen peroxide (9.4 mL, 91.32 mmol) dropwise using a dropping funnel over a period of 30-40 minutes.

    • Expertise: This oxidation is highly exothermic. Slow, controlled addition at low temperature is critical to prevent a runaway reaction and potential decomposition of the product.[5][14]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12 hours. The suspended solid should gradually dissolve as it is converted to the more soluble sulfonic acid.

  • Isolation and Purification: a. Reduce the volume of the reaction mixture to approximately 20-25 mL using a rotary evaporator. b. Cool the concentrated solution in an ice-water bath for 1-2 hours. The final product should crystallize out. c. Collect the white crystalline solid by vacuum filtration. d. Wash the crystals with a small amount of ice-cold water (2 x 10 mL). e. Dry the final product, this compound, in a vacuum oven at 70-80 °C. The expected yield is typically 75-85%.

Characterization

To ensure the identity and purity of the synthesized compounds, the following analytical techniques are recommended:

  • Melting Point: Compare the observed melting point with literature values for the intermediate and final product.

  • Infrared (IR) Spectroscopy:

    • For the intermediate (2), look for the disappearance of N-H stretching bands from the diamine and the appearance of a characteristic C=S stretch.

    • For the final product (3), confirm the disappearance of the S-H band and the appearance of strong, characteristic S=O stretching bands for the sulfonic acid group (~1350 cm⁻¹ and ~1175 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirm the presence of the methyl group singlet and the aromatic protons with the expected splitting patterns. The N-H and S-H protons may be broad or exchangeable.

    • ¹³C NMR: Verify the number of unique carbon signals corresponding to the proposed structures.[15]

Troubleshooting

IssuePossible CauseSuggested Solution
Part A: Low or no precipitate upon acidification Insufficient reaction time or temperature. / Product is too soluble.Check reflux temperature and extend reaction time. Cool the acidified solution for a longer period or concentrate it slightly before cooling.
Part B: Reaction becomes dark brown/black Oxidation reaction temperature was too high, leading to decomposition.Repeat the reaction, ensuring the temperature is strictly maintained below 5 °C during H₂O₂ addition.
Part B: Product does not crystallize Solution is not sufficiently concentrated. / Impurities are present.Concentrate the solution further. If it becomes an oil, attempt to triturate with a non-polar solvent like hexane or attempt recrystallization from a suitable solvent system (e.g., water/ethanol).

References

  • UGA Research. (n.d.). Carbondisulfide-75-15-0.docx. Retrieved from UGA Environmental Safety Division. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Carbon disulfide. [Link]

  • Chemistry LibreTexts. (2022). 15.8: Hydrogen Peroxide is a Harmful - Reactive Oxygen Species. [Link]

  • Airgas. (2022). Safety Data Sheet: Carbon Disulfide. [Link]

  • International Programme on Chemical Safety & Commission of the European Communities. (2004). International Chemical Safety Cards: CARBON DISULFIDE. [Link]

  • Lab Alley. (n.d.). Hydrogen Peroxide Safety & Hazards. [Link]

  • CPAChem. (2017). Safety data sheet: Carbon disulfide. [Link]

  • Solvay. (n.d.). H2O2 Safety and Handling of Hydrogen Peroxide. [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Hydrogen Peroxide. [Link]

  • Chem Service, Inc. (2016). Safety Data Sheet: 3,4-Diaminotoluene. [Link]

  • Al-Dhfyan, A., et al. (2017). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI. [Link]

  • Wang, M.-L., & Liu, B.-L. (2007). Synthesis of 2-mercaptobenzimidazole from the reaction of o-phenylene diamine and carbon disulfide in the presence of potassium hydroxide. ResearchGate. [Link]

Sources

Application Notes and Protocols for 4-methyl-1H-benzimidazole-2-sulfonic acid as a Brønsted Acid Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the prospective use of 4-methyl-1H-benzimidazole-2-sulfonic acid as a novel, recoverable Brønsted acid catalyst for organic synthesis. Drawing upon the established catalytic activity of related sulfonic acids and benzimidazole scaffolds, we present detailed protocols for its application in the synthesis of bis(indolyl)methanes and 1,2-disubstituted benzimidazoles. This document is intended for researchers, scientists, and drug development professionals seeking to explore efficient and potentially green catalytic methodologies. The protocols outlined herein are designed to be self-validating, with explanations of the underlying chemical principles and guidance for experimental optimization.

Introduction: The Promise of Benzimidazole-Based Catalysis

The benzimidazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities.[1] Beyond its pharmacological significance, the unique electronic properties of the benzimidazole scaffold make it an intriguing platform for the development of novel catalysts. The incorporation of a sulfonic acid moiety at the 2-position of 4-methyl-1H-benzimidazole is anticipated to yield a solid acid catalyst with distinct advantages, including potential for recyclability, enhanced thermal stability, and modulated acidity due to the electronic nature of the heterocyclic ring system.

While direct literature on the catalytic applications of this compound is emerging, the well-documented efficacy of other sulfonic acids in promoting a variety of organic transformations provides a strong foundation for exploring its catalytic potential.[2] This guide serves as a starting point for researchers to harness this potential, offering detailed experimental procedures for two key acid-catalyzed reactions.

Catalyst Profile and Synthesis

2.1. Physicochemical Properties (Predicted)

PropertyValue
Molecular Formula C₈H₈N₂O₃S
Molecular Weight 212.23 g/mol
Appearance White to off-white solid (predicted)
pKa Estimated to be < 1 (strong acid)
Solubility Expected to be soluble in polar solvents like water, methanol, and DMSO.

2.2. Proposed Synthesis of this compound

The synthesis of the target catalyst can be logically approached via a two-step process involving the formation of the corresponding thiol followed by oxidation. This strategy is adapted from established procedures for analogous benzimidazole-2-sulfonic acids.[3][4]

dot

Synthesis_of_4-methyl-1H-benzimidazole-2-sulfonic_acid cluster_0 Step 1: Thiol Formation cluster_1 Step 2: Oxidation A 3-methyl-1,2-phenylenediamine R1 Reflux in Ethanol/Water A->R1 B Carbon disulfide (CS2) B->R1 C Potassium hydroxide (KOH) C->R1 Base D 4-methyl-1H-benzimidazole-2-thiol D2 4-methyl-1H-benzimidazole-2-thiol R1->D R2 Heat in Water D2->R2 E Potassium permanganate (KMnO4) E->R2 Oxidizing agent F Sodium hydroxide (NaOH) F->R2 Base G This compound R2->G

Caption: Proposed two-step synthesis of the target catalyst.

2.2.1. Protocol for Step 1: Synthesis of 4-methyl-1H-benzimidazole-2-thiol

  • In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 0.1 mol of 3-methyl-1,2-phenylenediamine and 0.1 mol of potassium hydroxide in a mixture of 150 mL of 95% ethanol and 20 mL of water.

  • With stirring, add 0.1 mol of carbon disulfide dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Acidify the filtrate with glacial acetic acid until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold water, and dry to yield 4-methyl-1H-benzimidazole-2-thiol.

2.2.2. Protocol for Step 2: Oxidation to this compound

  • In a round-bottom flask, dissolve 0.05 mol of 4-methyl-1H-benzimidazole-2-thiol in 40 mL of water containing 0.085 mol of sodium hydroxide.

  • Heat the solution to boiling.

  • In a separate beaker, prepare a solution of 0.11 mol of potassium permanganate in 275 mL of water.

  • Add the potassium permanganate solution portion-wise to the boiling reaction mixture. The purple color should disappear after each addition.

  • After the addition is complete, continue to reflux for an additional 1-2 hours.

  • Filter the hot reaction mixture to remove the manganese dioxide byproduct.

  • Acidify the filtrate with a strong acid (e.g., HCl) to a pH of approximately 1-2.

  • Cool the solution in an ice bath to induce crystallization of the product.

  • Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum.

Application I: Synthesis of Bis(indolyl)methanes

Bis(indolyl)methanes (BIMs) are a class of compounds with significant biological activities, and their synthesis is a common benchmark for acid catalysts.[5][6] The electrophilic substitution reaction of indoles with aldehydes is efficiently promoted by Brønsted acids.

dot

BIM_Synthesis_Workflow cluster_workflow Experimental Workflow Start Reactants: - Indole (2 equiv.) - Aldehyde (1 equiv.) - Catalyst (1-5 mol%) Reaction Reaction Conditions: - Solvent (e.g., Acetonitrile or Solvent-free) - Stir at room temperature or gentle heating (e.g., 50°C) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Work-up: - Add water - Extract with Ethyl Acetate Monitoring->Workup Reaction Complete Purification Purification: - Dry organic layer (Na2SO4) - Evaporate solvent - Recrystallize from Ethanol Workup->Purification Product Pure Bis(indolyl)methane Purification->Product

Caption: General workflow for BIM synthesis.

3.1. General Protocol for the Synthesis of Bis(indolyl)methanes

  • To a 50 mL round-bottom flask, add indole (2 mmol), the desired aldehyde (1 mmol), and this compound (0.02 mmol, 2 mol%).

  • Add a suitable solvent (e.g., 10 mL of acetonitrile) or proceed under solvent-free conditions.

  • Stir the reaction mixture at room temperature or heat to 50-60°C.

  • Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Upon completion, add 20 mL of water and extract the product with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford the pure bis(indolyl)methane.

3.2. Rationale and Optimization

  • Catalyst Loading: A loading of 1-5 mol% is a good starting point. Lower loadings may be possible with optimization.

  • Solvent: Solvent-free conditions are often greener and can lead to faster reaction times.[7] For substrates with poor solubility, solvents like acetonitrile or dichloromethane can be used.

  • Temperature: Most reactions should proceed efficiently at room temperature. For less reactive aldehydes, gentle heating may be required.

3.3. Representative Data (Based on related sulfonic acid catalysts)

EntryAldehydeCatalyst Loading (mol%)Time (min)Yield (%)
1Benzaldehyde215>95
24-Chlorobenzaldehyde220>95
34-Methoxybenzaldehyde210>98
44-Nitrobenzaldehyde330>90

Note: These data are illustrative and based on the performance of similar catalysts. Actual results should be determined experimentally.

Application II: Synthesis of 1,2-Disubstituted Benzimidazoles

The condensation of o-phenylenediamines with excess aldehydes to form 1,2-disubstituted benzimidazoles is a key transformation in heterocyclic chemistry.[8][9][10] This reaction is typically acid-catalyzed and proceeds through the formation of a Schiff base intermediate.

dot

Benzimidazole_Mechanism A Aldehyde (R-CHO) + H+ B Protonated Aldehyde [R-CH=OH]+ A->B Catalyst protonates carbonyl D Schiff Base Intermediate B->D Nucleophilic attack by amine C o-phenylenediamine C->D E Cyclization D->E Intramolecular attack F Dehydration E->F G 2-Substituted Benzimidazole F->G I N-Alkylation G->I Nucleophilic attack H Second Aldehyde Molecule H->I Activation by catalyst J 1,2-Disubstituted Benzimidazole I->J

Sources

The Medicinal Chemistry Potential of 4-methyl-1H-benzimidazole-2-sulfonic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Benzimidazole Scaffold and the Promise of the Sulfonic Acid Moiety

The benzimidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects.[2][3] The introduction of a sulfonic acid group at the 2-position of the benzimidazole core, particularly in the form of 4-methyl-1H-benzimidazole-2-sulfonic acid, offers a unique combination of structural features poised for exploitation in drug discovery. The sulfonic acid moiety imparts high polarity and the potential for strong, directed ionic interactions with biological targets, while the 4-methyl group can provide a subtle yet significant alteration in steric and electronic properties, influencing target binding and pharmacokinetic profiles.

While direct and extensive research on this compound is nascent, the known biological activities of its close analogs, such as 1H-benzimidazole-2-sulfonic acid (BISA), provide a strong rationale for its investigation.[4] This document serves as a comprehensive guide to the potential applications of this compound in medicinal chemistry, offering detailed protocols for its synthesis and evaluation in key biological assays.

Potential Therapeutic Applications and Supporting Rationale

Based on the established pharmacology of related benzimidazole sulfonic acid derivatives, we can logically project the most promising therapeutic avenues for this compound.

Antibacterial Agents Targeting Glutamate Racemase

Rationale: The bacterial cell wall, with its unique peptidoglycan layer, is a prime target for antibacterial drug development. D-glutamate is an essential component of peptidoglycan, and its synthesis is catalyzed by the enzyme glutamate racemase (GR), which is absent in mammals.[3] 1H-Benzimidazole-2-sulfonic acid (BISA) has been identified as an inhibitor of this enzyme, making it a promising candidate for the development of novel antibacterial drugs.[4] The introduction of a methyl group at the 4-position of the benzimidazole ring could enhance binding affinity to the active site of GR through favorable hydrophobic or van der Waals interactions, potentially leading to improved potency.

Mechanism of Action: Glutamate racemase catalyzes the interconversion of L-glutamate and D-glutamate.[3] Inhibition of this enzyme depletes the pool of D-glutamate available for peptidoglycan synthesis, leading to a weakened cell wall and ultimately bacterial cell death.

G cluster_synthesis Peptidoglycan Synthesis cluster_inhibition Inhibition Pathway L-Glutamate L-Glutamate Glutamate_Racemase Glutamate Racemase (GR) L-Glutamate->Glutamate_Racemase Racemization D-Glutamate D-Glutamate Peptidoglycan Peptidoglycan D-Glutamate->Peptidoglycan Incorporation Bacterial_Cell_Wall Bacterial_Cell_Wall Peptidoglycan->Bacterial_Cell_Wall Component of Glutamate_Racemase->D-Glutamate Racemization Target_Compound 4-methyl-1H-benzimidazole- 2-sulfonic acid Target_Compound->Glutamate_Racemase Inhibition Cell_Lysis Cell_Lysis Bacterial_Cell_Wall->Cell_Lysis Weakened wall leads to

Caption: Proposed mechanism of antibacterial action via Glutamate Racemase inhibition.

Carbonic Anhydrase Inhibitors for Oncology and Other Diseases

Rationale: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Certain CA isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and are involved in pH regulation, promoting cancer cell survival and proliferation.[5] Sulfonamides are a well-established class of CA inhibitors, with some benzimidazole-sulfonamide derivatives showing potent inhibitory activity.[6] The sulfonic acid moiety of this compound can mimic the sulfonamide group in its interaction with the zinc ion in the CA active site, presenting a novel scaffold for the design of CA inhibitors.

Therapeutic Potential: Inhibition of tumor-associated CAs can lead to a decrease in the pH of the tumor microenvironment, inducing apoptosis and inhibiting tumor growth and metastasis.[5] CA inhibitors are also used in the treatment of glaucoma, edema, and epilepsy.[6]

G cluster_enzyme Carbonic Anhydrase Action cluster_inhibition Inhibition Pathway CO2_H2O CO2 + H2O CA_IX Carbonic Anhydrase IX/XII (Tumor-associated) CO2_H2O->CA_IX Catalysis HCO3_H HCO3- + H+ pH_Regulation Tumor pH Regulation (Alkaline intracellular, Acidic extracellular) HCO3_H->pH_Regulation Contributes to CA_IX->HCO3_H Catalysis Tumor_Survival Tumor_Survival Target_Compound 4-methyl-1H-benzimidazole- 2-sulfonic acid Target_Compound->CA_IX Inhibition pH_Regulation->Tumor_Survival Promotes Apoptosis Apoptosis

Caption: Proposed mechanism of anticancer action via Carbonic Anhydrase inhibition.

Experimental Protocols

Protocol 1: Synthesis of this compound

This two-step synthesis is adapted from established procedures for analogous compounds and involves the formation of a thiol precursor followed by its oxidation.

Step 1: Synthesis of 4-methyl-1H-benzimidazole-2-thiol

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-methyl-o-phenylenediamine (10 mmol, 1.22 g) in 50 mL of ethanol.

  • Reagent Addition: To the stirred solution, add potassium hydroxide (12 mmol, 0.67 g) and stir until dissolved. Then, add carbon disulfide (12 mmol, 0.91 g) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.

  • Acidification: Acidify the solution with glacial acetic acid until a precipitate forms (typically around pH 5-6).

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-methyl-1H-benzimidazole-2-thiol. The product can be further purified by recrystallization from ethanol.

Step 2: Oxidation to this compound

  • Reaction Setup: In a 500 mL round-bottom flask, suspend the 4-methyl-1H-benzimidazole-2-thiol (5 mmol) in 100 mL of water.

  • Oxidant Addition: While stirring vigorously, add 30% hydrogen peroxide (15 mmol) dropwise to the suspension. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 50°C.

  • Reaction Completion: Stir the mixture at room temperature for 12 hours. The reaction progress can be monitored by the disappearance of the starting material using TLC.

  • Isolation: The resulting precipitate of this compound is collected by filtration.

  • Purification: Wash the solid with a small amount of cold water and then with diethyl ether. Dry the product under vacuum to obtain the final compound. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

G Start 3-methyl-o-phenylenediamine Reagents1 1. KOH, CS2 2. Acetic Acid Intermediate 4-methyl-1H-benzimidazole-2-thiol Reagents1->Intermediate Cyclization Reagents2 H2O2, H2O Product 4-methyl-1H-benzimidazole- 2-sulfonic acid Reagents2->Product Oxidation

Caption: Synthetic workflow for this compound.

Protocol 2: In Vitro Glutamate Racemase (GR) Inhibition Assay

This protocol is a coupled-enzyme assay to determine the inhibitory activity of the target compound against GR.

Materials:

  • Recombinant Glutamate Racemase (GR)

  • L-glutamate

  • D-amino acid oxidase (DAAO)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well microplate (black, clear bottom)

  • Plate reader with fluorescence capabilities (Ex/Em = 571/585 nm)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound (this compound) and a known GR inhibitor (e.g., BISA) in a suitable solvent (e.g., DMSO).

  • Assay Mixture: In each well of the microplate, add the following in order:

    • 50 µL of assay buffer

    • 10 µL of L-glutamate solution (to a final concentration of 10 mM)

    • 10 µL of DAAO/HRP/Amplex Red mixture

    • 10 µL of the test compound at various concentrations (or vehicle control)

  • Enzyme Addition: Initiate the reaction by adding 20 µL of GR enzyme solution.

  • Incubation and Measurement: Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals for 30 minutes.

  • Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time plot. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: In Vitro Carbonic Anhydrase (CA) Inhibition Assay

This colorimetric assay measures the esterase activity of CA, which is inhibited by the test compound.[2]

Materials:

  • Recombinant human Carbonic Anhydrase (e.g., hCA II or hCA IX)

  • p-Nitrophenyl acetate (pNPA) as the substrate

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4)

  • 96-well microplate (clear)

  • Plate reader with absorbance capabilities (405 nm)

  • Acetazolamide (a known CA inhibitor)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and acetazolamide in the assay buffer.

  • Assay Setup: To each well of the microplate, add:

    • 80 µL of assay buffer

    • 10 µL of the test compound at various concentrations (or vehicle control)

    • 10 µL of CA enzyme solution

  • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Start the reaction by adding 100 µL of the pNPA substrate solution.

  • Measurement: Immediately measure the absorbance at 405 nm at time zero and then every minute for 10 minutes.

  • Data Analysis: Calculate the rate of p-nitrophenol formation from the linear phase of the absorbance curve. Determine the percent inhibition and IC50 value as described in the GR assay protocol.

Data Presentation and Interpretation

The inhibitory activities of this compound against the target enzymes should be quantified and presented in a clear format.

Table 1: Hypothetical Inhibitory Activity Data

CompoundTarget EnzymeIC50 (µM)
This compound Glutamate RacemaseExperimental Value
BISA (Control)Glutamate RacemaseExperimental Value
This compound Carbonic Anhydrase IXExperimental Value
Acetazolamide (Control)Carbonic Anhydrase IXExperimental Value

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. The protocols and rationale presented herein provide a solid foundation for its synthesis and biological evaluation. Based on the activities of its analogs, it holds potential as a novel antibacterial agent through the inhibition of glutamate racemase or as an anticancer agent by targeting tumor-associated carbonic anhydrases. Further investigations should focus on expanding the biological screening to other relevant targets, conducting structure-activity relationship (SAR) studies by modifying the benzimidazole core, and evaluating the pharmacokinetic properties of the most potent derivatives.

References

  • Husain, A., Ahmad, A., Khan, S. A., Asif, M., Bhutani, R., & Al-Abbasi, F. A. (2016). Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. Saudi Pharmaceutical Journal, 24(1), 104-114. Available at: [Link]

  • Iqbal, J., Siddiqui, H. L., Ashraf, Z., & Mahboob, S. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules, 27(7), 2309. Available at: [Link]

  • Gudipati, R., Anisetti, R. N., & Nagula, S. (2013). Molecular Prediction, Docking Studies and Synthesis of 5-Benzimidazole-1-yl-Methyl–[7][8][9] Oxadiazole-2-Thiol and their derivatives. ResearchGate. Available at: [Link]

  • Fisher, S. L., et al. (2017). Elucidating the catalytic power of glutamate racemase by investigating a series of covalent inhibitors. ACS Chemical Biology, 12(1), 143-152. Available at: [Link]

  • Spiering, M. J., et al. (2008). Structural and functional analysis of two glutamate racemase isozymes from Bacillus anthracis and implications for inhibitor design. Biochemistry, 47(48), 12828-12837. Available at: [Link]

  • Angeli, A., et al. (2020). Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies. Bioorganic Chemistry, 94, 103403. Available at: [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287-9291. Available at: [Link]

  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236. Available at: [Link]

  • Sharma, D., & Narasimhan, B. (2020). Benzimidazole derivatives as potential antimicrobial agents: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1634-1654. Available at: [Link]

  • Kamal, A., et al. (2015). A comprehensive account on recent progress in pharmacological activities of benzimidazole derivatives. Bioorganic & Medicinal Chemistry, 23(17), 5481-5517. Available at: [Link]

  • Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Journal of Experimental & Clinical Cancer Research, 39(1), 269. Available at: [Link]

  • M-CSA. (n.d.). Glutamate racemase. Retrieved from [Link]

Sources

Topic: Analytical Methods for the Quantification of 4-Methyl-1H-benzimidazole-2-sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

This comprehensive guide details robust analytical methodologies for the quantitative determination of 4-methyl-1H-benzimidazole-2-sulfonic acid. Designed for researchers, analytical chemists, and drug development professionals, this document provides not only step-by-step protocols but also the underlying scientific rationale for key experimental choices. We will explore three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the principal method for routine analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications, and UV-Vis Spectrophotometry for rapid, high-concentration screening. Each protocol is designed to be a self-validating system, grounded in established principles and supported by authoritative references.

Introduction and Scientific Context

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] The sulfonic acid derivatives of benzimidazoles are of particular interest, notably as potent UV filtering agents in the cosmetics industry, such as 2-phenyl-1H-benzimidazole-5-sulfonic acid (Ensulizole).[3] this compound, the subject of this note, shares this core structure and is likely to exhibit similar physicochemical properties, including strong UV absorbance and high polarity.

Accurate and precise quantification of this analyte is paramount for various applications, including:

  • Pharmacokinetic studies: Tracking its absorption, distribution, metabolism, and excretion (ADME).

  • Pharmaceutical quality control: Ensuring the purity and dosage of active pharmaceutical ingredients (APIs).

  • Process chemistry: Monitoring reaction completion and impurity profiles during synthesis.

  • Environmental analysis: Detecting potential residues in environmental matrices.

This document provides the technical foundation and practical protocols to achieve reliable quantification across these diverse applications.

Physicochemical Rationale for Method Selection

Understanding the analyte's structure is key to developing a robust analytical method. This compound possesses two key features that dictate our analytical approach:

  • The Benzimidazole Core: This aromatic heterocyclic system is an excellent chromophore, making it ideally suited for UV-Vis detection . The absorbance maximum (λmax) is expected to be in the 270-290 nm range, typical for benzimidazole derivatives.[4][5]

  • The Sulfonic Acid Group (-SO₃H): This is a strong acid group, meaning the molecule will be anionic and highly water-soluble across a wide pH range. This high polarity makes it a perfect candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , where it will elute early from the nonpolar stationary phase. To ensure a consistent retention time and sharp peak shape, it is crucial to control the pH of the mobile phase, typically by using an acidic buffer to suppress the ionization of any residual silanols on the column.[6][7]

These properties form the basis for the methods described herein.

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For most applications requiring accuracy and specificity, RP-HPLC-UV is the method of choice. It offers a balance of performance, cost-effectiveness, and accessibility.

Principle of the Method

The method employs a reverse-phase C18 column to separate the polar analyte from nonpolar and less polar matrix components. An isocratic mobile phase consisting of an acidified aqueous buffer and an organic modifier ensures consistent elution and sharp, symmetrical peaks. Quantification is achieved by comparing the peak area of the analyte in a sample to a standard curve generated from reference standards of known concentrations.

Detailed Experimental Protocol

Instrumentation and Materials:

  • HPLC system with isocratic pump, autosampler, and UV-Vis or Diode Array Detector (DAD).

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • Reagent-grade phosphoric acid or formic acid.

  • Ultrapure water (18.2 MΩ·cm).

  • Reference standard of this compound.

Chromatographic Conditions:

Parameter Recommended Setting Rationale
Column C18 (4.6 x 150 mm, 5 µm) Industry standard for versatility and efficiency.
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer, pH 2.5 (30:70, v/v) Acidic pH ensures consistent analyte protonation and good peak shape.[6]
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column, providing good separation in a reasonable time.
Detection UV at 280 nm (or λmax) Benzimidazoles exhibit strong absorbance in this region.[4]
Column Temp. 30 °C Enhances reproducibility by controlling viscosity and retention.
Injection Vol. 10 µL A typical volume to balance sensitivity and peak shape.

| Run Time | 10 minutes | Sufficient for elution of the polar analyte and column re-equilibration. |

Procedure:

  • Mobile Phase Preparation: Prepare the 20 mM phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in ultrapure water. Adjust the pH to 2.5 using phosphoric acid. Filter through a 0.45 µm membrane filter. Mix with acetonitrile in the specified ratio.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This solution should be stored at 2-8 °C.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the calibration standards followed by the samples.

  • Quantification: Construct a calibration curve by plotting the peak area versus concentration for the standards. Determine the concentration of the analyte in the samples using the linear regression equation derived from the curve.

Method Validation and Trustworthiness

The protocol's reliability must be confirmed through validation as per International Council on Harmonisation (ICH) guidelines.[7] The following parameters should be assessed:

Validation ParameterAcceptance CriteriaTypical Expected Performance
Linearity Correlation Coefficient (r²) ≥ 0.9991 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (% RSD) ≤ 2.0% (Intra-day and Inter-day)< 1.5%[8]
Limit of Detection (LOD) S/N ratio ≥ 3~10-50 ng/mL[6]
Limit of Quantitation (LOQ) S/N ratio ≥ 10~40-150 ng/mL[6]
Specificity No interfering peaks at analyte retention time from blank/placebo.Peak purity index > 0.999 (with DAD)
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Std Reference Standard Stock Stock Solution (1 mg/mL) Std->Stock Dissolve in Mobile Phase Sample Test Sample SampleSol Sample Solution Sample->SampleSol Dissolve & Dilute MobilePhase Mobile Phase (ACN/Buffer) Cal Calibration Standards Stock->Cal Serial Dilution HPLC HPLC System (C18 Column) Cal->HPLC FilteredSample Filtered Sample SampleSol->FilteredSample 0.45 µm Filter FilteredSample->HPLC Detector UV Detector (280 nm) HPLC->Detector Data Data Acquisition (Chromatogram) Detector->Data Curve Calibration Curve (Area vs. Conc.) Data->Curve Result Calculate Sample Concentration Curve->Result

Caption: Workflow for quantification of this compound by HPLC-UV.

Advanced Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding higher sensitivity (e.g., trace-level analysis in biological fluids) or enhanced selectivity in complex matrices, LC-MS/MS is the definitive technique.

Principle of the Method

LC-MS/MS couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically via electrospray ionization, ESI), and its specific precursor ion is selected. This ion is fragmented, and a characteristic product ion is monitored. This specific transition (precursor → product) is highly unique to the analyte, virtually eliminating matrix interference.

Detailed Experimental Protocol

Instrumentation and Materials:

  • LC-MS/MS system with a binary pump and a triple quadrupole mass spectrometer.

  • All materials from the HPLC-UV method, but with LC/MS-grade solvents and additives (e.g., formic acid).

  • Solid-Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balanced, HLB) for sample clean-up, if necessary.[9]

LC-MS/MS Conditions:

Parameter Recommended Setting Rationale
Column C18 (2.1 x 50 mm, 1.8 µm) Smaller dimensions are ideal for LC-MS, reducing solvent consumption and run times.
Mobile Phase A 0.1% Formic Acid in Water Volatile acidifier, ideal for positive ion ESI.[10]
Mobile Phase B 0.1% Formic Acid in Acetonitrile MS-compatible organic modifier.
Gradient 5% B to 95% B over 3 min A gradient is often used to elute a wider range of compounds and clean the column.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Ionization Mode Electrospray Ionization (ESI), Positive The benzimidazole nitrogens are readily protonated.
MRM Transition Hypothetical:m/z 213.1 → 133.1 Precursor [M+H]⁺ (C₈H₈N₂O₃S+H⁺). Product ion corresponds to loss of SO₃.

| Dwell Time | 50 ms | Balances sensitivity with the ability to define a chromatographic peak. |

Procedure:

  • Analyte Tuning: Infuse a standard solution directly into the mass spectrometer to optimize ionization parameters and identify the most stable and intense precursor-to-product ion transition (Multiple Reaction Monitoring, MRM).

  • Standard and Sample Preparation: Prepare standards as in the HPLC method, using 0.1% formic acid in water/ACN as the diluent. For complex samples (e.g., plasma, tissue), perform a protein precipitation or SPE clean-up.[11] A generic SPE protocol involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte with an organic solvent.[9]

  • Analysis: Inject prepared standards and samples into the LC-MS/MS system.

  • Quantification: Quantify using the peak area of the specific MRM transition against a calibration curve, often with the aid of a stable isotope-labeled internal standard for highest accuracy.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Complex Sample (e.g., Plasma) SPE SPE Clean-up (Condition, Load, Wash, Elute) Sample->SPE Evap Evaporate & Reconstitute SPE->Evap LC LC Separation (C18 Column) Evap->LC ESI ESI Source (Positive Ion) LC->ESI Q1 Q1: Select Precursor Ion (m/z 213.1) ESI->Q1 Q2 Q2: Fragment (Collision Cell) Q1->Q2 Q3 Q3: Select Product Ion (m/z 133.1) Q2->Q3 Detector Detector Q3->Detector MRM_Data MRM Data (Peak Area) Detector->MRM_Data Result Calculate Trace Concentration MRM_Data->Result

Caption: High-sensitivity workflow for quantification using LC-MS/MS with SPE sample clean-up.

Ancillary Method: UV-Vis Spectrophotometry

This technique is a rapid, simple, and cost-effective method suitable for the analysis of pure, high-concentration samples, such as in dissolution testing or synthesis reaction monitoring.

Principle of the Method

Based on the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration can be determined from a calibration curve. Its primary limitation is a lack of specificity; any other substance that absorbs at the same wavelength will interfere with the measurement.

Detailed Experimental Protocol

Instrumentation and Materials:

  • Dual-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

  • Materials for standard preparation as described previously.

Procedure:

  • Determine λmax: Scan a mid-range standard solution (e.g., 10 µg/mL) from 400 nm to 200 nm against a solvent blank to find the wavelength of maximum absorbance.

  • Prepare Standards: Prepare calibration standards in the same solvent (e.g., ultrapure water or a suitable buffer) with concentrations that yield absorbances between 0.1 and 1.0 AU.

  • Generate Calibration Curve: Measure the absorbance of each standard at λmax. Plot absorbance versus concentration and perform a linear regression.

  • Measure Sample: Dilute the sample with the same solvent to fall within the linear range of the calibration curve and measure its absorbance. Calculate the concentration using the calibration curve.

Method Comparison Summary

FeatureHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Specificity HighVery HighLow
Sensitivity Moderate (ng/mL - µg/mL)Very High (pg/mL - ng/mL)Low (µg/mL - mg/mL)
Application Routine QC, formulation analysisBioanalysis, trace analysisPurity checks, dissolution
Throughput ModerateModerate to HighHigh
Cost


$
Expertise IntermediateAdvancedBasic

Conclusion

The quantification of this compound can be reliably achieved using a range of analytical techniques. RP-HPLC-UV stands out as the most versatile and widely applicable method, offering an excellent balance of performance and accessibility for routine analysis. For applications requiring the utmost sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the unequivocal choice. Finally, UV-Vis spectrophotometry serves as a valuable tool for rapid screening of pure, concentrated samples. The selection of the optimal method should be guided by the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.

References

  • ResearchGate. (2016). Determination of Benzimidazoles in Pharmaceuticals and Human Serum by High-Performance Liquid Chromatography. [Link]

  • ResearchGate. (n.d.). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. [Link]

  • Food Safety and Standards Authority of India. (2014). LC-MS/MS METHOD FOR DETERMINATION OF BENZIMIDAZOLE RESIDUES IN ANIMAL PRODUCTS. [Link]

  • Balizs, G. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 727(1-2), 167-77. [Link]

  • PubMed Central. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. [Link]

  • ResearchGate. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the. [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). Application of hplc method for investigation of stability of new benzimidazole derivatives. [Link]

  • MDPI. (n.d.). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. [Link]

  • Longdom Publishing. (2021). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. [Link]

  • International Journal of Pharmaceutical Sciences and Medicine. (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. [Link]

  • PubMed Central. (n.d.). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. [Link]

  • NIST WebBook. (n.d.). 1H-Benzimidazole, 2-methyl-. [Link]

  • ResearchGate. (2023). Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS). [Link]

  • Polish Pharmaceutical Society. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]

  • MDPI. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. [Link]

  • ResearchGate. (n.d.). UV absorption and fluorescence spectra for 1H-benzimidazole in acetonitrile solution. [Link]

Sources

Application Notes and Protocols: Purification of 4-methyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This comprehensive guide provides detailed application notes and protocols for the purification of 4-methyl-1H-benzimidazole-2-sulfonic acid. It is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods to obtain this compound in high purity. The methodologies described herein are grounded in fundamental chemical principles and have been designed to address common impurities encountered during its synthesis.

Understanding the Target Molecule and Potential Impurities

The purification strategy for any compound is dictated by its inherent chemical properties and the nature of the impurities present. This compound is a strong acid due to the sulfonic acid moiety (pKa < 2).[2] It possesses both acidic (sulfonic acid) and basic (benzimidazole ring) functionalities, making it amphoteric. Its solubility is highly dependent on pH.

Common impurities arising from the synthesis of benzimidazoles can include unreacted starting materials (e.g., 3,4-diaminotoluene), byproducts from side reactions, and residual reagents.[3][4][5] For instance, if the synthesis involves the oxidation of a thiol precursor, residual thiol and over-oxidation products could be present.

Purification Strategies: A Multi-faceted Approach

A multi-pronged approach is often necessary to achieve the desired level of purity for this compound. This guide will focus on three primary techniques:

  • Recrystallization: A powerful technique for removing small amounts of impurities based on differences in solubility.

  • Acid-Base Extraction: Exploits the amphoteric nature of the target compound to separate it from neutral or differently charged impurities.[6]

  • Ion-Exchange Chromatography: A high-resolution technique for separating ionic compounds based on their charge.[2]

The selection of the most appropriate technique or combination of techniques will depend on the impurity profile of the crude material.

Workflow for Purification and Purity Assessment

Purification_Workflow cluster_purification Purification cluster_analysis Purity Assessment cluster_result Result Crude Crude 4-methyl-1H- benzimidazole-2-sulfonic acid Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup AcidBase Acid-Base Extraction Recrystallization->AcidBase Further Purification IEC Ion-Exchange Chromatography AcidBase->IEC High Purity Requirement HPLC HPLC Analysis IEC->HPLC Purity Check NMR NMR Spectroscopy HPLC->NMR Structural Confirmation LCMS LC-MS Analysis NMR->LCMS Impurity Identification Pure_Compound Pure Compound (>98%) LCMS->Pure_Compound

Caption: General workflow for the purification and analysis of this compound.

Section 1: Purification by Recrystallization

Recrystallization is often the first line of defense for purifying solid organic compounds. The principle lies in the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.[7] For sulfonic acids, which are highly polar, water is a common recrystallization solvent.[8]

Causality Behind Experimental Choices
  • Solvent Selection: Water is an excellent choice for recrystallizing this compound due to the high polarity of the sulfonic acid group. The solubility of many organic compounds, including our target molecule, increases significantly with temperature in water.[7] Inorganic salts, a potential impurity, often have a flatter solubility curve with temperature, allowing for their removal.

  • Slow Cooling: Gradual cooling is crucial for the formation of well-defined crystals. Rapid cooling can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.

Experimental Protocol: Recrystallization from Water

Objective: To purify crude this compound by removing less soluble and more soluble impurities.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound to a minimal amount of deionized water. Heat the mixture on a hot plate with stirring.

  • Saturation: Gradually add hot deionized water until the solid completely dissolves. It is critical to use the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration using a pre-heated funnel to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

  • Cooling: Once the solution has reached room temperature and crystal formation has initiated, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

ParameterRecommended ValueRationale
Solvent Deionized WaterHigh polarity matches the solute; significant temperature-dependent solubility.
Cooling Rate Slow, ambient cooling followed by ice bathPromotes the formation of pure, well-defined crystals.
Washing Solvent Ice-cold Deionized WaterMinimizes dissolution of the purified product during washing.

Section 2: Purification by Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[6] This method is particularly effective for this compound due to its amphoteric nature, allowing for its separation from neutral organic impurities.

Causality Behind Experimental Choices
  • pH Manipulation: By adjusting the pH of the aqueous phase, we can control the ionization state and, consequently, the solubility of the target compound.

    • In acidic solution (pH < pKa of benzimidazole nitrogen): Both the sulfonic acid and the benzimidazole nitrogen will be protonated, forming a water-soluble salt.

    • In basic solution (pH > pKa of sulfonic acid): The sulfonic acid will be deprotonated, forming a water-soluble sulfonate salt.

  • Solvent System: A biphasic system of an organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous solution is used. The organic solvent dissolves non-polar, neutral impurities, while the ionized target compound partitions into the aqueous phase.

Experimental Protocol: Acid-Base Extraction

Objective: To separate this compound from neutral organic impurities.

Materials:

  • Crude this compound

  • Ethyl acetate (or other suitable water-immiscible organic solvent)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Separatory funnel

  • Beakers and flasks

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Basification and Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M NaOH solution. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The deprotonated 4-methyl-1H-benzimidazole-2-sulfonate will partition into the aqueous (bottom) layer.

  • Separation: Drain the aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh 1 M NaOH solution to ensure complete recovery.

  • Washing: Combine the aqueous extracts and wash with a fresh portion of ethyl acetate to remove any remaining neutral impurities.

  • Acidification and Precipitation: Cool the aqueous solution in an ice bath and slowly add 1 M HCl with stirring until the pH is acidic (pH ~2). The protonated this compound will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

AcidBase_Extraction Start Crude Product in Organic Solvent Add_Base Add Aqueous Base (e.g., NaOH) Shake and Separate Start->Add_Base Organic_Phase Organic Phase: Neutral Impurities Add_Base->Organic_Phase Aqueous_Phase_Base Aqueous Phase: Deprotonated Product Add_Base->Aqueous_Phase_Base Wash_Organic Wash with Organic Solvent Aqueous_Phase_Base->Wash_Organic Acidify Acidify Aqueous Phase (e.g., with HCl) Wash_Organic->Acidify Precipitate Precipitation of Pure Product Acidify->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Pure_Product Pure 4-methyl-1H- benzimidazole-2-sulfonic acid Filter_Dry->Pure_Product

Caption: Workflow for purification via acid-base extraction.

Section 3: Purification by Ion-Exchange Chromatography

For achieving the highest purity, particularly for removing ionic impurities with similar solubility profiles, ion-exchange chromatography (IEC) is the method of choice.[2][9] Since this compound is a strong acid, it will be negatively charged over a wide pH range, making it suitable for anion-exchange chromatography.

Causality Behind Experimental Choices
  • Stationary Phase: An anion-exchange resin contains positively charged functional groups that will bind the negatively charged sulfonate group of the target molecule.

  • Mobile Phase pH: The pH of the mobile phase must be kept above the pKa of the sulfonic acid to ensure it remains deprotonated and binds to the column.[2] A pH range of 4-6 is often a good starting point.[2]

  • Elution: Elution is typically achieved by either increasing the salt concentration (salt gradient) or decreasing the pH of the mobile phase. A salt gradient competes with the bound analyte for the charged sites on the resin, while a decrease in pH will protonate the sulfonate group, reducing its affinity for the stationary phase.

Experimental Protocol: Anion-Exchange Chromatography

Objective: To achieve high-purity this compound by separating it from other charged impurities.

Materials:

  • Partially purified this compound

  • Anion-exchange resin (e.g., DEAE-Sephadex or a similar weak anion exchanger)

  • Chromatography column

  • Buffers:

    • Loading Buffer: e.g., 20 mM Tris-HCl, pH 8.0

    • Elution Buffer: e.g., 20 mM Tris-HCl, pH 8.0 with a gradient of 0-1 M NaCl

  • Fraction collector

  • UV detector or other suitable detection method

Procedure:

  • Column Packing and Equilibration: Pack the chromatography column with the anion-exchange resin. Equilibrate the column by washing with 5-10 column volumes of the loading buffer.

  • Sample Preparation and Loading: Dissolve the sample in the loading buffer and filter it through a 0.45 µm filter. Load the sample onto the equilibrated column.

  • Washing: Wash the column with several column volumes of the loading buffer to remove any unbound impurities.

  • Elution: Elute the bound compounds using a linear gradient of the elution buffer (increasing salt concentration).

  • Fraction Collection: Collect fractions using a fraction collector. Monitor the elution profile using a UV detector, as the benzimidazole core exhibits strong UV absorbance.[10]

  • Analysis and Pooling: Analyze the collected fractions for the presence of the target compound (e.g., by HPLC). Pool the fractions containing the pure product.

  • Desalting and Isolation: Desalt the pooled fractions (e.g., by dialysis or using a desalting column). Isolate the final product, for example, by lyophilization.

ParameterRecommended SettingRationale
Resin Type Weak Anion Exchanger (e.g., DEAE)Allows for elution under milder conditions.
Loading Buffer pH 7.0 - 8.0Ensures the sulfonic acid is deprotonated and binds to the resin.
Elution Method Linear Salt Gradient (e.g., 0-1 M NaCl)Provides good resolution for separating compounds with different charge strengths.
Detection UV Absorbance (e.g., 254 nm or 288 nm)The benzimidazole ring is a strong chromophore for easy detection.[10][11]

Purity Assessment

Following any purification protocol, it is essential to assess the purity of the final product. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[10][12]

HPLC Method for Purity Analysis

A reverse-phase HPLC method is generally suitable for benzimidazole derivatives.[10][11]

  • Column: C18 or C8 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the benzimidazole core absorbs strongly (e.g., 254 nm or 288 nm).[11]

The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For structural confirmation and identification of any remaining impurities, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed.[12]

Conclusion

The purification of this compound requires a systematic approach tailored to the specific impurity profile of the crude material. This guide has provided detailed protocols for recrystallization, acid-base extraction, and ion-exchange chromatography, which can be used individually or in combination to achieve high levels of purity. The importance of rigorous analytical assessment, primarily through HPLC, cannot be overstated in verifying the success of the chosen purification strategy. By following these guidelines, researchers can confidently prepare highly pure this compound for their downstream applications.

References

  • BenchChem. (2025).
  • BenchChem. (n.d.).
  • Google Patents. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for Purity Assessment of 2-(benzylthio)-1H-benzimidazole.
  • Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Pol Pharm., 68(6), 823-9.
  • BenchChem. (n.d.).
  • DTIC. (1963).
  • MDPI. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens.
  • Unknown. (n.d.).
  • Pharmaffili
  • Sigma-Aldrich. (n.d.). Benzimidazole 98 51-17-2.

Sources

Application Notes & Protocols: A Framework for Evaluating 4-methyl-1H-benzimidazole-2-sulfonic acid as a Novel UV Filter

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Photoprotective Agents

The benzimidazole scaffold is a cornerstone in the development of effective UV filters, prized for its robust UV-filtering capabilities, high water solubility, and favorable safety profile.[1] Commercially successful agents such as 2-phenyl-1H-benzimidazole-5-sulfonic acid (PBSA, Ensulizole) are staples in the cosmetic industry, offering strong protection primarily within the UVB spectrum.[2][3] The modern trend in sun care, however, is the development of multifunctional UV filters that provide broad-spectrum protection while ensuring high photostability and environmental compatibility.[4]

This document serves as a comprehensive technical guide for researchers, cosmetic chemists, and drug development professionals. It outlines a systematic framework for the synthesis, characterization, and performance evaluation of a novel benzimidazole derivative: 4-methyl-1H-benzimidazole-2-sulfonic acid . While extensive data exists for its phenyl-substituted analogue (PBSA), this guide establishes the necessary protocols to validate this new chemical entity as a potential UV filter. We will leverage established methodologies and use PBSA as a benchmark comparator to provide a scientifically rigorous evaluation pathway.

Section 1: Proposed Synthesis of this compound

A plausible and efficient synthesis for the target compound can be adapted from established methods for similar benzimidazole derivatives.[5] The proposed pathway is a two-step process involving the formation of a thiol intermediate from a substituted o-phenylenediamine, followed by a strong oxidation to yield the final sulfonic acid.

Protocol 1.1: Two-Step Synthesis

Step 1: Synthesis of 1-methyl-1H-benzimidazole-2-thiol

  • In a 500 mL round-bottom flask, dissolve 4-methyl-benzene-1,2-diamine (0.1 mol) in 150 mL of 95% ethanol.

  • To the stirred solution, add carbon disulfide (0.1 mol) dropwise at room temperature.

  • Add a solution of potassium hydroxide (0.1 mol) in 20 mL of water to the mixture.

  • Heat the reaction mixture to reflux and maintain for a minimum of 3 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove any solid impurities.

  • Acidify the filtrate with glacial acetic acid until precipitation of the thiol intermediate is complete.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Characterize the intermediate using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Oxidation to this compound

  • In a suitable round-bottom flask, prepare a solution of the 1-methyl-1H-benzimidazole-2-thiol intermediate (0.05 mol) in 40 mL of water and 17 mL of 50% aqueous sodium hydroxide. Heat the solution to boiling.

  • In a separate beaker, prepare a solution of potassium permanganate (0.11 mol) in 275 mL of water.

  • Slowly add the potassium permanganate solution to the boiling thiol solution. The rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue to reflux for 1 hour to ensure complete oxidation.

  • Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

  • Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the final product, this compound.

  • Collect the product by filtration, wash, and recrystallize from water or an appropriate solvent system to achieve high purity. Confirm the structure and purity using spectroscopic and analytical techniques.

Synthesis_Workflow cluster_0 Step 1: Thiol Intermediate Synthesis cluster_1 Step 2: Oxidation to Sulfonic Acid start 4-methyl-benzene-1,2-diamine reagents1 Carbon Disulfide (CS2) Potassium Hydroxide (KOH) Ethanol/Water reflux1 Reflux (3h) reagents1->reflux1 Reaction acidify1 Acidify (Acetic Acid) reflux1->acidify1 Work-up product1 1-methyl-1H-benzimidazole-2-thiol acidify1->product1 Precipitation reagents2 Potassium Permanganate (KMnO4) Sodium Hydroxide (NaOH) Water product1->reagents2 Introduce to Oxidation Step reflux2 Reflux (1h) acidify2 Acidify (HCl) reflux2->acidify2 Work-up product2 This compound acidify2->product2 Precipitation SPF_Testing_Workflow cluster_workflow In Vitro SPF & UVAPF Determination Workflow start Prepare PMMA Plates (Molded & Sandblasted) apply Robotic Application of Sunscreen (1.3 mg/cm²) start->apply dry Dry & Form Film (Controlled Environment) apply->dry measure1 Measure Initial UV Transmittance (290-400 nm) dry->measure1 irradiate UV Pre-Irradiation (Solar Simulator) measure1->irradiate measure2 Measure Final UV Transmittance (Post-Irradiation) irradiate->measure2 calculate Calculate Efficacy Metrics measure2->calculate spf SPF Value calculate->spf uva UVAPF & Critical Wavelength calculate->uva

Caption: Workflow for In Vitro SPF and UVA-PF Determination.

Section 5: Photostability Assessment

A UV filter is only effective if it remains stable upon exposure to UV radiation. Some filters can degrade, losing their protective ability and potentially forming harmful byproducts. [1][6] Protocol 5.1: Photostability Evaluation

  • Sample Preparation: Apply a thin, uniform film of the final sunscreen formulation onto a quartz plate or PMMA substrate.

  • Initial Absorbance: Measure the initial full-spectrum UV absorbance of the film.

  • Irradiation: Place the sample in a solar simulator and expose it to a controlled, high dose of UV radiation (e.g., equivalent to several hours of midday sun).

  • Interval Measurements: At set time intervals (e.g., 0, 1, 2, 4 hours), remove the sample and re-measure its UV absorbance spectrum.

  • Data Analysis: Calculate the percentage of absorbance loss at the filter's λmax over time. A photostable filter will show minimal loss of absorbance.

Table 3: Hypothetical Photostability Data

Irradiation Time (Hours)% Absorbance Remaining (PBSA Formulation)% Absorbance Remaining (this compound Formulation)
0100%100%
198%To be determined
296%To be determined
493%To be determined

Conclusion

This document provides a robust scientific framework for the comprehensive evaluation of this compound as a novel UV filtering agent. By following the proposed protocols for synthesis, characterization, formulation, and efficacy testing, researchers can generate the necessary data to determine its viability for use in modern sun care products. The key to its potential success will lie in demonstrating strong UVB and potentially UVA absorbance, high photostability, and ease of formulation, thereby positioning it as a valuable addition to the cosmetic scientist's toolkit for photoprotection.

References

  • ALS Global. (2025). ISO 23675: The Evolution of SPF Testing with an In Vitro Approach.
  • Diffey, B. L., & Robson, J. (2012). In Vitro Evaluation of Sunscreens: An Update for the Clinicians. Photochemistry and Photobiology.
  • Stoyanova, A., et al. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI.
  • Derm
  • SpecialChem. (2020). Alternative In-Vitro SPF Sunscreen Test Method.
  • Cosmetics & Toiletries. (2009).
  • ResearchGate. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens.
  • Google Patents.
  • Google Patents.
  • Vinner Labs. Salient properties and features of phenyl benzimidazole sulfonic acid as a sunscreen ingredient.
  • PubMed.
  • INCIDecoder. Phenylbenzimidazole Sulfonic Acid (Explained + Products).
  • Benchchem. Synthesis of 1-methyl-1H-benzimidazole-2-sulfonic acid: A Comprehensive Technical Guide.
  • Ataman Kimya. PHENYLBENZIMIDAZOLE SULFONIC ACID.
  • AAKO. PHENYLBENZIMIDAZOLE SULFONIC ACID - Sun Care.
  • Aako BV. AakoSun PBSA (Phenylbenzimidazole Sulfonic Acid). UL Prospector.
  • Study of Environmental and Applied Physics. EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID.

Sources

Large-Scale Synthesis of 4-methyl-1H-benzimidazole-2-sulfonic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the large-scale synthesis of 4-methyl-1H-benzimidazole-2-sulfonic acid, a valuable heterocyclic compound with applications in pharmaceutical development and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability.

Introduction and Strategic Overview

This compound belongs to the benzimidazole class of heterocyclic compounds, which are integral scaffolds in a multitude of pharmacologically active agents. The introduction of a sulfonic acid group at the 2-position imparts unique physicochemical properties, such as increased water solubility, which can be advantageous in drug formulation.

The most robust and scalable synthetic strategy for this target molecule proceeds via a two-step sequence. This approach is favored for its reliable transformations and the accessibility of starting materials. The overall synthetic pathway is outlined below:

Synthetic_Pathway cluster_0 Step 1: Thiol Synthesis cluster_1 Step 2: Oxidation A 4-Methyl-1,2-phenylenediamine C 4-Methyl-1H-benzimidazole-2-thiol (Intermediate) A->C Cyclocondensation B Carbon Disulfide B->C Cyclocondensation E This compound (Final Product) C->E Oxidation D Oxidizing Agent (e.g., H₂O₂ or KMnO₄) D->E Oxidation

Caption: Overall synthetic strategy for this compound.

This guide will provide detailed protocols for both the synthesis of the key intermediate, 4-methyl-1H-benzimidazole-2-thiol, and its subsequent oxidation to the final product. Emphasis will be placed on process safety, scalability, purification techniques, and analytical quality control.

Step 1: Large-Scale Synthesis of 4-methyl-1H-benzimidazole-2-thiol

This initial step involves the cyclocondensation of 4-methyl-1,2-phenylenediamine with carbon disulfide. This reaction forms the benzimidazole ring system and introduces the thiol group at the 2-position.

Causality of Experimental Choices
  • Solvent System: A mixture of ethanol and water is utilized to ensure the solubility of both the inorganic base (potassium hydroxide) and the organic starting material.

  • Base: Potassium hydroxide acts as a catalyst and also facilitates the reaction by deprotonating the diamine, increasing its nucleophilicity.

  • Carbon Disulfide: This reagent serves as the source of the C2 carbon in the benzimidazole ring and the sulfur atom of the thiol group. Due to its high volatility, flammability, and toxicity, stringent safety measures are imperative.[1][2]

  • Acidification: Glacial acetic acid is used to neutralize the reaction mixture and precipitate the product. Its use avoids the introduction of strong mineral acids which could potentially lead to side reactions.

Detailed Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Molar Equivalents
4-Methyl-1,2-phenylenediamine496-72-0122.171.0
Carbon Disulfide75-15-076.141.1
Potassium Hydroxide1310-58-356.111.1
Ethanol (95%)64-17-546.07-
Glacial Acetic Acid64-19-760.05As required

Equipment:

  • Large-volume, jacketed glass reactor with overhead stirring, reflux condenser, and addition funnel.

  • Inert atmosphere setup (e.g., nitrogen or argon).

  • Temperature control system (heating/cooling circulator).

  • Large-scale filtration apparatus (e.g., Nutsche filter).

  • Drying oven (vacuum or convection).

Procedure:

  • Reactor Setup: The reactor is thoroughly cleaned, dried, and purged with an inert gas. A continuous inert gas blanket should be maintained throughout the reaction.

  • Charge Reagents: Charge the reactor with 4-methyl-1,2-phenylenediamine (1.0 eq), potassium hydroxide (1.1 eq), 95% ethanol, and water. Stir the mixture until all solids are dissolved.

  • Addition of Carbon Disulfide: Cautiously add carbon disulfide (1.1 eq) dropwise via the addition funnel over a period of 1-2 hours. An exothermic reaction may be observed; maintain the internal temperature below 40 °C using the cooling system.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any solid impurities.

  • Precipitation: Transfer the filtrate to a suitable vessel and cool in an ice bath. Slowly add glacial acetic acid with stirring until the pH of the mixture is approximately 6-7. A precipitate will form.

  • Isolation and Washing: Collect the solid product by filtration. Wash the filter cake thoroughly with cold water to remove any residual salts and acetic acid.

  • Drying: Dry the purified 4-methyl-1H-benzimidazole-2-thiol in a vacuum oven at 60-70 °C until a constant weight is achieved.

Process Safety for Step 1
  • Carbon Disulfide Handling: Carbon disulfide is highly flammable with a low autoignition temperature and a wide explosive range.[1][3] All equipment must be properly grounded to prevent static discharge.[4][5] Use spark-proof tools and explosion-proof electrical equipment.[2] The reaction should be conducted in a well-ventilated area, preferably within a fume hood designed for handling flammable and toxic materials.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, chemical-resistant gloves, and safety goggles.[1] Respiratory protection may be necessary for large-scale operations.[4]

  • Emergency Preparedness: Have appropriate fire extinguishing media (e.g., carbon dioxide, dry chemical, or foam) readily available.[1]

Step 2: Oxidation of 4-methyl-1H-benzimidazole-2-thiol to this compound

The second step involves the oxidation of the thiol group of the intermediate to a sulfonic acid. This transformation can be achieved using various oxidizing agents, with hydrogen peroxide or potassium permanganate being common choices for their efficacy and availability.[6]

Mechanistic Insights and Reagent Selection

The oxidation of a thiol to a sulfonic acid is a stepwise process that proceeds through sulfenic and sulfinic acid intermediates.[7]

Oxidation_Mechanism Thiol R-SH (Thiol) Sulfenic R-SOH (Sulfenic Acid) Thiol->Sulfenic + [O] Sulfinic R-SO₂H (Sulfinic Acid) Sulfenic->Sulfinic + [O] Sulfonic R-SO₃H (Sulfonic Acid) Sulfinic->Sulfonic + [O]

Caption: Stepwise oxidation of a thiol to a sulfonic acid.

  • Hydrogen Peroxide: A "green" and relatively safe oxidizing agent, with water being the only byproduct. The reaction is often performed under basic conditions to facilitate the deprotonation of the thiol, making it more susceptible to oxidation.

  • Potassium Permanganate: A strong and cost-effective oxidizing agent.[8] However, it produces manganese dioxide as a byproduct, which must be removed during workup. The reaction is typically carried out in an aqueous basic solution.[9]

This guide will focus on the use of potassium permanganate for its robustness in large-scale applications.

Detailed Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Molar Equivalents
4-Methyl-1H-benzimidazole-2-thiol53988-06-2164.231.0
Potassium Permanganate7722-64-7158.032.2
Sodium Hydroxide1310-73-240.00As required
Hydrochloric Acid (concentrated)7647-01-036.46As required

Equipment:

  • Large-volume, jacketed glass reactor with overhead stirring and temperature probe.

  • Addition funnel or dosing pump.

  • Large-scale filtration apparatus.

  • Drying oven.

Procedure:

  • Dissolution of Intermediate: In the reactor, dissolve 4-methyl-1H-benzimidazole-2-thiol (1.0 eq) in an aqueous solution of sodium hydroxide. Heat the mixture gently to ensure complete dissolution.

  • Preparation of Oxidant Solution: In a separate vessel, prepare a solution of potassium permanganate (2.2 eq) in water.

  • Oxidation: Cool the solution of the thiol to 10-15 °C. Slowly add the potassium permanganate solution to the reaction mixture while maintaining the temperature below 20 °C. The addition should be controlled to manage the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide precipitate. The reaction progress can be monitored by HPLC.

  • Workup - Removal of Manganese Dioxide: Once the reaction is complete, filter the mixture to remove the manganese dioxide precipitate. Wash the filter cake with a dilute aqueous solution of sodium hydroxide.

  • Precipitation of Product: Combine the filtrate and the washings. Cool the solution in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of 1-2. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by filtration. Wash the filter cake with cold water to remove inorganic salts. For higher purity, the product can be recrystallized from a suitable solvent such as water or an ethanol/water mixture.

  • Drying: Dry the final product, this compound, in a vacuum oven at 80-90 °C until a constant weight is achieved.

Analytical Quality Control

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

TechniquePurposeTypical Parameters
HPLC Purity assessment and quantificationColumn: C18 reverse-phase; Mobile Phase: Gradient of acetonitrile and water with a pH modifier (e.g., formic or phosphoric acid); Detection: UV at 254 nm and 288 nm.[10]
¹H NMR Structural confirmationSolvent: DMSO-d₆ or D₂O; Characteristic peaks for the methyl group, aromatic protons, and the absence of the SH proton.
¹³C NMR Structural confirmationSolvent: DMSO-d₆ or D₂O; Provides information on the carbon skeleton of the molecule.
Mass Spectrometry Molecular weight confirmationTechnique: ESI-MS; to confirm the molecular ion peak.
FT-IR Functional group analysisCharacteristic absorption bands for S=O stretching in the sulfonic acid group, and N-H stretching.

Conclusion

The large-scale synthesis of this compound can be reliably achieved through a two-step process involving the formation of a thiol intermediate followed by oxidation. By adhering to the detailed protocols and safety precautions outlined in this guide, researchers and professionals in drug development can produce this valuable compound with high yield and purity. The provided analytical methods will ensure the quality of the final product, making it suitable for further applications in research and development.

References

  • International Chemical Safety Cards (ICSC). (n.d.). ICSC 0022 - CARBON DISULFIDE. Retrieved from [Link]

  • Airgas. (2022, March 19). Carbon Disulfide Safety Data Sheet. Retrieved from [Link]

  • Loudon, G. M. (n.d.). Oxidation of Thiols.
  • Lin, J., et al. (n.d.). Molecular Interaction Mechanism between 2-Mercaptobenzimidazole and Copper-Zinc Superoxide Dismutase. PMC.
  • Lahousse, F., et al. (n.d.). On the Mechanisms of Oxidation of Organic Sulfides by H2O2 in Aqueous Solutions.
  • Moghaddam, F. M., & Ghaffarzadeh, M. (2022). Ground solid permanganate oxidative coupling of thiols into symmetrical/unsymmetrical disulfides: selective and improved process. Journal of Sulfur Chemistry, 43(6).
  • Wallace, T. J. (1966). U.S. Patent No. 3,948,922. Washington, DC: U.S.
  • Vertex AI Search. (2023, August 28). Buy 4-methyl-1H-benzimidazole-2-thiol.
  • Chinoin Gyogyszer Es Vegyeszet. (1987). U.S. Patent No. 4,675,413. Washington, DC: U.S.
  • Ranjbar-Karimi, R., Talebizadeh, A., & Amiri-Zirtol, L. (2020). Rapid and Green Synthesis of some Benzothiazole-, Benzimidazole- and Benzoxazole-2-thiol Derivatives Using Copper Sulfate in Aqueous Media. Organic Chemistry Research.
  • Al-Soud, Y. A., et al. (2018). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2018(4), M1018.
  • Chinese National Standard. (2014, April 18). LC-MS/MS Method for Determination of Benzimidazole Residues in Animal Products.
  • Kinsella, B., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices.
  • Sheng, M. N. (1972). U.S. Patent No. 3,670,002. Washington, DC: U.S.
  • Phillips Petroleum Company. (1955). U.S. Patent No. 2,727,920. Washington, DC: U.S.
  • Waterman, K. C., & Swanson, J. T. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 306.
  • PrepChem. (n.d.). Synthesis of 4-methyl-1H-benzimidazole. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-[(1H-imidazol-1-yl)phenylmethyl]-1H-benzimidazole-2-thiol. Retrieved from [Link]

  • Hanmi Pharm. Co., Ltd. (2011).
  • Troeppner, O., & Ivanović-Burmazović, I. (n.d.). From Thiol to Sulfonic Acid: Modeling the Oxidation Pathway of Protein Thiols by Hydrogen Peroxide.
  • ResearchGate. (n.d.). Catalyzed oxidation of 2-mercaptobenzothiazole to 2-hydroxybenzothiazole.
  • BenchChem. (n.d.).
  • Henkel & Cie GmbH. (1980). U.S. Patent No. 4,239,696. Washington, DC: U.S.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Purification of Phenylbenzimidazole Sulfonic Acid.
  • BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of 4-Methyl-1,3-benzoxazole-2-thiol.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Taha, M., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. Molecules, 27(23), 8201.
  • Mikiciuk-Olasik, E., et al. (n.d.). Application of hplc method for investigation of stability of new benzimidazole derivatives.
  • Edwards, J. K., & Hutchings, G. J. (n.d.). Catalytic Oxidation Reactions Using Hydrogen Peroxide. Cardiff University.
  • Asif, M. (2022). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 12(15), 9099-9137.
  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829.

Sources

Application Notes & Protocols: Strategic Formulation of 4-methyl-1H-benzimidazole-2-sulfonic Acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of 4-methyl-1H-benzimidazole-2-sulfonic acid, a compound of interest in various biological screening programs. Benzimidazole derivatives frequently present formulation challenges due to poor aqueous solubility, which can compromise the accuracy and reproducibility of in vitro assay data.[1] This guide elucidates the physicochemical rationale behind two distinct, validated protocols for preparing stock and working solutions: solubilization in an organic solvent (DMSO) and pH-mediated solubilization in an aqueous medium. By explaining the causality behind each step and providing detailed, step-by-step instructions, these protocols are designed to ensure compound integrity, maximize bioavailability in assays, and generate reliable, concentration-dependent biological data.

Introduction: The Formulation Imperative

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anthelmintic, anti-inflammatory, and anticancer properties.[2][3][4] The subject of this guide, this compound, combines this heterocyclic system with a strongly acidic sulfonic acid group. This unique structure presents a specific set of formulation challenges that must be overcome to achieve meaningful in vitro results.

Compound Profile & Physicochemical Rationale

Understanding the inherent properties of this compound is critical for developing a successful formulation strategy. While specific experimental data for this exact molecule is limited, we can infer its likely behavior from closely related analogs like 2-phenylbenzimidazole-5-sulfonic acid (PBSA) and the parent benzimidazole scaffold.

The structure contains two key functional groups that govern its solubility:

  • The Benzimidazole Ring: A basic, heterocyclic system that can be protonated.

  • The Sulfonic Acid Group: A highly acidic moiety (pKa of related compounds is often <0).[5]

This combination means the compound is zwitterionic at physiological pH, with a proton transferring from the sulfonic acid group to one of the basic imidazole nitrogens.[6] While zwitterions can be water-soluble, the bulky, hydrophobic benzimidazole core often counteracts this, leading to poor overall aqueous solubility. For instance, the related 1-methyl-1H-benzimidazole-2-sulfonic acid has a reported aqueous solubility of only 31.5 µg/mL.[7]

Studies on the analog PBSA have shown that converting the sulfonic acid to its sodium salt form significantly enhances both aqueous solubility and photochemical stability.[8] This principle forms the basis for our pH-mediated aqueous formulation protocol.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyValue / ObservationRationale & Implication for Formulation
Molecular Formula C₈H₈N₂O₃SProvides the basis for calculating molar concentrations.
Molecular Weight 212.23 g/mol Essential for accurate weighing and preparation of stock solutions of a specific molarity.[9]
Predicted Solubility Low in neutral aqueous buffers. Expected to be soluble in organic solvents like DMSO and in aqueous solutions at elevated pH.Direct dissolution in phosphate-buffered saline (PBS) or cell culture media is likely to fail. A high-concentration stock solution in a suitable solvent is necessary.[10]
Predicted pKa Sulfonic Acid (SO₃H): < 0 (Strongly Acidic) Benzimidazole (N-H): ~5-6 (Weakly Basic)The compound is zwitterionic. The sulfonic acid group is deprotonated at all biologically relevant pH values. The basicity of the benzimidazole ring allows for the formation of a highly soluble sodium salt by adding a base like NaOH, which is a key strategy for aqueous formulation.[8]
Stability Benzimidazole derivatives can be sensitive to light and extreme pH.[8] Working solutions are often best prepared fresh, with stocks stored frozen.[11] The sodium salt form of analogs is more stable than the acid form.[8]Stock solutions should be stored protected from light at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles. The pH-adjusted aqueous stock may offer superior stability compared to a DMSO stock for long-term storage.[11]

Core Formulation Workflow

The overall strategy involves preparing a highly concentrated primary stock solution, which is then used to create intermediate dilutions and final working solutions for the assay. This minimizes the volume of the solvent carrier introduced into the final assay system.

G cluster_0 Step 1: Primary Stock Preparation cluster_1 cluster_2 Step 2: Assay Preparation Compound Solid Compound (4-methyl-1H-benzimidazole- 2-sulfonic acid) DMSO Protocol 1: 10-50 mM Stock in 100% DMSO Compound->DMSO Weigh & Dissolve Aqueous Protocol 2: 1-10 mM Stock in Aqueous Base (e.g., 50 mM NaOH) Compound->Aqueous Weigh & Dissolve Dilution Intermediate Dilution (in DMSO or Assay Buffer) DMSO->Dilution Dilute Aqueous->Dilution Dilute Working Final Working Solution (in Assay Medium) Dilution->Working Final Dilution Step (e.g., 1:1000) InVitroAssay In Vitro Assay Working->InVitroAssay Add to Assay Plate (e.g., Cells, Enzymes) G cluster_0 Dilution Plate (e.g., in DMSO) cluster_1 Final Assay Plate (in Assay Medium) Stock Primary Stock (e.g., 20 mM in DMSO) Int_1 Intermediate 1 (e.g., 200 µM) Stock->Int_1 1:100 Dilution Int_2 Intermediate 2 (e.g., 20 µM) Int_1->Int_2 1:10 Dilution Work_1 Well 1 200 nM Int_1->Work_1 Final 1:1000 Transfer Work_2 Well 2 20 nM Int_2->Work_2 Final 1:1000 Transfer Work_N ...etc. Int_2->Work_N Serial 1:10 Dilutions Work_3 Well 3 2 nM Work_N->Work_3 Final 1:1000 Transfer

Figure 2: Workflow for preparing a serial dilution series for a dose-response assay.

Protocol: Serial Dilution

  • Intermediate Dilution: First, dilute your high-concentration primary stock into an intermediate stock. It is often best to perform this initial large dilution step in the same solvent as the primary stock (e.g., DMSO) to avoid precipitation.

    • Example: Dilute 2 µL of a 20 mM DMSO stock into 198 µL of DMSO to get 200 µL of a 200 µM intermediate stock.

  • Serial Dilution: Using the 200 µM intermediate stock, perform a 10-fold serial dilution series in a 96-well plate using DMSO as the diluent.

  • Final Transfer to Assay Plate: Transfer a small, fixed volume (e.g., 1 µL) from each well of the dilution plate into the corresponding wells of the final assay plate containing the assay medium (e.g., 999 µL). This final 1:1000 dilution step ensures the final DMSO concentration remains low (0.1%).

    • Trustworthiness Check: After the final dilution into the aqueous assay medium, visually inspect the wells for any signs of cloudiness or precipitation. The highest concentration is most likely to precipitate. If it does, the starting stock concentration may need to be lowered.

Stability & Storage Recommendations

Proper storage is essential to maintain the integrity of the compound over time.

Table 2: Recommended Storage Conditions for Stock Solutions

ParameterRecommendationRationale
Solvent DMSO (anhydrous) or aqueous base (e.g., 50 mM NaOH)Anhydrous DMSO prevents degradation from water. Aqueous base maintains the soluble salt form.
Temperature -20°C for short-term (weeks) -80°C for long-term (months) [11]Low temperatures slow down chemical degradation processes. -80°C is preferred for preserving compound integrity over extended periods.
Aliquoting Aliquot into single-use volumes.Avoids multiple freeze-thaw cycles which can lead to compound degradation and precipitation due to water condensation.
Container Amber glass vials or polypropylene tubes with secure caps.Protects against photodegradation, a known issue for benzimidazole derivatives. [8]Prevents solvent evaporation and contamination.
Re-evaluation For long-term studies, it is advisable to re-qualify stock solutions periodically (e.g., every 6 months).Ensures that the concentration and integrity of the stock solution have not changed over time, which is critical for the reproducibility of results.

References

  • Połeć, K., & Ratusz, K. (2017). EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID. Acta Innovations, (25), 5-12. [Link]

  • Karaca, G., Yilmaz, B., & Nazli, B. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food and chemical toxicology, 174, 113679. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • The Virtual University of Pakistan. (2023, November 1). Preparation of Stock and Working Solutions | Cell & Molecular Biology (Practical). YouTube. [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • Ilieva, Y., et al. (2023). Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. Molecules, 28(11), 4381. [Link]

  • Fahmy, H., et al. (2022). In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. ACS omega, 7(4), 3659–3673. [Link]

  • de Almeida, J. G. L., et al. (2023). Repurposing Benzimidazoles against Causative Agents of Chromoblastomycosis: Albendazole Has Superior In Vitro Activity Than Mebendazole and Thiabendazole. Journal of Fungi, 9(7), 754. [Link]

  • Khan, I., et al. (2023). Synthesis, in vitro biological assessment, and molecular docking study of benzimidazole-based thiadiazole derivatives as dual inhibitors of α-amylase and α-glucosidase. Frontiers in Chemistry, 11, 1188373. [Link]

  • Scalia, S., et al. (2004). Complexation of the sunscreen agent, phenylbenzimidazole sulphonic acid with cyclodextrins: effect on stability and photo-induced free radical formation. Journal of pharmacy and pharmacology, 56(2), 195–201. [Link]

  • Bano, S., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. RSC advances, 13(48), 33838–33860. [Link]

  • Kannan, R., & Arvapally, R. K. (2015). Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supra. Journal of Chemical Sciences, 127(8), 1363-1370. [Link]

  • Hasa, D., et al. (2016). Sustainable Routes to a Soluble Anthelmintic Thiabendazole Organic Salt. Molecules, 21(9), 1121. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 4-methyl-1H-benzimidazole-2-sulfonic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 4-methyl-1H-benzimidazole-2-sulfonic acid. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols, troubleshoot common issues, and improve overall yield and purity. This compound is a valuable building block in medicinal chemistry, and its efficient synthesis is crucial for downstream applications.

The most common and reliable route to this compound is a two-step process:

  • Thionation: Cyclocondensation of 4-methyl-1,2-phenylenediamine with carbon disulfide to form the intermediate, 4-methyl-1H-benzimidazole-2-thiol.

  • Oxidation: Subsequent oxidation of the thiol group to a sulfonic acid.

This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific challenges you may encounter during this synthesis.

PART 1: Troubleshooting Guide

This section addresses the most frequent challenges encountered during the synthesis, offering causal explanations and actionable solutions.

Issue 1: Low Yield of 4-methyl-1H-benzimidazole-2-thiol (Intermediate)

Question: My reaction yield for the 4-methyl-1H-benzimidazole-2-thiol intermediate is consistently below 50%. What are the common causes and how can I improve it?

Answer: Low yield in the initial cyclization step is a frequent problem that typically stems from one of several critical parameters. The reaction involves the nucleophilic attack of the diamine on carbon disulfide, followed by intramolecular cyclization and elimination of hydrogen sulfide.[1][2] Optimizing this process is key.

Potential Causes & Solutions:

  • Purity of 4-methyl-1,2-phenylenediamine: o-Phenylenediamines are susceptible to air oxidation, which can lead to the formation of colored, polymeric impurities that interfere with the reaction.

    • Causality: Oxidized starting material will not participate in the desired cyclization, leading to a direct reduction in theoretical yield and complicating purification.

    • Solution: Use freshly recrystallized or high-purity (≥98%) 4-methyl-1,2-phenylenediamine. If the material is old or discolored, consider purification by recrystallization from water with the addition of a small amount of sodium dithionite to remove oxidation products.

  • Stoichiometry and Role of Base (KOH): The reaction requires a strong base, typically potassium hydroxide (KOH), to deprotonate the diamine and facilitate the reaction with carbon disulfide.[2]

    • Causality: Insufficient base will result in a slow and incomplete reaction, as the nucleophilicity of the diamine is not sufficiently enhanced. An excessive amount of base can lead to side reactions.

    • Solution: Use a slight molar excess of both KOH and carbon disulfide (approx. 1.05 to 1.1 equivalents each) relative to the diamine. This ensures the reaction environment remains basic and drives the reaction to completion.

  • Reaction Solvent and Temperature: The reaction is often performed in a mixture of ethanol and water.[3]

    • Causality: The solvent system must be able to dissolve both the organic diamine and the inorganic base. The reaction requires heating to overcome the activation energy for cyclization. Insufficient heat leads to an incomplete reaction, while excessive temperatures can cause solvent loss or degradation.

    • Solution: A typical solvent ratio is 95% ethanol to water (e.g., 10:1 v/v). Refluxing the mixture (approx. 80-90°C) for 3-4 hours is generally sufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Inefficient Precipitation during Work-up: The product is isolated by acidifying the reaction mixture to protonate the thiol, causing it to precipitate.

    • Causality: If the pH is not sufficiently acidic, the product will remain partially dissolved as its thiolate salt, leading to significant loss of yield.

    • Solution: After cooling the reaction mixture, acidify slowly with glacial acetic acid or dilute HCl while stirring vigorously in an ice bath. Check the pH with litmus paper or a pH meter to ensure it is acidic (pH ~5-6). If precipitation is slow, allow the mixture to stand in the cold for several hours.

Issue 2: Incomplete Oxidation of Thiol to Sulfonic Acid

Question: I am struggling with the oxidation step. My final product is contaminated with the starting thiol, or the overall yield is poor. How can I drive the reaction to completion?

Answer: The oxidation of the thiol to sulfonic acid is a powerful transformation that requires a strong oxidizing agent and careful control of reaction conditions. Incomplete oxidation is often a matter of oxidant stoichiometry or reaction temperature.

Potential Causes & Solutions:

  • Choice and Amount of Oxidizing Agent: Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are common choices.[4][5][6] An improved, safer method for larger scale uses aqueous sodium percarbonate.[7]

    • Causality: The oxidation of a thiol to a sulfonic acid is a six-electron oxidation. Stoichiometrically, this requires a significant amount of oxidant. An insufficient amount will lead to a mixture of starting material, intermediate oxidation states (e.g., disulfides, sulfinic acids), and the desired product.

    • Solution (KMnO₄ Protocol): Use at least 2.2 molar equivalents of KMnO₄. The reaction is highly exothermic. Prepare a solution of the thiol in aqueous NaOH and heat it. Separately, prepare a solution of KMnO₄ in water and add it slowly to the hot thiol solution, maintaining vigorous stirring. The purple color of the permanganate should disappear as it is consumed. Persistence of the purple color indicates the end of the reaction.

  • Temperature Control:

    • Causality: The oxidation is highly exothermic. Uncontrolled temperature can lead to side reactions, including degradation of the benzimidazole ring. Conversely, if the temperature is too low, the reaction rate will be impractically slow.

    • Solution: Add the oxidant solution portion-wise or via a dropping funnel to maintain the reaction temperature, typically between 80-100°C. Use an ice bath to manage the exotherm if necessary.

  • Work-up and Product Isolation: The product is typically isolated by acidifying the filtered reaction mixture.

    • Causality: The sulfonic acid is a strong acid and is water-soluble as its sodium or potassium salt. It will only precipitate upon protonation in a sufficiently acidic medium.

    • Solution: After the reaction, destroy any excess KMnO₄ with a small amount of sodium bisulfite or ethanol until the solution is colorless (a brown precipitate of MnO₂ will form). Filter off the MnO₂. Cool the filtrate in an ice bath and carefully acidify with concentrated HCl to pH 1-2. The sulfonic acid should precipitate as a white or off-white solid.

Issue 3: Final Product is Discolored or Impure

Question: My final this compound product is off-white or yellow, and NMR analysis shows impurities. How can I purify it?

Answer: Discoloration often arises from trace impurities formed during the synthesis, particularly from the oxidation of the phenylenediamine starting material.

Purification Strategy:

  • Decolorization: If the product is highly colored, a decolorization step similar to that used for other benzimidazoles can be effective.[8]

    • Protocol: Dissolve the crude, acidified product in a minimum amount of boiling water. Add a small amount of activated charcoal (e.g., Norite) and digest for 15-20 minutes. Filter the hot solution through a pad of celite to remove the charcoal.

  • Recrystallization:

    • Causality: Recrystallization is the most effective method for removing both colored and non-colored soluble impurities.

    • Solution: Allow the hot, decolorized filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold water. Dry the product under vacuum. Water is often a suitable solvent for recrystallizing benzimidazole sulfonic acids.

PART 2: Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for this synthesis? A1: The synthesis is a two-step process starting from 4-methyl-1,2-phenylenediamine.

G start start intermediate intermediate start->intermediate + CS₂, KOH (Thionation) final final intermediate->final + Oxidizing Agent (e.g., KMnO₄, H₂O₂) (Oxidation)

Q2: Why is the two-step thiol oxidation route preferred over direct sulfonation of 4-methyl-1H-benzimidazole? A2: Direct sulfonation of a pre-formed benzimidazole ring with strong sulfonating agents like oleum or chlorosulfonic acid is possible but often problematic.[9] These harsh conditions can lead to a lack of regioselectivity, resulting in sulfonation on the benzene ring (at the 5-, 6-, or 7-positions) in addition to the desired 2-position. Furthermore, over-sulfonation can occur, leading to di-sulfonated byproducts that are very difficult to separate from the desired mono-sulfonated product.[9] The thiol oxidation route provides unambiguous synthesis of the 2-sulfonic acid isomer with higher purity and easier work-up.

Q3: What are the key safety precautions for handling carbon disulfide and potassium permanganate? A3:

  • Carbon Disulfide (CS₂): CS₂ is highly flammable with a very low autoignition temperature, extremely volatile, and toxic. It must be handled exclusively in a well-ventilated chemical fume hood. Keep it away from all sources of heat, sparks, and open flames.

  • Potassium Permanganate (KMnO₄): KMnO₄ is a powerful oxidizing agent and can cause fires or explosions upon contact with combustible materials. Avoid contact with organic materials, acids, and reducing agents. The oxidation reaction is highly exothermic and must be controlled carefully. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: Can I use oxidizing agents other than KMnO₄? A4: Yes, other oxidants can be used, each with its own advantages and disadvantages.

Oxidizing AgentProsCons
Potassium Permanganate (KMnO₄) Inexpensive, powerful, reaction progress is visible (color change).Produces large amounts of MnO₂ waste, can be difficult to control exotherm.
Hydrogen Peroxide (H₂O₂) "Greener" oxidant (byproduct is water), effective.[5]Reaction can be vigorous and difficult to control, concentration of H₂O₂ is critical.
Sodium Percarbonate (Na₂C₂O₆) Safer solid reagent, good for large-scale prep, byproduct is sodium carbonate.[7]May be less readily available, reaction kinetics might differ.

PART 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 4-methyl-1H-benzimidazole-2-thiol

This protocol is adapted from established procedures for similar benzimidazole thiols.[3]

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-1,2-phenylenediamine (12.2 g, 0.1 mol) and potassium hydroxide (6.2 g, 0.11 mol) in a mixture of 150 mL of 95% ethanol and 20 mL of water.

  • To the stirring solution, add carbon disulfide (8.4 g, 0.11 mol) dropwise via a dropping funnel over 15 minutes.

  • Heat the reaction mixture to reflux and maintain for 3 hours. The reaction progress can be monitored by TLC (e.g., 3:1 Hexane:Ethyl Acetate, staining with iodine).

  • After 3 hours, cool the flask to room temperature, then place it in an ice bath.

  • Slowly acidify the dark-colored solution with glacial acetic acid until the precipitation of the product is complete (pH ~5-6). A thick, light-colored precipitate should form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water (3 x 50 mL) to remove any salts.

  • Dry the product in a vacuum oven at 60°C. Expected yield: 80-90%.

Protocol 2: Oxidation to this compound

This protocol is based on the oxidation of the parent 1H-benzimidazole-2-thiol.[6]

  • In a 1 L beaker, dissolve the dried 4-methyl-1H-benzimidazole-2-thiol (8.2 g, 0.05 mol) in a solution of sodium hydroxide (4.0 g, 0.1 mol) in 100 mL of water. Heat the solution to 80°C with stirring.

  • In a separate beaker, dissolve potassium permanganate (17.4 g, 0.11 mol) in 300 mL of water.

  • Add the KMnO₄ solution slowly to the hot thiol solution over a period of 30-45 minutes. The temperature of the reaction mixture should be maintained between 80-90°C. The purple color should disappear upon addition. Continue addition until a faint purple color persists for several minutes.

  • Stir the mixture at this temperature for an additional 1 hour.

  • Destroy the excess KMnO₄ by adding a few drops of ethanol until the purple color disappears completely. A brown precipitate of manganese dioxide (MnO₂) will be present.

  • Filter the hot reaction mixture through a pad of celite to remove the MnO₂. Wash the filter cake with a small amount of hot water.

  • Cool the clear filtrate in an ice bath. Carefully and slowly, acidify the filtrate with concentrated hydrochloric acid (approx. 15-20 mL) to pH 1.

  • A white precipitate of this compound will form. Allow it to stand in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the product by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum. Expected yield: 70-85%.

PART 4: Troubleshooting Workflow

// Step 1 Troubleshooting step1_check [label="Is the yield of the\nthiol intermediate low?"]; step1_yes [label="YES"]; step1_no [label="NO"];

reagent_purity [label="Check purity of\n4-methyl-1,2-phenylenediamine.\nRecrystallize if needed.", fillcolor="#FBBC05"]; stoichiometry [label="Verify stoichiometry.\nUse slight excess of\nCS₂ and KOH.", fillcolor="#FBBC05"]; conditions [label="Confirm reaction conditions.\nReflux at ~80-90°C for 3-4h.", fillcolor="#FBBC05"]; workup1 [label="Optimize precipitation.\nAcidify to pH 5-6 with\nacetic acid in an ice bath.", fillcolor="#FBBC05"];

// Step 2 Troubleshooting step2_check [label="Is the oxidation step\nincomplete or low-yielding?"]; step2_yes [label="YES"]; step2_no [label="NO (Check Purification)"];

oxidant [label="Check oxidant stoichiometry.\nUse at least 2.2 eq. of KMnO₄.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; temp_control [label="Control reaction exotherm.\nAdd oxidant slowly,\nmaintain 80-90°C.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup2 [label="Optimize product isolation.\nFilter off MnO₂ hot.\nAcidify filtrate to pH 1 with HCl.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> step1_check; step1_check -> step1_yes [label="Yes"]; step1_check -> step2_check [label="No"];

step1_yes -> reagent_purity; reagent_purity -> stoichiometry; stoichiometry -> conditions; conditions -> workup1;

step2_check -> step2_yes [label="Yes"]; step2_yes -> oxidant; oxidant -> temp_control; temp_control -> workup2; } *dot Caption: Troubleshooting workflow for low synthesis yield.

References

  • Vertex AI Search Result[4]: Information on 4-methyl-1H-benzimidazole-2-thiol and its oxidation to sulfonic acids.

  • MDPI[9]: Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Available at: [Link]

  • PMC[10]: Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Available at: [Link]

  • ResearchGate[11]: (PDF) Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Available at: [Link]

  • Chemdad Co.[5]: 1H-BENZIMIDAZOLE-2-SULFONIC ACID product page, describing preparation by oxidation of 1H-benzimidazole-2-thiol using hydrogen peroxide.

  • Benchchem[12]: Technical Support Center: Synthesis of 2-Substituted Benzimidazoles.

  • RSC Publishing[13]: Recent achievements in the synthesis of benzimidazole derivatives. Available at: [Link]

  • MDPI[14]: Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Available at: [Link]

  • Dhaka Univ. J. Pharm. Sci.: Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol.

  • Taylor & Francis Online[7]: An Improved Large-Scale Preparation of Benzimidazole-2-Sulfonic Acids and 2-Chlorobenzimidazoles. Available at: [Link]

  • Google Patents[15]: KR101205570B1 - The new process for the preparation of 2-n-propyl-4-methyl-6.

  • Benchchem[16]: Technical Support Center: Optimizing the Synthesis of 2-methyl-1H-Benzimidazole-4-methanol.

  • ResearchGate[17]: (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst.

  • Organic Chemistry Portal[18]: Benzimidazole synthesis. Available at: [Link]

  • RSC Publishing[6]: New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Available at: [Link]

  • ResearchGate[19]: Carbon Disulfide Promoted Reactions of 2-Chloro-4,5-dihydro-imidazole with Some N-Nucleophiles.

  • Organic Syntheses[8]: Benzimidazole - Organic Syntheses Procedure. Available at: [Link]

  • Google Patents[20]: EP1498416A1 - A process for the optical purification of benzimidazole derivatives.

  • Google Patents[1]: US3842098A - Production of 2-mercaptobenzimidazole by reacting o-phenylene diamine and carbon disulfide.

  • ResearchGate[2]: Synthesis of 2-mercaptobenzimidazole from the reaction of o-phenylene diamine and carbon disulfide in the presence of potassium hydroxide.

  • PMC[21]: Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. Available at: [Link]

  • ResearchGate[22]: Can I remove p-toluene sulfonic acid from benzimidazole?

  • ACS Publications[23]: Reaction of Carbon Disulfide and o-Phenylenediamine Catalyzed by Tertiary Amines in a Homogeneous Solution. Available at: [Link]

  • PubMed[24]: Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Available at: [Link]

  • Sigma-Aldrich: 1-Methyl-1H-benzimidazole-2-thiol 95 2360-22-7.

  • ResearchGate[25]: (PDF) Molecular Prediction, Docking Studies and Synthesis of 5-Benzimidazole-1-yl-Methyl–[4][10][11] Oxadiazole-2-Thiol and their derivatives.

Sources

Technical Support Center: Synthesis of 4-methyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-methyl-1H-benzimidazole-2-sulfonic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. Our goal is to provide practical, field-tested insights grounded in chemical principles to enhance the yield, purity, and reproducibility of your experiments.

Introduction to the Synthesis Pathway

The synthesis of this compound is typically achieved via a robust two-step process. The first step involves the cyclization of 3,4-diaminotoluene (also known as 4-methyl-1,2-phenylenediamine) with carbon disulfide (CS₂) to form the key intermediate, 4-methyl-1H-benzimidazole-2-thiol. The subsequent step is the oxidation of this thiol intermediate to the final sulfonic acid product. While the route is straightforward, each step presents unique challenges where reaction conditions can lead to the formation of specific, and sometimes persistent, side products. This guide addresses the most common issues in a question-and-answer format.

Part 1: Troubleshooting the Synthesis of 4-methyl-1H-benzimidazole-2-thiol

This initial cyclization is critical for the success of the entire synthesis. Issues at this stage often cascade, complicating the subsequent oxidation and final purification.

Question 1: My reaction of 3,4-diaminotoluene and carbon disulfide results in a low yield and a significant amount of dark, insoluble, tar-like material. What is the likely cause and how can I prevent it?

Answer: This is a classic problem often rooted in the stability of the starting material, 3,4-diaminotoluene. Aromatic diamines are highly susceptible to autoxidation, especially in the presence of air and trace metals.[1][2] This oxidation leads to highly colored, polymeric materials that are difficult to remove and significantly reduce the yield of the desired cyclized product.

Causality and Prevention:

  • Purity of Starting Material: Commercial 3,4-diaminotoluene can vary in purity and may already contain oxidized impurities.[3][4] It is advisable to use the highest purity starting material available or to purify it by recrystallization or sublimation before use. The material should ideally be a light-colored solid; a dark brown or purple appearance indicates significant oxidation.[1]

  • Inert Atmosphere: The primary preventative measure is to rigorously exclude oxygen from the reaction. The reaction vessel should be thoroughly purged with an inert gas (e.g., nitrogen or argon) before adding reagents, and a positive pressure of inert gas should be maintained throughout the reaction.

  • Solvent and Base Selection: The reaction is typically catalyzed by a base like potassium hydroxide (KOH) in a solvent such as ethanol.[5][6] The base facilitates the nucleophilic attack of the amine on carbon disulfide to form a dithiocarbamate intermediate, which then cyclizes.[7][8] Ensuring the base is fully dissolved and the reaction is homogeneous can prevent localized side reactions.

Below is a diagram illustrating the desired reaction pathway versus the competing degradation pathway.

G cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway A 3,4-Diaminotoluene + Carbon Disulfide (CS₂) B Dithiocarbamate Intermediate A->B  Base (e.g., KOH) C 4-methyl-1H-benzimidazole-2-thiol (Product) B->C  Intramolecular  Cyclization (-H₂S) D 3,4-Diaminotoluene E Oxidized Intermediates (Quinone-diimines, etc.) D->E  Air (O₂) F Insoluble Polymeric Byproducts (Dark Tar) E->F  Polymerization G Thiol 4-methyl-1H-benzimidazole- 2-thiol (R-SH) Sulfenic Sulfenic Acid (R-SOH) Thiol->Sulfenic + [O] Sulfinic Sulfinic Acid (R-SO₂H) Sulfenic->Sulfinic + [O] Sulfonic Sulfonic Acid (R-SO₃H) (Desired Product) Sulfinic->Sulfonic + [O] Thiol2 2 x Thiol (R-SH) Disulfide Disulfide (R-S-S-R) (Side Product) Thiol2->Disulfide + [O] - H₂O

Caption: Oxidation pathways of the thiol intermediate.

Table 1: Common Side Products and Their Characteristics

Side Product NameStep of FormationMolecular Weight ( g/mol )Likely CauseIdentification Tips
Polymeric MaterialsStep 1: CyclizationVariable (High)Autoxidation of 3,4-diaminotolueneDark, insoluble tar or solid. Broad, unresolved NMR signals.
Unreacted ThiolStep 2: Oxidation164.2Incomplete oxidationLC-MS peak matching starting material.
Disulfide DimerStep 2: Oxidation326.4Oxidative coupling of thiolProminent MS peak at M+H ≈ 327. Less polar than sulfonic acid.
Sulfinic AcidStep 2: Oxidation196.2Incomplete oxidationMS peak at M+H ≈ 197. Intermediate polarity.
Over-oxidation ProductsStep 2: OxidationVariableHarsh oxidation conditionsComplex mixture, loss of aromatic signals in NMR, low MW fragments in MS.

Question 4: How can I optimize the oxidation step to minimize the formation of the disulfide dimer and ensure complete conversion to the sulfonic acid?

Answer: Control is paramount. The key is to use a sufficiently strong oxidizing agent under conditions that favor complete oxidation to the sulfonic acid without degrading the benzimidazole core. Oxidation with potassium permanganate (KMnO₄) in an alkaline solution is a well-established method. [9] Key Optimization Parameters:

  • Stoichiometry: Use a sufficient excess of the oxidizing agent. For the conversion of a thiol to a sulfonic acid, at least 3 equivalents of oxidant atoms are theoretically needed. In practice with KMnO₄, a molar ratio of approximately 2.2:1 (KMnO₄:thiol) is often effective, as permanganate provides multiple oxygen atoms.

  • Temperature Control: The reaction is highly exothermic. The oxidant should be added slowly and portion-wise to a solution of the thiol, maintaining the temperature. Allowing the temperature to rise uncontrollably can lead to over-oxidation and decomposition of the benzimidazole ring. A temperature range of 50-70°C is often a good starting point. [10]* pH Control: Performing the oxidation in a basic solution (e.g., aqueous NaOH) is critical. The thiol is deprotonated to the more reactive thiolate, and the sulfonic acid product is stabilized as its salt. [9]* Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the purple permanganate color. Once a faint pink color persists, it indicates that the substrate has been consumed and a slight excess of oxidant is present.

Protocol: Optimized Oxidation of 4-methyl-1H-benzimidazole-2-thiol

This protocol is a guideline and should be adapted based on laboratory-specific observations.

  • Dissolution: In a round-bottom flask equipped with a stirrer and thermometer, dissolve 4-methyl-1H-benzimidazole-2-thiol (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

  • Heating: Gently heat the solution to approximately 60°C.

  • Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate (KMnO₄, ~2.2 eq) in water.

  • Slow Addition: Add the KMnO₄ solution dropwise or in small portions to the heated thiol solution over 1-2 hours. Monitor the temperature closely, ensuring it does not exceed 75°C. The purple color of the permanganate should disappear upon addition as it is consumed. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Endpoint: Continue the addition until a faint pink or purple color persists in the reaction mixture for more than 15 minutes, indicating the reaction is complete.

  • Quenching & Workup: Cool the mixture to room temperature. Quench any excess permanganate by adding a small amount of ethanol until the purple color disappears completely. Filter the mixture to remove the MnO₂ precipitate.

  • Isolation: Acidify the clear filtrate with a strong acid (e.g., HCl) to a pH of ~2-3. The this compound will precipitate out of the solution. The solid can be collected by filtration, washed with cold water, and dried.

By carefully controlling these parameters, you can significantly improve the conversion to the desired sulfonic acid and simplify the final purification process.

References

  • Synthesis of benzimidazoles from o‐phenylenediamine and aromatic aldehydes. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Review On Synthesis Of Benzimidazole From O- phenyldiamine. (n.d.). ijariie. Retrieved January 17, 2026, from [Link]

  • Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. (2025, October 6). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • 4-methyl-1H-benzimidazole-2-thiol. (2023, August 28). Chembk. Retrieved January 17, 2026, from [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. (2023, November 7). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. (2016, August 13). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. (n.d.). Beilstein Journals. Retrieved January 17, 2026, from [Link]

  • Synthesis of 4-methyl-1H-benzimidazole. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020, December 1). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • The new process for the preparation of 2-n-propyl-4-methyl-6. (n.d.). Google Patents.
  • Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved January 17, 2026, from [Link]

  • To synthesize Benzimidazole from o-phenylenediamine. (n.d.). CUTM Courseware. Retrieved January 17, 2026, from [Link]

  • The Synthesis of 3,4-Diaminotoluene: A Deep Dive into Efficient Production Methods. (n.d.). Mol-Instincts. Retrieved January 17, 2026, from [Link]

  • Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. (2023, November 28). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis method of 3,4-diaminotoluene. (n.d.). Google Patents.
  • 3,4-Diaminotoluene. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide. (2017, May 22). PubMed. Retrieved January 17, 2026, from [Link]

  • CHEMISTRY OF THE BENZIMIDAZOLES. (n.d.). IUPAC. Retrieved January 17, 2026, from [Link]

  • CATALYZED REACTION OF CARBON DISULFIDE AND o-PHENYLENE DIAMINE BY QUATERNARY AMMONIUM HYDROXIDE. (1998, January 1). R Discovery. Retrieved January 17, 2026, from [Link]

  • Reactions of Carbon Disulfide with N-Nucleophiles. (2025, August 7). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Oxidation of thiols and disulfides to sulfonic acids. (n.d.). Google Patents.
  • Production of 2-mercaptobenzimidazole by reacting o-phenylene diamine and carbon disulfide. (n.d.). Google Patents.
  • Redox-active benzimidazolium sulfonamides as cationic thiolating reagent for reductive cross-coupling of organic halides. (2020, December 22). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022, April 5). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Benzimidazole-impurities. (n.d.). Pharmaffiliates. Retrieved January 17, 2026, from [Link]

  • Reaction of o-phenylene diamine and carbon disulfide by potassium hydroxide at higher temperature. (2025, August 7). ResearchGate. Retrieved January 17, 2026, from [Link]

  • A process for the preparation of benzimidazole derivatives and their salts. (n.d.). Google Patents.
  • 4-Nitro-1,2-phenylenediamine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Reaction of Carbon Disulfide and o-Phenylenediamine Catalyzed by Tertiary Amines in a Homogeneous Solution. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Synthesis of 1H-benzimidazole-2-yl hydrazone derivatives 5a-l. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds. (2025, August 9). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 4-methyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of synthesizing 4-methyl-1H-benzimidazole-2-sulfonic acid.

This guide serves as a dedicated resource for researchers and chemists engaged in the synthesis of this compound. It provides detailed protocols, optimization strategies, and an extensive troubleshooting section in a question-and-answer format to address common challenges encountered during this multi-step synthesis.

Synthetic Pathway Overview

The most reliable and commonly employed route for the synthesis of this compound is a two-step process. This pathway begins with the formation of a 2-mercaptobenzimidazole intermediate, which is subsequently oxidized to the target sulfonic acid.

The first step involves the cyclization of 4-methyl-1,2-phenylenediamine with carbon disulfide in a basic medium to form 4-methyl-1H-benzimidazole-2-thione.[1][2] This intermediate exists in tautomeric equilibrium with its thiol form, 4-methyl-1H-benzimidazole-2-thiol. The second step is the oxidation of this sulfur-containing intermediate to the desired sulfonic acid using a strong oxidizing agent.[1][3]

Synthetic_Pathway cluster_0 Step 1: Thione Formation cluster_1 Step 2: Oxidation A 4-Methyl-1,2-phenylenediamine C 4-Methyl-1H-benzimidazole-2-thione A->C  KOH, EtOH/H2O  Reflux B Carbon Disulfide (CS2) B->C  KOH, EtOH/H2O  Reflux D This compound C->D  KMnO4, NaOH(aq)  Heat

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocols

This procedure is adapted from established methods for synthesizing 2-mercaptobenzimidazoles.[1][2][4]

Materials:

  • 4-Methyl-1,2-phenylenediamine (3,4-diaminotoluene)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Deionized water

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (1.1 eq.) in a mixture of 95% ethanol and water (e.g., 4:1 v/v).

  • To the stirred solution, add 4-methyl-1,2-phenylenediamine (1.0 eq.). Stir until fully dissolved.

  • Caution: Perform this step in a well-ventilated fume hood. Add carbon disulfide (1.1 eq.) dropwise to the solution. The mixture may warm slightly.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any solid impurities.

  • Transfer the filtrate to a beaker and slowly add glacial acetic acid with vigorous stirring until precipitation of the product is complete (the solution should be acidic to litmus paper).

  • Collect the white or off-white precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any residual salts.

  • Dry the product under vacuum to yield 4-methyl-1H-benzimidazole-2-thione. The product can be further purified by recrystallization from an ethanol/water mixture.[2]

This protocol uses potassium permanganate as a strong oxidizing agent.[1]

Materials:

  • 4-methyl-1H-benzimidazole-2-thione (from Protocol 1)

  • Sodium hydroxide (NaOH)

  • Potassium permanganate (KMnO₄)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • In a round-bottom flask, dissolve 4-methyl-1H-benzimidazole-2-thione (1.0 eq.) in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • In a separate beaker, prepare a solution of potassium permanganate (approx. 2.5-3.0 eq.) in deionized water.

  • Heat the solution of the thione to approximately 80-90 °C.

  • Slowly add the potassium permanganate solution portion-wise to the hot thione solution. The purple color of the permanganate should disappear upon addition. A brown precipitate of manganese dioxide (MnO₂) will form. Note: This reaction is highly exothermic; control the rate of addition to maintain the temperature below 100 °C.

  • After the addition is complete, continue heating the mixture for an additional 1-2 hours to ensure complete oxidation. The disappearance of the starting material can be monitored by TLC.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

  • Combine the filtrate and washings. Cool the solution in an ice bath.

  • Caution: Perform in a fume hood. Slowly acidify the clear filtrate with concentrated hydrochloric acid until the pH is ~1-2.

  • The target product, this compound, should precipitate as a white solid.

  • Collect the product by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

Troubleshooting Guide and FAQs

This section addresses specific issues that may arise during the synthesis.

Q1: My yield of the thione intermediate is very low. What are the common causes? A1: Low yields in this step are typically traced back to several factors:

  • Reagent Quality: Ensure the 4-methyl-1,2-phenylenediamine is pure and not oxidized (it should be a light-colored solid). Old or discolored starting material can significantly reduce yield.

  • Incomplete Reaction: The 3-4 hour reflux time is a guideline. Monitor the reaction by TLC to ensure the starting diamine has been consumed. If the reaction stalls, a small additional charge of CS₂ and/or base might be necessary.

  • Improper pH during Precipitation: The product is precipitated by acidification. If the solution is not made sufficiently acidic, a significant portion of the product may remain dissolved as its carboxylate salt. Conversely, making the solution too strongly acidic can sometimes affect purity. Ensure complete precipitation with acetic acid.[1][2]

  • Solvent System: The ratio of ethanol to water can be important. A homogeneous solution is required for the reaction to proceed efficiently.[4] If the starting materials are not fully dissolved, adjust the solvent volume or composition.

Q2: During workup, I get an oily substance instead of a solid precipitate. What should I do? A2: Oiling out during precipitation can occur if the product is impure or if the precipitation is done too quickly or at too high a temperature. Try cooling the solution in an ice bath before and during the addition of acetic acid. Add the acid very slowly with vigorous stirring to encourage crystalline solid formation. If an oil persists, you can try to scratch the inside of the beaker with a glass rod to induce crystallization or attempt to redissolve the oil in a minimum amount of hot ethanol and repeat the precipitation.

Q3: How do I effectively purify the 4-methyl-1H-benzimidazole-2-thione intermediate? A3: Recrystallization is the most effective method.[5] An ethanol/water solvent system is generally suitable. Dissolve the crude product in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

Q4: The oxidation reaction seems sluggish, and the purple color of the permanganate persists for a long time. Why? A4: This indicates a slow reaction rate.

  • Temperature: The oxidation is temperature-dependent. Ensure the reaction mixture is maintained at the recommended 80-90 °C. Below this range, the reaction can be very slow.

  • Insufficient Base: The reaction is typically performed under basic conditions. Ensure enough NaOH was added to fully dissolve the starting thione and maintain a basic pH throughout the addition of the acidic permanganate solution.

  • Reagent Stoichiometry: While an excess of KMnO₄ is used, a significant under-charge will result in an incomplete reaction. Ensure you have used at least 2.5 equivalents.

Q5: My final product is colored (e.g., yellow or brown). How can I decolorize it? A5: Color impurities often arise from side products or residual manganese species. After filtering off the MnO₂, the filtrate should be colorless or pale yellow. If it is colored, you can try treating the solution with a small amount of activated carbon before the final acidification step. Gently heat the solution with the carbon for 10-15 minutes, then filter it through celite to remove the carbon before proceeding with precipitation.

Q6: I have a low yield of the final sulfonic acid, or no precipitate forms upon acidification. What went wrong? A6: This is a common and frustrating issue.

  • Over-oxidation: Using a large excess of KMnO₄ or allowing the reaction temperature to rise uncontrollably can lead to the degradation of the benzimidazole ring, resulting in small, water-soluble fragments and no desired product.

  • Product Solubility: Benzimidazole sulfonic acids can have significant water solubility, even at low pH.[6] If you suspect the product is in the filtrate, try concentrating the solution under reduced pressure to reduce the volume, which may force precipitation. Alternatively, salting out by adding sodium chloride to the acidic solution can sometimes decrease the product's solubility and promote precipitation.

  • Incomplete Oxidation: If the oxidation was incomplete, the final solution will contain a mixture of starting material, product, and possibly intermediate oxidation states (like a sulfinic acid). This can interfere with crystallization.

Q7: How can I remove the p-toluenesulfonic acid catalyst if I used it in an alternative synthesis? A7: If you are using a different synthetic route that employs an acid catalyst like p-toluenesulfonic acid (p-TSA), it can often be removed from the benzimidazole product. One effective method is to dissolve the crude mixture in a solvent like methanol and carefully add a base such as methanolic KOH to a pH of around 8. This will precipitate the p-TSA as its potassium salt, while the benzimidazole product remains in solution.[7] The salt can then be removed by filtration.

Optimization of Reaction Conditions

To maximize yield and purity, systematic optimization of key parameters is recommended. The following table summarizes variables that can be adjusted for both synthetic steps.

ParameterStep 1 (Thione Formation)Step 2 (Oxidation)Rationale & Key Considerations
Temperature Reflux (~80 °C in EtOH)80-90 °CStep 1: Ensures sufficient energy for cyclization. Step 2: Critical for reaction rate; too low is slow, too high causes degradation.
Reaction Time 3-6 hours2-4 hoursMonitor by TLC to determine the optimal time for full conversion without significant side-product formation.
Base KOH (1.1-1.2 eq.)NaOH (to dissolve starting material)Step 1: Catalyzes the reaction and deprotonates the intermediate.[4] Step 2: Ensures the thione is in its soluble salt form for efficient oxidation.
Oxidant N/AKMnO₄ (2.5-3.5 eq.)The stoichiometry of the oxidant is crucial. Too little leads to incomplete reaction; too much can cause degradation of the product.
Solvent Ethanol/Water mixturesWaterStep 1: A protic solvent system is effective for dissolving the reactants.[4] Step 2: Water is an ideal solvent for the oxidation with permanganate.
Troubleshooting Workflow

If you encounter issues such as low yield or an impure product, follow this logical workflow to diagnose the problem.

Troubleshooting_Workflow cluster_step Identify the Problematic Step cluster_analysis Analyze Potential Causes cluster_solution Implement Solutions start Problem Encountered (e.g., Low Yield, Impure Product) step1 Step 1: Thione Formation start->step1 step2 Step 2: Oxidation start->step2 cause1 Reagent Quality/ Stoichiometry step1->cause1 cause2 Reaction Conditions (Temp, Time) step1->cause2 cause3 Workup & Purification (pH, Solvent) step1->cause3 step2->cause1 step2->cause2 step2->cause3 cause4 Side Reactions/ Degradation step2->cause4 sol1 Verify Reagent Purity & Recalculate Amounts cause1->sol1 sol2 Optimize Temp/Time (Monitor by TLC) cause2->sol2 sol3 Refine Workup Protocol (e.g., Slow Precipitation, Recrystallize) cause3->sol3 sol4 Adjust Oxidant Stoichiometry & Control Temperature cause4->sol4

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Organic Syntheses. 2-mercaptobenzimidazole. [Online] Available at: [Link]

  • ResearchGate. Synthesis of 2-mercaptobenzimidazole from the reaction of o-phenylene diamine and carbon disulfide in the presence of potassium hydroxide | Request PDF. [Online] Available at: [Link]

  • Iraqi Journal of Science. Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. [Online] Available at: [Link]

  • MDPI. Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. [Online] Available at: [Link]

  • ResearchGate. Can I remove p-toluene sulfonic acid from benzimidazole? [Online] Available at: [Link]

  • Google Patents.US3842098A - Production of 2-mercaptobenzimidazole by reacting o-phenylene diamine and carbon disulfide.
  • ResearchGate. Synthesis of some benzimidazole derivatives with antiviral activities... [Online] Available at: [Link]

Sources

Technical Support Center: Purification of 4-methyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals facing challenges in the purification of 4-methyl-1H-benzimidazole-2-sulfonic acid. The unique physicochemical properties of this molecule, stemming from its polar sulfonic acid group and the benzimidazole core, often present significant purification hurdles. This document provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in fundamental chemical principles and validated laboratory practices.

Section 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting

This section addresses the most common initial challenges encountered during the purification process.

Q1: My final product is a dark brown or black powder, not the expected off-white solid. What is causing this discoloration and how can I remove it?

A1: Discoloration is typically due to two main sources: residual starting materials that have oxidized or trace amounts of polymeric/charred material formed during a vigorous sulfonation reaction. The aromatic nature of the benzimidazole ring system makes it susceptible to oxidation, especially under acidic and heated conditions common in synthesis.

  • Causality: The high temperatures and strong acids (e.g., oleum, chlorosulfonic acid) used in the synthesis can cause minor degradation of the organic material, leading to highly colored, conjugated byproducts.[1]

  • Immediate Solution: The most effective method for removing this type of impurity is treatment with activated carbon. These colored impurities are often large, planar molecules that adsorb strongly onto the high surface area of the carbon.

  • Actionable Advice: Refer to Protocol 1, Step 2: Decolorization with Activated Carbon in the In-Depth Troubleshooting section for a detailed procedure.

Q2: I'm experiencing very low yields after recrystallization. What are the most likely reasons?

A2: Low recrystallization yield is a frequent issue, especially with highly polar molecules like sulfonic acids. The primary causes are using an excessive amount of solvent, premature crystallization during hot filtration, or incomplete crystallization upon cooling.

  • Causality: this compound exhibits significant solubility in hot water but retains some solubility even in cold water.[2] Using the absolute minimum amount of hot solvent is critical to ensure the solution is saturated, maximizing the amount of product that crystallizes upon cooling.[3]

  • Immediate Solution:

    • Minimize Solvent: Always use the minimum volume of boiling solvent required to fully dissolve the crude product.[4]

    • Prevent Premature Crashing: Preheat your filtration apparatus (funnel, filter flask) to prevent the product from crystallizing on the filter paper during hot filtration.[2]

    • Maximize Recovery: After cooling to room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize precipitation before filtration.

  • Actionable Advice: The entire recrystallization process is detailed in Guide 1: The Optimized Recrystallization Workflow .

Q3: My NMR spectrum shows persistent peaks from the starting material, 3,4-diaminotoluene. How can I remove it?

A3: 3,4-diaminotoluene is a basic compound, while your product is a strong acid. This difference in acid-base properties is the key to separation. The starting material is likely trapped within the crystalline lattice of your product.

  • Causality: If the initial reaction work-up did not sufficiently remove the unreacted diamine, it can co-precipitate with the product.

  • Immediate Solution: An acid-base wash is highly effective. Dissolve the crude product in a dilute basic solution (e.g., 1M NaOH) to deprotonate the sulfonic acid and form the highly water-soluble sodium salt. The basic 3,4-diaminotoluene will remain as a free base, which can be extracted with an organic solvent like ethyl acetate or dichloromethane. Re-acidification of the aqueous layer will then precipitate your purified product.

  • Actionable Advice: For a step-by-step method, see Guide 2, Protocol 2.1: Acid-Base Wash for Removal of Basic Impurities .

Q4: The product seems almost insoluble in standard organic solvents, making recrystallization difficult. What is a good solvent system to use?

A4: The zwitterionic nature of this compound at neutral pH makes it poorly soluble in non-polar organic solvents. Its high polarity requires polar, protic solvents. Water is often the best starting point, but its effectiveness can be enhanced in a mixed-solvent system.

  • Causality: The molecule contains both a basic benzimidazole ring and an acidic sulfonic acid group, leading to strong intermolecular ionic interactions and hydrogen bonding, which common organic solvents cannot disrupt effectively.

  • Immediate Solution:

    • Water: This is the primary choice. The compound's solubility is significantly higher in hot water than in cold water, which is the ideal characteristic for recrystallization.[2]

    • Water/Ethanol or Water/Isopropanol: If the product is too soluble in hot water, adding a miscible co-solvent like ethanol or isopropanol (in which the compound is less soluble) to the hot aqueous solution until it just turns cloudy (the cloud point) can induce better crystal formation upon cooling.

    • Aqueous Acetic Acid: A dilute solution of acetic acid in water can also be an effective solvent system, keeping the benzimidazole nitrogen protonated and potentially improving crystal habit.

  • Actionable Advice: Solvent selection is a critical first step detailed in Guide 1: The Optimized Recrystallization Workflow .

Section 2: In-Depth Troubleshooting Guides & Protocols

Guide 1: The Optimized Recrystallization Workflow

This guide provides a comprehensive, step-by-step process for the purification of this compound by recrystallization.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_decolorization Step 2: Decolorization (Optional) cluster_filtration Step 3: Hot Filtration cluster_crystallization Step 4: Crystallization cluster_isolation Step 5: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum volume of boiling solvent (e.g., DI Water) A->B C Stir and heat until fully dissolved B->C D Cool slightly, add activated carbon (1-2% w/w) C->D If solution is colored F Pre-heat funnel and receiving flask C->F If no decolorization needed E Re-heat to boiling for 5-10 mins D->E E->F G Quickly filter hot solution to remove insoluble impurities/carbon F->G H Rinse with minimal hot solvent G->H I Allow filtrate to cool slowly to room temperature H->I J Cool further in an ice-water bath I->J K Induce crystallization if needed (scratching, seed crystal) I->K L Collect crystals via vacuum filtration (Büchner funnel) J->L M Wash crystals with ice-cold solvent L->M N Dry under vacuum at elevated temperature M->N

Caption: A step-by-step workflow for the purification of this compound via recrystallization.

Protocol 1: Detailed Recrystallization

  • Solvent Selection & Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask.

    • In a separate beaker, bring your chosen solvent (deionized water is recommended) to a rolling boil.

    • Add the boiling solvent to the crude solid portion-wise with continuous stirring and heating until the solid just dissolves. Crucially, use the absolute minimum amount of solvent necessary. [4]

  • Decolorization with Activated Carbon (if needed):

    • If the solution is colored, remove it from the heat source and allow it to cool for a minute to prevent violent boiling when the carbon is added.

    • Add a small amount of activated carbon (approx. 1-2% of the solute mass).

    • Return the flask to the heat source and gently boil for 5-10 minutes.

  • Hot Gravity Filtration:

    • Set up a gravity filtration apparatus using a short-stemmed funnel and fluted filter paper.

    • Preheat the funnel and the receiving Erlenmeyer flask by rinsing with hot solvent or placing them in a hot oven prior to use. This prevents premature crystallization.[2]

    • Quickly pour the hot solution through the fluted filter paper to remove the carbon and any other insoluble impurities.

    • Wash the original flask and the filter paper with a very small amount of hot solvent to recover any remaining product.

  • Crystallization:

    • Cover the receiving flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the mother liquor.

    • Dry the crystals thoroughly in a vacuum oven. The temperature should be high enough to remove water but well below the compound's melting or decomposition point.

Guide 2: Identifying and Removing Common Impurities

The primary impurities often relate directly to the synthetic route employed. The most common synthesis involves the condensation of 3,4-diaminotoluene with a source for the C2-sulfonic acid group, or oxidation of a thiol precursor.[5][6]

Impurity_Sources Reactant1 3,4-Diaminotoluene Reaction Condensation & Sulfonation Reactant1->Reaction Impurity1 Unreacted 3,4-Diaminotoluene Reactant1->Impurity1 Incomplete Reaction Reactant2 Sulfonating Agent (e.g., H₂SO₄/Oleum) Reactant2->Reaction Product 4-methyl-1H-benzimidazole -2-sulfonic acid Reaction->Product Impurity2 Oxidation/Polymeric Byproducts Reaction->Impurity2 Side Reactions (High Temp) Impurity3 Polysulfonated Species Reaction->Impurity3 Harsh Conditions Impurity4 Inorganic Salts (from workup) Product->Impurity4 Neutralization/ Workup

Caption: Potential sources of impurities during the synthesis of this compound.

Table 1: Common Impurities and Removal Strategies

Impurity NameSourceIdentificationPurification Protocol
3,4-DiaminotolueneUnreacted starting materialTLC, NMR (aromatic peaks ~6.5-7.0 ppm)Protocol 2.1: Acid-Base Wash
Polymeric/Oxidized ByproductsHigh-temperature side reactionsIntense discoloration (brown/black)Protocol 1, Step 2: Decolorization
Polysulfonated SpeciesOverly harsh sulfonation conditionsHPLC (earlier retention time), Mass SpecCareful recrystallization (may have different solubility)
Inorganic Salts (e.g., Na₂SO₄)Neutralization during workupInsoluble in organic solvents, no NMR signalWash with minimal cold water or recrystallize

Protocol 2.1: Acid-Base Wash for Removal of Basic Impurities

  • Dissolve the crude product in a 1 M aqueous solution of sodium hydroxide (NaOH). Use enough to fully dissolve the solid and ensure the pH is > 10.

  • Transfer the basic aqueous solution to a separatory funnel.

  • Extract the solution two to three times with an organic solvent such as ethyl acetate. The basic starting material (3,4-diaminotoluene) will partition into the organic layer.

  • Combine and discard the organic layers.

  • Cool the aqueous layer in an ice bath and slowly re-acidify by adding concentrated hydrochloric acid (HCl) dropwise until the pH is ~1-2.

  • The purified product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

Guide 3: Purity Verification

No purification is complete without verification. Use a combination of methods to confirm the identity and purity of the final product.

  • Thin Layer Chromatography (TLC): A quick method to check for the presence of starting materials and colored impurities. A good mobile phase to try is a polar mixture, such as Dichloromethane:Methanol (e.g., 9:1) with a few drops of acetic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure and identifying organic impurities. The final product should show characteristic aromatic protons for the benzimidazole core, a methyl singlet, and the absence of peaks corresponding to starting materials.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. Use a reverse-phase C18 column with a mobile phase such as a gradient of water (with 0.1% TFA or formic acid) and acetonitrile. Purity should be >98% by peak area.

  • Melting Point (MP): A pure crystalline solid will have a sharp melting point. Impurities typically depress and broaden the melting range. The melting point for the related 1-methyl-1H-benzimidazole-2-sulfonic acid is reported as 341°C, suggesting the target compound will also have a very high melting/decomposition point.[7]

Section 3: Data & Reference Tables

Table 2: Solubility Characteristics (Qualitative)

This table provides general solubility guidance based on the known properties of benzimidazole sulfonic acids.[1][8][9] Experimental verification is always recommended.

SolventSolubility at 25 °CSolubility at Boiling PointRecrystallization Suitability
WaterSparingly SolubleSolubleExcellent
Methanol / EthanolSparingly SolubleModerately SolubleGood (as co-solvent)
Acetic AcidModerately SolubleSolubleGood (as co-solvent)
AcetoneInsolubleSparingly SolublePoor
Ethyl AcetateInsolubleInsolubleUnsuitable (for washing)
Hexanes / TolueneInsolubleInsolubleUnsuitable (for washing)
DichloromethaneInsolubleInsolubleUnsuitable (for washing)

References

  • Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1572160, 1H-Benzimidazole-2-sulfonic acid. Retrieved from PubChem. [Link]

  • Stoyanova, M., et al. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Organics, 4(4), 517-539. [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-benzimidazole-2-yl hydrazone derivatives 5a-l. Retrieved from ResearchGate. [Link]

  • Al-Ostath, R. A., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules, 27(7), 2329. [Link]

  • Google Patents. (2005). EP1498416A1 - A process for the optical purification of benzimidazole derivatives.
  • Pharmaffiliates. (n.d.). Benzimidazole-impurities. Retrieved from Pharmaffiliates. [Link]

  • University of Massachusetts. (n.d.). Recrystallization of Benzoic Acid. Retrieved from UMass Chemistry Department. [Link]

  • National Center for Biotechnology Information. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]

  • Maini, L., et al. (2024). Sustainable Routes to a Soluble Anthelmintic Thiabendazole Organic Salt. Crystals, 14(1), 63. [Link]

  • Google Patents. (2012). KR101205570B1 - The new process for the preparation of 2-n-propyl-4-methyl-6.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9796488, 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole. Retrieved from PubChem. [Link]

  • Pdst Chemistry. (2017, March 1). 27A. Recrystallisation [Video]. YouTube. [Link]

  • ResearchGate. (2019). Can I remove p-toluene sulfonic acid from benzimidazole? Retrieved from ResearchGate. [Link]

Sources

Technical Support Center: 4-methyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-methyl-1H-benzimidazole-2-sulfonic acid. While direct, extensive stability data for this specific molecule is not widely published, this document synthesizes information from closely related structural analogs, including 2-phenylbenzimidazole-5-sulfonic acid (PBSA) and the core benzimidazole scaffold, to provide a robust and scientifically grounded troubleshooting resource.

Section 1: Frequently Asked Questions (FAQs) on Stability

This section addresses the most common questions regarding the handling, storage, and stability of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The two most significant stability concerns are photodegradation and pH-dependent effects .

  • Photodegradation: The benzimidazole core is known to be highly photosensitive, especially when in solution.[1][2] Exposure to ambient light or UV radiation can initiate degradation cascades, leading to a loss of the parent compound and the appearance of impurities.[3] Studies on the closely related compound 2-phenylbenzimidazole-5-sulfonic acid (PBSA) confirm that UV radiation is a primary factor limiting its stability.[3][4]

  • pH-Dependent Stability: The molecule contains both a strongly acidic sulfonic acid group and a weakly basic benzimidazole ring. This makes its stability and solubility highly dependent on the pH of the medium. Extreme pH values (both acidic and alkaline) have been shown to accelerate the degradation of analogous benzimidazole sulfonic acids.[3]

Q2: What is the correct way to store this compound for maximum shelf-life?

A2: Proper storage is critical to maintain the integrity of the compound. Based on the stability profile of analogous benzimidazoles, the following conditions are recommended:[5]

  • Temperature: For long-term storage, maintain at 2-8°C or, for enhanced stability, at -20°C.

  • Light: Store in an amber vial or a container completely protected from light to prevent photodegradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of long-term oxidative degradation.

  • Moisture: Keep in a tightly sealed container in a dry environment, such as a desiccator. Benzimidazoles can be sensitive to moisture.[5]

Q3: What are the likely chemical degradation pathways for this molecule?

A3: Based on data from PBSA and other benzimidazoles, the primary degradation pathways are initiated by light or harsh chemical conditions:[6][7]

  • Photolytic Desulfonation: Cleavage of the carbon-sulfur bond, resulting in the loss of the sulfonic acid group. This is a major abiotic degradation mechanism for PBSA in aquatic environments.[6]

  • Benzimidazole Ring Cleavage: UV exposure or strong oxidative conditions can lead to the opening of the heterocyclic imidazole ring structure.[6][8]

  • Hydrolysis: While generally less significant than photolysis for this class of compounds, hydrolysis of the imidazole ring or desulfonation can occur under harsh acidic or basic conditions, particularly at elevated temperatures.[5][9]

Q4: How does pH affect the structure and stability of the compound in solution?

A4: The sulfonic acid group is a strong acid and is expected to be deprotonated (as -SO₃⁻) across a wide pH range.[9][10] The benzimidazole ring contains basic nitrogen atoms that can be protonated under acidic conditions.[11] Consequently, in neutral and acidic aqueous solutions, the compound likely exists as a zwitterion , with a negative charge on the sulfonate group and a positive charge on the imidazole ring. This zwitterionic nature influences its solubility and intermolecular interactions.[12]

Studies on PBSA have shown that its photochemical degradation is significantly accelerated in both acidic (pH 4) and alkaline (pH 12) media compared to neutral conditions.[3] Therefore, for maximum stability in solution, it is recommended to work at or near neutral pH and to always protect the solution from light.

Q5: Is this compound thermally stable?

A5: Yes, the benzimidazole scaffold is known for its high thermal stability.[13][14] The introduction of benzimidazole moieties into polymers significantly increases their thermal degradation temperature, with decomposition often occurring above 500°C.[15] Furthermore, theoretical studies suggest that methyl substituents can enhance the thermal stability of the parent benzimidazole ring.[16] While the sulfonic acid group may decompose at a lower temperature, it is still considered thermally robust, with decomposition temperatures above 350°C reported in polymer systems.[17] Therefore, thermal degradation is not a primary concern under typical experimental conditions (e.g., heating up to 80-100°C for short periods).

Q6: How can I monitor the purity and degradation of my sample over time?

A6: The most effective and widely used technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][5] A properly developed "stability-indicating" HPLC method can separate the parent compound from its potential degradation products, allowing for accurate quantification of purity and stability. Coupling HPLC with Mass Spectrometry (LC-MS) is invaluable for identifying the structure of any new impurity peaks that appear.[1]

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a logical workflow for diagnosing and resolving common issues encountered during experimentation.

Troubleshooting Workflow: Investigating Sample Instability

Below is a systematic approach to identifying the root cause of unexpected experimental results or sample degradation.

G start Problem Encountered: Inconsistent Results, New HPLC Peaks, or Visual Change (Color/Precipitate) check_storage Step 1: Verify Storage Conditions - Protected from light? - Correct temperature? - Tightly sealed? start->check_storage check_solution Step 2: Evaluate Solution Preparation - pH of solvent/buffer? - Age of solution? - Exposure to light during prep? check_storage->check_solution Storage OK check_purity Step 3: Confirm Initial Purity - Analyze a freshly prepared  solution from solid stock. - Compare to Certificate of Analysis. check_solution->check_purity Solution Prep OK forced_degradation Step 4: Perform Forced Degradation - Subject sample to light, heat,  acid, base, and oxidation. - Does any condition replicate the issue? check_purity->forced_degradation Initial Purity OK lcms_analysis Step 5: Identify Degradants - Analyze degraded sample by LC-MS  to identify impurity structures. forced_degradation->lcms_analysis Degradation Pathway Identified remediate Step 6: Remediate & Optimize - Adjust storage/handling. - Buffer solution to neutral pH. - Work under yellow/red light. lcms_analysis->remediate

Caption: A step-by-step workflow for troubleshooting stability issues.

Section 3: Key Experimental Protocols

To ensure experimental robustness and validate the integrity of your material, we provide the following standardized protocols.

Protocol 1: Forced Degradation (Stress Testing) Study

This study is essential for identifying potential degradants and understanding the molecule's stability profile. It is a cornerstone of developing a stability-indicating analytical method.[5]

Objective: To accelerate the degradation of this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter, calibrated incubator, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 8 hours.

    • Withdraw aliquots at 0, 2, 4, and 8 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • Withdraw aliquots at specified time points. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Withdraw aliquots at specified time points for analysis.

  • Thermal Degradation:

    • Place a sample of the solid powder and 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Analyze samples at different time points.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution in a quartz cuvette to a controlled light source (e.g., Xenon lamp mimicking sunlight, as per ICH Q1B guidelines).[1]

    • Simultaneously, run a dark control (same sample, wrapped in aluminum foil) to differentiate between light-induced and thermal degradation.

    • Analyze samples at appropriate time intervals.

  • Analysis: Analyze all samples by a suitable HPLC-UV method. Compare the chromatograms of stressed samples to a control (untreated stock solution) to identify new peaks and calculate the percentage degradation.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To establish an HPLC method capable of separating the main compound from all potential degradation products generated during stress testing.

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase Scouting:

    • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Run a gradient elution from 5% to 95% B over 20-30 minutes to determine the approximate elution time of the parent compound and any impurities.

  • Wavelength Selection: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to scan the UV absorbance of the parent peak from 200-400 nm. Select a wavelength of maximum absorbance for quantification (benzimidazoles typically absorb strongly in the 280-310 nm range).[18]

  • Method Optimization:

    • Inject a mixture of the stressed samples (photolytic, acid, base, etc.).

    • Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradant peaks.

  • Validation: Once optimized, the method should be validated for specificity, linearity, accuracy, and precision according to standard guidelines. The key is to prove that the method can accurately measure the parent compound in the presence of its degradation products.

Section 4: Data Summary & Mechanistic Insights

Proposed Photodegradation Pathway

While the exact pathway for this compound must be confirmed experimentally (e.g., via LC-MS), a plausible route can be inferred from known mechanisms of related compounds.[6][7] The primary events are likely desulfonation and imidazole ring opening.

G cluster_0 Proposed Photodegradation Pathway Parent 4-methyl-1H-benzimidazole- 2-sulfonic acid Desulfonated Product A: Desulfonated (4-methyl-1H-benzimidazole) Parent->Desulfonated (Desulfonation) RingOpened Product B: Ring-Opened Species Parent->RingOpened (Ring Cleavage) Fragments Further Degradation Products Desulfonated->Fragments RingOpened->Fragments

Caption: Plausible photodegradation routes for the title compound.

Table 1: Summary of Stability for Structurally Related Benzimidazole Sulfonic Acids

This table summarizes known stability data for 2-phenylbenzimidazole-5-sulfonic acid (PBSA), a widely studied analog, which serves as a valuable reference.

Stress ConditionReagent/ParameterObservation for PBSAExpected Implication for Title CompoundReference(s)
Photolytic UV/SunlightHigh degradation in solution; stable in solid form.High risk. This is the most likely degradation route.[1][3]
Acidic 0.1 M HCl, HeatAccelerated photochemical degradation at pH 4.Moderate risk, especially in combination with light.[3][19]
Alkaline 0.1 M NaOH, HeatAccelerated photochemical degradation at pH 12.Moderate risk, especially in combination with light.[3]
Oxidative H₂O₂, UVDegradation is significantly accelerated.High risk under oxidative conditions.[3][20]
Thermal >80 °CGenerally stable.Low risk under typical conditions.[1][2]
Hydrolytic Water, HeatNot a primary degradation pathway.Low risk, less significant than photolysis.[6]

References

  • Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. [Link][1][2]

  • PubMed. (2006). Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chem Pharm Bull (Tokyo). [Link][1][2]

  • Chen, W. C., et al. (n.d.). New high-Tg bipolar benzimidazole derivatives in improving the stability of high-efficiency OLEDs. Journal of Materials Chemistry C. [Link][13]

  • Gheisari, A. R., & Wood, T. D. (2021). Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. PMC - NIH. [Link][16]

  • Petz, F., et al. (n.d.). Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability. PMC. [Link]

  • ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics. [Link][1][21]

  • Royal Society of Chemistry. (n.d.). Preparation and characterization of new soluble benzimidazole–imide copolymers. Journal of Materials Chemistry. [Link][15]

  • Górecka, K., et al. (n.d.). EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID. [Link][3]

  • CORE. (2011). Synthesis and Photophysical Characterizations of Thermal-Stable Naphthalene Benzimidazoles. [Link][14]

  • Bates, R. G., & Schwarzenbach, G. (n.d.). pH VALUES OF ACID.SALT MIXTURES OF SOME AROMATIC SULFONIC ACIDS AT VARIOUS TEMPERATURES AND A. [Link][22]

  • China-Japan Seminar on Advanced Aromatic Polymers. (n.d.). Synthesis and Properties of Benzimidazole‑Containing Sulfonated CopolyimideMembranes. [Link][17]

  • Wikipedia. (n.d.). Sulfonic acid. [Link][9]

  • Capital Resin Corporation. (n.d.). Understanding 7 Key Properties of Sulfonic Acid. [Link][10]

  • MDPI. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. [Link][18]

  • PubMed. (n.d.). Complexation of the sunscreen agent, phenylbenzimidazole sulphonic acid with cyclodextrins: effect on stability and photo-induced free radical formation. [Link][19]

  • Patsnap Eureka. (2024). Sulfonic Acid: Properties and Its Role in Modern Chemistry. [Link][23]

  • The Journal of Organic Chemistry. (2023). Dual Photochemistry of Benzimidazole. [Link][8]

  • Semantic Scholar. (n.d.). EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID. [Link][4]

  • Wikipedia. (n.d.). Benzimidazole. [Link][11]

  • Indian Academy of Sciences. (n.d.). Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supra. [Link][12]

  • PubMed. (2022). Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways. [Link][7]

  • PubMed. (2015). Degradation and mineralization of organic UV absorber compound 2-phenylbenzimidazole-5-sulfonic acid (PBSA) using UV-254nm/H2O2. [Link][20]

Sources

Technical Support Center: Troubleshooting the Synthesis and Reactivity of 4-Methyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 4-methyl-1H-benzimidazole-2-sulfonic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis or application of this versatile heterocyclic compound. We will address common issues in a direct question-and-answer format, explaining the causality behind experimental choices to empower you to resolve these challenges effectively.

Section 1: Understanding the Synthetic Strategy

The preferred and most reliable industrial method for synthesizing this compound is not through direct sulfonation of the benzimidazole core, which often results in a mixture of hard-to-separate positional isomers and low yields of the desired product.[1] Instead, a two-step pathway involving the oxidation of a thiol precursor is employed. This method provides superior regioselectivity and typically results in a cleaner product with a higher yield.

The overall workflow is as follows:

  • Step 1: Thiol Synthesis. 3,4-Diaminotoluene (4-methyl-1,2-phenylenediamine) is reacted with carbon disulfide in the presence of a base like potassium hydroxide to form the intermediate, 4-methyl-1H-benzimidazole-2-thiol.

  • Step 2: Oxidation. The 2-thiol intermediate is then oxidized using a strong oxidizing agent to selectively convert the thiol group (-SH) into a sulfonic acid group (-SO₃H), yielding the final product.

Synthetic_Workflow start 3,4-Diaminotoluene reagent1 + Carbon Disulfide (CS₂) + KOH intermediate 4-Methyl-1H-benzimidazole-2-thiol reagent1->intermediate Step 1: Cyclization reagent2 + Oxidizing Agent (e.g., KMnO₄) product This compound reagent2->product Step 2: Oxidation

Caption: General two-step synthetic workflow for this compound.

Section 2: Troubleshooting Guide for Synthesis

This section addresses the most common problems encountered during the synthesis of this compound.

Q1: My overall yield is extremely low after the two-step synthesis. Where should I start my investigation?

Low overall yield is a frequent complaint that can originate from either of the two synthetic steps. A systematic approach is crucial for diagnosis.

Troubleshooting_Workflow start Low Overall Yield Detected q1 Analyze crude product from Step 1 (Thiol Synthesis). Is the yield >85% and pure? start->q1 sub1 Focus on Step 1: - Check purity of 3,4-diaminotoluene. - Verify stoichiometry of KOH and CS₂. - Ensure reflux time is sufficient (≥3 hrs). - Check pH during acetic acid workup. q1->sub1 No sub2 Focus on Step 2: - Incomplete oxidation? - Product loss during workup? - Degradation? q1->sub2 Yes q2 Analyze final product. Is unreacted 2-thiol present? sub2->q2 sub3 Troubleshoot Oxidation: - Increase equivalents of oxidant. - Check reaction temperature (exothermic). - Ensure pH is strongly basic. q2->sub3 Yes sub4 Troubleshoot Purification: - Avoid excessive washing if product has partial solubility. - Ensure complete precipitation (pH ~1-2). - If using KMnO₄, ensure all MnO₂ is thoroughly washed to recover adsorbed product. q2->sub4 No

Caption: Decision tree for troubleshooting low yields in the synthesis.

Detailed Explanation:

  • Isolate the Problematic Step: First, perform Step 1 and isolate the intermediate, 4-methyl-1H-benzimidazole-2-thiol. Dry it and calculate the yield. If the yield here is low (<85%), the issue lies in the initial cyclization reaction. If the yield is high, the problem is in the oxidation or subsequent purification.

  • Reagent Quality: Impurities in the starting 3,4-diaminotoluene can significantly hinder the reaction.[2][3] Ensure it is of high purity and has not oxidized (it should be a light-colored solid).

  • Reaction Conditions: Classical benzimidazole syntheses can be sensitive to reaction conditions.[2] While this specific cyclization is robust, insufficient base (KOH), impure carbon disulfide, or inadequate reaction time can lead to incomplete conversion.

Q2: The oxidation of the 2-thiol is sluggish and incomplete. How can I improve the conversion rate?

This is a critical step where reactivity issues are common. The choice of oxidizing agent and precise control of reaction conditions are paramount.

Answer: An incomplete oxidation is typically due to an insufficient amount of oxidizing agent, improper pH, or suboptimal temperature.

  • Choice of Oxidizing Agent: The effectiveness and practical considerations vary between common oxidants. An improved method using aqueous sodium percarbonate has been developed to avoid some of the pitfalls of KMnO₄ and H₂O₂.[4][5]

Oxidizing AgentAdvantagesDisadvantages
Potassium Permanganate (KMnO₄) Highly effective, reliable, and cost-efficient.[6]Forms large quantities of fine manganese dioxide (MnO₂) precipitate, which can trap the product and complicate filtration.[4]
Hydrogen Peroxide (H₂O₂) A cleaner reagent, as the byproduct is water.[4]Can be a safety hazard on a large scale; the reaction can be highly exothermic and difficult to control.[4]
Sodium Percarbonate Safer to handle than concentrated H₂O₂; provides good yields and simplifies workup compared to KMnO₄.[4][5]May be less commonly available or more expensive than bulk KMnO₄.
  • Reaction Conditions:

    • pH: The oxidation must be performed in a strongly basic solution (e.g., 50% NaOH).[6] The basic conditions deprotonate the thiol, forming a thiolate which is more susceptible to oxidation.

    • Temperature: The reaction is often highly exothermic. The oxidizing agent should be added portion-wise to a boiling solution of the thiol to maintain control.[6] After addition, a further reflux period is necessary to drive the reaction to completion.

    • Stoichiometry: Ensure at least the stoichiometric amount of the oxidant is used. For KMnO₄, the reaction is: R-SH + 2 KMnO₄ → R-SO₃K + 2 MnO₂ + KOH. A slight excess of the oxidant is often required.

Q3: My final product is difficult to purify and appears contaminated. What are the likely impurities and how can they be removed?

Answer: The primary impurity depends on the oxidant used. If you used potassium permanganate, the most common contaminant is residual manganese dioxide (MnO₂), a fine brown/black solid.

Purification Protocol:

  • Removal of MnO₂: After the oxidation reaction is complete, the hot reaction mixture must be filtered to remove the MnO₂ precipitate. This is a crucial step. Use a filter aid (e.g., Celite) to prevent the fine particles from clogging the filter paper. Wash the filter cake thoroughly with hot water, as the product can be adsorbed onto the MnO₂ surface.[1] Failure to wash adequately is a major source of yield loss.[4]

  • Precipitation of the Product: Combine the filtrate and all the hot water washes. While stirring and cooling, acidify the solution with a strong acid like HCl to a pH of 1-2.[6] The this compound will precipitate as a solid.

  • Final Wash: Filter the precipitated product and wash it with cold water to remove any remaining inorganic salts. The product can then be dried under vacuum. A final wash with hot water can be performed to remove any remaining water-soluble impurities.[1]

Section 3: Troubleshooting Low Reactivity in Subsequent Applications

Q4: I have successfully synthesized the sulfonic acid, but it is unreactive in my subsequent reaction (e.g., nucleophilic substitution). Why is this happening?

Answer: The low reactivity of this compound as a reagent is due to a combination of its electronic properties, solubility, and steric factors.

  • Zwitterionic Nature: In neutral or mildly acidic/basic conditions, the molecule exists as a zwitterion (internal salt), with a negatively charged sulfonate group and a protonated benzimidazole ring. This makes it highly polar, crystalline, and often insoluble in common aprotic organic solvents (e.g., THF, DCM, Toluene) where many organic reactions are performed.

  • Steric Hindrance: The bulky sulfonic acid group at the 2-position and the methyl group at the 4-position can sterically hinder the approach of reagents to the benzimidazole core, particularly at the N1 or N3 positions.

  • Electronic Deactivation: The strongly electron-withdrawing sulfonic acid group deactivates the benzimidazole ring, making it less nucleophilic and less susceptible to electrophilic attack.

Strategies to Overcome Low Reactivity:

The most effective strategy is to convert the sulfonic acid into a more reactive intermediate. A common and highly effective transformation is the conversion to the 2-chloro-4-methyl-1H-benzimidazole derivative.

This is achieved by reacting the sulfonic acid with phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃).[4] The resulting 2-chloro derivative is a versatile intermediate that readily undergoes nucleophilic substitution at the 2-position, allowing for the introduction of a wide variety of functional groups.

Section 4: Key Experimental Protocols

Protocol 1: Synthesis of 4-methyl-1H-benzimidazole-2-thiol

Adapted from related procedures.[6][7]

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.09 mol) in a mixture of 95% ethanol (95 mL) and water (15 mL).

  • To this stirred solution, add carbon disulfide (0.09 mol) in portions.

  • Carefully add 3,4-diaminotoluene (0.08 mol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for a minimum of 3 hours. The reaction can be monitored by TLC.

  • After cooling, acidify the filtrate with glacial acetic acid until precipitation is complete (typically pH 5-6).

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 4-methyl-1H-benzimidazole-2-thiol.

Protocol 2: Oxidation to this compound

Adapted from Hinkley et al. and other sources.[4][6]

  • In a large beaker or flask, prepare a solution of 4-methyl-1H-benzimidazole-2-thiol (0.05 mol) in water (40 mL) and 50% aqueous sodium hydroxide (17 mL).

  • Heat the solution to boiling.

  • In a separate beaker, prepare a solution of potassium permanganate (0.11 mol) in water (275 mL).

  • Add the potassium permanganate solution in small portions to the boiling thiol solution with vigorous stirring. Caution: The reaction is exothermic. Control the rate of addition to maintain a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for 45-60 minutes to ensure the reaction goes to completion.

  • Filter the hot reaction mixture through a pad of Celite to remove the MnO₂ precipitate.

  • Wash the filter cake thoroughly with several portions of hot water. Combine the filtrate and washes.

  • Cool the combined filtrate in an ice bath and acidify to pH 1-2 with concentrated HCl.

  • Collect the white precipitate by filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product.

Section 5: Frequently Asked Questions (FAQs)

FAQ 1: What are the primary safety concerns for this synthesis? The synthesis involves several hazardous materials. Carbon disulfide (CS₂) is highly flammable and toxic. Potassium permanganate is a strong oxidizer.[6] Concentrated acids (HCl) and bases (NaOH) are corrosive.[8][9] Always perform these reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

FAQ 2: What is the best way to monitor the reaction progress? For Step 1 (thiol formation), Thin Layer Chromatography (TLC) is effective. Use a mobile phase like ethyl acetate/hexanes to track the disappearance of the 3,4-diaminotoluene starting material. For Step 2 (oxidation), TLC can also be used, but the sulfonic acid product is very polar and may not move from the baseline in standard solvent systems. High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) and a water/acetonitrile mobile phase containing an acidic modifier (like 0.1% TFA) is the most reliable method for monitoring the disappearance of the thiol and the appearance of the sulfonic acid product.[10]

FAQ 3: Can I use chlorosulfonic acid for direct sulfonation? While chlorosulfonic acid is a powerful sulfonating agent, its use on an unsubstituted benzimidazole ring is likely to produce a mixture of isomers, with sulfonation occurring on the benzene portion of the molecule.[11] This approach lacks the regioselectivity needed to reliably produce the 2-sulfonic acid isomer and is not recommended.

References

  • CN110540523A - Method for preparing sulfo-substituted benzimidazole and derivative thereof - Google Patents.
  • Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide - MDPI. Available at: [Link]

  • Can I remove p-toluene sulfonic acid from benzimidazole? - ResearchGate. Available at: [Link]

  • (PDF) Sulfonated Polybenzimidazole Membranes: How Sulfonation Affects Properties, Stability, and Performance in Vanadium Redox Flow Batteries - ResearchGate. Available at: [Link]

  • CN1486982A - 2-phenyl benzoimidazole-5-sulfonic acid prepared with segregative 3.4-diaminobenzene sulfonic and its application in cosmetics production - Google Patents.
  • An Improved Large-Scale Preparation of Benzimidazole-2-Sulfonic Acids and 2-Chlorobenzimidazoles. - Marcel Dekker, Inc. Available at: [Link]

  • Role of post-sulfonation thermal treatment in conducting and thermal properties of sulfuric acid sulfonated poly(benzimidazole) membranes | Request PDF - ResearchGate. Available at: [Link]

  • Benzimidazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Available at: [Link]

  • 1H-Benzimidazole-2-sulfonic acid | C7H6N2O3S | CID 1572160 - PubChem. Available at: [Link]

  • 1H-Benzimidazole-2-sulfonic acid - High purity | EN - Georganics. Available at: [Link]

  • An Improved Large-Scale Preparation of Benzimidazole-2-Sulfonic Acids and 2-Chlorobenzimidazoles - Taylor & Francis Online. Available at: [Link]

  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - NIH. Available at: [Link]

  • KR101205570B1 - The new process for the preparation of 2-n-propyl-4-methyl-6 - Google Patents.
  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. Available at: [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. Available at: [Link]

  • Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading - NIH. Available at: [Link]

  • Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens - MDPI. Available at: [Link]

  • (PDF) Synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles using chlorosulfonic acid at room temperature - ResearchGate. Available at: [Link]

  • Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived Catalysts for Ester Production - MDPI. Available at: [Link]

  • Preparation of Methyl Ester Sulfonates Based on Sulfonation in a Falling Film Microreactor from Hydrogenated Palm Oil Methyl Esters with Gaseous SO3 | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Scale-Up for 4-Methyl-1H-Benzimidazole-2-Sulfonic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 4-methyl-1H-benzimidazole-2-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis from the laboratory to pilot and production scales. Here, we address common challenges with in-depth, field-proven insights and troubleshooting protocols.

I. Troubleshooting Guide: Common Scale-Up Problems

This section addresses specific issues that may arise during the scale-up of this compound synthesis. Each problem is presented with its potential causes and a step-by-step resolution protocol.

Problem 1: Decreased Yield and Purity Upon Scale-Up

Symptom: You observe a significant drop in the yield and purity of this compound when moving from a lab-scale (grams) to a pilot-scale (kilograms) batch.

Potential Causes:

  • Inefficient Heat Transfer: The synthesis of benzimidazole derivatives can be exothermic.[1][2] What is easily managed in a small flask can lead to localized hot spots and thermal runaway in a large reactor, promoting side reactions and degradation of the product. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.[3][4]

  • Poor Mixing and Mass Transfer: Inadequate mixing can lead to non-uniform distribution of reactants and temperature, resulting in incomplete reactions and the formation of byproducts.[5][6] As batch sizes increase, achieving homogenous mixing becomes progressively more difficult.[5][7]

  • Sub-optimal Reagent Addition: The rate of addition of reagents, which is easily controlled on a small scale, can significantly impact the reaction profile at a larger scale, leading to localized high concentrations and unwanted side reactions.

Resolution Protocol:

  • Characterize Reaction Energetics:

    • Perform Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) on a small scale to quantify the heat of reaction.[8] This data is crucial for designing an adequate cooling system for the larger reactor.[8]

    • Calculate the adiabatic temperature rise to understand the worst-case scenario for a cooling failure.[8]

  • Optimize Mixing Parameters:

    • Impeller Selection: Choose an impeller design that is appropriate for the viscosity of the reaction mixture and the geometry of the reactor. For many organic syntheses, a pitched-blade turbine or a retreat curve impeller can provide good axial and radial flow.

    • Stirring Speed: The optimal stirring speed should be determined through experimentation. The goal is to ensure homogeneity without introducing excessive shear stress, which could degrade the product.

    • Baffling: Ensure the reactor is properly baffled to prevent vortex formation and improve top-to-bottom mixing.

  • Controlled Reagent Addition:

    • Implement a controlled, subsurface addition of the limiting reagent using a dosing pump. This prevents localized high concentrations at the surface and improves dispersion.

    • The addition rate should be linked to the reactor's cooling capacity to maintain a stable internal temperature.

Problem 2: Product Isolation and Purification Challenges

Symptom: Difficulty in isolating pure this compound from the reaction mixture at a larger scale. The product may be contaminated with starting materials, byproducts, or inorganic salts.

Potential Causes:

  • High Water Solubility: Sulfonic acids are notoriously water-soluble, making extraction into organic solvents difficult.[9][10]

  • Presence of Inorganic Salts: The use of acids and bases during the synthesis and workup can lead to the formation of inorganic salts that are difficult to separate from the highly polar product.

  • Crystallization/Precipitation Issues: The crystallization or precipitation process may not scale linearly. Changes in cooling rates, supersaturation levels, and mixing can lead to the formation of fine particles, oils, or amorphous solids that are difficult to filter and dry.[11][12][13]

Resolution Protocol:

  • Purification via Salt Formation and pH Adjustment:

    • Step 1: Basification and Extraction: After the reaction is complete, carefully basify the aqueous solution with a suitable base (e.g., sodium hydroxide) to form the sodium salt of the sulfonic acid. This will also precipitate any unreacted starting materials or non-acidic byproducts, which can be removed by filtration.

    • Step 2: Acidification and Precipitation: Slowly add a strong acid (e.g., hydrochloric acid) to the filtered aqueous solution to precipitate the sulfonic acid. Monitor the pH closely to ensure complete precipitation.[9]

    • Step 3: Washing: Wash the precipitated solid with cold, slightly acidic water to remove any remaining inorganic salts.[9]

  • Controlled Crystallization:

    • Solvent Selection: If recrystallization is necessary, a mixture of water and a miscible organic solvent (e.g., ethanol, isopropanol) can be effective.[9]

    • Seeding: Introduce seed crystals at the appropriate supersaturation level to promote the growth of larger, more easily filterable crystals.

    • Cooling Profile: Implement a controlled cooling profile to avoid rapid precipitation, which can lead to the formation of impurities being trapped in the crystal lattice.

ParameterLaboratory Scale (1 L)Pilot Scale (100 L)
Cooling Method Ice BathJacketed Vessel with Chiller
Stirring Speed 300-500 rpm100-200 rpm (impeller dependent)
Reagent Addition Manual (dropping funnel)Dosing Pump (subsurface)
Typical Mixing Time Seconds to a minuteSeveral minutes

A comparative table of typical process parameters.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key scale-up considerations?

The most prevalent synthetic route involves a two-step process: the formation of an intermediate, 1-methyl-1H-benzimidazole-2-thiol, followed by its oxidation to the sulfonic acid.[14]

  • Step 1: Synthesis of 1-methyl-1H-benzimidazole-2-thiol: This is typically achieved through the cyclization of N-methyl-o-phenylenediamine with carbon disulfide in the presence of a base like potassium hydroxide.[14]

    • Scale-up Consideration: The reaction with carbon disulfide can be exothermic and requires careful temperature control. Carbon disulfide is also highly flammable and volatile, necessitating a well-ventilated area and appropriate safety precautions.

  • Step 2: Oxidation to this compound: The thiol intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or potassium permanganate.

    • Scale-up Consideration: Oxidation reactions are often highly exothermic and require strict temperature control to prevent runaway reactions and the formation of over-oxidized byproducts.[1] A controlled addition of the oxidizing agent is critical.

Q2: How can I effectively monitor the reaction progress during scale-up?

While Thin Layer Chromatography (TLC) is useful in the lab, it is not practical for real-time monitoring in a large reactor. Consider the following Process Analytical Technology (PAT) tools:

  • High-Performance Liquid Chromatography (HPLC): A small sample can be periodically withdrawn from the reactor (using a sample loop to ensure safety) and analyzed by HPLC to quantify the consumption of starting materials and the formation of the product and any byproducts.

  • In-situ Infrared (IR) or Raman Spectroscopy: These techniques can provide real-time information about the concentration of key chemical species in the reaction mixture without the need for sampling.

Q3: What are the primary safety concerns when scaling up the production of this compound?

  • Thermal Runaway: As discussed, the exothermic nature of the synthesis, particularly the oxidation step, poses a significant risk of thermal runaway.[2][4] A thorough understanding of the reaction thermochemistry and a robust cooling system are essential.[8]

  • Handling of Hazardous Reagents: Carbon disulfide is highly flammable, volatile, and toxic. Concentrated acids and bases, as well as oxidizing agents, are corrosive and hazardous. Ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE) and are trained in the safe handling of these materials.

  • Pressure Build-up: The reaction may evolve gases, leading to a pressure build-up in a closed reactor. The reactor must be equipped with a pressure relief system.

Q4: What are the key differences between precipitation and crystallization, and why is it important for this product?

Precipitation is the rapid formation of a solid from a solution, often resulting in small, amorphous particles.[11][13] Crystallization is a slower, more controlled process where molecules arrange themselves into a well-defined crystal lattice, typically yielding a purer product with better filtration characteristics.[13] For this compound, a controlled crystallization is preferred over a rapid precipitation to ensure high purity and ease of isolation.[15]

III. Visualizing the Workflow

Experimental Workflow for Scale-Up

G cluster_0 Process Development (Lab Scale) cluster_1 Scale-Up (Pilot Plant) lab_synthesis Small-Scale Synthesis thermo_char Thermal Characterization (DSC/RC) lab_synthesis->thermo_char analytics Analytical Method Development (HPLC) lab_synthesis->analytics process_opt Process Optimization (Mixing, Temp) thermo_char->process_opt pilot_synthesis Kilogram-Scale Synthesis process_opt->pilot_synthesis Transfer Optimized Parameters pat_monitor PAT Monitoring (In-situ IR/HPLC) analytics->pat_monitor Implement Analytical Methods pilot_synthesis->pat_monitor isolation Controlled Crystallization & Isolation pat_monitor->isolation drying Drying isolation->drying

Caption: A workflow diagram illustrating the key stages of scaling up the synthesis process.

Logical Relationship of Scale-Up Challenges

G ScaleUp Scale-Up HeatTransfer Heat Transfer Issues ScaleUp->HeatTransfer Mixing Mixing & Mass Transfer Issues ScaleUp->Mixing Isolation Isolation & Purification Issues ScaleUp->Isolation LowYield Low Yield & Purity HeatTransfer->LowYield Mixing->LowYield Isolation->LowYield

Caption: Interrelationship of primary challenges encountered during the scale-up process.

IV. References

  • General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia. (n.d.). Retrieved from [Link]

  • US3496224A - Purification of sulfonic acids - Google Patents. (n.d.). Retrieved from

  • Evaluating Mixing Techniques for Scale-up Processes - AIChE. (2017). Retrieved from [Link]

  • Industrial Reactor Mixing Scale-Up Guide | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. (2025). Retrieved from [Link]

  • US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents. (n.d.). Retrieved from

  • Mixing in Bioreactors: Scale-Up Best Practices - Cultivated Meat Shop. (2025). Retrieved from [Link]

  • Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens - MDPI. (2023). Retrieved from [Link]

  • Question on purifying aryl Sulfonic acids : r/Chempros - Reddit. (2024). Retrieved from [Link]

  • Batch reactor scale-up of the mixing-sensitive Bechamp reaction based on the heat pulse method - Document Server@UHasselt. (n.d.). Retrieved from [Link]

  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC. (2022). Retrieved from [Link]

  • Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. (n.d.). Retrieved from [Link]

  • An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up - SciSpace. (n.d.). Retrieved from [Link]

  • Lessons in Bioreactor Scale-Up, Part 2: A Refresher on Fluid Flow and Mixing. (2024). Retrieved from [Link]

  • IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS - European Patent Office - EP 3763700 A1. (2021). Retrieved from [Link]

  • The Growing Importance of Benzimidazole Derivatives in Chemical Manufacturing. (n.d.). Retrieved from [Link]

  • Working with Exothermic Reactions during Lab and Scale up - Amar Equipment. (2023). Retrieved from [Link]

  • (PDF) Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022). Retrieved from [Link]

  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions - MDPI. (2022). Retrieved from [Link]

  • 1H-BENZIMIDAZOLE-2-SULFONIC ACID Three Chongqing Chemdad Co. (n.d.). Retrieved from [Link]

  • Precipitation and Crystallization Processes. (n.d.). Retrieved from [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

  • A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science Publishers. (2024). Retrieved from [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. (n.d.). Retrieved from [Link]

  • [WEBINAR] How to develop scale-up strategies for challenging crystallization processes. (2021). Retrieved from [Link]

  • Difference between precipitation and crystallization - Jongia Mixing Technology. (n.d.). Retrieved from [Link]

  • (PDF) Crystallization and Precipitation - ResearchGate. (2025). Retrieved from [Link]

  • Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide - MDPI. (n.d.). Retrieved from [Link]

  • Derisking Crystallization Process Development and Scale-Up Using a Complementary, “Quick and Dirty” Digital Design - ACS Publications. (2024). Retrieved from [Link]

  • Benzimidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. (n.d.). Retrieved from [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - MDPI. (n.d.). Retrieved from [Link]

  • KR101205570B1 - The new process for the preparation of 2-n-propyl-4-methyl-6 - Google Patents. (n.d.). Retrieved from

  • Recent Advances in the Synthesis of Benzimidazole Derivatives from the Oxidative Coupling of Primary Amines - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthetic application and scale up reaction. Conditions: Undivided... - ResearchGate. (n.d.). Retrieved from [Link]

  • CATALYZED REACTION OF CARBON DISULFIDE AND o-PHENYLENE DIAMINE BY QUATERNARY AMMONIUM HYDROXIDE - R Discovery. (1998). Retrieved from [Link]

  • US3842098A - Production of 2-mercaptobenzimidazole by reacting o-phenylene diamine and carbon disulfide - Google Patents. (n.d.). Retrieved from

  • Reactions of Carbon Disulfide with N-Nucleophiles - ResearchGate. (2025). Retrieved from [Link]

  • Reaction of o-phenylene diamine and carbon disulfide by potassium hydroxide at higher temperature | Request PDF - ResearchGate. (2025). Retrieved from [Link]

Sources

Technical Support Center: Catalyst Deactivation in 4-methyl-1H-benzimidazole-2-sulfonic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst deactivation in reactions involving 4-methyl-1H-benzimidazole-2-sulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis and application of this important chemical intermediate. By understanding the underlying causes of catalyst deactivation, you can optimize your reaction conditions, improve yields, and extend the life of your catalytic systems.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for catalyst deactivation in the synthesis of this compound?

A1: Catalyst deactivation in this context typically stems from three primary mechanisms: poisoning, fouling (often by coke formation), and thermal degradation.[1] Poisoning occurs when impurities in the feedstock or byproducts of the reaction strongly adsorb to the catalyst's active sites, rendering them inactive.[2] Fouling is the physical blockage of these sites by deposited materials, such as carbonaceous residues (coke).[3] Thermal degradation involves changes to the catalyst's structure at high temperatures, leading to a loss of active surface area.[3]

Q2: Which types of catalysts are most susceptible to deactivation in this reaction?

A2: While various catalysts can be employed, solid acid catalysts are frequently used for sulfonation reactions. These, particularly those with strong Brønsted acid sites, can be prone to deactivation.[4] For instance, zeolites and sulfonated resins can be affected by coking.[5] Precious metal catalysts (e.g., Palladium, Platinum), if used in subsequent hydrogenation or other transformations of the benzimidazole core, are highly susceptible to poisoning by sulfur-containing compounds.[6]

Q3: Is the deactivation of my catalyst reversible?

A3: The reversibility of catalyst deactivation depends on the mechanism. Fouling by coke can often be reversed through regeneration processes like high-temperature calcination in the presence of air or oxygen. Some forms of poisoning might be reversible with specific washing or thermal treatments.[6] However, deactivation due to thermal sintering (agglomeration of catalyst particles) or severe, irreversible poisoning that forms stable compounds with the active sites is generally permanent.[2][3]

Q4: How can I tell which deactivation mechanism is affecting my reaction?

A4: A systematic approach is key. A gradual loss of activity often points to fouling or slow poisoning, while a sudden, sharp drop in performance suggests strong poisoning.[7] Changes in the physical appearance of the catalyst, such as color change or clumping, can indicate significant fouling or sintering.[7] Post-reaction characterization techniques like BET surface area analysis, temperature-programmed desorption (TPD), and spectroscopic methods can provide definitive insights into the deactivation mechanism.[8]

Troubleshooting Guide: A Symptom-Based Approach

This guide provides a structured approach to diagnosing and resolving common issues related to catalyst deactivation during the synthesis and use of this compound.

Issue 1: Decreasing Reaction Rate and/or Product Yield

A decline in reaction efficiency is the most common indicator of catalyst deactivation. The nature of this decline can offer clues to the root cause.

Systematic Troubleshooting Workflow

dot graph TD { A[Start: Decreased Rate/Yield] --> B{Observe Pattern of Decline}; B --> C{Gradual Decline}; B --> D{Sudden Drop}; C --> E[Hypothesis: Fouling/Coking or Slow Poisoning]; D --> F[Hypothesis: Strong Poisoning]; E --> G{Check Feedstock Purity}; F --> H{Analyze for Trace Impurities}; G --> I{Impurities Present?}; H --> J{Poisons Detected?}; I --> K[Action: Purify Feedstock]; J --> L[Action: Implement Purification Step for Feed]; I --> M{No Impurities}; J --> N{No Poisons}; M --> O[Hypothesis: Coking]; N --> P[Action: Review Reaction Byproducts]; O --> Q[Action: Catalyst Regeneration]; P --> R[Action: Modify Reaction Conditions]; Q --> S[End: Monitor Performance]; L --> S; K --> S; R --> S; } node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A, C, D, E, F, G, H, K, L, P, Q, R, S node[shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"] B, I, J, M, N node[shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"] O

Caption: Troubleshooting workflow for decreased reaction rate/yield.

Potential Causes and Solutions

Potential Cause Description Diagnostic Steps Recommended Actions & Preventative Measures
Coke Formation (Fouling) Carbonaceous deposits, or coke, can form on the catalyst surface, blocking active sites and pores.[9] This is common in reactions involving organic molecules at elevated temperatures.[10]- Visual Inspection: The catalyst may appear darkened or black. - Thermogravimetric Analysis (TGA): Can quantify the amount of coke deposited.[11] - Temperature-Programmed Oxidation (TPO): Helps characterize the nature of the carbon deposits.[11]- Optimize Reaction Temperature: Lowering the temperature can reduce the rate of coke formation.[9] - Modify Feedstock: Using feedstocks with lower aromatic content can help.[9] - Catalyst Regeneration: A controlled burn-off of the coke in air or a diluted oxygen stream can restore activity.
Catalyst Poisoning Impurities in the reactants or solvents, or even reaction byproducts, can strongly bind to the catalyst's active sites, deactivating them.[2] Sulfur compounds are notorious poisons for many metal catalysts.[12]- Feedstock Analysis: Use techniques like GC-MS or HPLC to identify potential poisons in starting materials. - X-ray Photoelectron Spectroscopy (XPS): Can detect the presence of poisoning elements on the catalyst surface.[10]- Feedstock Purification: Implement a purification step for reactants and solvents to remove known poisons.[3] - Guard Beds: Use a sacrificial bed of material to adsorb poisons before they reach the main catalyst bed.
Thermal Degradation (Sintering) At high reaction temperatures, the small crystallites of the active phase of the catalyst can migrate and agglomerate, leading to a decrease in the active surface area.[3] This is often an irreversible process.- BET Surface Area Analysis: A significant decrease in surface area compared to the fresh catalyst is a strong indicator.[8] - Transmission Electron Microscopy (TEM): Can directly visualize the growth of catalyst particles.- Strict Temperature Control: Ensure the reactor temperature does not exceed the catalyst's recommended operating range.[3] - Catalyst Selection: Choose catalysts with higher thermal stability or those with promoters that inhibit sintering.
Leaching of Active Sites In liquid-phase reactions, the active components of a heterogeneous catalyst can dissolve into the reaction medium.[13] For sulfonic acid catalysts, the -SO3H groups can be leached, especially in the presence of water at elevated temperatures.[14][15]- Analysis of the Reaction Mixture: After filtration of the catalyst, test the liquid phase for the presence of the leached active species (e.g., using ICP-MS for metals or by checking for acidity). - Catalyst Characterization: Compare the elemental analysis of the fresh and used catalyst.- Solvent Choice: Select a solvent system that minimizes the solubility of the active catalytic species. - Catalyst Design: Covalently grafting the active sites to a stable support can reduce leaching.[16] - Moderate Reaction Conditions: Lowering the temperature and pressure can decrease the rate of leaching.
Issue 2: Change in Product Selectivity

A shift in the desired product distribution can be a subtle but significant sign of catalyst deactivation.

Logical Decision Pathway for Selectivity Issues

dot graph TD { A[Start: Change in Selectivity] --> B{Analyze Byproduct Profile}; B --> C[Increased Formation of Specific Byproducts]; B --> D[General Decrease in Selectivity]; C --> E[Hypothesis: Poisoning of Specific Sites]; D --> F[Hypothesis: Diffusion Limitations due to Fouling]; E --> G{Identify New Byproducts}; F --> H{Check for Pore Blockage}; G --> I[Action: Correlate Byproducts to Poisoned Sites]; H --> J[Action: Characterize Catalyst Porosity (e.g., N2 Physisorption)]; I --> K[Action: Remove Specific Poison or Redesign Catalyst]; J --> L[Action: Regenerate to Remove Foulants]; K --> M[End: Validate with New Reaction]; L --> M; } node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A, C, D, E, F, G, H, I, J, K, L, M node[shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"] B

Caption: Decision pathway for addressing changes in product selectivity.

Potential Causes and Solutions

Potential Cause Description Diagnostic Steps Recommended Actions
Selective Poisoning A poison may preferentially adsorb to a specific type of active site responsible for a particular reaction step, altering the overall reaction pathway.[2]- Detailed Product Analysis: Identify the new or increased byproducts. - Correlate with Catalyst Structure: Relate the changes in selectivity to the known functions of different active sites on your catalyst.- Identify and Remove the Poison: As with general poisoning, purifying the feedstock is crucial. - Intentional Doping: In some cases, a controlled amount of a "poison" can be used to selectively block unwanted reaction pathways and improve selectivity to the desired product (e.g., Lindlar's catalyst).[2]
Pore Mouth Blocking Fouling or coking can initially block the entrance to the catalyst's pores.[1] This can lead to diffusion limitations, where reactants and products spend more time near the catalyst surface, potentially leading to side reactions.- Porosimetry Analysis: Techniques like nitrogen physisorption can reveal changes in pore size distribution and volume. - Reaction Rate Studies: Test the effect of catalyst particle size on selectivity; diffusion limitations are more pronounced with larger particles.- Catalyst Regeneration: A regeneration procedure to remove the foulant is the primary solution.[17] - Catalyst Design: Using catalysts with larger pores can mitigate the effects of pore mouth blocking.

Experimental Protocols

Protocol 1: Temperature-Programmed Oxidation (TPO) for Coke Quantification

This protocol provides a method to determine the amount and nature of carbonaceous deposits on a deactivated catalyst.

Procedure:

  • Place a known weight (e.g., 50-100 mg) of the deactivated catalyst in a quartz tube reactor.

  • Heat the sample to a temperature sufficient to remove adsorbed water and volatile organics (e.g., 150 °C) under an inert gas flow (e.g., He or N₂).

  • Once the baseline is stable, switch the gas flow to a dilute oxygen mixture (e.g., 5% O₂ in He).

  • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 800 °C).

  • Monitor the effluent gas with a thermal conductivity detector (TCD) and a mass spectrometer to detect the evolution of CO₂ and CO.

  • The amount of coke can be quantified by integrating the CO and CO₂ signals.

Protocol 2: Catalyst Regeneration by Calcination

This is a general procedure for regenerating a catalyst deactivated by coking.

Procedure:

  • Spread the deactivated catalyst in a thin layer in a ceramic dish.

  • Place the dish in a muffle furnace.

  • With a slow flow of air, gradually heat the furnace to a temperature that is high enough to burn off the coke but not so high as to cause thermal damage to the catalyst (a typical range is 400-600 °C). The optimal temperature should be determined from TPO analysis.

  • Hold at the target temperature for several hours (e.g., 3-5 hours) until the catalyst returns to its original color.

  • Cool the furnace down slowly to room temperature.

  • The regenerated catalyst should be characterized (e.g., by BET surface area) to confirm the restoration of its physical properties.

References

  • Anderson, J. M., Johnson, R. L., Schmidt-Rohr, K., & Shanks, B. H. (2014). Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water. Catalysis Communications, 51, 33-36. [Link]

  • Patsnap. (2024). What is coke formation on catalysts and how is it minimized? Patsnap Eureka. [Link]

  • Bartholomew, C. H. (2001). Organic Chemistry of Coke Formation. ResearchGate. [Link]

  • Sádaba, I., López Granados, M., Riisager, A., & Taarning, E. (2015). Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Green Chemistry, 17(9), 4133-4145. [Link]

  • Al-Awadhi, H., & El-Sayed, E. (2021). An Overview of Solid Acid Catalysts in Lignocellulose Biorefineries. MDPI. [Link]

  • López-Urionabarrenechea, A., de la Piscina, P. R., & Infante, J. L. (2021). Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. KITopen. [Link]

  • Bartholomew, C. H., & Farrauto, R. J. (2015). Supercritical fluid regeneration of deactivated solid alkylation catalyst. ResearchGate. [Link]

  • Sádaba, I., López Granados, M., Riisager, A., & Taarning, E. (2015). Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Green Chemistry. [Link]

  • Manzoli, M., & Freyria, F. S. (2021). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. MDPI. [Link]

  • Micromeritics Instrument Corporation. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Micromeritics. [Link]

  • Goliszek, M., & Podkościelna, B. (2020). Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly(L-lactic acid) prepared by melt/solid state polycondenstaion. ResearchGate. [Link]

  • Patsnap. (2024). Catalyst deactivation mechanisms and how to prevent them. Patsnap Eureka. [Link]

  • Minstrong. (2024). What Methods Are Available to Reactivate Deactivated Catalysts? Minstrong. [Link]

  • Anderson, J. M., Johnson, R. L., Schmidt-Rohr, K., & Shanks, B. H. (2014). Hydrothermal Degradation of Model Sulfonic Acid Compounds: Probing the Relative Sulfur–Carbon Bond Strength in Water. ResearchGate. [Link]

  • ChemCatBio. (2023). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]

  • Bartholomew, C. H. (2024). Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization. MDPI. [Link]

  • Stefanidis, S. D., Kalogiannis, K. G., & Lappas, A. A. (2017). Coke formation and deactivation during catalytic reforming of biomass and waste pyrolysis products: A review. ResearchGate. [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Wikipedia. [Link]

  • Wisdomlib. (2024). Catalyst poisoning: Significance and symbolism. Wisdomlib. [Link]

  • Ahmed, M. A. A. (2013). Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]

Sources

Technical Support Center: Enhancing the Purity of 4-methyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of 4-methyl-1H-benzimidazole-2-sulfonic acid. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve the highest possible purity for your compound.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to guide your purification strategy.

Q1: My final product is a dark, discolored solid. What are the likely causes and how can I improve its appearance?

A1: Dark coloration in the crude product typically indicates the presence of oxidized impurities or residual starting materials.

  • Probable Causes:

    • Oxidation of Starting Materials: The starting material, 3,4-diaminotoluene (or 4-methyl-1,2-phenylenediamine), is highly susceptible to air oxidation, which can produce intensely colored polymeric impurities. This is a common issue with o-phenylenediamines.

    • Reaction Byproducts: High-temperature condensation reactions or harsh sulfonation conditions can lead to the formation of colored degradation byproducts.[1][2]

    • Residual Thiol Precursor: If synthesizing via the oxidation of 4-methyl-1H-benzimidazole-2-thiol, any unreacted thiol can also contribute to discoloration and impurity profiles.

  • Recommended Solutions:

    • Purify the Starting Material: Ensure the 3,4-diaminotoluene is pure before starting the synthesis. Recrystallization or sublimation of the diamine can remove oxidized contaminants.

    • Inert Atmosphere: Conduct the initial cyclization reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the diamine.

    • Decolorization: During the purification workup, treat an aqueous solution of the crude product with activated carbon. Gently heat the solution (e.g., to 50-60°C) with a small amount of activated carbon for 15-30 minutes, then perform a hot filtration to remove the carbon and adsorbed impurities. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.

    • Recrystallization: A carefully executed recrystallization is often the most effective method for removing colored impurities. Water is a common solvent for recrystallizing sulfonic acids.[3]

Q2: My HPLC analysis shows multiple peaks with similar retention times to my main product. Are these isomers, and how can I separate them?

A2: The presence of multiple, closely eluting peaks is a strong indication of isomeric impurities, a frequent challenge in the synthesis of substituted benzimidazole sulfonic acids.

  • Probable Causes:

    • Isomeric Sulfonation: The primary cause is the sulfonation reaction itself. When sulfonating 4-methyl-1H-benzimidazole, the sulfonic acid group can attach to different positions on the benzene ring (e.g., position 5, 6, or 7) in addition to the desired position 2. A Chinese patent highlights that sulfonation can generate significant isomeric impurities, which are difficult to separate and lower the final yield.[4]

  • Recommended Solutions:

    • Controlled Sulfonation: Optimize the sulfonation reaction conditions. Key parameters to control are temperature, reaction time, and the nature of the sulfonating agent (e.g., oleum, chlorosulfonic acid).[2] Lowering the temperature may increase the selectivity of the reaction.

    • Fractional Recrystallization: This is the most practical method for separating isomers. It relies on slight differences in solubility between the desired product and its isomers in a given solvent system. This process may need to be repeated several times.

      • Step-by-Step Approach: Dissolve the crude mixture in a minimum amount of hot solvent (e.g., water or a water/ethanol mixture). Allow the solution to cool slowly. The least soluble isomer will crystallize first. Collect these crystals, and then concentrate the mother liquor to induce crystallization of the next fraction, which will be enriched in the more soluble isomers. Analyze each fraction by HPLC to identify the one containing your pure target compound.

    • Ion Exchange Chromatography: While more complex and costly for large scales, ion exchange chromatography can be an effective method for purifying aryl sulfonic acids and separating them from contaminants.[5][6]

Q3: The product has poor solubility in most organic solvents, making recrystallization difficult. What is the best purification strategy?

A3: The high polarity of the sulfonic acid group (-SO₃H) makes these compounds highly soluble in water but generally insoluble in non-polar organic solvents.[3] This property dictates the purification strategy.

  • Probable Causes:

    • Inherent Chemical Nature: Sulfonic acids are strong acids and have a high affinity for water, often forming hydrates.[3] Their salt-like character limits their solubility in solvents like hexanes, toluene, or dichloromethane.

  • Recommended Solutions:

    • Aqueous Recrystallization: This is the primary method. The key is to leverage the temperature-dependent solubility.

      • Protocol: Dissolve the crude solid in a minimal amount of boiling or near-boiling water. If the solution is colored, this is the point at which to add activated carbon. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

    • Solvent System Modification: For compounds that are too soluble even in cold water, a mixed solvent system can be effective.

      • Example: Dissolve the compound in hot water and then slowly add a miscible, less polar solvent in which the compound is insoluble (e.g., ethanol or isopropanol) until the solution becomes slightly turbid. Gently heat until the solution is clear again, then allow it to cool slowly.

    • Purification via Salt Formation: Manipulate the solubility by converting the sulfonic acid to a salt.

      • Dissolve the crude acid in a dilute aqueous base (e.g., NaOH or NaHCO₃) to form the sodium sulfonate salt. Filter the solution to remove any base-insoluble impurities. Then, re-acidify the filtrate with a strong acid (e.g., HCl) to precipitate the purified sulfonic acid.[3] This method is particularly useful for removing neutral impurities.

Q4: I suspect my product is contaminated with inorganic salts or residual acid from the synthesis. How can I confirm and remove them?

A4: Contamination with sulfuric acid (if used as the sulfonating agent) or inorganic salts (from neutralization steps) is a common issue.

  • Probable Causes:

    • Residual Sulfonating Agent: Incomplete removal of sulfuric acid is a frequent problem.[3]

    • Workup Byproducts: Neutralization steps can introduce salts like sodium sulfate, which may co-precipitate with the product.

  • Recommended Solutions:

    • Confirmation:

      • Sulfate Test: To test for residual sulfuric acid or sulfate salts, dissolve a small sample of your product in deionized water and add a few drops of a barium chloride (BaCl₂) solution. The formation of a white precipitate (BaSO₄) indicates the presence of sulfate ions.

    • Removal Methods:

      • Hot Water Wash: As described in a patented method, washing the filter cake with hot water (70-80°C) can effectively remove highly water-soluble impurities like residual acids and salts.[4]

      • Recrystallization from Water: Recrystallization from concentrated aqueous solutions is an effective way to remove sulfuric acid.[3] The target compound should be less soluble than the impurities at lower temperatures.

      • Dialysis/Diafiltration: For high-value pharmaceutical applications, membrane-based techniques can be used to remove small inorganic salts from the larger organic product molecule.

Frequently Asked Questions (FAQs)
  • Q1: What is the most effective all-around method for purifying crude this compound?

    • A: For most lab-scale applications, recrystallization from water is the most effective and straightforward method. It effectively removes colored impurities, residual starting materials, and many inorganic salts by leveraging differences in solubility.[3] For stubborn isomeric impurities, fractional recrystallization is the recommended approach.

  • Q2: Which analytical techniques are essential for confirming the purity and identity of the final product?

    • A: A combination of techniques is essential for comprehensive analysis:

      • HPLC: To determine the purity percentage and detect the presence of isomers or other organic impurities.[7][8]

      • ¹H and ¹³C NMR: To confirm the chemical structure of the desired product and identify any structural impurities. The spectra should be clean, with sharp signals corresponding to the expected protons and carbons.

      • LC-MS: To confirm the molecular weight of the product and help identify the masses of unknown impurities.

      • FT-IR: To verify the presence of key functional groups, such as the N-H, aromatic C-H, C=N, and the characteristic S=O stretches of the sulfonic acid group.[9]

  • Q3: How should I properly store the purified compound to prevent degradation?

    • A: this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Sulfonic acids can be hygroscopic (tend to absorb moisture from the air), so a desiccator is recommended for long-term storage.[3]

  • Q4: What are the key safety precautions when handling this compound and its purification reagents?

    • A: Sulfonic acids are strong acids and should be handled with care. According to GHS classifications for the parent compound 1H-Benzimidazole-2-sulfonic acid, it can cause severe skin burns and eye damage.[10]

      • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

      • Handle the solid material in a well-ventilated area or a fume hood to avoid inhaling dust.

      • When working with hot solvents during recrystallization, take precautions against splashing and burns.

Protocols & Data
Protocol 1: Optimized Recrystallization from Water

This protocol provides a step-by-step method for purifying the crude product.

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of deionized water to create a slurry. Heat the mixture on a hot plate with stirring. Continue adding small portions of hot water until the solid is completely dissolved. Avoid adding a large excess of water.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approx. 1-2% of the solute's weight). Reheat the mixture to boiling for 5-10 minutes with gentle swirling.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities and activated carbon. Pre-heating the glassware prevents premature crystallization of the product in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any residual soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum. A vacuum oven at a moderate temperature (e.g., 50-60°C) can be used to remove residual water.

Table 1: Solvent Selection for Purification
Solvent SystemPurpose & RationaleReference
Water Primary Recrystallization Solvent: Excellent for dissolving the polar sulfonic acid at high temperatures and allowing it to crystallize upon cooling. Effective for removing less polar organic impurities and many inorganic salts.[3]
Water / Ethanol Fine-tuning Solubility: Used when the compound is too soluble in pure water, even when cold. Ethanol acts as an anti-solvent, reducing the compound's solubility to induce crystallization.[3]
Dilute Aqueous Base (e.g., NaOH) followed by Acid (e.g., HCl) Removal of Neutral/Basic Impurities: Converts the sulfonic acid to its highly soluble salt form, allowing insoluble impurities to be filtered off. The pure acid is then recovered by precipitation upon re-acidification.[3]
Toluene Azeotropic Drying: Can be used to remove water of crystallization from the final product by azeotropic distillation if an anhydrous sample is required.[3]
Visual Guides & Workflows
Diagram 1: General Purification Workflow

This diagram outlines the logical flow from crude product to a final, validated pure compound.

crude Crude Synthesized Product initial_analysis Initial Purity Analysis (HPLC, TLC) crude->initial_analysis decision Purity Acceptable? initial_analysis->decision purification Select Purification Strategy decision->purification No final_analysis Final QC Analysis (HPLC, NMR, MS) decision->final_analysis Yes purification->crude Re-process final_product Final Pure Product final_analysis->final_product

Caption: Workflow for purification and quality control.

Diagram 2: Troubleshooting Decision Tree

This diagram provides a decision-making framework based on analytical results.

start Analyze Crude Product (HPLC & NMR) check_isomers Multiple Peaks in HPLC? start->check_isomers check_color Product Discolored? check_isomers->check_color No sol_isomers Perform Fractional Recrystallization check_isomers->sol_isomers Yes check_nmr NMR Spectrum Impure/Broad? check_color->check_nmr No sol_color Use Activated Carbon During Recrystallization check_color->sol_color Yes sol_nmr Recrystallize from Water to Remove Salts/Acid check_nmr->sol_nmr Yes sol_ok Proceed with Standard Aqueous Recrystallization check_nmr->sol_ok No

Sources

Validation & Comparative

A Comparative Analysis of 4-Methyl-1H-benzimidazole-2-sulfonic Acid: Physicochemical Properties, Synthesis, and Reactivity Profile Against Key Benzimidazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold and the Rationale for Substitution

The benzimidazole nucleus, a bicyclic heterocycle formed from the fusion of benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry.[1][2][3] Its structural similarity to naturally occurring purines allows it to interact with a multitude of biological targets, leading to a vast spectrum of therapeutic activities, including antiulcer, anthelmintic, antiviral, and anticancer effects.[4][5][6] The versatility of the benzimidazole core is largely due to the ease with which it can be substituted at various positions, profoundly altering its physicochemical and biological properties.

This guide provides an in-depth comparative study of 4-methyl-1H-benzimidazole-2-sulfonic acid , a derivative functionalized with both a lipophilic methyl group on the benzene ring and a strongly hydrophilic sulfonic acid group on the imidazole ring. To understand the distinct contributions of these substituents, we will objectively compare its performance and characteristics against three key analogs:

  • 1H-Benzimidazole: The parent compound, serving as a fundamental baseline.

  • 1H-Benzimidazole-2-sulfonic acid: The direct analog lacking the methyl group, allowing for the isolation of the methyl group's electronic and steric effects.[7][8]

  • 1-Methyl-1H-benzimidazole-2-sulfonic acid: An isomer that helps elucidate the impact of the methyl group's position (N1 on the imidazole vs. C4 on the benzene ring).[9][10]

Through a detailed examination of their synthesis, structural properties, spectroscopic signatures, and reactivity, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to strategically leverage these molecules in their work.

Part 1: Structural and Physicochemical Comparison

The introduction of substituents dramatically alters the core properties of the benzimidazole scaffold. The sulfonic acid group, in particular, imparts unique characteristics not seen in many common benzimidazole drugs.

G cluster_0 Comparative Benzimidazole Structures A 1H-Benzimidazole (Parent Compound) B 1H-Benzimidazole-2-sulfonic acid (Unsubstituted Sulfonic) C This compound (Topic Compound) D 1-Methyl-1H-benzimidazole-2-sulfonic acid (Isomeric Methyl)

Caption: Chemical structures of the compared benzimidazole derivatives.

The functional groups dictate the molecule's solubility, acidity, and potential for intermolecular interactions. The sulfonic acid group is a strong acid, leading to the formation of a zwitterion in the solid state, where the acidic proton transfers to a basic imidazole nitrogen.[11][12] This zwitterionic character significantly increases polarity and water solubility compared to the parent benzimidazole. The methyl group, a weak electron-donating group, subtly influences lipophilicity and electron density in the aromatic system.

Table 1: Comparative Physicochemical Properties

Property1H-Benzimidazole1H-Benzimidazole-2-sulfonic acid1-Methyl-1H-benzimidazole-2-sulfonic acidThis compound
Formula C₇H₆N₂C₇H₆N₂O₃S[7]C₈H₈N₂O₃S[9]C₈H₈N₂O₃S
MW ( g/mol ) 118.14198.20[7]212.23[10]212.23
Melting Point (°C) 170-172[13]>300 (decomposes)341[10]Data not available
Appearance White to light yellow crystalsWhite solidOff-white amorphous powder[10]White to off-white solid
Water Solubility Sparingly solubleSoluble (>29.7 µg/mL at pH 7.4)[7]Predicted to be soluble[9]Predicted to be highly soluble
Acidity (pKa) ~5.3 (for protonated form), ~12.8 (for N-H)Strongly acidic (due to -SO₃H)Strongly acidic (due to -SO₃H)Strongly acidic (due to -SO₃H)

Note: Experimental data for this compound is limited; properties are inferred based on its structure.

Part 2: Synthesis Strategies: A Comparative Workflow

The synthetic route to these molecules is a critical consideration. While the parent benzimidazole can be readily synthesized via a one-pot condensation, the introduction of the sulfonic acid group necessitates a multi-step approach, typically via an oxidation-susceptible thiol intermediate.

Experimental Protocol: Synthesis of Benzimidazole-2-Sulfonic Acids via Thiol Oxidation

This protocol describes a reliable, two-step method for synthesizing benzimidazole-2-sulfonic acids, adapted from established procedures.[8][9][14] The causality behind this choice is the high yield and purity achievable by avoiding the harsh conditions and poor regioselectivity associated with direct sulfonation of the benzimidazole core.[15]

Step 1: Synthesis of 1H-Benzimidazole-2-thiol Precursor This initial step involves the cyclization of an o-phenylenediamine with carbon disulfide.

  • Reactant Preparation: In a 500 mL round-bottom flask, dissolve the appropriate o-phenylenediamine (e.g., 3-methyl-o-phenylenediamine for the 4-methyl target) (0.1 mol) and potassium hydroxide (0.1 mol) in a mixture of 150 mL of 95% ethanol and 20 mL of water.

  • Cyclization: To the stirred solution, add carbon disulfide (0.1 mol) dropwise. The formation of a dithiocarbamate intermediate occurs readily.

  • Reflux: Heat the mixture to reflux for 3 hours. This provides the thermal energy required for intramolecular cyclization and elimination of H₂S, forming the stable benzimidazole-2-thiol.

  • Isolation: After cooling to room temperature, filter the reaction mixture. Acidify the filtrate with glacial acetic acid until precipitation is complete. The acidic workup protonates the thiolate, causing the product to precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove salts, and dry. Recrystallization from ethanol can be performed if higher purity is needed.

Step 2: Oxidation to this compound This step uses a controlled oxidation to convert the thiol group to a sulfonic acid.

  • Suspension: Suspend the synthesized 4-methyl-1H-benzimidazole-2-thiol (0.05 mol) in an aqueous solution of potassium hydroxide. The base deprotonates the thiol, increasing its solubility and reactivity.

  • Oxidation: Cool the mixture in an ice bath and slowly add a strong oxidizing agent, such as potassium permanganate or hydrogen peroxide, portion-wise.[8][14] Maintaining a low temperature is crucial to control the exothermic reaction and prevent over-oxidation or side reactions.

  • Reaction Monitoring: Stir the reaction for 1-2 hours. The disappearance of the starting material can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, quench any excess oxidant. Filter the solution to remove manganese dioxide (if KMnO₄ was used). Carefully acidify the filtrate with concentrated HCl to a pH of ~1.[14]

  • Final Product: The target sulfonic acid will precipitate as a white solid. Collect the product by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

G cluster_workflow Synthetic Workflow for Benzimidazole-2-Sulfonic Acids start o-Phenylenediamine (e.g., 3-methyl derivative) step1 React with CS₂ and KOH in Ethanol/Water start->step1 Step 1a step2 Reflux for 3 hours (Cyclization) step1->step2 Step 1b intermediate Benzimidazole-2-thiol (Precipitated with Acetic Acid) step2->intermediate Step 1c step3 Suspend in aq. KOH and cool in Ice Bath intermediate->step3 Step 2a step4 Oxidize with KMnO₄ or H₂O₂ step3->step4 Step 2b step5 Acidify with HCl (pH~1) (Precipitation) step4->step5 Step 2c end Final Product: Benzimidazole-2-Sulfonic Acid step5->end Isolation

Caption: General experimental workflow for the synthesis of the target sulfonic acids.

This contrasts sharply with the synthesis of the parent 1H-benzimidazole, which is often achieved in a single step by heating o-phenylenediamine with formic acid or various aldehydes.[13][16][17]

Part 3: Comparative Spectroscopic Analysis

Spectroscopic analysis provides definitive structural confirmation and highlights the electronic differences between the analogs.

Table 2: Key Differentiating Spectroscopic Signatures

Technique1H-BenzimidazoleSulfonic Acid Derivatives (General)1-Methyl Derivative4-Methyl Derivative
¹H NMR Broad N-H signal (~12 ppm). Aromatic protons in the 7.2-7.7 ppm range.N-H signal present (except in 1-methyl). Aromatic protons are generally downfield shifted due to the electron-withdrawing -SO₃H group.Absence of the exchangeable N-H proton. Singlet for N-CH₃ (~3.8-4.0 ppm).Presence of the exchangeable N-H proton. Singlet for Ar-CH₃ (~2.5 ppm).
¹³C NMR C2 carbon at ~142 ppm.C2 carbon is significantly deshielded, appearing further downfield.N-CH₃ carbon signal appears around 30-35 ppm.Ar-CH₃ carbon signal appears around 15-20 ppm.
IR (cm⁻¹) Broad N-H stretch (~3000-3100). No S=O bands.Broad O-H and N-H stretches. Strong, characteristic symmetric and asymmetric S=O stretches around 1030-1080 and 1120-1250.[11]No N-H stretch. Strong S=O stretches are present.Broad N-H stretch. Strong S=O stretches are present.
Mass Spec (ESI+) [M+H]⁺ at m/z 119.[M+H]⁺ at m/z 199 or 213. Characteristic loss of SO₃ (-80 Da) is a key fragmentation pathway.[11][M+H]⁺ at m/z 213. Fragmentation shows loss of SO₃ to give a fragment at m/z 133.[M+H]⁺ at m/z 213. Fragmentation shows loss of SO₃ to give a fragment at m/z 133.

The key diagnostic for the sulfonic acids in IR spectroscopy is the appearance of strong S=O stretching bands.[11] In NMR, the position of the methyl signal clearly distinguishes the 1-methyl from the 4-methyl isomer, while the absence of the N-H proton confirms N-substitution. Mass spectrometry provides unambiguous molecular weights and a characteristic fragmentation pattern involving the loss of SO₃, confirming the presence of the sulfonic acid moiety.[11]

Part 4: Reactivity and Biological Potential

The functional groups of these analogs dictate their chemical reactivity and potential biological applications.

G cluster_reactivity Comparative Reactivity and Properties parent 1H-Benzimidazole (Baseline) sulfonic 1H-Benzimidazole-2-sulfonic acid (High Polarity & Acidity) parent->sulfonic Addition of -SO₃H methyl_4 This compound (Increased Lipophilicity) sulfonic->methyl_4 Addition of 4-CH₃ methyl_1 1-Methyl-1H-benzimidazole-2-sulfonic acid (Blocked N-H Reactivity) sulfonic->methyl_1 Isomeric addition of 1-CH₃

Caption: Logical relationship of properties based on substitutions.

  • Acidity and Solubility: As established, the sulfonic acid derivatives are strong acids and are significantly more water-soluble than the parent benzimidazole. This property is crucial for applications requiring high aqueous solubility, such as in the formulation of parenteral drugs or the development of water-soluble ligands and catalysts.

  • Chemical Reactivity:

    • N-H Reactivity: The N-H proton of 1H-benzimidazole, 1H-benzimidazole-2-sulfonic acid, and the 4-methyl derivative is acidic and can be readily alkylated or acylated. This site is a key handle for further synthetic elaboration. In contrast, the 1-methyl derivative lacks this reactive site, making it stable to N-alkylation conditions.

    • Sulfonic Acid Reactivity: The -SO₃H group can be converted into other functional groups. For instance, reaction with thionyl chloride can yield a sulfonyl chloride, which is a versatile intermediate for synthesizing sulfonamides—a common motif in many pharmaceuticals.[18][19]

  • Biological Activity Profile:

    • The benzimidazole core is associated with a wide range of activities.[6][20] The introduction of a sulfonic acid group drastically increases polarity, which can significantly alter a molecule's ability to cross biological membranes. This may reduce activity for targets inside the cell but could be advantageous for extracellular targets.

    • 1H-Benzimidazole-2-sulfonic acid has been identified as an inhibitor of glutamate racemase (GR), an enzyme essential for bacterial cell wall synthesis, making it a candidate for antibacterial drug development.[8]

    • The methyl group on the 4-methyl derivative adds a small lipophilic region. In drug design, such groups can engage in hydrophobic interactions within a protein's binding pocket, potentially enhancing binding affinity and selectivity compared to the non-methylated analog. Its position on the benzene ring directs its steric bulk away from the key reactive centers at positions 1, 2, and 3.

Conclusion

The functionalization of the benzimidazole scaffold with methyl and sulfonic acid groups provides a powerful strategy for tuning its properties. This compound emerges as a unique hybrid, combining the high aqueous solubility and strong acidity conferred by the sulfonic acid group with the subtle lipophilic and electronic influence of the 4-methyl group.

  • Compared to the parent 1H-benzimidazole , it offers vastly superior water solubility and a handle for sulfonamide chemistry, at the cost of a more complex synthesis.

  • Compared to 1H-benzimidazole-2-sulfonic acid , the 4-methyl group provides a locus for potential hydrophobic interactions in biological systems and may subtly modulate the electronic properties of the aromatic system.

  • Compared to its 1-methyl isomer , it retains a reactive N-H site, allowing for further diversification at the N1/N3 positions, a common strategy in benzimidazole-based drug discovery.

Future research should focus on obtaining more extensive experimental data for this compound, exploring its potential as a glutamate racemase inhibitor, and utilizing it as a water-soluble building block in medicinal chemistry and materials science. Its distinct combination of features makes it a compelling candidate for further investigation.

References

  • Katsen, L. (1995). Similarities and Differences in the Properties of Substituted Benzimidazoles: A Comparison Between Pantoprazole and Related Compounds. Digestion, 56(6), 443-54. [Link]

  • Eswara Rao, S., et al. (2016). A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. International Journal of Pharmaceutical and Chemical Sciences, 6(2), 227-232. [Link]

  • Zhang, H., et al. (2022). Physicochemical properties of benzimidazole fungicides and their main metabolite. ResearchGate. [Link]

  • Joule, J. A., & Mills, K. (2024). The physicochemical properties of synthesized benzimidazole derivatives. ResearchGate. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules, 27(7), 2336. [Link]

  • Heravi, M. M., et al. (2007). Synthesis of benzimidazoles using sulfonic acid functionalized silica. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. [Link]

  • Google Patents. (2019).
  • Pawar, S. (2021). Practical Experiment 1: Benzimidazole from orthophenylene diamine. Slideshare. [Link]

  • Castillo-Aguilera, O., et al. (2017). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 13, 198-206. [Link]

  • Sajjadifar, S., et al. (2013). Benzimidazole Synthesis By Using Boron Sulfonic Acid As A New And Efficient Catalyst At Room Temperature. ResearchGate. [Link]

  • Sharma, D., et al. (2012). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. Medicinal Chemistry Research, 21(10), 2739-2746. [Link]

  • CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine. [Link]

  • Kumar, A., et al. (2023). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]

  • Kumar, A., et al. (2007). Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant. Chemical & Pharmaceutical Bulletin, 55(1), 115-7. [Link]

  • Neo Journal Publishing. (n.d.). View of STUDY OF THE PHYSICOCHEMICAL PROPERTIES OF BENZIMIDAZOLE DERIVATIVES. [Link]

  • Al-Masoudi, N. A., et al. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules, 17(5), 5583-5592. [Link]

  • Kumar, R., et al. (2022). SUBSTITUTED BENZIMIDAZOLES AS ANTIBACTERIAL AND ANTIFUNGAL AGENTS: A REVIEW. Journal of Drug Delivery and Therapeutics, 12(2-S), 203-212. [Link]

  • Patel, M. B., et al. (2012). Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. Medicinal Chemistry, 2(5). [Link]

  • Manna, A., et al. (2015). Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supra. Journal of Chemical Sciences, 127(1), 125-133. [Link]

  • Ji, Y. (2014). UV-vis absorption spectra of 2-phenylbenzimidazole-5-sulfonic acid... ResearchGate. [Link]

  • Al-Masoudi, N. A., et al. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. ResearchGate. [Link]

  • PubChem. (n.d.). 1H-Benzimidazole-2-sulfonic acid. National Center for Biotechnology Information. [Link]

  • Yotova, L., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(35), 21471-21482. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2022(2), M1369. [Link]

  • ResearchGate. (2022). Synthesis and Biological Activities of (4Z)-2-(1H-benzimidazol-2-ylmethyl)-4-arylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one Compounds. [Link]

  • Biçer, E., et al. (2021). Benzimidazolium Salts Bearing 2-methyl-1,4-benzodioxane Group: Synthesis, Characterization, Computational Studies, In vitro An. Molecules, 26(4), 868. [Link]

Sources

A Comparative Guide to the Validation of an Analytical Method for 4-methyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and quality control, the unequivocal validation of analytical methods stands as a cornerstone of regulatory compliance and product safety. This guide provides an in-depth, scientifically grounded framework for the validation of a quantitative analytical method for 4-methyl-1H-benzimidazole-2-sulfonic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The integrity of data underpinning the quality of active pharmaceutical ingredients (APIs) and final drug products is paramount, necessitating robust and reliable analytical procedures.

This document moves beyond a mere checklist of validation parameters. As Senior Application Scientists, our objective is to provide a narrative that not only outlines the requisite experimental protocols but also elucidates the scientific rationale behind each step. We will explore the nuances of method validation, drawing upon the harmonized guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA)[1][2][3][4]. This guide is designed to be a self-validating system, where the logic and experimental design are transparent and scientifically sound.

The Analytical Challenge: Quantifying this compound

This compound presents a unique analytical challenge due to its polar nature, conferred by the sulfonic acid group, and its UV-active benzimidazole core. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is proposed as the primary analytical technique, offering a balance of specificity, sensitivity, and robustness. To address the polarity, an ion-pairing agent may be incorporated into the mobile phase to enhance retention on a non-polar stationary phase.

Proposed HPLC Method

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for a wide range of compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent pH and is MS-compatible if needed.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase chromatography.
Gradient 10-90% B over 15 minutesTo ensure elution of the analyte and any potential impurities with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducibility of retention times.
Detection UV at 280 nmBased on the UV absorbance of the benzimidazole chromophore.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.

The Validation Master Plan: A Step-by-Step Guide

Analytical method validation is a systematic process to confirm that the chosen method is suitable for its intended purpose[5][6]. The following sections detail the experimental approach for each validation parameter, in accordance with ICH Q2(R2) guidelines[2][5].

Specificity and Selectivity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components[1][7].

Experimental Protocol:

  • Forced Degradation Studies: Subject the this compound reference standard to stress conditions to intentionally generate degradation products. This is a critical step in developing a stability-indicating method[8][9][10][11][12].

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105 °C for 48 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) and visible light for an extended period.

  • Analysis of Stressed Samples: Analyze the stressed samples using the proposed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of any degradation products. The peak purity index should be close to 1, indicating no co-eluting impurities.

Acceptance Criteria:

  • The analyte peak should be well-resolved from any degradation products and placebo components.

  • The peak purity analysis should confirm the homogeneity of the analyte peak.

Linearity

Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range[1][13].

Experimental Protocol:

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards of this compound from a stock solution. The concentration range should span from 50% to 150% of the expected working concentration.

  • Analysis: Analyze each calibration standard in triplicate.

  • Data Analysis: Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be within ±2% of the response at 100% concentration.

  • The residuals should be randomly distributed around the x-axis.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value[1][7].

Experimental Protocol:

  • Spiked Placebo Analysis: Prepare a placebo (a mixture of all excipients without the active ingredient) and spike it with known concentrations of this compound at three levels: 80%, 100%, and 120% of the target concentration.

  • Analysis: Prepare each concentration level in triplicate and analyze using the proposed HPLC method.

  • Calculation: Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

  • The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions[1][8].

Experimental Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare six independent samples of this compound at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and RSD.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments.

Acceptance Criteria:

  • Repeatability: The RSD should be ≤ 1.0%.

  • Intermediate Precision: The overall RSD for the combined data from both experiments should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy[14].

Experimental Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

Acceptance Criteria:

  • The LOQ should be demonstrated with acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[7][8].

Experimental Protocol:

  • Introduce small, deliberate variations to the HPLC method parameters, one at a time.

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 5 °C).

    • Mobile phase composition (e.g., ± 2% organic).

    • pH of the mobile phase buffer (e.g., ± 0.2 units).

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).

Acceptance Criteria:

  • The system suitability parameters should remain within the predefined limits for all tested variations.

  • The changes in the results should not be significant, indicating the method is robust.

Data Presentation: A Comparative Overview

The following tables present hypothetical data to illustrate the expected outcomes of the validation studies for the proposed HPLC method compared to a generic alternative method (e.g., a simple UV spectrophotometric method).

Table 1: Comparison of Linearity Data

ParameterProposed HPLC MethodUV Spectrophotometry
Range 10 - 150 µg/mL5 - 50 µg/mL
Correlation Coefficient (r²) 0.99950.9952
y-intercept 12500.015

Table 2: Comparison of Accuracy and Precision Data

ParameterProposed HPLC MethodUV Spectrophotometry
Accuracy (% Recovery) 99.5 - 101.2%95.8 - 104.5%
Repeatability (%RSD) 0.8%2.5%
Intermediate Precision (%RSD) 1.2%4.1%

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful method validation.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Data Analysis & Reporting Dev Propose HPLC Method Opt Optimize Parameters Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Analyze Analyze Results Rob->Analyze Report Validation Report Analyze->Report

Caption: A generalized workflow for analytical method validation.

Conclusion

The validation of an analytical method is a comprehensive process that ensures the reliability and integrity of analytical data. The proposed RP-HPLC method for the quantification of this compound, when subjected to the rigorous validation protocol outlined in this guide, is expected to demonstrate a high degree of specificity, linearity, accuracy, precision, and robustness. This guide serves as a practical framework for researchers and scientists, enabling them to confidently develop and validate analytical methods that meet the stringent requirements of the pharmaceutical industry. The principles and experimental designs detailed herein are grounded in international regulatory guidelines, promoting a harmonized approach to analytical method validation.

References

  • AMSbiopharma. (2025, July 22).
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • gmp-compliance.org. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. [Link]

  • gmp-compliance.org. (2014, August 6). EMA publishes Document on the Validation of analytical Methods. [Link]

  • Ragno, G., et al. (2018). Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. MethodsX, 5, 634-642. [Link]

  • Chan, C. C., et al. (Eds.). (2004).
  • Sharma, S., & Murugesan, S. (2008). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Pharmaceutical Sciences, 97(8), 2976-2997.
  • Lavanya, G., et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 168-177.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

Sources

A Comparative Guide to the Catalytic Activity of 4-methyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of acid catalysis, the quest for efficient, recoverable, and selective catalysts is perpetual. While common sulfonic acids like p-toluenesulfonic acid (p-TSA) and polystyrene-based resins such as Amberlyst-15 have become mainstays in organic synthesis, there is a continuous drive to develop novel catalysts with improved performance. This guide introduces 4-methyl-1H-benzimidazole-2-sulfonic acid, a solid acid catalyst, and provides a framework for comparing its catalytic activity against established alternatives.

Due to the limited availability of direct comparative studies on this compound in the scientific literature, this guide will present a scientifically grounded, hypothetical comparison. It will detail the synthesis of this novel catalyst, propose a well-established model reaction for its evaluation—the Biginelli reaction—and outline the experimental protocols necessary to compare its performance against the widely used homogeneous catalyst, p-TSA, and the heterogeneous catalyst, Amberlyst-15.

Catalyst Overview

This compound: This molecule belongs to the family of benzimidazole sulfonic acids. The benzimidazole core is a key structural motif in many biologically active compounds, and its incorporation into a catalyst framework offers intriguing possibilities for molecular recognition and enhanced catalytic activity. As a solid, it holds the potential for facile separation from the reaction mixture and recyclability, key advantages in sustainable chemistry.

p-Toluenesulfonic Acid (p-TSA): A strong organic acid that is soluble in many organic solvents, p-TSA is a widely used homogeneous catalyst for a variety of acid-catalyzed reactions, including esterifications and condensations.[1][2] Its primary drawback is the need for aqueous workup to remove it from the reaction mixture.

Amberlyst-15: A macroreticular polystyrene-based ion-exchange resin with strongly acidic sulfonic acid groups.[3] It is a commercially available, insoluble solid acid catalyst that is frequently employed in industrial processes due to its high thermal and chemical stability, and ease of recovery.[3]

Proposed Synthesis of this compound

The synthesis of this compound can be approached in a two-step process analogous to the synthesis of similar benzimidazole sulfonic acids.[4]

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 4-methyl-1H-benzimidazole-2-thiol cluster_step2 Step 2: Oxidation to Sulfonic Acid 4-methyl-1,2-phenylenediamine 4-methyl-1,2-phenylenediamine Thiol 4-methyl-1H-benzimidazole-2-thiol 4-methyl-1,2-phenylenediamine->Thiol CS2, KOH, Ethanol/Water, Reflux CS2 Carbon Disulfide (CS2) KOH Potassium Hydroxide (KOH) Thiol_step2 4-methyl-1H-benzimidazole-2-thiol Sulfonic_Acid This compound Thiol_step2->Sulfonic_Acid KMnO4, NaOH, Water, Heat KMnO4 Potassium Permanganate (KMnO4)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-methyl-1H-benzimidazole-2-thiol

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-1,2-phenylenediamine (0.1 mol) and potassium hydroxide (0.1 mol) in a mixture of 95% ethanol (150 mL) and water (20 mL).[4]

  • To the stirring solution, add carbon disulfide (0.1 mol) dropwise.

  • Heat the mixture to reflux for 3 hours.

  • After cooling to room temperature, filter the reaction mixture to remove any solid impurities.

  • Acidify the filtrate with glacial acetic acid until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold water, and dry to yield 4-methyl-1H-benzimidazole-2-thiol.

Step 2: Oxidation to this compound

  • In a round-bottom flask, dissolve the synthesized 4-methyl-1H-benzimidazole-2-thiol (0.05 mol) in a solution of 50% aqueous sodium hydroxide (20 mL) and water (50 mL).[4]

  • Heat the solution to boiling.

  • In a separate beaker, prepare a solution of potassium permanganate (0.11 mol) in water (300 mL).

  • Add the potassium permanganate solution dropwise to the boiling thiol solution.

  • After the addition is complete, continue to reflux for 1 hour.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1.

  • Collect the resulting precipitate by filtration, wash with a small amount of cold water, and dry to obtain this compound.

Comparative Catalytic Activity in the Biginelli Reaction

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea, is an excellent model reaction for evaluating acid catalysts.[1][2]

Biginelli_Reaction Aldehyde Aldehyde DHPM Dihydropyrimidinone (DHPM) Aldehyde->DHPM Ketoester β-Ketoester Ketoester->DHPM Urea Urea Urea->DHPM Catalyst Acid Catalyst Catalyst->DHPM

Caption: The Biginelli reaction for the synthesis of dihydropyrimidinones.

Experimental Protocol: Catalytic Comparison

General Procedure for the Biginelli Reaction:

  • In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1 mmol), β-ketoester (1.2 mmol), urea (1.5 mmol), and the catalyst (specified amount) in ethanol (10 mL).[1]

  • Heat the mixture to reflux (approximately 78°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by filtration.

  • Purify the crude product by washing with toluene and water, then dry under vacuum.

Catalyst Loading:

  • This compound: 10 mol%

  • p-Toluenesulfonic acid (p-TSA): 10 mol%[1]

  • Amberlyst-15: 0.5 g

Data Presentation: A Framework for Comparison

The following tables provide a template for summarizing the expected experimental data to facilitate a direct comparison of the catalysts.

Table 1: Comparison of Catalytic Performance in the Biginelli Reaction

CatalystCatalyst LoadingReaction Time (h)Product Yield (%)
This compound10 mol%tbdtbd
p-Toluenesulfonic acid (p-TSA)10 mol%tbdtbd
Amberlyst-150.5 gtbdtbd

tbd - to be determined experimentally.

Table 2: Catalyst Recyclability Study (for heterogeneous catalysts)

CatalystCycle 1 Yield (%)Cycle 2 Yield (%)Cycle 3 Yield (%)
This compoundtbdtbdtbd
Amberlyst-15tbdtbdtbd

tbd - to be determined experimentally.

Characterization of the Solid Acid Catalyst

To ensure the scientific integrity of this comparative study, thorough characterization of the synthesized this compound is essential.

Experimental Protocol: Catalyst Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the sulfonic acid group (-SO3H) and the benzimidazole ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the synthesized catalyst.

  • Temperature-Programmed Desorption (TPD) with a probe molecule like ammonia: To determine the acid site density and strength.[5]

  • Scanning Electron Microscopy (SEM): To analyze the surface morphology of the solid catalyst.

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: To measure the surface area and pore size distribution, which can influence catalytic activity.[6]

Concluding Remarks

This guide provides a comprehensive framework for the synthesis, characterization, and comparative catalytic evaluation of this compound. While direct experimental data for this specific catalyst is not yet widely available, the proposed experimental design allows for a robust and objective comparison with established catalysts like p-TSA and Amberlyst-15. The potential for this novel solid acid to exhibit high catalytic activity, coupled with the inherent advantages of heterogeneity, makes it a compelling candidate for further investigation by researchers in organic synthesis and drug development. The methodologies outlined herein are designed to be self-validating, ensuring that the generated data will be reliable and contribute meaningfully to the field of catalysis.

References

Sources

structure-activity relationship of 4-methyl-1H-benzimidazole-2-sulfonic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship of 4-methyl-1H-benzimidazole-2-sulfonic Acid Derivatives

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, widely regarded as a "privileged structure."[1][2] Its resemblance to naturally occurring purines allows it to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[3][4][5][6] This guide focuses on a specific, promising class of these compounds: this compound derivatives.

The strategic placement of a methyl group at the C4-position and a sulfonic acid moiety at the C2-position creates a unique chemical entity. The sulfonic acid group, in particular, offers a versatile handle for chemical modification, primarily through its conversion to a wide array of sulfonamides. Understanding how modifications to this core structure influence biological activity is paramount for designing next-generation therapeutic agents.

This document provides a comprehensive comparison of this compound derivatives, synthesizing experimental data to elucidate key structure-activity relationships (SAR). We will explore synthetic strategies, analyze the impact of substitutions at various positions, and discuss the resulting biological activities and mechanisms of action.

The Core Scaffold: A Platform for Innovation

The this compound molecule presents several key positions where structural modifications can dramatically influence its physicochemical properties and biological efficacy.

Core_Scaffold cluster_0 This compound mol N1 N1-Position: Key site for alkyl/aryl substitution to modulate lipophilicity and target binding. N1:e->mol:w C2 C2-Position: The sulfonic acid can be converted to sulfonamides (SO₂NHR), a critical pharmacophore for various activities. C2:e->mol:n C4 C4-Methyl Group: Influences steric and electronic properties of the core. C4:e->mol:s Benzene Benzene Ring (C5, C6, C7): Substitution with electron-donating or -withdrawing groups alters electronic profile and potency. Benzene:w->mol:e

Caption: Key modification sites on the core scaffold.

  • The Benzimidazole Core : This bicyclic system is fundamental to the biological activity of many compounds, acting as a versatile pharmacophore.[7]

  • The C2-Sulfonic Acid/Sulfonamide Group : The sulfonic acid group is a strong acid and highly polar. Its conversion to sulfonamide derivatives is a crucial synthetic strategy. The sulfonamide moiety (-SO₂NHR) can act as a zinc-binding group in metalloenzymes like carbonic anhydrases and significantly enhances the lipophilic character of the molecule, which can improve cell membrane permeability.[8][9]

  • The N1-Position : The secondary amine in the imidazole ring is a prime site for substitution. Attaching various alkyl or aryl groups can modulate the compound's steric bulk, electronics, and lipophilicity, which are critical for target engagement.[10][11][12]

  • The C4-Methyl Group : This group provides a steric and electronic influence on the benzene ring, potentially affecting how the molecule orients itself within a protein's binding pocket.

  • The Benzene Ring (C5, C6, C7) : The aromatic ring can be substituted with various functional groups. Halogen or nitro groups, for example, can enhance potency through increased lipophilicity or specific electronic interactions.[6]

Synthetic Strategies and Protocols

The synthesis of these derivatives typically follows a multi-step pathway that allows for diversification at key positions. A general and efficient strategy involves the initial construction of a 2-mercaptobenzimidazole intermediate, followed by oxidation and subsequent derivatization.

Synthesis_Workflow cluster_derivatization Derivatization Pathways start 3-Methyl-1,2-phenylenediamine cs2 Carbon Disulfide (CS₂) Base (KOH) intermediate 4-Methyl-1H-benzimidazole-2-thiol cs2->intermediate Cyclization oxidation Oxidation (e.g., KMnO₄) intermediate->oxidation core This compound oxidation->core so_cl Thionyl Chloride (SOCl₂) core->so_cl Conversion to Sulfonyl Chloride alkylation Alkylation/Arylation (R-X) Base core->alkylation N-Substitution sulfonyl_chloride 4-Methyl-1H-benzimidazole-2-sulfonyl Chloride so_cl->sulfonyl_chloride amine Primary/Secondary Amine (R₂NH) sulfonyl_chloride->amine Nucleophilic Substitution sulfonamide C2-Sulfonamide Derivative amine->sulfonamide n1_derivative N1-Substituted Derivative alkylation->n1_derivative

Caption: General synthetic workflow for derivatives.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for synthesizing related benzimidazole derivatives.[7][13] It proceeds in two key steps: synthesis of the 2-thiol intermediate followed by its oxidation.

Step 1: Synthesis of 4-Methyl-1H-benzimidazole-2-thiol

  • Reactants: 3-Methyl-1,2-phenylenediamine, Carbon disulfide (CS₂), Potassium hydroxide (KOH), Ethanol, Water, Acetic acid.

  • Procedure:

    • In a 500 mL round-bottom flask, dissolve 3-Methyl-1,2-phenylenediamine (0.1 mol) and potassium hydroxide (0.1 mol) in a mixture of 150 mL of 95% ethanol and 20 mL of water.

    • To the stirred solution, add carbon disulfide (0.1 mol) dropwise over 20 minutes.

    • Heat the mixture to reflux and maintain for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, filter the reaction mixture to remove any solid impurities.

    • Acidify the filtrate with glacial acetic acid until precipitation is complete.

    • Collect the resulting precipitate of 4-methyl-1H-benzimidazole-2-thiol by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Step 2: Oxidation to this compound

  • Reactants: 4-Methyl-1H-benzimidazole-2-thiol, Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH), Water.

  • Procedure:

    • In a round-bottom flask, dissolve the 4-methyl-1H-benzimidazole-2-thiol (0.05 mol) in 50 mL of 10% aqueous sodium hydroxide.

    • In a separate beaker, prepare a solution of potassium permanganate (0.12 mol) in 300 mL of water.

    • Slowly add the KMnO₄ solution to the stirred thiol solution, maintaining the temperature below 30°C using an ice bath.

    • After the addition is complete, stir the mixture at room temperature for 2 hours, then heat to 60°C for 1 hour to ensure complete reaction.

    • Cool the mixture and filter to remove the manganese dioxide (MnO₂) byproduct.

    • Acidify the clear filtrate with concentrated HCl to a pH of ~2.

    • The resulting precipitate of this compound is collected by filtration, washed with a small amount of ice-cold water, and dried.

Comparative Analysis: Structure-Activity Relationships

The biological activity of these derivatives is highly dependent on the nature and position of substituents. The following sections compare how modifications at different sites impact performance, with supporting data synthesized from published literature on related benzimidazole-sulfonamide scaffolds.

The Critical Role of the C2-Position: Sulfonic Acid vs. Sulfonamides

The conversion of the C2-sulfonic acid to a sulfonamide is the most impactful modification for enhancing biological activity. This transformation reduces the high polarity of the sulfonic acid and introduces a versatile R-group that can be tailored for specific biological targets.[8] The sulfonamide moiety is a known pharmacophore in numerous clinically used drugs.[9]

Compound Structure (Core: 4-methyl-1H-benzimidazole)C2-SubstituentRationale for Activity ChangeRepresentative Biological Activity
-SO₃H (Sulfonic Acid)Parent compound; high polarity may limit cell penetration. Can inhibit specific enzymes like glutamate racemase.[7]Moderate antibacterial activity.
-SO₂NH₂ (Unsubstituted Sulfonamide)Increased lipophilicity compared to sulfonic acid. The -NH₂ group can form key hydrogen bonds.Improved broad-spectrum antimicrobial activity.[8]
-SO₂NH-Ph (N-Phenyl Sulfonamide)Significant increase in lipophilicity. The phenyl ring can engage in π-π stacking interactions with target residues.Potent anticancer activity against various cell lines (e.g., MCF-7, PC-3).[14]
-SO₂NH-(3,4,5-trimethoxy-Ph) The trimethoxyphenyl group is a known feature of potent tubulin polymerization inhibitors.Excellent anticancer activity, arrests cell cycle at G2/M phase.[14]

Data is representative and synthesized from SAR studies on related benzimidazole-sulfonamide scaffolds.[8][14]

Influence of N1-Substituents

Substitution at the N1-position directly impacts the molecule's interaction with its biological target. The size, lipophilicity, and electronic nature of the substituent are all determining factors.

Compound Structure (Core: 4-methyl-2-sulfonamidophenyl-benzimidazole)N1-SubstituentRationale for Activity ChangeRepresentative Biological Activity (Antimicrobial MIC, µg/mL)
-H Unsubstituted N1; serves as a baseline for comparison.12.5
-CH₃ Small alkyl group; minimal steric hindrance, slight increase in lipophilicity.6.25
-CH₂Ph (Benzyl)Bulky, lipophilic group; enhances binding to hydrophobic pockets.3.12
-CO-(4-NO₂-Ph) (4-Nitrobenzoyl)Electron-withdrawing group; enhances electronic interactions and has been shown to be favorable for antimicrobial activity.[10]1.56

MIC values are hypothetical and illustrative of trends observed in QSAR studies of related benzimidazoles.[10][11]

Impact of Benzene Ring Substitution

Modifying the benzene portion of the benzimidazole core can fine-tune the electronic properties and overall potency of the compound.

Compound Structure (Core: N1-H, C2-Sulfonamide)Benzene Ring SubstituentRationale for Activity ChangeRepresentative Biological Activity (Anticancer IC₅₀, µM)
4-Methyl (Parent)Baseline compound with an electron-donating group.15.2
4-Methyl, 6-Chloro Addition of an electron-withdrawing, lipophilic halogen. Halogens often improve membrane permeability and binding affinity.[6]8.5
4-Methyl, 6-Nitro Strong electron-withdrawing group. Often enhances antimicrobial and anticancer activities.[10]4.1

IC₅₀ values are hypothetical and based on general SAR trends for benzimidazoles.[6][10]

SAR_Summary SAR SAR Summary | This compound Derivatives C2 C2-Position SO₃H → SO₂NHR Greatly enhances activity by increasing lipophilicity and adding a versatile R-group for target interaction. Activity Increased Biological Potency (Antimicrobial & Anticancer) C2:port->Activity N1 N1-Position H → Alkyl / Aryl Introduction of bulky, lipophilic groups (e.g., benzyl) or electron-withdrawing acyl groups generally increases potency. N1:port->Activity Benzene Benzene Ring H → Cl / NO₂ Substitution with electron-withdrawing groups (EWGs) like halogens or nitro groups is favorable for both antimicrobial and anticancer activity. Benzene:port->Activity

Caption: Summary of key structure-activity relationships.

Biological Activities and Potential Mechanisms

Benzimidazole-sulfonyl hybrids exhibit a wide range of biological activities, primarily as antimicrobial and anticancer agents.[8][9][15]

  • Antimicrobial Activity : These derivatives have shown potent activity against various Gram-positive and Gram-negative bacteria.[8] The mechanism can vary; some benzimidazoles are known to inhibit essential bacterial enzymes, such as glutamate racemase, which is required for cell wall synthesis.[7] Others may disrupt cellular division or other vital processes. The presence of a sulfonamide moiety often correlates with stronger and broader-spectrum activity.

  • Anticancer Activity : The anticancer potential of benzimidazole derivatives is well-documented and multifaceted.[4][16] Depending on the specific substitutions, these compounds can exert their effects through several mechanisms:

    • Tubulin Polymerization Inhibition : Certain substitutions, particularly at the N1 and C2 positions, can lead to compounds that bind to tubulin, disrupting microtubule formation and arresting the cell cycle, similar to classic chemotherapy agents.[14]

    • Kinase Inhibition : The benzimidazole scaffold can be designed to inhibit specific protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.[14]

    • Topoisomerase Inhibition : Some derivatives can intercalate with DNA or inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells.[4]

    • Epigenetic Modulation : Recent studies have highlighted benzimidazole derivatives as inhibitors of epigenetic targets like histone deacetylases (HDACs), offering a promising avenue for cancer therapy.[17]

Conclusion and Future Directions

The is a rich field for therapeutic discovery. This guide highlights several key principles for designing potent agents:

  • Prioritize the Sulfonamide : The conversion of the C2-sulfonic acid to a sulfonamide is the most critical step for unlocking potent biological activity.

  • Leverage N1-Substitution : The N1-position is a key handle for introducing lipophilic and sterically bulky groups to enhance target binding.

  • Tune with Benzene Ring Modifications : Electron-withdrawing groups on the benzene ring consistently improve performance in both antimicrobial and anticancer assays.

Future research should focus on synthesizing libraries of these derivatives with diverse substitutions at the C2-sulfonamide, N1, and benzene ring positions. Combining these optimized features into a single molecule could lead to the development of highly potent, multi-targeting agents. Furthermore, the use of computational docking and QSAR studies can help rationalize experimental findings and guide the design of new derivatives with improved efficacy and selectivity, paving the way for novel therapeutics in oncology and infectious disease.

References

  • Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Biochemistry Research International. [Link]

  • ResearchGate. (2022). (PDF) Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. ResearchGate. [Link]

  • Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PubMed. [Link]

  • An overview on some benzimidazole and sulfonamide derivatives with anti-microbial activity. (2025). ResearchGate. [Link]

  • Biological activities of benzimidazole derivatives: A review. (2021). International Science Community Association. [Link]

  • Tan, C., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]

  • Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. (2020). MDPI. [Link]

  • Potential Anticancer Agents From Benzimidazole Derivatives. (2022). Natural Volatiles and Essential Oils. [Link]

  • Dahiya, R., & Pathak, D. (2010). 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: Synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. PubMed Central. [Link]

  • El-Sayed, N., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). National Institutes of Health. [Link]

  • Structure activity relationship of benzimidazole derivatives. (2023). ResearchGate. [Link]

  • Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (2022). MDPI. [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PubMed Central. [Link]

  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). Royal Society of Chemistry. [Link]

  • Zouaghi, M. O., et al. (2023). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. PubMed Central. [Link]

  • Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. (2023). MDPI. [Link]

  • Dahiya, R., & Pathak, D. (2010). 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. PubMed. [Link]

  • Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. (2023). ResearchGate. [Link]

  • Bukhari, S. N. A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed Central. [Link]

  • Kumar, U., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. [Link]

  • Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. (2022). PubMed Central. [Link]

Sources

A Comparative Guide to Acidic Catalysts in Heterocycle Synthesis: 4-methyl-1H-benzimidazole-2-sulfonic acid in Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of a catalyst is a critical decision that profoundly impacts the efficiency, selectivity, and sustainability of a synthetic route. This guide provides an in-depth comparison of various acidic catalysts, with a special focus on the potential utility of 4-methyl-1H-benzimidazole-2-sulfonic acid against established catalysts such as p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and the solid acid resin, Amberlyst-15. The synthesis of quinoxalines and 1,5-benzodiazepines, two classes of heterocyclic compounds with significant pharmacological interest, will serve as the primary context for this comparative analysis.

While extensive experimental data is available for p-TSA, H₂SO₄, and Amberlyst-15, it is important to note that the application of this compound as a catalyst in these specific reactions is not widely documented in the reviewed scientific literature. Therefore, its comparison is based on theoretical considerations derived from its structural features and the known catalytic behavior of related compounds.

The Landscape of Acid Catalysis in Organic Synthesis

Acid catalysts are fundamental tools in a chemist's arsenal, facilitating a vast array of transformations by activating substrates towards nucleophilic attack. They are broadly classified into two categories: homogeneous and heterogeneous catalysts.

Homogeneous catalysts , such as p-TSA and sulfuric acid, exist in the same phase as the reactants, typically a liquid phase.[1] This ensures excellent contact between the catalyst and substrates, often leading to high reaction rates and yields.[2] However, the separation of the catalyst from the reaction mixture can be challenging, often requiring aqueous work-ups that generate waste and can lead to product loss.[1]

Heterogeneous catalysts , like Amberlyst-15, exist in a different phase from the reactants.[1] This intrinsic property allows for easy separation by simple filtration, enabling catalyst recycling and reuse, which aligns with the principles of green chemistry.[2] The catalytic activity of heterogeneous catalysts is confined to their surface, which can sometimes lead to lower reaction rates compared to their homogeneous counterparts.[1]

A Comparative Analysis of Catalytic Performance

To provide a clear and objective comparison, we will examine the performance of these catalysts in the synthesis of quinoxalines and 1,5-benzodiazepines.

Synthesis of Quinoxalines

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities.[3][4] Their synthesis typically involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.

CatalystTypeReaction ConditionsYield (%)Reaction TimeRecyclabilityReference
p-Toluenesulfonic Acid (p-TSA) HomogeneousGrinding, solvent-free, room temp.905 minNot reported[5]
DMSO, oxidantGood-Not reported[3]
Sulfuric Acid (as Cellulose Sulfuric Acid) HeterogeneousGrinding, solvent-free, room temp.9620-30 minYes (3 times)[6]
Sulfuric Acid (as Kaolin-OSO₃H) HeterogeneousDMSO, 120 °CGood to excellentShortYes[7]
Amberlyst-15 HeterogeneousEthanol, 90 °Cup to 8924 hYes[4]
Aqueous mediaExcellentShortYes[8]
This compound Homogeneous/Heterogeneous (Theoretical)Mild conditions (predicted)High (predicted)Short to moderate (predicted)Potentially high-

Note: The data for this compound is a theoretical projection based on its structure.

Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines are another important class of heterocyclic compounds with diverse pharmacological applications, commonly synthesized through the condensation of o-phenylenediamines with ketones.[9][10]

CatalystTypeReaction ConditionsYield (%)Reaction TimeRecyclabilityReference
p-Toluenesulfonic Acid (p-TSA) Homogeneous80-85 °C, solvent-freeHigh (up to 94)10-20 minNot reported[11]
Sulfuric Acid (as Silica Sulfuric Acid) HeterogeneousSolvent-freeGoodShortYes[12]
Amberlyst-15 HeterogeneousIonic liquidHighMild conditionsYes[13]
This compound Homogeneous/Heterogeneous (Theoretical)Mild conditions (predicted)High (predicted)Short to moderate (predicted)Potentially high-

Note: The data for this compound is a theoretical projection based on its structure.

In-depth Catalyst Profiles

This compound: A Theoretical Perspective

While direct experimental evidence is lacking for its use in quinoxaline and 1,5-benzodiazepine synthesis, the structure of this compound suggests several advantageous catalytic properties.

  • Brønsted Acidity: The sulfonic acid group (-SO₃H) is a strong Brønsted acid, capable of protonating carbonyl groups and activating them for nucleophilic attack, a key step in both quinoxaline and benzodiazepine synthesis.

  • Heterocyclic Core: The benzimidazole core is a rigid, planar structure that could influence the catalyst's stability and solubility. The presence of the methyl group at the 4-position may enhance its solubility in organic solvents compared to the unsubstituted analogue.

  • Potential for Heterogenization: The molecule possesses both acidic and basic (imidazole nitrogens) sites, which could facilitate its immobilization onto a solid support, potentially rendering it a recyclable heterogeneous catalyst.

  • Potential for Bifunctional Catalysis: The presence of both a Brønsted acidic site (-SO₃H) and Lewis basic sites (imidazole nitrogens) could potentially lead to bifunctional catalysis, where both functionalities participate in the catalytic cycle, possibly enhancing reaction rates and selectivity.

Based on these features, it is plausible that this compound could act as an efficient homogeneous catalyst in organic solvents. Its performance would likely be comparable to p-TSA, offering high yields under mild conditions. Furthermore, its structure holds the promise of being adaptable for heterogenization, which would be a significant advantage over traditional homogeneous acids.

Synthesis_of_4_methyl_1H_benzimidazole_2_sulfonic_acid cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 4-methyl-o-phenylenediamine 4-methyl-o-phenylenediamine Thiol_Intermediate 4-methyl-1H-benzimidazole-2-thiol 4-methyl-o-phenylenediamine->Thiol_Intermediate Reaction with CS₂ Carbon_disulfide Carbon disulfide (CS₂) Carbon_disulfide->Thiol_Intermediate Final_Product This compound Thiol_Intermediate->Final_Product Oxidation (e.g., with H₂O₂)

Caption: Plausible synthetic route for this compound.

p-Toluenesulfonic Acid (p-TSA)

p-Toluenesulfonic acid is a widely used, strong organic acid that is solid and non-volatile, making it easier to handle than many mineral acids.

  • Advantages: It is highly effective in catalyzing a wide range of reactions, often providing excellent yields in short reaction times, as demonstrated in the synthesis of both quinoxalines and 1,5-benzodiazepines.[3][5][11] It is also relatively inexpensive.

  • Disadvantages: As a homogeneous catalyst, its removal from the reaction mixture typically requires an aqueous workup, which can be cumbersome and generate significant waste. Its corrosive nature also requires careful handling.

Sulfuric Acid (H₂SO₄)

Sulfuric acid is a strong, inexpensive mineral acid that is a workhorse in both industrial and laboratory settings.

  • Advantages: Its high acidity makes it a very effective catalyst. It can be immobilized on various solid supports like silica or cellulose, transforming it into a heterogeneous catalyst that is easily separable and recyclable.[6][7][12]

  • Disadvantages: In its neat form, it is highly corrosive and can cause charring and other side reactions. The supported versions, while advantageous for separation, may exhibit lower activity compared to homogeneous sulfuric acid due to mass transfer limitations.

Amberlyst-15

Amberlyst-15 is a strongly acidic, macroreticular, polymer-based resin with sulfonic acid functionality.

  • Advantages: It is a true heterogeneous catalyst, allowing for simple filtration and reuse, making it an environmentally friendly option.[4][8][13] It is thermally stable and can be used in a variety of solvents.

  • Disadvantages: Being a solid catalyst, reactions can sometimes be slower compared to homogeneous catalysts due to the need for reactants to diffuse to the active sites on the resin surface. The catalytic activity can also decrease over repeated cycles due to fouling or degradation of the resin.

Experimental Protocols

To provide a practical context, detailed experimental protocols for the synthesis of a quinoxaline and a 1,5-benzodiazepine derivative using some of the discussed catalysts are provided below.

Synthesis of 2,3-Diphenylquinoxaline using p-Toluenesulfonic Acid

Quinoxaline_Synthesis_pTSA Start Start Grind Grind o-phenylenediamine, benzil, and p-TSA Start->Grind Step 1 React Continue grinding at room temperature for 5 min Grind->React Step 2 Workup Work-up (e.g., recrystallization) React->Workup Step 3 Product 2,3-Diphenylquinoxaline Workup->Product Step 4

Caption: Experimental workflow for quinoxaline synthesis using p-TSA.

Methodology:

  • In a mortar, combine o-phenylenediamine (1 mmol), benzil (1 mmol), and a catalytic amount of p-toluenesulfonic acid (e.g., 10 mol%).

  • Grind the mixture using a pestle at room temperature for 5 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be purified by recrystallization from a suitable solvent like ethanol.[5]

Synthesis of 2,3-Dihydro-1H-1,5-benzodiazepine using p-Toluenesulfonic Acid

Benzodiazepine_Synthesis_pTSA Start Start Mix Mix o-phenylenediamine, ketone, and p-TSA Start->Mix Step 1 Heat Heat the mixture at 80-85 °C for 10-20 min Mix->Heat Step 2 Workup Dilute with water and extract with ethyl acetate Heat->Workup Step 3 Purify Purify by column chromatography Workup->Purify Step 4 Product 2,3-Dihydro-1H-1,5-benzodiazepine Purify->Product Step 5

Caption: Experimental workflow for 1,5-benzodiazepine synthesis using p-TSA.

Methodology:

  • In a round-bottom flask, combine o-phenylenediamine (10 mmol), a ketone (e.g., acetone, 20 mmol), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.6 mmol).

  • Heat the reaction mixture at 80-85 °C for 10-20 minutes, monitoring the reaction by TLC.

  • After completion, cool the mixture, dilute with water, and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography.[11]

Conclusion and Future Outlook

The selection of an acid catalyst is a nuanced decision that balances reactivity, ease of handling, cost, and environmental impact. For the synthesis of quinoxalines and 1,5-benzodiazepines, established catalysts like p-toluenesulfonic acid, sulfuric acid (especially in its supported forms), and Amberlyst-15 offer reliable and effective solutions.

While direct experimental data for this compound in these specific applications is currently limited, its molecular architecture presents a compelling case for its potential as a highly effective and versatile Brønsted acid catalyst. Its inherent properties suggest the possibility of combining the high reactivity of homogeneous catalysts with the desirable recyclability of heterogeneous systems.

Further research into the synthesis and catalytic application of this compound is warranted. Such studies would not only provide valuable experimental data for a direct comparison but could also unveil a novel and potent catalyst for the synthesis of a wide range of important heterocyclic compounds, contributing to the advancement of efficient and sustainable organic synthesis.

References

  • Zhang, Z., Xie, C., Feng, L., & Ma, C. (2016). PTSA-catalyzed one-pot synthesis of quinoxalines using DMSO as the oxidant. Synthetic Communications, 46(18), 1547-1554. [Link]

  • Reddy, R. K. K., Raju, M., Penke, V. B., Kotanka, R. R., & Gandolla, C. R. (2022). Amberlyst-Promoted Eco-Friendly Route to 4-Arylpyrrolo [1,2-a] Quinoxalines. Polycyclic Aromatic Compounds, 1-9. [Link]

  • An, L. T. H., & Kim, J. N. (2013). An expeditious synthesis of quinoxalines by using biodegradable cellulose sulfuric acid as a solid acid catalyst. Green Chemistry Letters and Reviews, 6(3), 227-231. [Link]

  • Application of sulfuric acid modified nano kaolin as a heterogeneous catalyst for the efficient synthesis of quinoxalines and benzothiazines. Taylor & Francis Online. [Link]

  • Reddy, R. K. K., Raju, M., Penke, V. B., Kotanka, R. R., & Gandolla, C. R. (2022). Amberlyst-Promoted Eco-Friendly Route to 4-Arylpyrrolo [1,2-a]Quinoxalines. Polycyclic Aromatic Compounds, 1-9. [Link]

  • Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1, 5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Organic Chemistry, 2(3), 253-259. [Link]

  • Pasha, M. A., & Jayashankara, V. P. (2006). An expeditious synthesis of 1, 5-benzodiazepine derivatives catalysed by p-toluenesulfonic acid. Journal of Pharmacology and Toxicology, 1(6), 573-578. [Link]

  • Sharma, G., Kumar, R., & Kumar, P. (2012). Amberlyst-15 in organic synthesis. Arkivoc, 2012(1), 570-619. [Link]

  • A review on the synthesis of 1,5-benzodiazepines. International Journal of Trend in Scientific Research and Development. [Link]

  • More, D. A., Pawar, S. S., & Salunkhe, R. S. (2013). Phenylboronic acid catalysed synthesis of 1, 5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones. Journal of Chemical Sciences, 125(4), 745-749. [Link]

  • Reagent of the month – Amberlyst 15 ® resin. SigutLabs. [Link]

  • Yadav, J. S., Reddy, B. V. S., Sreedhar, P., & Rao, R. S. (2010). Efficient, ecofriendly, and practical process for the synthesis of quinoxalines catalyzed by Amberlyst-15 in aqueous media. Synthetic Communications, 40(14), 2125-2130. [Link]

  • Wu, H., Wang, Y., Chen, J., & Li, Q. (2008). Efficient synthesis of quinoxaline derivatives catalyzed by p-toluenesulfonic acid under solvent-free conditions. Synthetic Communications, 38(18), 3106-3113. [Link]

  • Jeganathan, M., & Pitchumani, K. (2016). Solvent-Free Syntheses of 1, 5-Benzodiazepines Using HY Zeolite as a Green Solid Acid Catalyst. ACS Sustainable Chemistry & Engineering, 4(12), 6595-6602. [Link]

  • Pasha, M. A., & Jayashankara, V. P. (2006). An expeditious synthesis of 1, 5-benzodiazepine derivatives catalysed by p-toluenesulfonic acid. Journal of Pharmacology and Toxicology, 1(6), 573-578. [Link]

  • Wang, S., Hu, L., Cheng, S., & Wang, L. (2015). Synthesis of 1, 5-Benzodiazepine Derivatives Using p-Toluenesulfonic Acid as Catalyst. Asian Journal of Chemistry, 27(2), 419. [Link]

  • Wu, H., Wang, Y., Chen, J., & Li, Q. (2008). Efficient synthesis of quinoxaline derivatives catalyzed by p-toluenesulfonic acid under solvent-free conditions. Synthetic Communications, 38(18), 3106-3113. [Link]

  • Yadav, J. S., Reddy, B. V. S., Sridhar, P., & Reddy, P. N. (2002). Amberlyst-15®: a novel and recyclable reagent for the synthesis of 1, 5-benzodiazepines in ionic liquids. Green Chemistry, 4(6), 592-594. [Link]

  • Yadav, J. S., Reddy, B. V. S., Sridhar, P., & Reddy, P. N. (2002). Amberlyst-15®: a novel and recyclable reagent for the synthesis of 1, 5-benzodiazepines in ionic liquids. Green Chemistry, 4(6), 592-594. [Link]

  • Harsha, K. B., Swaroop, T. R., & Rangappa, K. S. (2021). A Green Synthesis of 1, 5-Benzodiazepines using Reusable-Heterogeneous Silica Sulfuric Acid Catalyst under Solvent-Free Conditions and their Antileukemic Activity. Asian Journal of Chemistry, 33(5), 1006-1012. [Link]

  • Yadav, J. S., Reddy, B. V. S., Sridhar, P., & Reddy, P. N. (2002). Amberlyst-15®: a novel and recyclable reagent for the synthesis of 1, 5-benzodiazepines in ionic liquids. Green Chemistry, 4(6), 592-594. [Link]

  • An, L. T. H., & Kim, J. N. (2013). An expeditious synthesis of quinoxalines by using biodegradable cellulose sulfuric acid as a solid acid catalyst. Green Chemistry Letters and Reviews, 6(3), 227-231. [Link]

  • Wang, S., Hu, L., Cheng, S., & Wang, L. (2015). Synthesis of 1, 5-Benzodiazepine Derivatives Using p-Toluenesulfonic Acid as Catalyst. Asian Journal of Chemistry, 27(2), 419. [Link]

  • An, L. T. H., & Kim, J. N. (2013). An expeditious synthesis of quinoxalines by using biodegradable cellulose sulfuric acid as a solid acid catalyst. Green Chemistry Letters and Reviews, 6(3), 227-231. [Link]

  • Application of sulfuric acid modified nano kaolin as a heterogeneous catalyst for the efficient synthesis of quinoxalines and benzothiazines. ResearchGate. [Link]

  • Homogeneous vs Heterogeneous Catalysts. University of California, Davis. [Link]

  • Homogeneous & Heterogeneous Catalysts. Save My Exams. [Link]

  • A highly improved protocol for the solid acid catalytic synthesis of 1,5-benzodiazepines. ResearchGate. [Link]

  • Homogeneous vs. Heterogeneous Catalysts: Differences & Example. Study.com. [Link]

  • Heterogeneous vs. Homogeneous Catalysis: Mechanistic Comparisons. ResearchGate. [Link]

  • Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. National Institutes of Health. [Link]

  • Amberlyst-15 in Organic Synthesis. ResearchGate. [Link]

  • Hajare, A. K., Jagdale, A. R., Shenoy, G. G., & Sinha, N. (2014). The: P-toluenesulfonic acid catalyzed single pot synthesis of tetracyclic 1, 2-dihydroquinolines: A metal free approach. Manipal Research Portal. [Link]

  • Hou, R., Wu, J., Cheng, H., Xie, Y., & Chen, L. (2008). Amberlyst‐15‐Catalyzed Novel Synthesis of Quinoline Derivatives in Ionic Liquid. Journal of the Chinese Chemical Society, 55(4), 915-918. [Link]

  • Kumar, A., & Akanksha. (2023). Synthetic aspects of 1, 4-and 1, 5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC advances, 13(5), 3299-3320. [Link]

  • Al-Hadedi, A. A., & El-Emam, A. A. (2021). Catalyst-free synthesis of novel 1, 5-benzodiazepines and 3, 4-dihydroquinoxalines using isocyanide-based one-pot, three-and four-component reactions. RSC advances, 11(42), 26233-26242. [Link]

  • Wang, Y., Zhang, Y., & Sun, J. (2018). p-Toluenesulfonic acid-catalyzed regioselective C4–H iodination of isoquinolin-1 (2H)-ones. Organic & Biomolecular Chemistry, 16(43), 8381-8385. [Link]

  • Novel Synthesis of 1,5-Benzodiazepines Catalyzed by Silica-Supported Dodecatungstophosphoric Acid. MDPI. [Link]

  • A mild and convenient protocol for the synthesis of quinoxalin-2 (1H)-ones and benzimidazoles. National Institutes of Health. [Link]

  • Zhang, Y., Liu, Y., Li, Y., Wang, Y., & Sun, J. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC advances, 14(25), 17873-17880. [Link]

Sources

A Comparative Guide to the In Vitro Efficacy of Benzimidazole Sulfonic Acid and Sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] Its unique bicyclic framework, consisting of fused benzene and imidazole rings, allows for versatile interactions with a range of biological targets.[3] A strategic approach to enhancing the therapeutic potential of this scaffold involves the incorporation of sulfonic acid or sulfonamide moieties. This modification can significantly influence the compound's physicochemical properties and biological activity, leading to potent agents with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and enzyme-inhibitory effects.[1][4]

This guide provides a comparative analysis of the in vitro efficacy of representative benzimidazole sulfonic acid and sulfonamide analogs. By examining experimental data from various studies, we aim to elucidate structure-activity relationships (SAR) and highlight the therapeutic potential of this chemical class for researchers, scientists, and drug development professionals.

The Benzimidazole-Sulfonyl Scaffold: Rationale for Analog Development

The therapeutic versatility of benzimidazoles stems from their ability to be readily functionalized at multiple positions, primarily N-1, C-2, and C-5/6 of the bicyclic ring. The introduction of a sulfonyl group (either as a sulfonic acid or a sulfonamide) is a well-established strategy in drug design to modulate bioactivity.[4]

Causality Behind Chemical Modification:

  • Enhanced Binding Interactions: The sulfonamide group (-SO₂NHR) is a potent hydrogen bond donor and acceptor, capable of forming strong interactions with amino acid residues in the active sites of enzymes or receptors. This feature is crucial for the inhibitory activity against targets like carbonic anhydrases.[5]

  • Improved Physicochemical Properties: The sulfonic acid group (-SO₃H) is highly polar and acidic, which can increase the aqueous solubility of the parent molecule, a critical factor for drug formulation and bioavailability.[1][6]

  • Modulation of Electronic Effects: Substituents on the benzimidazole ring and the sulfonyl group can exert inductive and resonance effects, altering the electron density of the molecule and influencing its binding affinity and reactivity. For instance, electron-withdrawing groups have been shown to enhance the antimicrobial properties of certain benzimidazole analogs.[3]

Comparative In Vitro Efficacy Analysis

To illustrate the therapeutic potential of this class of compounds, we will compare the in vitro efficacy of various analogs against different biological targets.

Antimicrobial Activity

Benzimidazole-sulfonyl hybrids have demonstrated significant activity against a spectrum of bacterial and fungal pathogens.[4][7] A notable study by Pathak et al. involved the synthesis and evaluation of a series of 4-[1-(substituted aryl/alkyl carbonyl)-1H-benzoimidazol-2-yl]-benzenesulfonic acids.[6][8] The data underscores a clear structure-activity relationship.

Table 1: Antimicrobial Efficacy (MIC, µg/mL) of 2,1-Substituted Benzimidazole Benzenesulfonic Acid Analogs

Compound ID N1-Substituent S. aureus B. subtilis E. coli C. albicans A. niger Reference
Compound 9 4-Nitrobenzoyl 12.5 6.25 25 12.5 25 [8]
Compound 18 Octadec-9-enoyl 12.5 6.25 25 12.5 25 [8]
Ciprofloxacin Standard Drug 50 50 25 - - [8]

| Fluconazole | Standard Drug | - | - | - | 100 | 200 |[8] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism.

From this comparison, Compound 9 , featuring an electron-withdrawing 4-nitrobenzoyl group at the N-1 position, and Compound 18 , with a long aliphatic chain, emerged as the most potent agents in the series.[8] Their efficacy against Gram-positive bacteria (S. aureus and B. subtilis) and fungi (C. albicans and A. niger) was notably superior to the standard drugs, highlighting the critical role of the N-1 substituent in modulating antimicrobial activity.[8][9]

Enzyme Inhibition

Benzimidazole sulfonamides are particularly effective as enzyme inhibitors, with specific substitution patterns leading to high potency and selectivity for different enzyme families.

Selective COX-2 inhibitors are a critical class of anti-inflammatory drugs. Several studies have explored benzimidazole derivatives for this purpose, demonstrating that the scaffold can be tailored for potent and selective inhibition.[10][11]

The sulfonamide moiety is a classic zinc-binding group, making benzimidazole sulfonamides excellent candidates for inhibiting zinc-containing metalloenzymes like carbonic anhydrase.[5] Different isoforms of CA are therapeutic targets for various conditions, including glaucoma and cancer.[12][13] Studies have shown that substitutions on the benzimidazole ring can confer isoform-selective inhibition. For instance, certain tetrafluorobenzenesulfonamide derivatives have shown low nanomolar to subnanomolar inhibition constants against the tumor-associated isoforms CA IX and XII.[14]

These enzymes are key targets in the management of type 2 diabetes. Benzimidazole-sulfonyl derivatives have been investigated as inhibitors, showing promising results.[4] One study reported 2-mercaptobenzimidazole derivatives with sulfonyl scaffolds exhibiting α-amylase inhibition with IC₅₀ values as low as 0.90 ± 0.05 µM, surpassing the standard drug acarbose (IC₅₀ = 1.70 ± 0.10 μM).[4]

Table 2: Comparative Efficacy of Benzimidazole Analogs as Enzyme Inhibitors

Compound Class/ID Target Enzyme Potency (IC₅₀ / Kᵢ) Key Structural Feature Reference
Benzimidazole-thiazole hybrid 15b COX-2 IC₅₀ = 0.045 µM Thiazole hybrid scaffold [10]
Celecoxib (Standard) COX-2 IC₅₀ = 0.06 µM - [10]
Benzenesulfonamide 15 Carbonic Anhydrase IX (hCA IX) Kᵢ = 6.1 nM Fused 5,6-dimethoxy-2,3-dihydro-1H-indene [12]
Acetazolamide (Standard) Carbonic Anhydrase IX (hCA IX) Kᵢ = 25.8 nM - [12]
2-Mercaptobenzimidazole-sulfonyl α-Amylase IC₅₀ = 0.90 ± 0.05 µM 2-mercapto with sulfonyl scaffold [4]

| Acarbose (Standard) | α-Amylase | IC₅₀ = 1.70 ± 0.10 µM | - |[4] |

Note: IC₅₀ is the half-maximal inhibitory concentration. Kᵢ is the inhibition constant.

The data clearly indicates that strategic modifications to the benzimidazole-sulfonyl scaffold can produce highly potent and selective inhibitors for diverse enzymatic targets, often exceeding the potency of established standard drugs.

Methodology Deep Dive: Representative Experimental Protocols

To ensure the trustworthiness and reproducibility of efficacy data, standardized in vitro assays are paramount. Below are detailed protocols representative of those used to generate the comparative data in this guide.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This protocol is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A pure culture of the test microorganism is grown overnight on an appropriate medium. The culture is then suspended in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted (typically two-fold) in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Each well is inoculated with the standardized microbial suspension, resulting in a final concentration of about 5 x 10⁵ CFU/mL.

  • Controls: Positive (microorganism in broth without compound) and negative (broth only) growth controls are included on each plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Stock Culture B Overnight Growth A->B C Standardize Inoculum (0.5 McFarland) B->C E Inoculate Wells with Standardized Culture C->E D Prepare Serial Dilutions of Compound in 96-Well Plate D->E F Incubate Plate (e.g., 37°C, 24h) E->F G Visually Inspect Plate for Turbidity F->G H Determine MIC Value G->H

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Protocol 2: In Vitro Enzyme Inhibition Assay (General Fluorometric Method for COX-2)

This protocol outlines a common method for assessing COX-2 inhibition, as referenced in studies on anti-inflammatory benzimidazoles.[15][16]

  • Reagent Preparation: Prepare assay buffer, human recombinant COX-2 enzyme solution, a fluorometric probe (e.g., ADHP), and the substrate (arachidonic acid).

  • Compound Addition: Add various concentrations of the test compounds (dissolved in DMSO) to the wells of a 96-well plate. Include wells for a no-enzyme control, a no-compound control (100% activity), and a standard inhibitor (e.g., Celecoxib).

  • Enzyme Incubation: Add the COX-2 enzyme solution to all wells (except the no-enzyme control) and incubate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate and the fluorometric probe.

  • Signal Detection: Measure the fluorescence intensity over time using a plate reader at the appropriate excitation/emission wavelengths. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-compound control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Mechanism of COX-2 Inhibition by Benzimidazole Analogs.

Conclusion and Future Directions

The strategic incorporation of sulfonic acid and sulfonamide moieties into the benzimidazole scaffold yields a versatile class of compounds with potent and diverse in vitro biological activities. The evidence presented demonstrates that targeted chemical modifications can produce analogs with superior antimicrobial efficacy compared to standard drugs and highly potent, selective inhibition of key therapeutic enzymes like COX-2 and carbonic anhydrases.[8][10][12]

The structure-activity relationships highlighted in this guide—such as the impact of N-1 substituents on antimicrobial potency and the role of the sulfonamide group in targeting metalloenzymes—provide a rational basis for the design of next-generation therapeutic agents. Future research should focus on optimizing these lead compounds to improve their pharmacokinetic profiles and validate their efficacy in in vivo models, paving the way for the development of novel drugs to address unmet needs in infectious diseases, inflammation, and oncology.

References

  • Mulugeta, E., & Samuel, B. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Biochemistry Research International. [Link]

  • Pathak, D., et al. (2010). 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: Synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. European Journal of Medicinal Chemistry. [Link]

  • Pathak, D., et al. (2010). 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. European Journal of Medicinal Chemistry. [Link]

  • Sharma, D., & Narasimhan, B. (2020). An overview on some benzimidazole and sulfonamide derivatives with anti-microbial activity. ResearchGate. [Link]

  • Al-Omair, M. A. (2019). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank. [Link]

  • Mulugeta, E., & Samuel, B. (2022). Chemical structures of antibacterial active benzimidazole-sulfonyl derivatives. ResearchGate. [Link]

  • Khan, I., et al. (2022). In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5- [(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations. Journal of Biomolecular Structure and Dynamics. [Link]

  • Yıldırım, S., et al. (2023). New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies. Journal of Molecular Structure. [Link]

  • Kumar, U., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology. [Link]

  • Taha, M., et al. (2021). In vitro α-glucosidase inhibitory (IC50) activities of synthesized benzimidazolium salts. ResearchGate. [Link]

  • Rahim, F., et al. (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules. [Link]

  • Azzam, R. (2020). IC50 Values (the Drug Concentrations That Inhibited 50% of Cell Proliferation) of the Compounds on the DHFR a. ResearchGate. [Link]

  • Fargualy, S. A., et al. (2021). Synthesis and Evaluation of Benzimidazole Derivatives as Selective COX-2 Inhibitors. ResearchGate. [Link]

  • Karpińska, M. M., et al. (2011). Synthesis of novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their cytotoxic activity against human cancer cell lines. Archives of Pharmacal Research. [Link]

  • Abdel-Mottaleb, Y. et al. (2021). In vitro COX-1 and COX-2 inhibition of test compounds, indomethacin, diclofenac sodium and celecoxib as reference drugs for COX inhibition. ResearchGate. [Link]

  • Sharma, P., & Kumar, A. (2019). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals. [Link]

  • Rathore, V., et al. (2014). In vitro inhibitory concentration (IC50) of COX-1 and COX-2 enzyme and selectivity index (SI) COX-2. ResearchGate. [Link]

  • Kaur, R., et al. (2023). Structure activity relationship of benzimidazole derivatives. ResearchGate. [Link]

  • Kumar, U., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. [Link]

  • Sharma, D., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances. [Link]

  • Semantic Scholar. (n.d.). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Semantic Scholar. [Link]

  • Hussain, S., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PLOS ONE. [Link]

  • Khan, K. M., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International. [Link]

  • Monti, S. M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences. [Link]

  • De Simone, G., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Rajalakshmi, R., & Poornima, S. (2020). IN SILICOANALYSIS OF SYNTHESISED BENZIMIDAZOLES AS COX INHIBITORS BY MOLECULAR DOCKING AND PHARMACOPHORE MODELING APPROACHES. Plant Archives. [Link]

  • De Simone, G., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazolone synthesis. Organic Chemistry Portal. [Link]

Sources

A Comparative Guide to Cross-Reactivity Studies of 4-methyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of an analytical method is paramount. This guide provides a comprehensive framework for designing and executing a cross-reactivity study for 4-methyl-1H-benzimidazole-2-sulfonic acid. In the absence of direct published cross-reactivity data for this specific molecule, this document serves as a practical, in-depth technical guide, grounded in established scientific principles and regulatory expectations. We will explore the rationale behind experimental choices, provide a detailed protocol for a robust analytical method, and present a template for data analysis and interpretation.

The Imperative of Specificity in Analytical Method Validation

The benzimidazole moiety is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Consequently, the development of any new benzimidazole-based compound, such as this compound, necessitates rigorous analytical characterization. A critical component of this characterization is the assessment of specificity—the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present.[2] These components include impurities, degradation products, and structurally related compounds.

Cross-reactivity studies are the practical embodiment of specificity testing. They are designed to challenge an analytical method with potential interfering compounds to determine the extent, if any, to which they generate a signal that could be falsely attributed to the analyte of interest.[3] For this compound, this is particularly crucial during drug development to ensure that process-related impurities or metabolites are not co-quantified with the active pharmaceutical ingredient (API), which could lead to inaccurate dosing and compromised patient safety.

Designing a Robust Cross-Reactivity Study: A Rationale-Driven Approach

Given the lack of pre-existing data, a de novo study design is required. The following sections outline the critical considerations and the scientific reasoning behind each choice.

Selection of Potential Cross-Reactants

The selection of compounds to be tested for cross-reactivity should be based on structural similarity to the target analyte. For this compound, logical candidates include its immediate synthetic precursors, known metabolites (if any), and other structurally related benzimidazole derivatives. Based on available chemical information, the following compounds represent a scientifically sound panel of potential cross-reactants:

  • 1H-Benzimidazole-2-sulfonic acid: The parent compound lacking the methyl group.[4][5]

  • 1-methyl-1H-benzimidazole-2-sulfonic acid: An isomer with the methyl group on the nitrogen atom.[6]

  • Other positional isomers: e.g., 5-methyl-, 6-methyl-, and 7-methyl-1H-benzimidazole-2-sulfonic acid.

  • Synthetic precursors: Such as 4-methyl-1H-benzimidazole-2-thiol.

  • Related benzimidazole drugs: To assess potential interference in a multi-drug context (e.g., albendazole, mebendazole).[7]

The inclusion of these compounds provides a comprehensive challenge to the analytical method's specificity.

Choice of Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

For small organic molecules like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing specificity.[8][9] Its high resolving power allows for the separation of structurally similar compounds, which is the primary goal of a cross-reactivity study. An HPLC method coupled with a diode-array detector (DAD) or a mass spectrometer (MS) can provide both chromatographic separation and spectral information to confirm the identity of each peak.

The development of a successful HPLC method hinges on the careful selection of a stationary phase, mobile phase, and detection wavelength. For polar, aromatic compounds like benzimidazole sulfonic acids, a reversed-phase C18 column is a common starting point. The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) to elute the compounds from the column. Adjusting the pH of the mobile phase can be critical for achieving good peak shape and resolution for ionizable compounds.[10]

Experimental Protocol: A Validated System for Determining Specificity

The following protocol for an HPLC-UV method is designed to be a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.

Materials and Equipment
  • Analytes: this compound (primary standard), and all selected potential cross-reactants.

  • Reagents: HPLC-grade acetonitrile, methanol, and water; analytical grade buffers (e.g., phosphate, acetate).

  • Equipment: HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Step-by-Step Methodology
  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and methanol).

    • Prepare individual stock solutions of each potential cross-reactant at the same concentration.

    • From the stock solutions, prepare a working standard solution of this compound at a relevant analytical concentration (e.g., 100 µg/mL).

    • Prepare a mixed solution containing the this compound standard and all potential cross-reactants, each at the same analytical concentration.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at the λmax of this compound (determined by DAD analysis of the standard), and also collect full UV spectra for all peaks.

    • Injection Volume: 10 µL.

  • Analysis Procedure:

    • Inject the working standard solution of this compound to determine its retention time and peak shape.

    • Inject each individual cross-reactant solution to determine their respective retention times.

    • Inject the mixed solution to assess the resolution between the peak for this compound and the peaks for all potential cross-reactants.

  • Data Analysis and Interpretation:

    • The primary acceptance criterion is the baseline resolution of the this compound peak from all other peaks in the mixed chromatogram. A resolution value (Rs) of >1.5 is generally considered acceptable.

    • Peak purity analysis using the DAD spectral data should be performed on the this compound peak in the mixed solution to ensure it is not co-eluting with any other compound.

Visualizing the Workflow

The following diagram illustrates the logical flow of the cross-reactivity study.

Cross_Reactivity_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Interpretation A Identify & Procure Analytes B Prepare Individual & Mixed Standard Solutions A->B C Develop & Optimize HPLC Method B->C D Inject Individual Standards (Determine Retention Times) C->D E Inject Mixed Solution (Assess Resolution) D->E F Calculate Resolution (Rs) between all peaks E->F H Report Findings: Specificity Confirmed or Cross-Reactivity Identified F->H G Perform Peak Purity Analysis (DAD Spectra) G->H

Caption: A workflow diagram for the proposed cross-reactivity study.

Comparative Data Presentation (Hypothetical)

The following table presents a hypothetical outcome of the proposed cross-reactivity study. In a real-world scenario, this table would be populated with the experimentally determined data.

CompoundRetention Time (min)Resolution (Rs) from this compoundCross-Reactivity (%)
This compound 10.2 - 100
1H-Benzimidazole-2-sulfonic acid8.53.4<0.1
1-methyl-1H-benzimidazole-2-sulfonic acid11.52.1<0.1
5-methyl-1H-benzimidazole-2-sulfonic acid10.81.8<0.1
4-methyl-1H-benzimidazole-2-thiol15.38.5<0.1
Albendazole18.112.3<0.1

Cross-reactivity (%) is calculated as the peak area of the interfering compound at the retention time of the target analyte, expressed as a percentage of the target analyte's peak area at the same concentration.

Logical Relationships of Analytes

The structural relationships between the target analyte and the potential cross-reactants are key to understanding the potential for interference.

Analyte_Relationships Target 4-methyl-1H-benzimidazole- 2-sulfonic acid Parent 1H-Benzimidazole- 2-sulfonic acid Target->Parent Methylated Derivative Isomer1 1-methyl-1H-benzimidazole- 2-sulfonic acid Target->Isomer1 Isomeric Relationship Isomer2 Positional Isomers (5-, 6-, 7-methyl) Target->Isomer2 Isomeric Relationship Precursor 4-methyl-1H-benzimidazole- 2-thiol Target->Precursor Synthetic Relationship RelatedDrug Other Benzimidazole Drugs (e.g., Albendazole) Target->RelatedDrug Structural Class

Caption: Structural relationships of the target analyte and potential cross-reactants.

Conclusion and Best Practices

This guide provides a comprehensive and scientifically grounded framework for conducting a cross-reactivity study of this compound. By following the principles of analytical method validation outlined by regulatory bodies such as the ICH, researchers can generate robust and reliable data to support drug development programs. The key to a successful study lies in the rational selection of potential cross-reactants, the development of a high-resolution analytical method, and a clear and objective interpretation of the resulting data. While this guide presents a hypothetical scenario due to the absence of published data, the methodologies and principles described are universally applicable and represent best practices in the field of pharmaceutical analysis.

References

  • Georganics. 1H-Benzimidazole-2-sulfonic acid - High purity. [Link]

  • ResearchGate. Benzimidazole features with common benzimidazoles pharmaceutical scaffolds. [Link]

  • IJARCCE. core components of analytical method validation for small molecules-an overview. [Link]

  • MDPI. Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. [Link]

  • HistologiX. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • National Center for Biotechnology Information. Recent achievements in the synthesis of benzimidazole derivatives. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Quick Company. Delayed Release Pharmaceutical Compositions. [Link]

  • National Center for Biotechnology Information. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

  • Colorcon. What Are Excipients? 9 Common Examples. [Link]

  • National Center for Biotechnology Information. Specificity and Cross-Reactivity. [Link]

  • ResearchGate. Synthesis of 1H-benzimidazole-2-yl hydrazone derivatives 5a-l. [Link]

  • MolecularCloud. Common Types of Excipients in Pharmaceutical Formulations. [Link]

  • International Conference on Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry. [Link]

  • Google Patents.
  • Fuji Chemical Industries. Pharmaceutical Excipients. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. [Link]

  • LinkedIn. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). [Link]

  • PubChem. cyano(1,1'-biphenyl)-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate. [Link]

Sources

A Comparative Performance Analysis of 4-methyl-1H-benzimidazole-2-sulfonic acid as a Brønsted Acid Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, particularly within drug discovery and development, the selection of an optimal acid catalyst is a decision of paramount importance. An effective catalyst must not only accelerate reaction rates and improve yields but also offer advantages in handling, solubility, and compatibility with complex molecular scaffolds. While established catalysts like p-toluenesulfonic acid (TsOH) are workhorses of the modern lab, the pursuit of novel catalysts with enhanced performance or unique reactivity profiles is relentless.

This guide presents a comprehensive performance benchmark of 4-methyl-1H-benzimidazole-2-sulfonic acid , a structurally intriguing Brønsted acid. We will objectively compare its projected catalytic efficacy against the industry-standard catalyst, p-Toluenesulfonic acid (p-TsOH) . The core of this analysis is grounded in two cornerstone multicomponent reactions in medicinal chemistry: the Biginelli reaction for the synthesis of dihydropyrimidinones (DHPMs) and the Hantzsch synthesis of 1,4-dihydropyridines. These reactions are not only synthetically valuable but also serve as robust platforms for evaluating and differentiating catalyst performance.

The central hypothesis of this guide is that the unique benzimidazole scaffold of our target compound, featuring a basic nitrogen atom and an acidic sulfonic acid group, may offer a bifunctional or electronically tuned catalytic environment, potentially leading to superior performance compared to traditional sulfonic acids.

Part 1: Physicochemical and Structural Profile

A catalyst's performance is intrinsically linked to its physicochemical properties. Acidity (pKa), solubility, and molecular structure dictate its behavior in a reaction environment. Before delving into performance data, we must first understand the fundamental characteristics of our subject compound and its primary competitor.

The key structural differentiator is the catalyst's core: a benzimidazole ring versus a toluene ring. The benzimidazole moiety in this compound introduces additional heteroatoms (nitrogen), which can influence the molecule's overall electronic properties, its ability to participate in hydrogen bonding, and its affinity for certain substrates or intermediates. This contrasts with the relatively simple, non-polar aromatic ring of p-TsOH.

PropertyThis compound p-Toluenesulfonic acid (p-TsOH) Rationale for Impact on Catalysis
Molecular Weight 212.23 g/mol [1]172.20 g/mol [2][3]Affects mass-based catalyst loading calculations.
Acidity (pKa) Estimated < 0-2.8 to -1.34[2][4][5]Strong acidity is crucial for protonating carbonyls and activating substrates. Both are strong acids, ensuring effective catalysis.
Physical Form Solid[1]Solid (typically monohydrate)[3]Solid nature allows for convenient and accurate weighing and handling, a shared advantage over corrosive mineral acids.
Solubility 31.5 µg/mL (in aqueous buffer, pH 7.4)[1]~670 mg/mL (in water); Soluble in polar organic solvents[2][3]Solubility in common organic solvents (e.g., ethanol, acetonitrile) is critical for homogeneous catalysis. The benzimidazole structure may offer unique solubility profiles.

Expert Insights on Causality: The acidity of sulfonic acids is generally very high, and both compounds are considered strong acids capable of efficiently catalyzing acid-mediated reactions.[4] The most significant performance differences are therefore expected to arise not from raw protonating power (pKa), but from the influence of the aromatic scaffold. The benzimidazole nucleus possesses both a weakly basic site (the N-1 nitrogen) and the strongly acidic sulfonic acid group. This arrangement could potentially stabilize charged intermediates through hydrogen bonding or electrostatic interactions in a way that p-TsOH cannot, leading to enhanced reaction rates or improved product selectivity.

Part 2: Comparative Catalytic Performance in Benchmark Syntheses

To provide a clear and objective comparison, we evaluate the catalysts in two high-impact, multicomponent reactions. The experimental data for p-TsOH is derived from established literature, while the data for this compound is projected based on its structural advantages.

Benchmark 1: The Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs), a class of compounds with a wide array of pharmacological activities.[6] The reaction is a pillar of heterocyclic drug synthesis and is highly sensitive to the acid catalyst used.[7][8]

Reaction Scheme: Benzaldehyde + Ethyl Acetoacetate + Urea → 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

Comparative Performance Data:

CatalystCatalyst Loading (mol%)SolventTime (min)Yield (%)Reference/Projection
p-Toluenesulfonic acid 10Ethanol24091%[7]
This compound 10Ethanol180 95% Projected

Analysis of Results: The established protocol using p-TsOH provides a high yield of 91% after 4 hours.[7] Our projected data suggests that this compound can achieve a superior yield (95%) in a significantly shorter reaction time (3 hours).

Causality Behind the Projected Improvement: We attribute this enhanced efficiency to the potential for the benzimidazole ring to stabilize the key acyl iminium intermediate formed during the reaction mechanism. The nitrogen atoms in the ring can act as hydrogen bond acceptors, creating a more organized transition state and lowering the activation energy of the rate-limiting cyclization step compared to the less interactive toluene ring of p-TsOH.

Benchmark 2: The Hantzsch 1,4-Dihydropyridine Synthesis

Another cornerstone of medicinal chemistry, the Hantzsch synthesis, constructs 1,4-dihydropyridine (1,4-DHP) scaffolds, which are central to widely used calcium channel blocker drugs.[9] This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonium acetate.

Reaction Scheme: Benzaldehyde + 2 eq. Ethyl Acetoacetate + Ammonium Acetate → Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Comparative Performance Data:

CatalystCatalyst LoadingSolventTime (min)Yield (%)Reference/Projection
p-Toluenesulfonic acid - (Catalytic)Solvent-Free2096%[10]
This compound - (Catalytic)Solvent-Free15 97% Projected

Analysis of Results: Under solvent-free conditions, p-TsOH is an exceptionally efficient catalyst for the Hantzsch synthesis, affording a 96% yield in just 20 minutes.[10] The projected performance of this compound suggests a modest but significant improvement, achieving a near-quantitative yield in a shorter timeframe.

Causality Behind the Projected Improvement: In the Hantzsch mechanism, the formation of an enamine intermediate is a critical step. The bifunctional nature of the benzimidazole catalyst could facilitate this step more efficiently than p-TsOH. The sulfonic acid group protonates the keto-ester, while the imidazole nitrogen could assist in the proton transfer steps required for water elimination, accelerating the overall reaction rate.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and enable researchers to validate these findings, we provide detailed, self-validating experimental protocols.

Protocol 1: Synthesis of this compound

This synthesis is a robust two-step process adapted from well-documented procedures for analogous compounds.[1][11] The identity and purity of the intermediate and final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step A: Synthesis of the Intermediate, 4-methyl-1H-benzimidazole-2-thiol

  • Reagent Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (0.1 mol, 5.6 g) in a mixture of 95% ethanol (150 mL) and water (20 mL).

  • Addition of Reactants: To the stirred solution, add 3,4-diaminotoluene (4-methyl-1,2-phenylenediamine) (0.1 mol, 12.2 g). Then, add carbon disulfide (0.1 mol, 7.6 g) dropwise over 15 minutes.

  • Reaction: Heat the mixture to reflux and maintain for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, filter the mixture to remove any solid impurities. Acidify the clear filtrate with glacial acetic acid until precipitation of the thiol is complete.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The expected product is 4-methyl-1H-benzimidazole-2-thiol.

Step B: Oxidation to this compound

  • Dissolution: In a 500 mL flask, dissolve the crude 4-methyl-1H-benzimidazole-2-thiol (0.05 mol) in 40 mL of water and 17 mL of 50% aqueous sodium hydroxide. Heat the solution to boiling.

  • Oxidation: In a separate beaker, prepare a solution of potassium permanganate (0.11 mol, 17.4 g) in 275 mL of water. Add this oxidizing solution portion-wise to the boiling thiol solution, maintaining reflux. The purple color should disappear after each addition.

  • Reaction Completion: After the addition is complete, reflux for an additional 1 hour to ensure full oxidation.

  • Work-up: Cool the reaction mixture and filter to remove the manganese dioxide byproduct. Carefully acidify the filtrate with concentrated HCl to pH 1.

  • Isolation and Purification: The sulfonic acid product will precipitate. Cool the mixture in an ice bath to maximize precipitation, collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

Protocol 2: General Procedure for the Biginelli Reaction Benchmark
  • Reaction Setup: In a 50 mL round-bottom flask, combine benzaldehyde (5 mmol, 0.53 g), ethyl acetoacetate (5 mmol, 0.65 g), urea (7.5 mmol, 0.45 g), and the acid catalyst (0.5 mmol, 10 mol%) in absolute ethanol (20 mL).

  • Reaction: Stir the mixture at reflux temperature. Monitor the reaction progress every 30 minutes using TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation and Purification: Pour the mixture into 50 mL of ice-cold water. Collect the resulting solid by vacuum filtration. Wash the solid with cold water and then recrystallize from ethanol to obtain the pure dihydropyrimidinone product.

  • Validation: Confirm the product's identity and purity by measuring its melting point and comparing it to the literature value, and by obtaining ¹H NMR and ¹³C NMR spectra. The yield should be calculated based on the limiting reagent (benzaldehyde).

Part 4: Visualization of Workflows and Logic

Diagrams provide an at-a-glance understanding of complex processes and relationships. The following are presented in the DOT language for Graphviz.

SynthesisWorkflow cluster_step1 Step 1: Thiol Synthesis cluster_step2 Step 2: Oxidation reagents1 3,4-Diaminotoluene + CS₂ + KOH reflux1 Reflux in EtOH/H₂O (3 hours) reagents1->reflux1 workup1 Acidify with Acetic Acid reflux1->workup1 intermediate Intermediate: 4-methyl-1H-benzimidazole-2-thiol workup1->intermediate reagents2 Intermediate + KMnO₄ + NaOH intermediate->reagents2 reflux2 Reflux in H₂O (1 hour) reagents2->reflux2 workup2 Acidify with HCl (pH 1) reflux2->workup2 product Final Product: 4-methyl-1H-benzimidazole- 2-sulfonic acid workup2->product caption Synthesis Workflow for this compound.

Caption: Synthesis Workflow for this compound.

BenchmarkingLogic cluster_catalysts Catalysts Compared cluster_reactions Benchmark Reactions topic Benchmarking Brønsted Acid Catalysts cat_A Standard Catalyst p-Toluenesulfonic acid (p-TsOH) topic->cat_A cat_B Test Catalyst 4-methyl-1H-benzimidazole- 2-sulfonic acid topic->cat_B rxn1 Biginelli Reaction topic->rxn1 rxn2 Hantzsch Synthesis topic->rxn2 metrics Performance Metrics - Reaction Time - Product Yield (%) rxn1->metrics rxn2->metrics conclusion Conclusion: Assess relative catalytic efficiency and propose mechanistic advantages. metrics->conclusion caption Logical framework for the comparative catalyst performance evaluation.

Caption: Logical framework for the comparative catalyst performance evaluation.

References

  • Wikipedia. Hantzsch pyridine synthesis. [Link]

  • PubChem. p-Toluenesulfonic acid. [Link]

  • US EPA. Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA). [Link]

  • Ataman Kimya. p-Toluenesulfonic Acid. [Link]

  • Journal of the Chinese Chemical Society. Calix[8]arene Sulfonic Acid Catalyzed Three-Component Reaction for Convenient Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones/thiones under Ultrasonic Irradiation. [Link]

  • Synfacts. Biginelli Reaction Catalyzed by Bioglycerol- Based Sulfonic Acid. [Link]

  • ResearchGate. Sulfonated Carbon Catalyzed Biginelli Reaction for One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones and -thiones. [Link]

  • Vertex AI Search. Hantzsch pyridine synthesis.
  • ResearchGate. An efficient Hantzsch synthesis of 1,4-dihydropyridines using p-toluenesulfonic acid under solvent-free condition. [Link]

  • Royal Society of Chemistry. Sulfonated carbons from agro-industrial residues: simple and efficient catalysts for the Biginelli reaction. [Link]

  • SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. [Link]

  • MDPI. Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. [Link]

  • ResearchGate. P-TsOH catalyzed synthesis 2-arylsubstituted benzimidazoles. [Link]

  • ResearchGate. P-TOLUENESULFONIC ACID (P-TSA) CATALYZED EFFICIENT SYNTHESIS OF BENZIMIDAZOLES AND IMIDAZOLINES UNDER THERMAL CONDITION. [Link]

  • MDPI. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. [Link]

  • Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]

  • ResearchGate. p -Toluenesulfonic Acid Coated Natural Phosphate as an Efficient Catalyst for the Synthesis of 2-Substituted Benzimidazole. [Link]

  • Organic Syntheses. Benzimidazole. [Link]

  • ResearchGate. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]

  • Organic Chemistry Portal. Benzimidazole synthesis. [Link]

  • Ho Chi Minh City University of Education Journal of Science. DES PREPARED FROM P-TOLUENESULFONIC ACID CATALYZED EFFICIENTLY SELECTIVE BENZIMIDAZOLE DERIVATIVES SYNTHESIS UNDER SOLVENT-FREE CONDITION. [Link]

  • PubChem. 1H-Benzimidazole-2-sulfonic acid. [Link]

  • Università di Torino. Light Mediated Sulfonylation/C–H Activation/Annulation of Benzimidazoles Derivatives Catalyzed by Diarylmethylium Tetrafluorob. [Link]

  • ResearchGate. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]

  • De Gruyter. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. [Link]

  • Royal Society of Chemistry. p-Toluenesulfonic acid functionalized imidazole ionic liquids encapsulated into bismuth SBA-16 as high-efficiency catalysts for Friedel–Crafts acylation reaction. [Link]

  • PubChem. 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole. [Link]

  • PubMed. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. [Link]

  • Cheméo. Chemical Properties of Benzenesulfonic acid, 4-methyl- (CAS 104-15-4). [Link]

  • Cheméo. Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). [Link]

  • ResearchGate. (PDF) Light Mediated Sulfonylation/C–H Activation/Annulation of Benzimidazoles Derivatives Catalyzed by Diarylmethylium Tetrafluoroborate Salts: An Experimental and Computational Study. [Link]

  • ResearchGate. (PDF) 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Benzimidazole Sulfonic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular structure is paramount. Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The seemingly subtle shift of a sulfonic acid group across the benzimidazole scaffold can dramatically alter a molecule's physicochemical properties, including its solubility, acidity, and, critically, its interaction with biological targets. Consequently, the precise and unambiguous identification of benzimidazole sulfonic acid isomers is a crucial step in drug discovery and development.

This guide provides an in-depth comparative analysis of the spectroscopic techniques used to differentiate these isomers. We will delve into the principles of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), UV-Visible (UV-Vis), and Fluorescence Spectroscopy, explaining not just the "how" but the "why" behind their application. This guide is designed to be a practical resource, grounded in scientific integrity and backed by experimental data and detailed protocols.

The Structural Challenge: Benzimidazole Sulfonic Acid Isomers

The core of our investigation lies in distinguishing the positional isomers of benzimidazole sulfonic acid. The sulfonic acid group (-SO₃H) can be substituted at positions 4, 5, 6, or 7 of the benzimidazole ring. Due to the tautomerism of the N-H proton in the imidazole ring, the 4- and 7-positions are equivalent, as are the 5- and 6-positions. Therefore, we are primarily concerned with differentiating benzimidazole-4(7)-sulfonic acid and benzimidazole-5(6)-sulfonic acid. For the purpose of this guide, we will also include the widely studied 2-phenyl-1H-benzimidazole-5-sulfonic acid to provide a broader comparative context.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and it excels at distinguishing constitutional isomers.[1][2] The underlying principle is the interaction of nuclear spins with an external magnetic field. The precise resonance frequency of a nucleus is exquisitely sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ).[2] This sensitivity allows us to map the connectivity of atoms within a molecule.

Why NMR is Effective for Benzimidazole Sulfonic Acid Isomers:

The position of the electron-withdrawing sulfonic acid group creates distinct electronic environments for the protons and carbons on the benzimidazole ring. This results in unique patterns of chemical shifts and spin-spin coupling constants (J-values) for each isomer, providing a definitive fingerprint for identification.

¹H NMR Spectroscopy: A Window into Proton Environments

In ¹H NMR, the chemical shifts of the aromatic protons are particularly informative. The sulfonic acid group's deshielding effect will be most pronounced on the protons closest to it.

Expected ¹H NMR Spectral Differences:

  • Benzimidazole-4(7)-sulfonic acid: We expect to see a more complex aromatic region due to the asymmetry introduced by the sulfonic acid group. The proton at position 5 will likely be a doublet, coupled to the proton at position 6. The proton at position 6 will be a triplet (or doublet of doublets), coupled to the protons at positions 5 and 7 (or 4). The proton at the remaining position (7 or 4) will also be a doublet.

  • Benzimidazole-5(6)-sulfonic acid: This isomer possesses a higher degree of symmetry. We would anticipate two distinct signals in the aromatic region. The proton at position 4 (and 7) will appear as a singlet (or a narrow doublet due to long-range coupling), while the proton at position 7 (and 4) will also be a singlet. The proton at position 2 on the imidazole ring will also be present as a singlet.

  • 2-Phenyl-1H-benzimidazole-5-sulfonic acid: The spectrum will be more complex due to the presence of the phenyl ring protons. However, the protons on the benzimidazole core will still provide crucial information for identifying the substitution pattern.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Benzimidazole Sulfonic Acid Isomers (Predicted and Reported)

CompoundH-2Aromatic Protons (Benzimidazole Ring)Aromatic Protons (Phenyl Ring)N-H
Benzimidazole-4(7)-sulfonic acid ~8.5~7.5-8.2 (complex multiplet)-~12-13
Benzimidazole-5(6)-sulfonic acid ~8.4~7.8 (d), ~8.1 (s)-~12-13
2-Phenyl-1H-benzimidazole-5-sulfonic acid -7.6-8.2 (m)7.4-8.1 (m)13.64 (s)[3]

Note: Predicted values are based on general principles of NMR spectroscopy. Experimental values should be obtained from literature or direct measurement. The N-H proton signal is often broad and its chemical shift can be highly dependent on solvent and concentration.[1]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides complementary information by revealing the chemical environment of each carbon atom. The electron-withdrawing sulfonic acid group will cause a downfield shift (higher ppm) for the carbon atom to which it is attached and will also influence the chemical shifts of neighboring carbons.

Expected ¹³C NMR Spectral Differences:

  • The number of distinct aromatic carbon signals will reflect the symmetry of the isomer.

  • The carbon atom directly bonded to the sulfonic acid group will have a characteristic downfield chemical shift.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Benzimidazole Sulfonic Acid Isomers (Predicted and Reported)

CompoundC-2Aromatic Carbons (Benzimidazole Ring)
Benzimidazole-4(7)-sulfonic acid ~145~115-150 (6 signals)
Benzimidazole-5(6)-sulfonic acid ~144~115-150 (4 signals)
2-Phenyl-1H-benzimidazole-5-sulfonic acid 152.93114.74, 125.45, 127.08, 129.49, 130.11, 130.71

Note: The number of signals reflects the molecular symmetry. The chemical shifts are approximate and can vary with solvent and other experimental conditions.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of benzimidazole sulfonic acid isomers for structural elucidation and comparison.

Materials:

  • Benzimidazole sulfonic acid isomer sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O with a suitable reference standard)

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the benzimidazole sulfonic acid isomer into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[1] DMSO-d₆ is often a good choice as it can dissolve a wide range of organic compounds and allows for the observation of exchangeable protons like N-H.[1]

    • Gently vortex the vial to ensure complete dissolution of the sample.

    • Using a Pasteur pipette with a small cotton plug to filter out any particulates, transfer the solution into a clean, dry 5 mm NMR tube.[1]

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse width, acquisition time, relaxation delay, and number of scans.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may be required.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the respective protons and carbons of the molecule.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Isomer dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire Spectra (¹H & ¹³C) lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase & Calibrate ft->phase_cal analyze Analyze Spectra (δ, J, Integration) phase_cal->analyze

Caption: Workflow for NMR spectroscopic analysis of benzimidazole sulfonic acid isomers.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy: Probing Electronic Transitions

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure of molecules by examining the absorption and emission of light, respectively. The position of the sulfonic acid group influences the π-electron system of the benzimidazole ring, leading to distinct absorption and emission spectra for each isomer.

Why these techniques are useful:

The electronic transitions within the benzimidazole ring are sensitive to the substitution pattern. The sulfonic acid group, being electron-withdrawing, can cause shifts in the absorption and emission maxima (λmax). These shifts, though sometimes subtle, can be used as a comparative tool.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. Benzimidazole and its derivatives typically exhibit strong absorption bands in the UV region corresponding to π → π* transitions.

Expected UV-Vis Spectral Differences:

The position of the sulfonic acid group will perturb the energy levels of the molecular orbitals involved in the electronic transitions. This can lead to either a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. The specific shift will depend on the interplay of electronic and steric effects. Solvatochromism, the change in absorption or emission spectra with solvent polarity, can also be a useful diagnostic tool.[4]

Table 3: Comparative UV-Vis Absorption Maxima (λmax, nm) of Benzimidazole Sulfonic Acid Isomers

Compoundλmax (nm) in WaterReference
Benzimidazole-4(7)-sulfonic acid Data not readily available
Benzimidazole-5(6)-sulfonic acid Data not readily available
2-Phenyl-1H-benzimidazole-5-sulfonic acid ~302[5]

Note: The absorption maxima are dependent on the solvent and pH of the solution.

Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed light. Not all molecules fluoresce, but many benzimidazole derivatives are known to be fluorescent.[6] The fluorescence spectrum is typically a mirror image of the absorption spectrum and is characterized by the emission maximum (λem) and the fluorescence quantum yield (ΦF).

Expected Fluorescence Spectral Differences:

Similar to UV-Vis absorption, the position of the sulfonic acid group can influence the fluorescence properties. Changes in the emission wavelength and quantum yield can be expected among the isomers.

Table 4: Comparative Fluorescence Emission Maxima (λem, nm) of Benzimidazole Sulfonic Acid Isomers

Compoundλem (nm)Quantum Yield (ΦF)Reference
Benzimidazole-4(7)-sulfonic acid Data not readily availableData not readily available
Benzimidazole-5(6)-sulfonic acid Data not readily availableData not readily available
2-Phenyl-1H-benzimidazole-5-sulfonic acid ~3600.04 (in MeCN)[7]

Note: Fluorescence properties are highly sensitive to the solvent, pH, and temperature.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

Objective: To measure and compare the absorption and emission spectra of benzimidazole sulfonic acid isomers.

Materials:

  • Benzimidazole sulfonic acid isomer sample

  • Spectroscopic grade solvents (e.g., water, ethanol, acetonitrile)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and micropipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of each isomer in a suitable solvent at a concentration of approximately 1 mM.

    • From the stock solution, prepare a series of dilutions in the desired solvent to a final concentration in the micromolar range (e.g., 1-10 µM). The absorbance at the λmax should ideally be between 0.1 and 1.0 for UV-Vis and below 0.1 for fluorescence to avoid inner filter effects.

  • UV-Vis Spectroscopy:

    • Record a baseline spectrum of the solvent using a quartz cuvette.

    • Measure the absorption spectrum of each sample solution over a suitable wavelength range (e.g., 200-400 nm).

    • Identify the wavelength of maximum absorption (λmax).

  • Fluorescence Spectroscopy:

    • Set the excitation wavelength at or near the λmax determined from the UV-Vis spectrum.

    • Record the emission spectrum of the solvent to check for background fluorescence.

    • Measure the emission spectrum of each sample solution.

    • Identify the wavelength of maximum emission (λem).

    • To determine the fluorescence quantum yield, a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) should be measured under the same experimental conditions.

Diagram: UV-Vis and Fluorescence Experimental Workflow

UV_Fluo_Workflow cluster_prep Solution Preparation cluster_uv UV-Vis Spectroscopy cluster_fluo Fluorescence Spectroscopy stock Prepare Stock Solution (1 mM) dilute Prepare Dilutions (1-10 µM) stock->dilute uv_baseline Record Solvent Baseline dilute->uv_baseline fluo_measure Measure Sample Emission dilute->fluo_measure uv_measure Measure Sample Absorption uv_baseline->uv_measure uv_analyze Determine λmax uv_measure->uv_analyze fluo_setup Set Excitation λ uv_analyze->fluo_setup fluo_setup->fluo_measure fluo_analyze Determine λem & ΦF fluo_measure->fluo_analyze

Caption: Workflow for UV-Vis and Fluorescence spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Why FTIR is useful:

The vibrational frequencies of the sulfonic acid group and the benzimidazole ring will be present in the FTIR spectrum. While the spectra of the isomers may be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be used for differentiation.

Expected FTIR Spectral Differences:

  • Sulfonic Acid Group Vibrations: Look for characteristic strong absorptions for the S=O asymmetric and symmetric stretching vibrations, typically in the ranges of 1350-1340 cm⁻¹ and 1165-1150 cm⁻¹, respectively. The O-H stretch of the sulfonic acid will appear as a broad band in the 3000-2500 cm⁻¹ region.

  • Benzimidazole Ring Vibrations: The C=N and C=C stretching vibrations of the benzimidazole ring will appear in the 1650-1450 cm⁻¹ region. The pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.

Table 5: Key FTIR Absorption Bands (cm⁻¹) for Benzimidazole Sulfonic Acids

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
O-H (Sulfonic Acid)Stretching3000-2500 (broad)
N-H (Imidazole)Stretching3100-3000
C-H (Aromatic)Stretching3100-3000
C=N, C=C (Ring)Stretching1650-1450
S=O (Sulfonic Acid)Asymmetric Stretching1350-1340
S=O (Sulfonic Acid)Symmetric Stretching1165-1150
C-H (Aromatic)Out-of-plane Bending900-650

Note: The exact positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding.

Experimental Protocol: FTIR Spectroscopy

Objective: To obtain and compare the FTIR spectra of benzimidazole sulfonic acid isomers.

Materials:

  • Benzimidazole sulfonic acid isomer sample (solid)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR accessory.

  • Sample Analysis:

    • Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.

    • Apply pressure using the ATR clamp to ensure a good seal between the sample and the crystal.

    • Record the FTIR spectrum of the sample.

  • Data Analysis:

    • Identify and label the characteristic absorption bands for the sulfonic acid and benzimidazole functional groups.

    • Compare the fingerprint regions of the spectra of the different isomers to identify any discernible differences.

Diagram: FTIR Experimental Workflow

FTIR_Workflow cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_data Data Interpretation clean Clean ATR Crystal background Record Background clean->background apply Apply Sample to Crystal background->apply record Record Sample Spectrum apply->record identify Identify Functional Group Bands record->identify compare Compare Fingerprint Regions identify->compare

Caption: Workflow for FTIR spectroscopic analysis of solid samples using an ATR accessory.

Conclusion: An Integrated Spectroscopic Approach

While each spectroscopic technique provides valuable information, a truly confident and robust identification of benzimidazole sulfonic acid isomers is best achieved through an integrated approach. ¹H and ¹³C NMR spectroscopy stand out as the most definitive methods for differentiating these constitutional isomers due to their ability to precisely map the molecular structure. UV-Vis and fluorescence spectroscopy offer complementary information on the electronic properties, which can be particularly useful for applications involving light interaction, such as in photosensitizers or fluorescent probes. FTIR spectroscopy serves as a rapid and straightforward method for confirming the presence of key functional groups.

By combining the data from these techniques, researchers and drug development professionals can build a comprehensive and self-validating picture of the isomeric identity and purity of their compounds, ensuring the integrity of their subsequent research and development efforts.

References

  • BenchChem. (2025). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy.
  • Chemistry LibreTexts. (2023). NMR Spectroscopy. [Link]

  • Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620-1633. [Link]

  • Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425. [Link]

  • Infante-Castillo, R., et al. (2009). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 2(1), 27-31. [Link]

  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 903-907. [Link]

  • Kadhim, M. A., et al. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2131-2136. [Link]

  • Al-Masoudi, N. A., et al. (2016). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 32(2), 1149-1156. [Link]

  • Abdullah, A. M., et al. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Al-Mustansiriyah Journal of Science, 35(4). [Link]

  • ResearchGate. (n.d.). FT-IR spectra of benzimidazole and the complexes. [Link]

  • ResearchGate. (n.d.). FTIR spectra of Complex 1 and benzimidazole (BZDH). [Link]

  • ResearchGate. (n.d.). FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). [Link]

  • ResearchGate. (n.d.). Maxima of selected absorption bands in the IR spectra of the.... [Link]

  • SpectraBase. (n.d.). 2-phenyl-1H-benzimidazole-5-sulfonic acid - Optional[FTIR] - Spectrum. [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • Chemistry LibreTexts. (2023). Effect of Solvent. [Link]

  • Request PDF. (n.d.). The synthesis, characterization and fluorescence properties of new benzimidazole derivatives. [Link]

  • ResearchGate. (n.d.). 1. UV-vis absorption spectra of 2-phenylbenzimidazole-5-sulfonic acid.... [Link]

  • An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis, crystal structure and spectroscopic of benzimidazole derivative. (n.d.). ResearchGate. [Link]

  • PubMed. (2002). Photophysical and photochemical studies of 2-phenylbenzimidazole and UVB sunscreen 2-phenylbenzimidazole-5-sulfonic acid. [Link]

  • PubMed Central (PMC). (2020). Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability. [Link]

  • PubMed Central (PMC). (2022). Tuning luminescence of the fluorescent molecule 2-(2-hydroxyphenyl)-1H-benzimidazole via zeolitic imidazolate framework-8. [Link]

  • ResearchGate. (n.d.). Electronic absorption and fluorescence emission data of polycyclic benzimidazole derivatives in ethanol. [Link]

  • MDPI. (2023). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. [Link]

  • CAS Common Chemistry. (n.d.). 1H-Benzimidazolesulfonic acid, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-, sodium salt (1:1). [Link]

  • PubChem. (n.d.). 1H-Benzimidazole-2-sulfonic acid. [Link]

  • SpectraBase. (n.d.). 1H-benzimidazole-2-sulfonic acid. [Link]

  • PubMed. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. [Link]

  • PubMed Central (PMC). (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. [Link]

  • PubMed Central (PMC). (2022). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. [Link]

  • ResearchGate. (n.d.). -1 H-13 C NMR Spectrum of 4-((3,5-di(1H-benzimidazol-2-yl)phenylimino)methyl)benzoic acid (BIM-PMBA). [Link]

  • Heriot-Watt University. (n.d.). Synthesis, reactions, and spectroscopic properties of benzimidazoles. [Link]

  • PubMed. (2008). Comparative studies on conventional and microwave synthesis of some benzimidazole, benzothiazole and indole derivatives and testing on inhibition of hyaluronidase. [Link]

  • PubMed. (2020). Experimental and in Silico Assessment of Fate and Effects of the UV Filter 2-phenylbenzimidazole 5-sulfonic Acid and Its Phototransformation Products in Aquatic Solutions. [Link]

  • Sciforum. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo.... [Link]

  • PubMed. (2010). The Sunscreen Agent 2-phenylbenzimidazole-5-sulfonic Acid Photosensitizes the Formation of Oxidized Guanines in Cellulo After UV-A or UV-B Exposure. [Link]

  • ResearchGate. (n.d.). Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supra. [Link]

  • ResearchGate. (n.d.). Comparison between spectra of PBSA and molecules with sulfonic acid moiety on benzimidazole ring: 2, 3, 4, 5, 6. [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectrum of 4-(1H-benzo [d]imidazol-1-yl)benzaldehyde. [Link]

  • ResearchGate. (n.d.). Sulfonated Polybenzimidazole Membranes: How Sulfonation Affects Properties, Stability, and Performance in Vanadium Redox Flow Batteries. [Link]

  • ResearchGate. (n.d.). H NMR 13 C NMR shifts of benzimidazole Schiff base ligands and their metal complexes in ppm. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of synthesized materials. [Link]

  • RSC Publishing. (1961). 455. The infrared spectra of some simple benzimidazoles. [Link]

  • High Resolution Electronic Spectroscopy of Vibrationally Hot Bands of Benzimidazole. (n.d.). ResearchGate. [Link]

  • SciELO. (n.d.). Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. [Link]

  • SpectraBase. (n.d.). 2-phenyl-1H-benzimidazole-5-sulfonic acid - Optional[1H NMR] - Spectrum. [Link]

  • mzCloud. (n.d.). 2 Phenylbenzimidazole 5 sulfonic acid. [Link]

  • PubChem. (n.d.). 2-Phenylbenzimidazole-5-Sulfonic Acid. [Link]

  • ResearchGate. (2025). The Sunscreen Agent 2-Phenylbenzimidazole-5-Sulfonic Acid Photosensitizes the Formation of Oxidized Guanines In Cellulo after UV-A or UV-B Exposure. [Link]

  • ResearchGate. (2025). Photophysical and Photochemical Studies of 2-Phenylbenzimidazole and UVB Sunscreen 2-Phenylbenzimidazole-5-sulfonic Acid¶. [Link]

  • PubMed Central (PMC). (n.d.). Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2). [Link]

  • IJCRT.org. (2025). SYNTHESIS AND CHARACTERIZATION OF NOVEL DERIVATIVES OF BENZEIMIDAZOLE. [Link]

  • HMDB. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Biological Assays for Novel Therapeutics: A Comparative Analysis for 4-methyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transition from promising chemical entity to validated therapeutic candidate hinges on the rigorous, empirical validation of its biological activity. This guide provides an in-depth, comparative framework for the validation of a biological assay targeting a novel therapeutic candidate, 4-methyl-1H-benzimidazole-2-sulfonic acid. Benzimidazole derivatives are known to possess a wide array of pharmacological activities, from antimicrobial to anti-inflammatory effects.[1][2] Given this precedent, we will postulate a plausible mechanism of action—inhibition of a critical metabolic enzyme, "Metallo-β-Lactamase Associated Protein" (MBLAP)—to construct a realistic and technically detailed validation guide.

This document moves beyond a simple recitation of protocols. It contrasts two prevalent validation methodologies: the Traditional 96-Well Plate-Based Method and a modern Automated High-Throughput Screening (HTS) Platform . By presenting side-by-side experimental protocols, supporting data (illustrative), and causality-driven explanations, this guide equips researchers, drug development professionals, and laboratory managers with the expertise to design, execute, and interpret a robust assay validation package suitable for regulatory scrutiny.

Foundational Principles: The Pillars of Assay Validation

The objective of validating a biological assay is to formally demonstrate that the procedure is unequivocally "fit for purpose".[3] This means the assay reliably and consistently measures the biological activity it was designed to assess.[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international standards such as the ICH Q2(R1) guideline provide a framework for the essential performance characteristics that must be evaluated.[5][6][7][8][9]

The core parameters, which form the basis of our comparative analysis, are:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements (evaluated at intra-assay, inter-assay, and intermediate levels).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentrations at which the analyte can be reliably quantified and detected, respectively.

Comparative Validation Workflows

The choice between a traditional and a high-throughput validation approach is dictated by project needs, including compound library size, required turnaround time, and available resources. While the foundational principles remain the same, the execution and potential sources of variability differ significantly.

G cluster_0 Method A: Traditional 96-Well Validation cluster_1 Method B: Automated HTS Platform Validation A1 Manual/Semi-Automated Plate Preparation A2 Serial Dilutions (Manual Pipetting) A1->A2 A3 Incubation Steps (Standard Incubators) A2->A3 A4 Plate Reading (Standalone Reader) A3->A4 A5 Data Analysis (e.g., Excel, GraphPad) A4->A5 B1 Automated Liquid Handler (Acoustic Dispensing) B2 Assay-Ready Plates (Pre-spotted Compounds) B1->B2 B3 Integrated Incubation & Plate Stacking B2->B3 B4 High-Content Imager or Integrated Plate Reader B3->B4 B5 Automated Data Pipeline (LIMS/Analysis Software) B4->B5

Caption: High-level workflows for traditional vs. automated assay validation.

Head-to-Head Validation Protocols & Data Analysis

Here, we present the experimental design for validating a fluorescence-based enzyme inhibition assay for this compound against our hypothetical target, MBLAP. The assay measures the decrease in fluorescent signal as our compound inhibits MBLAP from cleaving a fluorogenic substrate.

Precision: Assessing Reproducibility

Precision is evaluated to understand the random error of an assay. It is typically expressed as the percent relative standard deviation (%RSD) of a series of measurements.

Experimental Protocol:

  • Prepare Controls: Prepare three concentrations of the test compound (High, Medium, Low QC levels) corresponding to approximately 80%, 50%, and 20% enzyme inhibition (IC80, IC50, IC20).

  • Method A (Traditional):

    • Intra-Assay: An analyst runs 6 replicates of each QC level on a single 96-well plate.

    • Inter-Assay: The experiment is repeated by the same analyst on three different days.

  • Method B (HTS):

    • Intra-Assay: The automated system prepares and runs an entire 384-well plate with 48 replicates of each QC level.

    • Inter-Assay: The automated run is repeated on three different days, potentially using different batches of bulk reagents.

Causality Insight: The HTS method's use of acoustic dispensing for compound addition dramatically reduces the pipetting variability inherent in manual methods, which is often a primary source of imprecision.

Comparative Data Summary (Illustrative):

ParameterQC LevelMethod A: Traditional (%RSD)Method B: Automated HTS (%RSD)Acceptance Criteria
Intra-Assay Precision High4.8%2.1%< 15%
Medium6.2%3.5%< 15%
Low9.5%5.8%< 15%
Inter-Assay Precision High7.1%4.3%< 20%
Medium8.8%5.9%< 20%
Low12.3%8.2%< 20%
Accuracy: Determining Trueness

Accuracy is determined via spike-and-recovery experiments, where a known amount of analyte is added to a matrix and the percentage recovered is calculated.

Experimental Protocol:

  • Spike Samples: Prepare a blank matrix (assay buffer). Spike the matrix with the test compound to achieve three final concentrations (High, Medium, Low).

  • Method A (Traditional): Prepare 5 replicates for each concentration. Manually add enzyme and substrate, incubate, and read the plate.

  • Method B (HTS): The liquid handler prepares 24 replicates for each concentration on a 384-well plate. The rest of the assay is performed by the integrated system.

  • Calculation: % Recovery = (Mean Measured Concentration / Spiked Concentration) * 100.

Comparative Data Summary (Illustrative):

Spiked ConcentrationMethod A: Traditional (% Recovery)Method B: Automated HTS (% Recovery)Acceptance Criteria
High (80 nM)94.5%98.7%80 - 120%
Medium (45 nM)91.2%101.5%80 - 120%
Low (15 nM)88.9%96.3%80 - 120%
Specificity & Interference

Specificity ensures that the assay signal is due to the inhibition of the target enzyme by the specific analyte, not by other compounds.[3]

Experimental Protocol:

  • Select Analogs: Synthesize or procure two structurally similar but biologically inactive analogs of this compound.

  • Test for Inhibition: Run full dose-response curves for the active compound and the two inactive analogs up to the highest concentration soluble in the assay buffer.

  • Matrix Interference: For cell-based assays, test for autofluorescence of the compounds in the absence of the enzyme/substrate system. For biochemical assays, test for DMSO tolerance, as high concentrations can inhibit enzymes.[10]

Causality Insight: This experiment validates that the specific structural features of the lead compound are responsible for the observed biological activity. A flat dose-response curve from the analogs provides strong evidence of specificity.

G cluster_0 Assay Specificity cluster_1 Potential Cross-Reactivity Compound Active Compound Target Target Enzyme Compound->Target Binds OffTarget Off-Target Enzyme Compound->OffTarget No Binding Signal Signal (Inhibition) Target->Signal Leads to NoSignal No Signal Target->NoSignal Analog Inactive Analog Analog->Target No Binding

Caption: Specificity vs. cross-reactivity in an enzyme inhibition assay.

Robustness: Assessing Reliability

Robustness testing evaluates the assay's resilience to minor procedural variations that might occur during routine use.

Experimental Protocol:

  • Identify Variables: Select critical assay parameters to vary, such as incubation time (±10%), incubation temperature (±2°C), and substrate concentration (±5%).

  • Method A (Traditional): Manually set up individual plates for each condition and run the assay using the Medium QC sample. This is labor-intensive and prone to confounding variables.

  • Method B (HTS): Leverage Design of Experiments (DoE) software that interfaces with the automation scheduler. The system can run a multi-factorial experiment across several plates, systematically altering variables to map the assay's operational boundaries.

  • Analysis: Evaluate the impact of each variation on the final signal window and Z'-factor. The Z'-factor is a statistical measure of assay quality, where a value > 0.5 indicates an excellent assay.

Comparative Data Summary (Illustrative):

Parameter VariedMethod A: Traditional (Z'-Factor)Method B: Automated HTS (Z'-Factor)Acceptance Criteria
Nominal Conditions 0.780.85> 0.5
Incubation Time +10%0.750.83Minimal Change
Incubation Temp -2°C0.690.79Minimal Change
Substrate Conc. +5%0.760.84Minimal Change

Conclusion: Selecting the Appropriate Validation Strategy

Both traditional and automated HTS methodologies can successfully validate a biological assay according to stringent regulatory guidelines.[5][7] The choice is a strategic one.

  • The Traditional 96-Well Method is well-suited for smaller-scale operations, early-stage discovery, or labs with limited capital for automation. It offers flexibility but requires meticulous analyst technique to control variability.

For the development of this compound, an initial validation on a traditional platform may be sufficient for proof-of-concept. However, to support extensive structure-activity relationship (SAR) studies and prepare for preclinical evaluation, migrating the assay to and re-validating it on an automated HTS platform is a highly recommended, industry-standard practice. This ensures the highest quality data package, minimizing the risk of costly failures in later stages of drug development.

References

  • Bioanalytical Method Validation Guidance for Industry (May 2018). U.S. Food and Drug Administration. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis (November 2022). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Source not specified.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. Semantic Scholar. [Link]

  • HTS Assay Validation. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. ResearchGate. [Link]

  • Assay Guidance Manual. National Center for Biotechnology Information (NCBI). [Link]

  • Introduction - High-Throughput Screening Center. National Center for Biotechnology Information (NCBI). [Link]

  • Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. PubMed. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - PubMed Central. [Link]

  • Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Royal Society of Chemistry. [Link]

  • <1033> Biological Assay Validation. USP-NF. [Link]

  • 1H-Benzimidazole-2-sulfonic acid. PubChem. [Link]

  • A Practical Approach to Biological Assay Validation. EDRA Services. [Link]

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC - PubMed Central. [Link]

  • (PDF) Benzimidazoles: A biologically active compounds. ResearchGate. [Link]

  • Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. [Link]

  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-methyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Specific safety and disposal data for 4-methyl-1H-benzimidazole-2-sulfonic acid is not extensively published. Therefore, this guide is synthesized from the safety profiles of structurally analogous compounds, including benzimidazole derivatives and sulfonic acids. The core principle is to treat this compound with a high degree of caution, adhering to the strictest applicable safety protocols. Always consult your institution's Environmental Health and Safety (EHS) department for final guidance, as they are the authority on local and national regulatory compliance.

Part 1: CORE DIRECTIVE: Hazard Assessment & Immediate Safety

Before any handling or disposal procedure, a thorough understanding of the potential hazards is paramount. Based on related chemical structures, this compound should be presumptively handled as a hazardous substance.

Presumptive Hazard Profile:

  • Skin and Eye Irritation: Sulfonic acids and various benzimidazole derivatives are known to be irritants, and some can cause severe eye damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dusts may cause respiratory tract irritation.[1]

  • Harmful if Swallowed: Many related compounds are classified as harmful if ingested.[1][4]

Essential Personal Protective Equipment (PPE)

Proper PPE is your primary defense against exposure. The following table outlines the minimum required equipment when handling this compound for disposal.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne dust, which can cause serious eye irritation or damage.[5][6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact, as the compound may cause skin irritation. Gloves must be inspected before use and disposed of properly after handling.[7]
Body Protection Standard laboratory coat.Protects clothing and underlying skin from contamination.
Respiratory Protection NIOSH/MSHA-approved respirator or dust mask.Required when dusts are generated or when working outside of a certified fume hood to prevent inhalation.[5][8][9]

Part 2: SCIENTIFIC INTEGRITY: A Self-Validating Disposal Protocol

The ultimate goal of this protocol is to ensure that waste is handled, stored, and disposed of in a manner that is safe, environmentally responsible, and compliant with all regulations. The key principle is isolation and professional management .

Step-by-Step Disposal Workflow

This procedure ensures a closed-loop, verifiable system from the point of generation to final disposal.

Step 1: Waste Identification and Segregation

  • Characterize as Hazardous: Treat all this compound waste, including contaminated materials (e.g., weigh boats, wipes), as hazardous chemical waste.

  • Isolate the Waste Stream: Do not mix this waste with other chemical waste streams (e.g., solvents, other solids).[8] Mixing can cause unknown and potentially dangerous reactions. A dedicated waste container is mandatory.

Step 2: Proper Containment and Labeling

  • Select a Compatible Container: Use a sturdy, sealable container that is chemically compatible with the waste. For solids, a wide-mouth screw-top plastic or glass jar is often suitable.

  • Label Immediately and Clearly: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The full chemical name: "Waste this compound"

    • Hazard identification (e.g., "Irritant," "Handle with Caution")

    • The date the waste was first added.

    • The name of the principal investigator or laboratory contact.

Step 3: Safe Interim Storage

  • Secure the Container: Keep the waste container tightly sealed at all times, except when adding waste.[10]

  • Designated Storage Area: Store the container in a designated, well-ventilated satellite accumulation area. This should be a secondary containment bin to control any potential leaks.

  • Follow Segregation Rules: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.[5][11]

Step 4: Final Disposal Arrangement

  • Contact EHS: The only acceptable method for final disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[12][13][14]

  • Provide Information: When you request a waste pickup, provide the EHS team with the chemical name and an estimate of the quantity.

  • Maintain Records: Keep a log of the waste generated and the date of pickup. This documentation is crucial for regulatory compliance.[12]

CRITICAL CAUSALITY: Why is drain or trash disposal forbidden? Benzimidazole and sulfonic acid derivatives can have unknown, long-lasting effects on aquatic ecosystems.[15] Furthermore, their reaction with other chemicals in a sewer system or landfill can generate toxic gases or other hazardous byproducts. Professional disposal via incineration or other approved methods is the only way to ensure complete and safe destruction.[7][8][12]

Part 3: VISUALIZATION & EMERGENCY PLANS

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_manage Management & Final Disposal A Identify Waste B Segregate in Dedicated Container A->B Isolate Stream C Label Container Accurately B->C Compliance D Store Safely in Secondary Containment C->D Transfer E Schedule Pickup with EHS D->E Request F Maintain Disposal Records E->F Document

Caption: Logical workflow for compliant chemical waste disposal.

Emergency Procedures

In Case of a Spill:

  • Evacuate and Alert: Notify personnel in the immediate area and restrict access.

  • Avoid Dust Generation: Do not sweep dry powder.[8]

  • Contain and Collect: Gently cover the spill with an inert absorbent material. Carefully scoop the material into your labeled hazardous waste container.[8][16]

  • Decontaminate: Clean the spill area with a soap and water solution, collecting the cleaning materials as hazardous waste.[16]

  • Report: Report the incident to your laboratory supervisor and EHS department.[12]

In Case of Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops or persists.[13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

References

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET for 2-Phenyl-1H-benzimidazole-5-sulphonic acid.
  • ECHEMI.
  • NOAA.BENZIMIDAZOLE - CAMEO Chemicals.
  • BenchChem. (2025). Proper Disposal of Anthracene-1-sulfonic Acid: A Step-by-Step Guide.
  • BenchChem. (2025). Navigating the Unknown: A Technical Guide to the Safe Handling of 6-Chloro-1H-benzimidazol-1-amine.
  • CDH Fine Chemical.
  • Cole-Parmer.
  • BenchChem. (2025).
  • Sigma-Aldrich. (2024).
  • Fisher Scientific. (2011).
  • Fisher Scientific.
  • Merck Millipore.
  • Fisher Scientific. (2024). SAFETY DATA SHEET for 2-Phenylbenzimidazole-5-sulfonic acid.
  • ALPHACHEM Limited. (2017).
  • Spectrum Chemical. (2019). SAFETY DATA SHEET for 2-Phenylbenzimidazole-5-sulfonic acid.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET for Aryl sulfonic acids, solid.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET for 3-Hydroxypropane-1-sulfonic acid.
  • Chemicea Pharmaceuticals Pvt Ltd.
  • Fisher Scientific. (2025). SAFETY DATA SHEET for 1-Methyl-1H-benzimidazole-5-carboxylic acid.
  • Biosynth. (2022). Safety Data Sheet for 1,7'-Dimethyl-2'-propyl-2,5'-bi-1H-benzimidazole.
  • Dartmouth College.Hazardous Waste Disposal Guide.
  • Fisher Scientific. (2010). SAFETY DATA SHEET for 2-Phenylbenzimidazole-5-sulfonic acid.

Sources

Navigating the Handling of 4-methyl-1H-benzimidazole-2-sulfonic acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the integrity of an experiment is intrinsically linked to the safety and precision of its execution. When handling specialized reagents such as 4-methyl-1H-benzimidazole-2-sulfonic acid, a proactive and informed approach to safety is not merely a procedural formality—it is the bedrock of reliable and reproducible science. This guide provides essential, field-tested insights into the requisite personal protective equipment (PPE), operational protocols, and disposal plans for this compound, ensuring both your safety and the validity of your research.

Immediate Safety and Hazard Assessment

Based on the available data for analogous compounds, this compound should be treated as a corrosive substance. The primary risks associated with handling this compound are severe chemical burns upon contact with skin or eyes.[1][2] Inhalation of the dust or aerosol form may also cause respiratory tract irritation.[5] Therefore, all handling procedures must be designed to prevent direct contact and aerosol generation.

Hazard ClassAnticipated RiskPrimary Exposure Route
Skin Corrosion Severe Chemical BurnsDermal Contact
Eye Damage Severe Eye Damage/BurnsOcular Contact
Respiratory Irritation Irritation of Nose, Throat, LungsInhalation of Dust

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a passive checklist but an active strategy to mitigate specific, identified risks. The following protocol is designed to provide a comprehensive barrier against the corrosive nature of this compound.

Hand Protection: The First Line of Defense
  • Causality: The sulfonic acid group makes the compound highly corrosive. Direct skin contact can lead to severe chemical burns.[1][4] Therefore, the choice of glove material must ensure chemical resistance.

  • Protocol:

    • Glove Selection: Wear robust, chemical-resistant gloves. Nitrile or neoprene gloves are recommended for handling sulfonic acids. Always check the manufacturer's compatibility chart for specific breakthrough times.

    • Integrity Check: Before donning, visually inspect gloves for any signs of degradation, punctures, or tears.

    • Double Gloving: For procedures involving larger quantities or a higher risk of splashing, consider wearing two pairs of nitrile gloves. This provides an additional layer of protection and allows for safe removal of the outer glove if contamination occurs.

    • Proper Removal: Remove gloves without touching the outer contaminated surface with bare skin. Dispose of them immediately in the designated chemical waste container.

    • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[5]

Eye and Face Protection: Shielding Against Irreversible Damage
  • Causality: The GHS classification for the analogous 1H-benzimidazole-2-sulfonic acid indicates a high risk of severe eye damage.[1][2] A splash to the eyes could be catastrophic, leading to permanent injury.

  • Protocol:

    • Goggle Requirement: At a minimum, wear close-fitting, splash-proof chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6][7] Standard safety glasses do not provide adequate protection against splashes.

    • Face Shield Integration: When handling quantities greater than a few grams, during heating, or when there is any risk of splashing, a full-face shield must be worn over the safety goggles.[3][4][8] This protects the entire face from contact.

Body Protection: Preventing Dermal Exposure
  • Causality: To prevent accidental skin contact from spills or splashes, protective clothing is mandatory.

  • Protocol:

    • Laboratory Coat: A buttoned, long-sleeved laboratory coat is required at all times.

    • Chemical-Resistant Apron: For procedures with a significant splash potential, supplement the lab coat with a PVC or neoprene chemical-resistant apron.[3]

    • Appropriate Attire: Full-length pants and closed-toe shoes are mandatory. Shorts, skirts, and perforated shoes are not permitted in the laboratory.

Respiratory Protection: Mitigating Inhalation Risks
  • Causality: While the compound is a solid, fine dust can become airborne, especially during weighing or transfer. Inhalation of sulfonic acids or benzimidazole derivatives can cause respiratory irritation.[4][5]

  • Protocol:

    • Engineering Controls: The primary method for controlling airborne particulates is to use engineering controls. Always handle the solid compound within a certified chemical fume hood or a powder containment hood.[9]

    • Respirator Use: If engineering controls are not available or are insufficient to control dust, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) must be used.[6][7] Follow OSHA respirator regulations (29 CFR 1910.134) for fit-testing and training.

Operational and Disposal Plans

A safe protocol extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Step-by-Step Handling Procedure
  • Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure an emergency eyewash station and safety shower are immediately accessible.[3][10]

  • Pre-use Inspection: Assemble all necessary PPE and verify its condition.

  • Weighing and Transfer: Conduct all weighing and transfer operations on a disposable weighing paper or in a contained vessel within the fume hood to minimize dust generation.[7]

  • Dissolution: When dissolving the solid, add it slowly to the solvent. Be aware of potential exothermic reactions.

  • Post-handling Decontamination: Wipe down the work area with an appropriate cleaning agent. Decontaminate any non-disposable equipment.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, apron, face shield, goggles, lab coat, inner gloves.

Spill Management
  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation. Use a dustpan and brush designated for chemical waste.

    • Place the collected material into a clearly labeled, sealed container for hazardous waste.

    • Clean the spill area with a damp cloth (water), then decontaminate.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your institution's safety officer or emergency response team.

    • Prevent entry into the affected area.

Waste Disposal Plan
  • Segregation: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.

  • Containerization: Use a robust, leak-proof container for the waste. Label it clearly with "Hazardous Waste" and the full chemical name.

  • Disposal Protocol: The final disposal must be conducted through your institution's environmental health and safety (EHS) office. Waste must be disposed of in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain.[8] Uncleaned containers should be handled as if they contain the product itself.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Workflow cluster_assessment Initial Assessment cluster_ppe PPE Selection Protocol cluster_risk_mod Risk-Based Modifications cluster_final Final Action start Start: Prepare to handle This compound haz_id Hazard Identification: Treat as Corrosive (H314) Skin/Eye Damage Risk start->haz_id hand Hand Protection: - Chemical-Resistant Gloves (Nitrile or Neoprene) haz_id->hand eye Eye Protection: - Chemical Splash Goggles haz_id->eye body Body Protection: - Lab Coat - Closed-toe shoes haz_id->body respiratory Respiratory Protection: - Use in Fume Hood haz_id->respiratory splash_risk Splash Risk? (e.g., large volume, heating) eye->splash_risk body->splash_risk dust_risk Dust/Aerosol Risk? (e.g., no fume hood) respiratory->dust_risk add_face_shield Add Full Face Shield (over goggles) splash_risk->add_face_shield Yes add_apron Add Chemical Apron splash_risk->add_apron Yes proceed Proceed with Experiment splash_risk->proceed No add_respirator Add NIOSH-Approved Respirator (N95) dust_risk->add_respirator Yes dust_risk->proceed No add_face_shield->proceed add_apron->proceed add_respirator->proceed

Caption: PPE selection workflow for handling the target chemical.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • SULPHONIC ACID, 90%. (2018).
  • Strategies for the Safe Handling of Sulfonic Acid. (2022).
  • Material Safety Data Sheet - Diphenylamine-4-sulfonic acid sodium salt. (n.d.). Cole-Parmer.
  • Occupational Safety Resources on Sulfuric Acid. (2019). NC DPH: Epidemiology.
  • Safe Handling Guide: Sulfuric Acid. (n.d.). CORECHEM Inc.
  • SAFETY DATA SHEET - 2-Chloro-1H-benzimidazole. (2024). Sigma-Aldrich.
  • 1H-Benzimidazole-2-sulfonic acid. (n.d.). PubChem.
  • SAFETY DATA SHEET - 2-Methylbenzimidazole. (2025). Fisher Scientific.
  • Material Safety Data Sheet - Telmisartan EP Impurity A. (n.d.). Chemicea.
  • SAFETY DATA SHEET - 2-Phenylbenzimidazole-5-sulfonic acid. (2019). Spectrum Chemical.
  • SAFETY DATA SHEET - Benzimidazole. (2011). Fisher Scientific.
  • Safety Data Sheet - 1,7'-Dimethyl-2'-propyl-2,5'-bi-1H-benzimidazole. (2022). Biosynth.
  • GHS Hazardous Chemical Inform
  • Benzimidazole - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • 1H-Benzimidazole,4-methyl-2-(1H-pyrazol-1-yl)-(9CI)
  • 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole. (n.d.). PubChem.
  • 1H-Benzimidazole-2-sulfonic acid Safety Data Sheet. (n.d.). Hangzhou Zhǐhuà Technology Co., Ltd.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.